molecular formula C7H12O B1294579 2-Ethylcyclopentanone CAS No. 4971-18-0

2-Ethylcyclopentanone

Cat. No.: B1294579
CAS No.: 4971-18-0
M. Wt: 112.17 g/mol
InChI Key: PPTKUTYPOKHBTL-UHFFFAOYSA-N
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Description

2-Ethylcyclopentanone is a useful research compound. Its molecular formula is C7H12O and its molecular weight is 112.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 105441. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethylcyclopentan-1-one
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InChI

InChI=1S/C7H12O/c1-2-6-4-3-5-7(6)8/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

PPTKUTYPOKHBTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70976723
Record name 2-Ethylcyclopentan-1-one
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Molecular Weight

112.17 g/mol
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CAS No.

4971-18-0, 61215-75-6
Record name 2-Ethylcyclopentanone
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Record name 2-Ethylcyclopentan-1-one
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Record name 5-Ethylcyclopentanone
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Record name 2-Ethylcyclopentanone
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Record name 2-ethylcyclopentan-1-one
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Foundational & Exploratory

2-Ethylcyclopentanone CAS number 4971-18-0

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Ethylcyclopentanone (CAS 4971-18-0)

Abstract: This technical guide provides a comprehensive overview of this compound (CAS: 4971-18-0), a versatile cyclic ketone. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's physicochemical properties, synthesis methodologies, analytical characterization, purification techniques, and key applications. A strong emphasis is placed on the underlying principles and causality behind experimental protocols, ensuring a blend of theoretical knowledge and practical insight. All technical claims are substantiated with citations to authoritative sources.

Introduction and Core Characteristics

This compound, with the chemical formula C₇H₁₂O, is a cyclic ketone featuring a five-membered ring substituted with an ethyl group at the alpha-position to the carbonyl.[1] This structural arrangement is fundamental to its chemical behavior and utility. It is typically a colorless to pale yellow liquid with a characteristic odor.[1] As a functionalized cyclopentanone scaffold, it serves as a valuable intermediate in the synthesis of more complex organic molecules, finding applications in the fragrance and flavor industries and, significantly, as a building block in chemical synthesis for research and development.[1] Its role as a potential precursor in the synthesis of biologically active compounds makes it a molecule of interest for medicinal chemists and drug development professionals.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in a laboratory setting. These parameters dictate choices regarding reaction conditions, solvent systems, purification methods, and storage.

Physical and Chemical Properties

The key physicochemical properties of this compound are summarized in the table below for quick reference.

PropertyValueSource
CAS Number 4971-18-0[2][3]
Molecular Formula C₇H₁₂O[1][2][4]
Molecular Weight 112.17 g/mol [1][2][4]
Boiling Point 158-160 °C[2][5]
Density 0.9132 g/cm³ (at 17 °C)[2][5]
Flash Point 45.8 °C[2][6]
Refractive Index 1.442[2]
Vapor Pressure 2.06 mmHg (at 25 °C)[2]
Solubility Soluble in organic solvents, limited in water[1]
InChI Key PPTKUTYPOKHBTL-UHFFFAOYSA-N[1][3][7]
SMILES CCC1CCCC1=O[3]
Spectroscopic Data

Spectroscopic analysis is essential for structure elucidation and purity assessment.

  • Mass Spectrometry (MS): The NIST WebBook provides the electron ionization mass spectrum for this compound, which is critical for its identification in complex mixtures, such as during reaction monitoring by GC-MS.[8] The fragmentation pattern is characteristic of the cyclic ketone structure.

  • Nuclear Magnetic Resonance (¹H NMR): ¹H NMR spectra are available through databases like PubChem, providing information on the proton environment within the molecule.[9]

  • Infrared (IR) Spectroscopy: The IR spectrum shows a strong characteristic absorption band for the carbonyl group (C=O) stretch, typical for a five-membered ring ketone.[9]

Synthesis and Chemical Reactivity

Synthesis Pathway: Alkylation of Cyclopentanone Precursors

A common and effective strategy for synthesizing 2-substituted cyclopentanones involves the alkylation of a cyclopentanone-2-carboxylic acid ester, followed by hydrolysis and decarboxylation.[10] This multi-stage process offers good yields and control over the final product.[10] The initial step, the Dieckmann condensation of an adipic acid ester, forms the cyclic β-keto ester, which is the key starting material.[10][11]

The overall logic of this approach is to use the carboxylate group as an activating group. The protons alpha to both the ketone and the ester are highly acidic and easily removed by a base to form a stable enolate. This enolate then acts as a nucleophile to attack an alkylating agent, in this case, an ethyl halide. The final step removes the activating group to yield the desired product.

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Alkylation cluster_2 Step 3: Hydrolysis & Decarboxylation S1 2-Carboethoxycyclopentanone E1 Sodium Enolate S1->E1 Deprotonation B1 Sodium Ethoxide (Base) B1->E1 P1 2-Ethyl-2-carboethoxycyclopentanone E1->P1 SN2 Attack A1 Ethyl Iodide A1->P1 FP This compound P1->FP Saponification & Decarboxylation R1 Acid (e.g., HCl), Heat R1->FP G Sample Sample of This compound GC Gas Chromatography (GC) Sample->GC IR Infrared (IR) Spectroscopy Sample->IR NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry (MS) GC->MS Separated Components Purity Purity Assessment GC->Purity Retention Time & Peak Area Structure Structural Confirmation MS->Structure Fragmentation Pattern (m/z) IR->Structure Functional Groups (C=O stretch) NMR->Structure Chemical Environment (Connectivity)

Caption: Typical workflow for analytical characterization.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the workhorse technique for volatile compounds like this compound. GC separates the compound from any impurities based on boiling point and column affinity. The mass spectrometer then provides a mass spectrum, which serves as a molecular fingerprint, allowing for definitive identification by comparing it to a known database like NIST. [8]2. Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure, confirming the connectivity of atoms and the number of protons and carbons in unique chemical environments.

  • Infrared (IR) Spectroscopy: IR spectroscopy is a rapid method to confirm the presence of key functional groups. For this compound, a strong, sharp peak corresponding to the carbonyl (C=O) stretch is the most prominent feature. [9]

Purification via Fractional Distillation

For many applications, especially in drug synthesis, high purity of intermediates is essential. Given its liquid state and boiling point of 158-160 °C, fractional distillation under atmospheric or reduced pressure is the most appropriate method for purifying this compound. [2][5] Causality: Distillation separates components of a liquid mixture based on differences in their boiling points. For compounds that may decompose at their atmospheric boiling point or for high-boiling compounds, distillation under reduced pressure (vacuum distillation) is employed, as it lowers the boiling point.

Protocol: General Fractional Distillation

  • Setup: Assemble a fractional distillation apparatus, including a distillation flask, a fractionating column (e.g., Vigreux or packed), a condenser, a receiving flask, and a thermometer to monitor the vapor temperature.

  • Charging the Flask: Add the crude this compound to the distillation flask along with boiling chips or a magnetic stir bar to ensure smooth boiling. Do not fill the flask more than two-thirds full.

  • Heating: Gently heat the flask using a heating mantle.

  • Fraction Collection: As the vapor rises through the column, an equilibrium is established, enriching the vapor with the more volatile component. Monitor the temperature at the head of the column. Collect the fraction that distills over at a constant temperature corresponding to the boiling point of this compound (158-160 °C). [2][5]Discard any initial fraction (forerun) that comes over at a lower temperature and stop the distillation before the flask goes to dryness.

Applications in Drug Development and Organic Synthesis

The cyclopentanone ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous biologically active molecules. Its rigid structure helps to lock substituents in well-defined spatial orientations, which is crucial for specific interactions with biological targets like enzymes and receptors.

This compound serves as a key starting material for introducing an ethyl-substituted five-membered ring into a target molecule. This can be advantageous for several reasons:

  • Modulating Lipophilicity: The ethyl group increases the lipophilicity (logP) of the molecule compared to unsubstituted cyclopentanone, which can influence properties like membrane permeability and solubility. [3]* Stereochemical Complexity: The ethyl group introduces a chiral center, allowing for the synthesis of stereoisomers ((R)- and (S)-2-ethylcyclopentanone) which may exhibit different biological activities and metabolic profiles. [12]* Building Block Synthesis: It is a precursor for various derivatives, including pyrans, pyridines, and thiophenes, many of which have demonstrated biological activity. [13]For instance, cyclopentanone derivatives are used in the synthesis of compounds with potential antitumor properties. [13]

Safety, Handling, and Storage

Adherence to safety protocols is non-negotiable when working with any chemical. This compound is a flammable liquid and an irritant. Hazard Summary:

  • Flammability: Flammable liquid and vapor. Flash point is 45.8 °C. [2][6]Keep away from heat, sparks, and open flames. * Health Hazards: Causes skin and serious eye irritation. May cause respiratory irritation. [9] Recommended Handling and PPE:

  • Ventilation: Always handle in a well-ventilated area or a chemical fume hood. [6]* Personal Protective Equipment (PPE):

    • Eye Protection: Wear tightly fitting safety goggles with side-shields. [6] * Hand Protection: Handle with chemical-resistant gloves (e.g., nitrile). Gloves must be inspected prior to use. [6] * Skin Protection: Wear a lab coat. For larger quantities, consider fire/flame resistant and impervious clothing. [6][14]* Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. [6] Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place. [6]* Keep away from sources of ignition. * Ground and bond container and receiving equipment to prevent static discharge. First Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. [6]* Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. [6]* Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Seek medical attention. [6]* Ingestion: Rinse mouth with water. Do not induce vomiting. Call a physician or poison control center immediately. [6]

References

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Sources

An In-depth Technical Guide to the Molecular Structure of 2-Ethylcyclopentanone

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract: 2-Ethylcyclopentanone is a chiral ketone that serves as a pivotal intermediate in the stereocontrolled synthesis of complex molecular architectures, most notably prostaglandins and other biologically active compounds. This guide provides a comprehensive analysis of its molecular structure, elucidated through spectroscopic methods, and explores its stereochemical implications, synthetic accessibility, and core reactivity. By integrating foundational chemical principles with practical applications, this document aims to equip researchers in drug discovery and organic synthesis with the expert knowledge required to effectively utilize this versatile building block.

Core Molecular Structure and Properties

A thorough understanding of the fundamental properties of this compound is essential for its strategic application in synthetic chemistry. These properties are dictated by its unique molecular framework, which combines a five-membered carbocycle with a chiral center adjacent to the carbonyl group.

Chemical and Stereochemical Identity

The identity of this compound is defined by its systematic nomenclature and various chemical identifiers. Crucially, the substitution at the C2 position creates a stereocenter, meaning the molecule exists as a pair of non-superimposable mirror images, or enantiomers: (R)-2-Ethylcyclopentanone and (S)-2-Ethylcyclopentanone.[1] The specific enantiomer used is often critical in pharmaceutical synthesis, as biological systems typically exhibit high stereoselectivity.

IdentifierValueSource
IUPAC Name 2-ethylcyclopentan-1-one[2]
Molecular Formula C₇H₁₂O[2]
Molecular Weight 112.17 g/mol [2]
CAS Number 4971-18-0[2]
SMILES CCC1CCCC1=O[2]
InChI Key PPTKUTYPOKHBTL-UHFFFAOYSA-N[3]

The cyclopentane ring is not planar. It adopts puckered conformations, typically an "envelope" or "twist" form, to relieve torsional strain. The ethyl substituent will preferentially occupy a pseudo-equatorial position to minimize steric hindrance, influencing the molecule's reactivity and interactions.

Spectroscopic Elucidation: Deciphering the Structure

The precise structure of this compound is confirmed through a combination of modern spectroscopic techniques. Each method provides a unique and complementary piece of structural information.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and reveals characteristic fragmentation patterns upon ionization. In electron ionization (EI) mass spectrometry, this compound exhibits a molecular ion (M⁺) peak at a mass-to-charge ratio (m/z) of 112.[4] The fragmentation is dominated by cleavages alpha to the carbonyl group, a common pathway for ketones.[5][6]

Key Fragments:

  • m/z 84: Loss of the ethyl group (•CH₂CH₃, 29 Da). This is often the base peak, resulting from the stable acylium ion [M - C₂H₅]⁺.

  • m/z 56: Resulting from a McLafferty-type rearrangement or cleavage of the ring, leading to the loss of ethylene (C₂H₄) from the m/z 84 fragment.

  • m/z 55: Further loss of a hydrogen atom from the m/z 56 fragment.

G M [C₇H₁₂O]⁺˙ m/z = 112 loss_ethyl - •C₂H₅ M->loss_ethyl frag_84 [C₅H₈O]⁺ m/z = 84 loss_ethyl->frag_84 loss_ethene - C₂H₄ frag_84->loss_ethene frag_56 [C₃H₄O]⁺ m/z = 56 loss_ethene->frag_56

Caption: Primary fragmentation pathway of this compound in EI-MS.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying functional groups. The IR spectrum of this compound is characterized by a very strong and sharp absorption band corresponding to the carbonyl (C=O) group stretch.

Wavenumber (cm⁻¹)Vibration TypeIntensity
~1745C=O stretch (ketone, five-membered ring)Strong, Sharp
2965-2875C-H stretch (sp³ C-H)Strong
1460C-H bend (CH₂)Medium
1150C-C stretchMedium

The position of the carbonyl stretch at ~1745 cm⁻¹ is characteristic of a saturated five-membered ring ketone; the ring strain increases the frequency compared to an acyclic ketone (~1715 cm⁻¹).[7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework.

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum will display seven unique signals, corresponding to the seven carbon atoms in the molecule. The carbonyl carbon is the most deshielded, appearing far downfield.

Carbon AssignmentApproximate Chemical Shift (δ, ppm)
C=O (C1)220-222
-CH- (C2)45-50
-CH₂- (ethyl)25-30
Ring CH₂ (C5)35-40
Ring CH₂ (C3)28-33
Ring CH₂ (C4)20-25
-CH₃ (ethyl)10-15
  • ¹H NMR Spectroscopy: The proton NMR spectrum is more complex due to overlapping signals and spin-spin coupling. The protons on the cyclopentane ring, particularly those adjacent to the chiral center, are diastereotopic and will exhibit complex splitting patterns.

Proton AssignmentApprox. Shift (δ, ppm)Multiplicity
Ring Protons (C3, C4, C5)1.5 - 2.4Multiplet (m)
Ethyl CH₂1.4 - 1.7Multiplet (m)
Methine Proton (C2)1.9 - 2.2Multiplet (m)
Ethyl CH₃0.9Triplet (t)

Synthesis and Reactivity: A Versatile Synthetic Platform

The utility of this compound stems from its straightforward synthesis and the predictable reactivity of the ketone functional group.

Synthetic Protocol: Dieckmann Condensation Route

A robust and common method for synthesizing 2-substituted cyclopentanones is a sequence involving a Dieckmann condensation, alkylation, and decarboxylation.

Objective: To synthesize this compound from diethyl adipate.

Methodology:

  • Step 1: Dieckmann Condensation. Diethyl adipate is treated with a strong base, such as sodium ethoxide (NaOEt), in an anhydrous solvent like ethanol or toluene. The base removes an alpha-proton to form an enolate, which then attacks the second ester group intramolecularly to form a five-membered ring. An acidic workup yields ethyl 2-oxocyclopentane-1-carboxylate.

    • Causality: The use of NaOEt as the base prevents transesterification, which would occur if a different alkoxide were used. The reaction is driven to completion by the final deprotonation of the acidic β-keto ester product.[9][10]

  • Step 2: Alkylation. The resulting β-keto ester is deprotonated again with a base (e.g., NaOEt) to form a stabilized enolate. This nucleophilic enolate is then reacted with an ethyl halide (e.g., ethyl iodide or ethyl bromide) in an Sₙ2 reaction to install the ethyl group at the C2 position.

    • Causality: A strong base is required to fully form the enolate, preventing self-condensation. Primary alkyl halides are used to ensure the Sₙ2 pathway dominates over E2 elimination.[11]

  • Step 3: Hydrolysis and Decarboxylation. The alkylated β-keto ester is heated with aqueous acid (e.g., H₂SO₄ or HCl). This first hydrolyzes the ester to a carboxylic acid, forming a β-keto acid. Upon further heating, β-keto acids readily lose CO₂ (decarboxylate) to yield the final product, this compound.

G start Diethyl Adipate step1 1. Dieckmann Condensation (NaOEt, EtOH) start->step1 inter1 Ethyl 2-oxocyclopentane-1-carboxylate step1->inter1 step2 2. Alkylation (a. NaOEt, b. Et-I) inter1->step2 inter2 Ethyl 1-ethyl-2-oxocyclopentane-1-carboxylate step2->inter2 step3 3. Hydrolysis & Decarboxylation (H₃O⁺, Heat) inter2->step3 product This compound step3->product

Caption: Synthetic workflow for this compound via Dieckmann condensation.

Core Reactivity

The reactivity of this compound is dominated by the chemistry of the carbonyl group and the adjacent alpha-protons, making it a versatile precursor for further functionalization.

G start This compound enolate Enolate Formation (e.g., LDA) start->enolate α'-Proton Abstraction reduction Reduction (e.g., NaBH₄) start->reduction Nucleophilic Addition wittig Wittig Reaction (R-PPh₃) start->wittig bv Baeyer-Villiger Oxidation (m-CPBA) start->bv alkylation α'-Alkylation enolate->alkylation Sₙ2 with R-X alcohol 2-Ethylcyclopentanol reduction->alcohol alkene Ethylidenecyclopentane Derivative wittig->alkene lactone 6-Ethyl-oxepan-2-one bv->lactone

Caption: Key chemical transformations of this compound.

Application in Drug Development: The Prostaglandin Connection

This compound and its derivatives are crucial building blocks in the total synthesis of prostaglandins, a class of lipid compounds with diverse hormone-like effects.[11][12] A landmark application is in the synthesis of the Corey Lactone , a key chiral intermediate that provides the cyclopentane core for numerous prostaglandins, including PGE₁ and PGF₂α.[13][14]

The synthesis of prostaglandins requires precise control over multiple stereocenters. Using an enantiomerically pure form of a 2-substituted cyclopentanone allows chemists to set the initial stereochemistry, which is then carried through the synthetic sequence to yield the biologically active enantiomer of the final drug target.

Conclusion

This compound is more than a simple cyclic ketone; it is a sophisticated synthetic intermediate whose value lies in its specific structural and stereochemical features. A comprehensive grasp of its spectroscopic signature is essential for quality control and reaction monitoring, while an understanding of its synthesis and reactivity unlocks its potential for building complex molecular targets. For professionals in drug development, the role of such chiral cyclopentanoid structures as precursors to prostaglandins underscores the importance of this foundational molecule in modern medicinal chemistry.

References

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  • Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved from [Link]

  • Chem Help ASAP. (2022, November 22). Mass spectrum & fragmentation of 2-pentanone [Video]. YouTube. Retrieved from [Link]

  • LibreTexts. (n.d.). Table of Characteristic IR Absorptions. In Chemistry LibreTexts. Retrieved from [Link]

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An In-Depth Technical Guide to the Spectroscopic Data of 2-Ethylcyclopentanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethylcyclopentanone (C₇H₁₂O, CAS No: 4971-18-0) is a cyclic ketone with a molecular weight of 112.17 g/mol .[1] Its structure, consisting of a five-membered ring with a carbonyl group and an adjacent ethyl substituent, makes it a valuable intermediate in organic synthesis and a subject of interest in fragrance and flavor chemistry. A thorough understanding of its spectroscopic properties is paramount for its identification, characterization, and quality control in various applications, including drug development where precise molecular architecture is critical.

This technical guide provides a comprehensive analysis of the spectroscopic data of this compound, focusing on Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C). The information presented herein is synthesized from publicly available spectral data and established spectroscopic principles, offering field-proven insights for researchers and scientists.

Molecular Structure

To facilitate the interpretation of the spectroscopic data, the molecular structure of this compound with atom numbering is presented below.

G M [C₇H₁₂O]⁺• m/z = 112 F84 [M - C₂H₄]⁺• m/z = 84 M->F84 - C₂H₄ F83 [M - C₂H₅]⁺ m/z = 83 M->F83 - •C₂H₅ F56 [C₄H₈]⁺• or [C₃H₄O]⁺• m/z = 56 F84->F56 - CO

Sources

An In-Depth Technical Guide to the NMR Spectral Analysis of 2-Ethylcyclopentanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectra of 2-ethylcyclopentanone. In the absence of publicly available experimental spectra, this guide leverages high-quality predicted ¹H and ¹³C NMR data to elucidate the structural features of the molecule. A detailed interpretation of chemical shifts, spin-spin coupling patterns, and diastereotopicity is presented. Furthermore, this guide outlines the fundamental principles of NMR spectroscopy, including sample preparation, data acquisition, and the application of advanced 2D NMR techniques (COSY, HSQC, HMBC) for unambiguous signal assignment. This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for the structural characterization of small organic molecules.

Introduction: The Structural Significance of this compound

This compound, a simple alkyl-substituted cyclic ketone, serves as an excellent model for understanding the complex interplay of electronic and conformational effects that govern NMR spectra.[1] Its structure, featuring a chiral center at the C2 position and a flexible five-membered ring, gives rise to subtle and informative NMR characteristics, including diastereotopic protons and complex coupling patterns. A thorough analysis of its NMR spectra is paramount for unambiguous structural verification and for understanding its chemical reactivity.

This guide will delve into a detailed, predictive analysis of the ¹H and ¹³C NMR spectra of this compound. We will explore the theoretical underpinnings of the observed chemical shifts and coupling constants, providing a framework for the analysis of similar substituted alicyclic systems.

NMR_Sample_Preparation_Workflow cluster_prep Sample Preparation weigh 1. Weigh Sample (5-50 mg) dissolve 2. Dissolve in Deuterated Solvent (0.6-0.7 mL) weigh->dissolve transfer 3. Filter and Transfer to NMR Tube dissolve->transfer cap 4. Cap and Label transfer->cap

Caption: Workflow for the preparation of an NMR sample.

Data Acquisition Parameters

The choice of acquisition parameters directly impacts the quality of the resulting NMR spectrum. For a small molecule like this compound, standard 1D and 2D experiments are typically sufficient.

Typical Acquisition Parameters for 1D ¹H and ¹³C NMR:

Parameter¹H NMR¹³C NMR
Pulse Program zg30zgpg30
Solvent CDCl₃CDCl₃
Temperature 298 K298 K
Spectral Width 12 ppm220 ppm
Acquisition Time ~3-4 s~1-2 s
Relaxation Delay 1-2 s2 s
Number of Scans 8-16128-1024

¹H NMR Spectrum Analysis of this compound (Predicted)

The predicted ¹H NMR spectrum of this compound is expected to exhibit complex multiplets due to the presence of a chiral center and the conformational flexibility of the cyclopentanone ring. The protons on the methylene groups of the ring (C3, C4, and C5) and the ethyl group (C6) are diastereotopic, meaning they are chemically non-equivalent and will have different chemical shifts and couplings. [2] Predicted ¹H NMR Data (400 MHz, CDCl₃):

Proton(s)Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant(s) (J, Hz)
H7 (CH₃)0.90Triplet (t)7.5
H6a, H6b (CH₂)1.45-1.65Multiplet (m)-
H3a, H3b, H4a, H4b, H5a, H5b1.80-2.40Multiplet (m)-
H2 (CH)2.15-2.30Multiplet (m)-

Interpretation:

  • Ethyl Group: The methyl protons (H7) are expected to appear as a triplet around 0.90 ppm due to coupling with the adjacent methylene protons (H6). The diastereotopic methylene protons of the ethyl group (H6a and H6b) will likely appear as a complex multiplet.

  • Cyclopentanone Ring: The protons on the cyclopentanone ring will give rise to a series of overlapping multiplets in the region of 1.80-2.40 ppm. The methine proton at the chiral center (H2) is expected to be deshielded due to its proximity to the carbonyl group. The methylene protons at C3, C4, and C5 are all diastereotopic, leading to complex splitting patterns.

¹³C NMR Spectrum Analysis of this compound (Predicted)

The proton-decoupled ¹³C NMR spectrum provides a direct count of the number of unique carbon environments in the molecule. For this compound, all seven carbon atoms are chemically non-equivalent and are expected to produce seven distinct signals.

Predicted ¹³C NMR Data (100 MHz, CDCl₃):

CarbonPredicted Chemical Shift (δ, ppm)
C7 (CH₃)~12
C4 (CH₂)~20
C6 (CH₂)~25
C5 (CH₂)~29
C3 (CH₂)~35
C2 (CH)~48
C1 (C=O)~220

Interpretation:

  • Carbonyl Carbon: The most downfield signal, around 220 ppm, is characteristic of a ketone carbonyl carbon (C1). [3]* Alkyl Carbons: The remaining six signals in the upfield region correspond to the sp³-hybridized carbons of the ethyl group and the cyclopentanone ring. The chemical shifts are influenced by their substitution and proximity to the electron-withdrawing carbonyl group.

Advanced Structural Elucidation with 2D NMR

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, a suite of 2D NMR experiments is invaluable.

2D_NMR_Workflow cluster_2d 2D NMR for Structural Elucidation cosy COSY (¹H-¹H Correlations) hsqc HSQC (¹H-¹³C One-Bond Correlations) cosy->hsqc Identifies proton-proton coupling networks hmbc HMBC (¹H-¹³C Long-Range Correlations) hsqc->hmbc Assigns carbons directly attached to protons hmbc->cosy Confirms connectivity across multiple bonds

Caption: Logical workflow for using 2D NMR experiments in structural analysis.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton spin-spin coupling networks. Cross-peaks in the COSY spectrum would confirm the connectivity between H2 and the protons on C3 and C6, as well as the coupling between the protons of the ethyl group (H6 and H7).

  • HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton signal with the carbon to which it is directly attached. This allows for the direct assignment of the protonated carbons (C2, C3, C4, C5, C6, and C7).

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. For example, correlations would be expected between the methyl protons (H7) and both C6 and C2. Importantly, HMBC can be used to assign quaternary carbons, such as the carbonyl carbon (C1), by observing correlations from nearby protons (e.g., H2 and H5).

Conclusion

This in-depth technical guide has provided a comprehensive framework for the NMR spectral analysis of this compound. By leveraging high-quality predicted ¹H and ¹³C NMR data, we have elucidated the key structural features of the molecule, including the chemical shifts of all unique protons and carbons, and have discussed the expected complexities arising from stereochemistry. The detailed experimental protocols for sample preparation and data acquisition, along with the strategic application of 2D NMR techniques, offer a robust methodology for the unambiguous structural characterization of this and similar small organic molecules. This guide serves as a valuable resource for researchers and scientists in the fields of chemistry and drug development, enabling them to confidently apply NMR spectroscopy to their own structural investigations.

References

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Unraveling the Fragmentation Puzzle: A Technical Guide to the Mass Spectrometry of 2-Ethylcyclopentanone

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A Deep Dive into the Electron Ionization Mass Spectrometry Fragmentation of 2-Ethylcyclopentanone for Researchers, Scientists, and Drug Development Professionals.

This in-depth technical guide provides a comprehensive analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pathways of this compound. By elucidating the core mechanisms that govern its dissociation, this document serves as an essential resource for the structural identification and characterization of this and related cyclic ketones. Understanding these fragmentation patterns is paramount for professionals in analytical chemistry, drug discovery, and quality control, where unambiguous molecular identification is critical.

Introduction to the Mass Spectrometry of Cyclic Ketones

Under electron ionization, organic molecules are bombarded with high-energy electrons, leading to the ejection of an electron and the formation of a molecular ion (M radical cation). This high-energy species is often unstable and undergoes a series of fragmentation reactions to yield smaller, more stable charged fragments. The resulting mass spectrum, a plot of relative ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint.

For cyclic ketones like this compound, fragmentation is primarily dictated by the presence of the carbonyl group and the cyclic structure. Key fragmentation pathways include alpha-cleavage, where the bond adjacent to the carbonyl group is broken, and rearrangements such as the McLafferty rearrangement, which involves the transfer of a gamma-hydrogen to the carbonyl oxygen.[1][2] The strained nature of the cyclopentane ring also influences the fragmentation, often leading to ring-opening reactions.[3]

The Mass Spectrum of this compound: A Data-Driven Analysis

The electron ionization mass spectrum of this compound (C7H12O, Molecular Weight: 112.17 g/mol ) is characterized by a series of distinct fragment ions.[4][5][6] The molecular ion peak ([M]•+) is observed at m/z 112, and its presence is crucial for determining the molecular weight of the analyte. The base peak, representing the most abundant fragment ion, along with other significant peaks, provides the necessary clues to deduce the fragmentation pathways.

m/zRelative Intensity (%)Proposed Fragment Structure
112~20[C7H12O]•+ (Molecular Ion)
84~75[C5H8O]•+
83~60[C5H7O]+
56~100 (Base Peak)[C3H4O]•+
55~85[C3H3O]+
41~70[C3H5]+

Table 1: Prominent Fragment Ions in the Mass Spectrum of this compound. The m/z values and estimated relative intensities are based on the NIST Mass Spectrum.[4]

Elucidating the Core Fragmentation Pathways

The fragmentation of this compound is a complex process involving several competing pathways. The following sections detail the most probable mechanisms leading to the formation of the major observed ions.

Alpha-Cleavage: The Initial Scission

Alpha-cleavage is a characteristic fragmentation of ketones, involving the homolytic cleavage of a carbon-carbon bond adjacent to the carbonyl group.[7][8] For this compound, there are two potential sites for alpha-cleavage.

Cleavage of the bond between the carbonyl carbon and the ethyl-substituted carbon results in the loss of an ethyl radical (•C2H5). This pathway, however, is less favored as it does not lead to a prominent peak in the spectrum.

A more significant alpha-cleavage involves the breaking of the C1-C5 bond within the cyclopentanone ring. This results in a diradical intermediate which can then undergo further fragmentation.

mol [C7H12O]•+ (m/z 112) inter Diradical Intermediate mol->inter α-Cleavage (Ring Opening) frag1 Further Fragmentation inter->frag1

Figure 1: Initial ring-opening via alpha-cleavage.

McLafferty-type Rearrangement and Subsequent Fragmentation: Formation of the Base Peak (m/z 56)

A key fragmentation pathway for this compound involves a McLafferty-type rearrangement following the initial ring-opening. This process leads to the formation of the base peak at m/z 56.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane).

  • GC Separation: Inject the sample into a GC system equipped with a non-polar capillary column (e.g., DB-5ms). Use a temperature program that allows for the separation of the analyte from any impurities (e.g., start at 50°C, ramp to 250°C at 10°C/min).

  • Ionization: The eluting compound enters the mass spectrometer and is subjected to electron ionization (typically at 70 eV).

  • Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., a quadrupole) and detected.

  • Data Acquisition: The mass spectrum is recorded, showing the relative abundance of ions at each m/z value.

The fragmentation proceeds as follows:

  • Alpha-Cleavage (Ring Opening): The C1-C2 bond cleaves, forming a diradical cation.

  • Hydrogen Transfer: A hydrogen atom from the C4 position (gamma to the carbonyl group in the opened chain) is transferred to the carbonyl oxygen through a six-membered transition state.

  • Beta-Cleavage: The C2-C3 bond cleaves, resulting in the expulsion of a neutral ethene molecule (C2H4) and the formation of a resonance-stabilized radical cation with m/z 84.

  • Second Fragmentation: The fragment at m/z 84 can then undergo another cleavage, losing a neutral ethene molecule to form the ion at m/z 56, which is the base peak.

mol [C7H12O]•+ m/z 112 inter1 Diradical Intermediate mol->inter1 α-Cleavage frag84 [C5H8O]•+ m/z 84 inter1->frag84 H-transfer & β-cleavage (- C2H4) frag56 [C3H4O]•+ (Base Peak) m/z 56 frag84->frag56 (- C2H4) frag84 [C5H8O]•+ m/z 84 frag83 [C5H7O]+ m/z 83 frag84->frag83 - •H

Figure 3: Formation of the fragment ion at m/z 83.

Formation of the Ion at m/z 55

The significant peak at m/z 55 is a common fragment in the mass spectra of cyclic ketones and is often attributed to the [C3H3O]+ acylium ion. [3]Its formation from this compound likely involves a more complex rearrangement and cleavage of the cyclic structure following the initial ionization. One plausible pathway involves the loss of the ethyl group followed by the loss of ethene from the ring.

mol [C7H12O]•+ m/z 112 inter2 [C5H7O]•+ Intermediate m/z 83 mol->inter2 - •C2H5 frag55 [C3H3O]+ m/z 55 inter2->frag55 - C2H4

Figure 4: Proposed pathway to the m/z 55 fragment.

Conclusion

The electron ionization mass spectrometry of this compound is governed by a series of predictable yet intricate fragmentation pathways. The primary mechanisms involve alpha-cleavage of the cyclopentanone ring, followed by a McLafferty-type rearrangement that ultimately leads to the formation of the base peak at m/z 56. Other significant ions at m/z 84, 83, and 55 arise from subsequent or alternative fragmentation routes. A thorough understanding of these pathways, as detailed in this guide, is indispensable for the accurate identification and structural elucidation of this compound and related compounds in complex matrices, thereby supporting advancements in pharmaceutical development and chemical analysis.

References

  • National Institute of Standards and Technology. (n.d.). Cyclopentanone, 2-ethyl-. NIST Chemistry WebBook. Retrieved from [Link]

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  • SpectraBase. (n.d.). This compound. Wiley. Retrieved from [Link]

  • Whitman College. (n.d.). GCMS Section 6.11.2 - Fragmentation of Cyclic Ketones. Retrieved from [Link]

  • Beynon, J. H., Saunders, R. A., & Williams, A. E. (1960). The Mass Spectra of Cyclic Ketones. Applied Spectroscopy, 14(4), 95–99.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C7H12O). Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 3-Ethylcyclopentanone. NIST Chemistry WebBook. Retrieved from [Link]

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Technical Guide to the Physical Properties of 2-Ethylcyclopentanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This technical guide provides a comprehensive overview of the key physical properties of 2-Ethylcyclopentanone (CAS No: 4971-18-0).[1][2] Intended for researchers, scientists, and professionals in drug development and chemical synthesis, this document synthesizes critical data with practical insights into the experimental determination of these properties. Understanding the physical characteristics of a compound is a foundational element in its application, from reaction kinetics and solvent selection to formulation and safety protocols. This guide is structured to provide not only the data but also the scientific reasoning behind its measurement, ensuring a thorough and practical understanding for the end-user.

Core Physicochemical Properties

This compound is a cyclic ketone, appearing as a colorless to light yellow liquid with a characteristic odor.[3] Its molecular structure, consisting of a five-membered ring with an ethyl substituent adjacent to the carbonyl group, dictates its physical behavior. The polarity induced by the ketone functional group influences its boiling point, density, and solubility.

A summary of its core physical properties is presented in the table below for quick reference. It is crucial to note that some values are experimentally determined while others are calculated, a distinction that is important for experimental design and data interpretation.

PropertyValueSource
Molecular Formula C₇H₁₂O[1][2][4][5]
Molecular Weight 112.17 g/mol [4][5][6]
Appearance Colorless to light yellow liquid[3][4]
Density 0.9132 g/cm³ at 17 °C[4][5]
Boiling Point 158-160 °C[4][5]
Melting Point (Calculated) 247.77 K (-25.38 °C)[7]
Flash Point 45.8 °C[5][8]
Refractive Index 1.442[5]
Solubility Limited solubility in water, soluble in organic solvents.[3]
Vapor Pressure 2.06 mmHg at 25 °C[5]

Experimental Determination of Key Physical Properties

The accurate determination of physical properties is paramount for the reliable application of any chemical compound. This section details the methodologies for measuring two critical properties of liquid compounds like this compound: boiling point and refractive index. The protocols are presented with an emphasis on the underlying scientific principles and the rationale for each step, ensuring a self-validating experimental design.

Boiling Point Determination using the Thiele Tube Method

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[3][4] This property is a sensitive indicator of purity; impurities can either elevate or depress the boiling point. The Thiele tube method is a convenient and widely used technique for determining the boiling point of small quantities of a liquid.

  • Sample Preparation: A small volume (a few milliliters) of this compound is placed into a small test tube. A capillary tube, sealed at one end, is then placed into the test tube with the open end submerged in the liquid.

  • Apparatus Setup: The test tube is attached to a thermometer, ensuring the bulb of the thermometer is level with the sample. This assembly is then clamped and immersed in a Thiele tube containing a high-boiling point liquid, such as mineral oil or silicone oil. The unique shape of the Thiele tube is designed to allow for even heat distribution via convection currents, eliminating the need for stirring.[4][6]

  • Heating and Observation: The side arm of the Thiele tube is gently heated.[4][6] As the temperature rises, the air trapped in the capillary tube will expand and slowly bubble out. As the boiling point of the this compound is approached, a continuous stream of bubbles will emerge from the capillary tube. This indicates that the vapor pressure of the sample is overcoming the external pressure.

  • Boiling Point Reading: Once a steady stream of bubbles is observed, the heat source is removed. The liquid in the Thiele tube will begin to cool. The boiling point is recorded at the precise moment the bubbling stops and the liquid is drawn back into the capillary tube.[4][6] At this point, the vapor pressure of the this compound is equal to the atmospheric pressure.

  • Validation: For ensuring accuracy, the procedure should be repeated at least twice, and the average of the consistent readings should be taken as the boiling point.

The integrity of this method lies in the direct observation of the equilibrium between the liquid and vapor phases. The continuous stream of bubbles signifies that the vapor pressure of the sample exceeds the atmospheric pressure. As the system cools, the point at which the liquid re-enters the capillary marks the exact temperature where the internal and external pressures are balanced. The use of a Thiele tube is a critical design choice for ensuring uniform heating, which is essential for an accurate determination.

BoilingPointDetermination cluster_prep Preparation cluster_measurement Measurement cluster_validation Validation Sample Sample Preparation: This compound in test tube Capillary Invert sealed capillary tube in sample Sample->Capillary 1 Apparatus Attach to thermometer and place in Thiele tube Capillary->Apparatus 2 Heat Gently heat Thiele tube Apparatus->Heat 3 Bubbles Observe continuous stream of bubbles Heat->Bubbles 4 Cool Remove heat and allow to cool Bubbles->Cool 5 Record Record temperature when liquid enters capillary tube Cool->Record 6 Repeat Repeat measurement for consistency Record->Repeat 7 Average Calculate average boiling point Repeat->Average 8

Workflow for Boiling Point Determination
Refractive Index Measurement using an Abbe Refractometer

The refractive index of a substance is a dimensionless number that describes how fast light travels through that material. It is a fundamental physical property that is dependent on the temperature and the wavelength of light. For pure compounds, the refractive index is a constant and can be used for identification and quality control.

  • Instrument Calibration: The Abbe refractometer is first calibrated using a standard with a known refractive index, typically distilled water.[9] The prism surfaces must be clean and dry.

  • Sample Application: A few drops of this compound are placed on the surface of the measuring prism. The prisms are then closed and locked.

  • Light Adjustment: The light source is positioned to illuminate the prisms. Looking through the eyepiece, the adjustment knob is turned until the field of view is divided into a light and a dark section.

  • Boundary Sharpening: The compensator knob is adjusted to eliminate any color fringes at the boundary, resulting in a sharp, well-defined line between the light and dark regions.

  • Measurement: The main adjustment knob is turned to align the boundary line precisely with the crosshairs in the eyepiece.

  • Reading the Value: The refractive index is then read directly from the instrument's scale. The temperature should also be recorded as the refractive index is temperature-dependent.

  • Cleaning: After the measurement, the prisms must be carefully cleaned with a soft tissue and an appropriate solvent, such as ethanol or acetone, to avoid contamination for the next measurement.

The Abbe refractometer operates on the principle of total internal reflection at the interface between the prism of a high refractive index and the sample of a lower refractive index. The instrument measures the critical angle of this interface, from which the refractive index of the sample is calculated. The use of a monochromatic light source (often a sodium D-line at 589 nm) is crucial as the refractive index varies with wavelength (a phenomenon known as dispersion). Temperature control is also vital for accuracy, as the density of the liquid, and therefore its refractive index, changes with temperature.

Spectroscopic Properties

While a detailed analysis of the spectroscopic data is beyond the scope of this guide, a brief overview of the expected spectral characteristics is valuable for compound verification.

  • Infrared (IR) Spectroscopy: The IR spectrum of this compound will be dominated by a strong absorption band characteristic of the carbonyl (C=O) stretch of a cyclic ketone, typically appearing in the region of 1740-1750 cm⁻¹. Other significant peaks will correspond to C-H stretching and bending vibrations.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will show distinct signals for the ethyl group (a triplet and a quartet) and the protons on the cyclopentanone ring. The chemical shifts of the protons adjacent to the carbonyl group will be downfield due to the electron-withdrawing effect of the ketone.

    • ¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the carbonyl carbon in the downfield region (typically >200 ppm). The remaining carbon signals will correspond to the ethyl group and the cyclopentanone ring.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound (m/z = 112).[10] The fragmentation pattern will be characteristic of a cyclic ketone, with common fragmentation pathways involving the loss of the ethyl group or cleavage of the cyclopentanone ring.

Safety and Handling

This compound is classified as harmful if swallowed, causes skin irritation, and may cause respiratory irritation.[6][8] It is essential to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3][8] Store the container tightly closed in a dry, cool, and well-ventilated place.[8] In case of a spill, remove all sources of ignition and use non-sparking tools for cleanup.[8]

Conclusion

This technical guide has provided a detailed overview of the physical properties of this compound, with a focus on both the quantitative data and the experimental methodologies for their determination. A thorough understanding of these properties is essential for the safe and effective use of this compound in research and development. The protocols and explanations provided herein are intended to equip scientists with the knowledge to not only utilize this data but also to critically evaluate and reproduce it in their own laboratories.

References

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  • Amrita Vishwa Vidyapeetham Virtual Lab. (n.d.). Abbe's Refractometer (Procedure). Retrieved from [Link]

  • Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

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An In-Depth Technical Guide to the Stereochemistry of (R)-2-Ethylcyclopentanone

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Imperative of Chirality in Modern Drug Development

In the landscape of pharmaceutical sciences, the three-dimensional architecture of a molecule is not a trivial detail; it is a fundamental determinant of biological activity. Chiral molecules, existing as non-superimposable mirror images known as enantiomers, often exhibit profoundly different pharmacological and toxicological profiles. One enantiomer may be the active therapeutic agent (the eutomer), while its counterpart (the distomer) could be inactive, or worse, deleterious.[1] Therefore, the ability to selectively synthesize and definitively analyze a single, desired enantiomer is a cornerstone of modern drug development. This guide focuses on (R)-2-ethylcyclopentanone, a chiral cyclic ketone, to illustrate the core principles and advanced methodologies governing stereochemical control and analysis. For researchers and drug development professionals, mastering these concepts is not merely an academic exercise but a critical necessity for creating safer, more effective medicines.

Part 1: Strategies for the Enantioselective Synthesis of (R)-2-Ethylcyclopentanone

The synthesis of enantiomerically pure cyclic ketones is a significant challenge in organic chemistry.[2] The prochiral nature of precursors like 2-ethyl-2-cyclopenten-1-one offers a canvas for asymmetric transformations. Among the most robust methods is the transition metal-catalyzed asymmetric conjugate reduction.

Copper-Catalyzed Asymmetric Conjugate Reduction: A Mechanistic Overview

A highly effective strategy for producing β-alkyl cyclopentanones with high enantiomeric excess (ee) involves the asymmetric conjugate reduction of the corresponding α,β-unsaturated enone.[3] This approach is often superior to the conjugate addition of alkyl nucleophiles, which can yield products with lower enantioselectivity.[3] The copper-catalyzed method utilizes a chiral phosphine ligand to create a stereochemically defined environment that directs the reduction to one specific face of the molecule.

The catalytic cycle is initiated by the formation of a chiral copper hydride species. This species delivers the hydride to the β-carbon of the enone in a 1,4-fashion, a preference dictated by the electronic nature of the [(Ph₃P)CuH]₆ complex and its analogues.[3] This step generates a copper enolate intermediate. The stereochemistry of the newly formed chiral center is dictated by the chiral ligand complexing the copper. The cycle is completed by metathesis with a silane, such as polymethylhydrosiloxane (PMHS), which regenerates the copper hydride catalyst and releases the product as a silyl enol ether.[3] Subsequent workup with a fluoride source like tetrabutylammonium fluoride (TBAF) cleaves the silyl ether to yield the desired ketone.[3]

G cluster_0 Catalytic Cycle Start Chiral Ligand + Cu(I) Source Catalyst Active Chiral Cu-H Catalyst Start->Catalyst Forms Reduction Stereoselective 1,4-Hydride Addition Catalyst->Reduction Reacts with Enone 2-Ethyl-2-cyclopenten-1-one (Prochiral Substrate) Enone->Reduction Intermediate Chiral Copper Enolate Intermediate Reduction->Intermediate Generates Metathesis Metathesis with Silane Intermediate->Metathesis Undergoes Metathesis->Catalyst Regenerates Product (R)-Silyl Enol Ether Metathesis->Product Releases FinalProduct (R)-2-Ethylcyclopentanone Product->FinalProduct Hydrolysis (TBAF) Silane PMHS (Hydride Source) Silane->Metathesis caption Fig 1: Asymmetric Conjugate Reduction Workflow G cluster_0 Chiral Separation Mechanism cluster_1 Analyte-CSP Interaction Injector Racemic Mixture (R)- and (S)-Enantiomers Injected Column Chiral GC Column Chiral Stationary Phase (e.g., β-Cyclodextrin) Injector->Column:f0 R_Analyte (R)-Enantiomer R_Complex (R)-Analyte : CSP Complex (Less Stable) R_Analyte->R_Complex Forms S_Analyte (S)-Enantiomer S_Complex (S)-Analyte : CSP Complex (More Stable) S_Analyte->S_Complex Forms CSP Chiral Stationary Phase CSP->R_Complex CSP->S_Complex Detector Detector (FID) R_Complex->Detector Elutes First (shorter tR) S_Complex->Detector Elutes Second (longer tR) Chromatogram Resulting Chromatogram (R)-Peak (S)-Peak Detector->Chromatogram caption Fig 2: Principle of Chiral GC Separation

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An In-depth Technical Guide on the Synthesis and Characterization of 2-Ethylcyclopentanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethylcyclopentanone is a cyclic ketone that serves as a versatile building block in organic synthesis, particularly in the fragrance and flavor industries and as an intermediate for pharmaceuticals.[1] Its molecular formula is C7H12O, and its structure consists of a five-membered ring with an ethyl group at the alpha-position to the carbonyl group.[2][3] The reactivity of the carbonyl group and the presence of the ethyl substituent make it a key synthon for creating more complex molecular architectures.[1] This guide will explore the primary synthetic routes to this compound and the analytical techniques employed for its thorough characterization.

Synthesis of this compound: A Strategic Approach

The synthesis of 2-substituted cyclopentanones can be challenging due to issues like polyalkylation and the formation of isomeric mixtures.[4] Therefore, a strategic and controlled approach is necessary. The most common and effective methods for synthesizing this compound involve the alkylation of a cyclopentanone derivative, often preceded by a cyclization reaction to form the five-membered ring.

Part 1: Formation of the Cyclopentanone Ring via Dieckmann Cyclization

The Dieckmann cyclization is a robust intramolecular Claisen condensation of a diester to form a cyclic β-keto ester.[5][6] For the synthesis of a cyclopentanone ring, a 1,6-diester is the required starting material.[6][7] This reaction is a cornerstone for the efficient construction of five-membered ring systems.[6]

The mechanism involves the deprotonation of an α-carbon of one ester group by a strong base, typically sodium ethoxide, to form a resonance-stabilized enolate.[7][8] This enolate then undergoes an intramolecular nucleophilic acyl substitution on the second ester group, leading to the formation of a cyclic β-keto ester.[5][8]

Experimental Protocol: Dieckmann Cyclization of Diethyl Adipate

Objective: To synthesize ethyl 2-oxocyclopentane-1-carboxylate, a precursor to this compound.

Materials:

  • Diethyl adipate

  • Sodium ethoxide

  • Toluene

  • Hydrochloric acid (30%)

Procedure:

  • In a reaction vessel, combine toluene, sodium ethoxide (98% concentration), and diethyl adipate.[9][10]

  • Heat the mixture to reflux.[9][10]

  • Monitor the reaction progress using gas chromatography until the diethyl adipate is consumed (content < 1%).[9]

  • After the reaction is complete, remove the ethanol generated during the reaction.[9]

  • Cool the mixture to 30°C and neutralize it with 30% hydrochloric acid.[9]

  • Separate the organic and aqueous layers.[9]

  • Dry the organic phase and purify the product by vacuum distillation to yield ethyl 2-oxocyclopentanecarboxylate.[9]

Part 2: α-Alkylation of the β-Keto Ester

The cyclic β-keto ester formed from the Dieckmann cyclization is then alkylated at the α-position. The presence of the β-keto ester functionality facilitates the generation of a stabilized enolate upon treatment with a base.[11] This enolate acts as a nucleophile, reacting with an alkyl halide in an SN2 reaction to introduce the desired alkyl group.[11]

For the synthesis of this compound, an ethyl halide such as ethyl iodide is used as the alkylating agent.[12] The choice of base and solvent is critical for achieving high yields and minimizing side reactions like O-alkylation or dialkylation.[11]

Experimental Protocol: Ethylation of Ethyl 2-oxocyclopentanecarboxylate

Objective: To synthesize ethyl 1-ethyl-2-oxocyclopentanecarboxylate.

Materials:

  • Ethyl 2-oxocyclopentanecarboxylate (2-carboethoxycyclopentanone)

  • Sodium metal

  • Dry ethanol

  • Ethyl iodide

  • Brine

  • Water

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

Procedure:

  • In a three-necked flask, dissolve sodium metal in dry ethanol to prepare sodium ethoxide.[12]

  • Add ethyl 2-oxocyclopentanecarboxylate to the solution.[12]

  • Add ethyl iodide dropwise to the resulting yellow solution and heat the mixture at reflux for two hours.[12]

  • After cooling, add brine and water, and extract the mixture with diethyl ether.[12]

  • Dry the combined organic layers over anhydrous magnesium sulfate and evaporate the solvent to obtain ethyl 1-ethyl-2-oxocyclopentanecarboxylate.[12]

Part 3: Decarboxylation to Yield this compound

The final step is the hydrolysis and decarboxylation of the alkylated β-keto ester to yield the target molecule, this compound. This is typically achieved by heating the compound in the presence of a strong acid or base, which hydrolyzes the ester and facilitates the loss of carbon dioxide from the resulting β-keto acid.[7]

This three-step sequence of Dieckmann cyclization, α-alkylation, and decarboxylation is a powerful and efficient method for preparing 2-substituted cyclopentanones.[5][8]

Characterization of this compound

A comprehensive characterization is essential to confirm the identity and purity of the synthesized this compound. The primary analytical techniques employed are Mass Spectrometry, Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound (C7H12O), the expected molecular weight is approximately 112.17 g/mol .[2][13] The electron ionization mass spectrum will show a molecular ion peak (M+) at m/z 112, along with characteristic fragment ions. The NIST WebBook provides a reference mass spectrum for this compound.[2]

Property Value
Molecular FormulaC7H12O[2][3]
Molecular Weight112.17 g/mol [13]
CAS Number4971-18-0[2][3]
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The key absorption for this compound is the strong carbonyl (C=O) stretch. For cyclopentanone, this stretch typically appears around 1747 cm⁻¹.[14] The presence of the ethyl group is not expected to significantly shift this value. The spectrum will also show C-H stretching vibrations in the 2840-3000 cm⁻¹ region.[14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed structure of the molecule.

  • ¹H NMR: The proton NMR spectrum of this compound will show distinct signals for the protons of the ethyl group (a triplet and a quartet) and the protons on the cyclopentanone ring. The chemical shifts and coupling patterns provide definitive structural information.

  • ¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the carbonyl carbon (typically downfield, around 220 ppm for cyclopentanones) and distinct signals for the carbons of the ethyl group and the cyclopentanone ring.

Visualizing the Synthesis Workflow

The overall synthetic pathway can be visualized as a streamlined process from the starting diester to the final product.

Synthesis_Workflow Start Diethyl Adipate Step1 Dieckmann Cyclization (NaOEt, Toluene, Reflux) Start->Step1 Intermediate1 Ethyl 2-oxocyclopentane- 1-carboxylate Step1->Intermediate1 Step2 α-Alkylation (NaOEt, Ethyl Iodide, Reflux) Intermediate1->Step2 Intermediate2 Ethyl 1-ethyl-2-oxocyclopentane- 1-carboxylate Step2->Intermediate2 Step3 Hydrolysis & Decarboxylation (Acid/Base, Heat) Intermediate2->Step3 End This compound Step3->End caption Synthetic workflow for this compound.

Caption: Synthetic workflow for this compound.

Logical Relationships in Characterization

The characterization process involves a logical flow where each technique provides complementary information to confirm the structure and purity of the final product.

Characterization_Logic Product Synthesized Product MS Mass Spectrometry (Molecular Weight & Fragmentation) Product->MS IR Infrared Spectroscopy (Functional Groups, e.g., C=O) Product->IR NMR NMR Spectroscopy (¹H & ¹³C) (Detailed Structure & Connectivity) Product->NMR Confirmation Structural Confirmation & Purity Assessment MS->Confirmation IR->Confirmation NMR->Confirmation caption Logical flow of analytical characterization.

Caption: Logical flow of analytical characterization.

Conclusion

The synthesis of this compound is a well-established process that relies on fundamental organic reactions. The Dieckmann cyclization provides an efficient entry to the cyclopentanone ring system, and subsequent α-alkylation and decarboxylation allow for the controlled introduction of the ethyl substituent. A thorough characterization using a combination of mass spectrometry, IR spectroscopy, and NMR spectroscopy is crucial for verifying the identity and purity of the final product. This guide provides the foundational knowledge and practical insights for researchers and professionals to successfully synthesize and characterize this compound for its various applications.

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The Emergence of 2-Ethylcyclopentanone and its Analogs: A Technical Guide for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Beyond the Flask – A Molecule's Journey from Synthesis to Biological Significance

In the landscape of modern medicinal chemistry, the cyclopentanone scaffold represents a privileged structural motif. Its inherent conformational flexibility, coupled with the diverse chemical reactivity of the ketone moiety, has rendered it a cornerstone for the synthesis of a vast array of biologically active molecules. This guide delves into the discovery, synthesis, and burgeoning therapeutic potential of 2-Ethylcyclopentanone and its analogs. We will navigate the foundational chemical principles that underpin their creation, explore the nuanced methodologies for their characterization, and critically examine their emerging roles as modulators of key biological pathways. This document is crafted for the discerning researcher, providing not just protocols, but the strategic rationale behind them, fostering a deeper understanding of this versatile chemical class.

Foundational Synthesis: The Dieckmann Condensation and the Genesis of the Cyclopentanone Core

The story of 2-alkylated cyclopentanones is intrinsically linked to the foundational work of German chemist Walter Dieckmann. His pioneering development of the intramolecular Claisen condensation of diesters, now famously known as the Dieckmann condensation, provided the first robust and efficient pathway to the five-membered carbocyclic core.[1] This reaction, first reported in the early 20th century, involves the base-catalyzed cyclization of a 1,6-diester, such as diethyl adipate, to form a cyclic β-keto ester.[1][2] This intermediate, 2-carboethoxycyclopentanone, is the direct precursor to the 2-alkylcyclopentanone family.

The elegance of the Dieckmann condensation lies in its atom economy and the thermodynamic favorability of forming five- and six-membered rings. The mechanism proceeds through the formation of an enolate at one of the α-carbons, which then acts as a nucleophile, attacking the carbonyl of the second ester group within the same molecule.[2][3] Subsequent elimination of an alkoxide yields the cyclic β-keto ester.

Dieckmann_Condensation start Diethyl Adipate base Base (e.g., NaOEt) start->base Deprotonation enolate Enolate Intermediate cyclization Intramolecular Nucleophilic Attack enolate->cyclization tetrahedral Tetrahedral Intermediate cyclization->tetrahedral elimination Elimination of Alkoxide (-OEt) tetrahedral->elimination product 2-Carboethoxycyclopentanone (β-Keto Ester) elimination->product Synthesis_Workflow cluster_0 Part 1: Dieckmann Condensation cluster_1 Part 2: Alkylation & Decarboxylation DiethylAdipate Diethyl Adipate NaOEt1 NaOEt, Toluene DiethylAdipate->NaOEt1 Reflux1 Reflux (8-10h) NaOEt1->Reflux1 Workup1 Acidic Work-up Reflux1->Workup1 Intermediate 2-Carboethoxycyclopentanone Workup1->Intermediate Intermediate2 2-Carboethoxycyclopentanone NaOEt2 NaOEt, EtOH Intermediate2->NaOEt2 EtI Ethyl Iodide NaOEt2->EtI AlkylatedIntermediate 2-Carboethoxy-2-ethylcyclopentanone EtI->AlkylatedIntermediate AcidHydrolysis Aq. H2SO4, Reflux AlkylatedIntermediate->AcidHydrolysis FinalProduct This compound AcidHydrolysis->FinalProduct Analytical_Workflow Sample Crude Reaction Mixture or Purified Product GCMS Gas Chromatography- Mass Spectrometry (GC-MS) Sample->GCMS Purity & MW NMR Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) Sample->NMR Structure FTIR Fourier-Transform Infrared Spectroscopy (FTIR) Sample->FTIR Functional Groups DataAnalysis Data Integration and Structural Elucidation GCMS->DataAnalysis NMR->DataAnalysis FTIR->DataAnalysis

Sources

theoretical studies of 2-Ethylcyclopentanone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical and Computational Study of 2-Ethylcyclopentanone

Abstract

This technical guide provides a comprehensive exploration of this compound through the lens of modern computational chemistry. Designed for researchers, scientists, and professionals in drug development, this document moves beyond fundamental properties to elucidate the molecule's conformational landscape, spectroscopic signatures, and electronic reactivity as predicted by theoretical models. We detail field-proven computational protocols, including conformational searching via molecular mechanics, geometry optimization with Density Functional Theory (DFT), and the prediction of IR and NMR spectra. By explaining the causality behind these theoretical choices, this guide serves as a practical framework for applying computational methods to understand and predict the behavior of substituted cyclic ketones in complex chemical and biological systems.

Introduction to this compound and the Power of Theoretical Insight

Overview of a Versatile Cyclic Ketone

This compound (CAS: 4971-18-0, Formula: C₇H₁₂O) is a cyclic ketone featuring a five-membered cyclopentanone ring with an ethyl group at the alpha-carbon position.[1][2] It is a colorless to pale yellow liquid with applications in the fragrance and flavor industries and serves as a valuable intermediate in chemical synthesis.[1] Like other ketones, its chemistry is dominated by the electrophilic carbonyl carbon and the nucleophilic carbonyl oxygen, making it susceptible to nucleophilic addition, oxidation, and reduction reactions.[1] While its basic physical and chemical properties are established, a deeper understanding of its three-dimensional structure, dynamic behavior, and electronic properties is crucial for predicting its reactivity, designing novel synthetic routes, and evaluating its potential role in medicinal chemistry.

The Imperative for Theoretical Studies

Experimental characterization provides invaluable data but often captures an ensemble average of molecular states. Theoretical and computational studies, particularly those employing quantum mechanical methods like Density Functional Theory (DFT), offer a complementary, atom-level perspective.[3] These in silico approaches allow us to:

  • Resolve Conformational Complexity: Isolate and determine the relative stability of different spatial arrangements (conformers) that are often difficult to distinguish experimentally.

  • Predict Spectroscopic Data: Calculate vibrational frequencies (IR) and nuclear magnetic shieldings (NMR) to aid in the interpretation of experimental spectra or to predict the spectra of unknown derivatives.[3]

  • Elucidate Reactivity: Analyze electronic structure through Frontier Molecular Orbitals (FMOs) and Molecular Electrostatic Potential (MEP) maps to predict the most likely sites for chemical reactions.

  • Map Reaction Mechanisms: Investigate the energy profile of a chemical reaction, identifying transition states and calculating activation barriers, which is fundamental to understanding reaction kinetics and outcomes.[4]

This guide provides the theoretical foundation and practical protocols for conducting such studies on this compound, empowering researchers to leverage computational tools for deeper molecular insight.

Molecular Geometry and Conformational Analysis

The biological activity and chemical reactivity of a molecule are intrinsically linked to its three-dimensional shape. For a flexible molecule like this compound, a thorough conformational analysis is the mandatory first step in any theoretical investigation.

The Puckered Nature of the Cyclopentanone Ring

Unlike the planar cyclohexane chair, a five-membered ring is not perfectly flat due to angle and torsional strain.[5] It adopts puckered conformations to relieve this strain. The two primary low-energy conformations for cyclopentanone are the envelope , where one atom is out of the plane of the other four, and the twist (or half-chair), where two adjacent atoms are displaced in opposite directions from the plane of the other three.[5] The introduction of the ethyl group at the C2 position further complicates this landscape, creating distinct conformers based on its orientation relative to the ring's pucker.

Computational Protocol: A Self-Validating Conformational Search

To confidently identify the global minimum energy structure and other low-energy conformers, a multi-step approach is required. This ensures that the conformational space is explored broadly before investing significant computational resources in high-accuracy calculations.

Step-by-Step Methodology:

  • Initial Structure Generation: Build the 2D structure of this compound and convert it to a preliminary 3D structure using molecular modeling software.

  • Molecular Mechanics (MM) Search: Employ a robust force field (e.g., MMFF94 or COMPASS II) to perform a systematic or stochastic conformational search.[6][7] This step rapidly explores thousands of potential conformations, rotating the ethyl group and puckering the ring, and saves a collection of unique, low-energy structures.

    • Causality: MM methods are computationally inexpensive and ideal for broadly sampling the potential energy surface. This prevents the common pitfall of optimizing only a single, manually-drawn conformer, which may not be the true global minimum.

  • DFT Geometry Optimization: Take the lowest energy conformers from the MM search (typically all within 10-15 kJ/mol of the MM minimum) and perform a full geometry optimization using a reliable DFT method. A common and effective choice is the B3LYP functional with a Pople-style basis set like 6-31+G(d,p).[8]

    • Causality: DFT provides a much more accurate description of the electronic structure and, therefore, the molecular geometry and relative energies, than MM. The inclusion of polarization (d,p) and diffuse (+) functions is crucial for accurately modeling the polar carbonyl group.

  • Vibrational Frequency Analysis: Perform a frequency calculation at the same level of theory used for optimization.

    • Trustworthiness: This step is a self-validating check. The absence of any imaginary frequencies confirms that the optimized structure is a true local minimum on the potential energy surface.[3] A single imaginary frequency would indicate a transition state. The calculated frequencies also yield the zero-point vibrational energy (ZPVE), which should be used to correct the final electronic energies for a more accurate comparison of conformer stabilities.

G cluster_workflow Conformational Analysis Workflow start 1. Initial 3D Structure mm_search 2. Molecular Mechanics (MM) Conformational Search start->mm_search dft_opt 3. DFT Geometry Optimization (e.g., B3LYP/6-31+G(d,p)) mm_search->dft_opt Select low-energy conformers freq_calc 4. DFT Frequency Calculation dft_opt->freq_calc validation Validate: No Imaginary Frequencies? freq_calc->validation validation->dft_opt No (Structure is a Transition State) end Global & Low-Energy Conformers validation->end Yes FMO cluster_fmo FMO Diagram for this compound e_label Energy e_axis lumo_level LUMO (π* C=O) Accepts e⁻ (Electrophilic Site: Carbonyl C) gap ΔE (HOMO-LUMO Gap) Reactivity Indicator lumo_level->gap homo_level HOMO (n O) Donates e⁻ (Nucleophilic Site: Carbonyl O)

Caption: Frontier orbitals governing the molecule's reactivity.

Molecular Electrostatic Potential (MEP)

An MEP map is a 3D visualization of the total electrostatic potential projected onto the electron density surface. It provides an intuitive guide to molecular interactions.

  • Red Regions (Negative Potential): Indicate electron-rich areas, prime targets for electrophilic attack. This region will be concentrated around the carbonyl oxygen.

  • Blue Regions (Positive Potential): Indicate electron-poor areas, susceptible to nucleophilic attack. This will be most prominent around the carbonyl carbon and, to a lesser extent, the acidic alpha-hydrogens.

For drug development professionals, the MEP map is invaluable. It helps identify regions of the molecule that can form hydrogen bonds (the red region on the oxygen as a hydrogen bond acceptor) or other electrostatic interactions with a protein's active site. This information is critical for pharmacophore modeling and lead optimization.

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A Senior Application Scientist's Guide to the Quantum Chemical Analysis of 2-Ethylcyclopentanone

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for conducting and interpreting quantum chemical calculations on 2-Ethylcyclopentanone (C7H12O), a cyclic ketone with applications in fragrance, chemical synthesis, and as a potential scaffold in medicinal chemistry.[1] We move beyond rote procedural lists to offer a narrative grounded in the causality of computational choices, ensuring that each step is a self-validating component of a robust theoretical investigation.

Foundational Principles: Why Use Quantum Chemistry for this compound?

This compound is a molecule defined by its C7H12O formula, featuring a five-membered ring with an ethyl group and a carbonyl functional group.[1][2][3][4] While its basic properties are known, a deeper understanding of its electronic structure, reactivity, and spectroscopic characteristics is critical for advanced applications, particularly in drug design where molecular interactions are paramount.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful lens to investigate molecular properties at the electronic level.[5][6] DFT offers a favorable balance between computational cost and accuracy for organic molecules of this size, making it a workhorse method in modern computational chemistry.[6][7] It allows us to predict and analyze properties that are difficult or expensive to measure experimentally, such as:

  • Molecular Geometry and Stability: Determining the most stable three-dimensional arrangement of atoms.

  • Electronic Properties: Understanding electron distribution, reactivity sites, and orbital energies (HOMO/LUMO).[8]

  • Spectroscopic Signatures: Predicting vibrational frequencies (IR spectra) to aid in experimental characterization.

The Computational Workflow: A Validated Approach

Our approach is designed as a logical, multi-step process where the output of each stage validates the quality of the previous one. This ensures the final calculated properties are based on a physically meaningful and stable molecular representation.

G cluster_prep Step 1: Structural Preparation cluster_opt Step 2: Geometry Optimization & Validation cluster_analysis Step 3: Property Calculation & Analysis a Initial 3D Structure Generation (e.g., from SMILES string) b DFT Geometry Optimization (e.g., B3LYP/6-31G(d)) a->b Input Structure c Frequency Calculation b->c Optimized Geometry d Verification: No Imaginary Frequencies? c->d Vibrational Modes d->b No (Re-optimize) e Molecular Orbital Analysis (HOMO, LUMO, Energy Gap) d->e Validated Minimum Energy Structure f Electrostatic Potential (MEP) Mapping g Vibrational Spectra Simulation (IR)

Caption: Computational workflow for this compound analysis.

Step 1: Initial Structure Generation

The first step is to generate a plausible 3D structure of this compound. This can be done using molecular building software (e.g., Avogadro, GaussView) from its SMILES string (CCC1CCCC1=O) or CAS number (4971-18-0).[1][2][3] At this stage, the geometry is an unrefined guess.

Step 2: Geometry Optimization and Frequency Validation

This is the most critical phase of the calculation. We seek the molecule's minimum energy conformation on the potential energy surface.

Experimental Protocol: Geometry Optimization

  • Method Selection: We will employ Density Functional Theory (DFT). The choice of functional and basis set is a balance of accuracy and computational cost.

    • Functional: B3LYP. The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is a robust and widely used choice for organic molecules, providing reliable geometric and thermochemical data.[9][10][11]

    • Basis Set: 6-31G(d). This Pople-style basis set is a split-valence set that includes polarization functions (d) on heavy (non-hydrogen) atoms.[11] This is crucial for accurately describing the geometry around the carbonyl group. It represents a good compromise between accuracy and computational expense for a molecule of this size.[11]

  • Software Input: Prepare an input file for a computational chemistry package (e.g., Gaussian, ORCA). The key directive will specify a geometry optimization (Opt) at the chosen level of theory.

    • Example Gaussian Keyword Line:#p B3LYP/6-31G(d) Opt

  • Execution and Convergence: The software iteratively adjusts the atomic coordinates to find a stationary point where the net forces on all atoms are effectively zero.

Protocol: Frequency Calculation (Self-Validation)

Once the optimization is complete, a vibrational frequency calculation must be performed on the exact same optimized geometry and at the same level of theory.[12][13] This step is non-negotiable for two reasons:

  • Validation of the Minimum: A true minimum energy structure will have all real (positive) vibrational frequencies. The presence of one or more imaginary frequencies indicates a saddle point (a transition state), not a stable conformer. If an imaginary frequency is found, the geometry must be perturbed along that vibrational mode and re-optimized.[13]

  • Thermochemical Data: The frequencies are used to compute zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy, yielding more accurate enthalpy and Gibbs free energy values.[14]

    • Example Gaussian Keyword Line:#p B3LYP/6-31G(d) Freq

Analysis of Molecular Properties

With a validated, optimized structure, we can now calculate and analyze the key chemical properties relevant to reactivity and drug design.

Frontier Molecular Orbitals (HOMO-LUMO Analysis)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO represents the ability to accept electrons (electrophilicity).[15]

The HOMO-LUMO energy gap is a critical descriptor of molecular stability and reactivity.[15][16]

  • A large gap implies high kinetic stability and low chemical reactivity.[8][17]

  • A small gap suggests the molecule is more reactive and requires less energy to become excited.[15][17]

In drug development, the HOMO-LUMO gap is used to assess the kinetic stability of potential drug candidates.[8] An optimal gap provides a balance between stability and the necessary reactivity for binding to a biological target.[17]

Table 1: Calculated Electronic Properties of this compound

Property Value (Hartree) Value (eV) Significance
HOMO Energy -0.245 -6.67 Electron-donating potential
LUMO Energy 0.081 2.20 Electron-accepting potential
HOMO-LUMO Gap 0.326 8.87 Indicates high kinetic stability

(Note: These values are illustrative and would be generated from the output of the DFT calculation.)

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a visualization of the total electrostatic potential on the electron density surface of the molecule.[18] It provides a rich, intuitive guide to molecular reactivity and intermolecular interactions.[19][20]

  • Red Regions (Negative Potential): Indicate areas of high electron density, such as lone pairs on the carbonyl oxygen. These are the most likely sites for electrophilic attack.[19][21][22]

  • Blue Regions (Positive Potential): Indicate areas of electron deficiency, typically around hydrogen atoms. These are sites susceptible to nucleophilic attack.[19][21]

  • Green/Yellow Regions (Neutral Potential): Represent areas of relatively neutral electrostatic potential.

For this compound, the MEP map would clearly show a strongly negative region (red) around the carbonyl oxygen, identifying it as the primary site for hydrogen bonding and electrophilic interactions.

Caption: Interpreting MEP maps for reactivity prediction.

Vibrational Analysis (Simulated IR Spectrum)

The frequency calculation not only validates the geometry but also provides the vibrational modes and their corresponding infrared (IR) intensities.[23][24] This allows for the generation of a theoretical IR spectrum that can be directly compared with experimental data for structural confirmation.

Key expected vibrational modes for this compound include:

  • C=O Stretch: A strong, characteristic peak typically found around 1700-1750 cm⁻¹. This is often the most intense peak in the spectrum.

  • C-H Stretches: Peaks from the ethyl and cyclopentyl groups, usually appearing in the 2850-3000 cm⁻¹ region.

  • C-H Bends: Vibrations corresponding to the bending of C-H bonds, found at lower wavenumbers.

Table 2: Predicted Prominent Vibrational Frequencies

Vibrational Mode Calculated Frequency (cm⁻¹) Relative Intensity
C=O Stretch ~1745 Strong
CH₂ Asymmetric Stretch ~2960 Medium
CH₂ Symmetric Stretch ~2870 Medium
CH₂ Scissoring Bend ~1460 Weak

(Note: Calculated frequencies are often systematically higher than experimental values and may require a scaling factor for precise comparison.)

Conclusion for the Applied Scientist

The quantum chemical workflow detailed here provides a scientifically rigorous and self-validating pathway to characterize this compound. By employing DFT with the B3LYP functional and the 6-31G(d) basis set, researchers can reliably determine the molecule's stable geometry and subsequently predict its electronic and spectroscopic properties. The analysis of HOMO-LUMO orbitals and the MEP surface offers profound, actionable insights into the molecule's reactivity, stability, and potential for intermolecular interactions—critical data points for rational drug design and materials science applications. This computational protocol serves as a foundational tool for generating reliable theoretical data to guide and interpret experimental research.

References

  • Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. Vertex AI Search.
  • Bachrach, S. M. (2007). Computational Organic Chemistry. John Wiley & Sons.
  • The Absolute Beginners Guide to Gaussian.
  • How to interpret a map of electrostatic potential (MEP)?.
  • HOMO-LUMO Analysis | Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties!. YouTube.
  • Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules.
  • ubiquity of B3LYP/6-31G. Reddit.
  • Assessing Reactivity with LUMO and HOMO Energy Gap. WuXi Biology.
  • Unveiling Drug Discovery Insights through Molecular Electrost
  • MEP & ESP Analysis from Gaussian .chk File | Easy Tutorial. YouTube.
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  • Frequency Calculation and Analysis Using DFT method in Gaussian Software. YouTube.
  • How to perform and analyze Frequency Vibrational DFT calculations in GaussView and Gaussian. YouTube.
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  • Cyclopentanone, 2-ethyl-. NIST WebBook.
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  • A computational study of potential therapeutics for COVID-19 invoking conceptual density functional theory. NIH.
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An In-depth Technical Guide to 2-Ethylcyclopentanone: Synthesis, Characterization, and Applications in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-ethylcyclopentanone, a versatile cyclic ketone. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core chemical principles, practical methodologies, and emerging applications of this compound. We will explore its synthesis, spectroscopic signature, key chemical transformations, and its role as a valuable building block in the synthesis of biologically active molecules.

Fundamental Properties of this compound

This compound is a cyclic ketone with an ethyl group at the alpha position to the carbonyl. This substitution pattern imparts specific reactivity and physical properties that make it a useful intermediate in organic synthesis.

Chemical and Physical Data
PropertyValueSource(s)
Molecular Formula C₇H₁₂O[1]
Molecular Weight 112.17 g/mol [1]
CAS Number 4971-18-0[1]
Appearance Colorless to pale yellow liquid
Boiling Point 158-160 °C
Density 0.9132 g/cm³ at 17 °C
IUPAC Name 2-ethylcyclopentan-1-one[1]
Synonyms Cyclopentanone, 2-ethyl-; 2-Ethylcyclopentan-1-one[1]

Synthesis and Purification of this compound

The synthesis of this compound can be efficiently achieved through a multi-step process commencing from dialkyl adipates. This route involves a Dieckmann condensation, followed by alkylation, and subsequent hydrolysis and decarboxylation.

Synthetic Pathway Overview

synthesis_overview Dialkyl_Adipate Dialkyl Adipate Cyclopentanone_Ester Cyclopentanone-2-carboxylic Ester Dialkyl_Adipate->Cyclopentanone_Ester Dieckmann Condensation Ethyl_Cyclopentanone_Ester 2-Ethyl-cyclopentanone-2-carboxylic Ester Cyclopentanone_Ester->Ethyl_Cyclopentanone_Ester Alkylation (Ethyl Halide) Two_Ethylcyclopentanone This compound Ethyl_Cyclopentanone_Ester->Two_Ethylcyclopentanone Hydrolysis & Decarboxylation

Caption: Synthetic route to this compound.

Detailed Experimental Protocol

This protocol is adapted from established methods for the synthesis of 2-substituted cyclopentanones.[2]

Step 1: Dieckmann Condensation of Diethyl Adipate

  • In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, prepare a solution of sodium ethoxide in absolute ethanol.

  • Add diethyl adipate dropwise to the sodium ethoxide solution with vigorous stirring.

  • After the addition is complete, heat the mixture to reflux for 2-3 hours to drive the cyclization.

  • Cool the reaction mixture and neutralize with a dilute acid (e.g., 10% HCl).

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or toluene).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude ethyl 2-oxocyclopentanecarboxylate.

Step 2: Alkylation of Ethyl 2-Oxocyclopentanecarboxylate

  • To a solution of sodium ethoxide in absolute ethanol, add the crude ethyl 2-oxocyclopentanecarboxylate from the previous step.

  • Add ethyl iodide or ethyl bromide dropwise to the reaction mixture.

  • Heat the mixture to reflux for 2-4 hours to ensure complete alkylation.

  • Cool the reaction and pour it into a brine solution.

  • Extract the product with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure to obtain crude ethyl 2-ethyl-2-oxocyclopentanecarboxylate.

Step 3: Hydrolysis and Decarboxylation

  • Reflux the crude ethyl 2-ethyl-2-oxocyclopentanecarboxylate with an aqueous acid solution (e.g., 20% sulfuric acid or hydrochloric acid) for 4-6 hours.

  • The hydrolysis of the ester and subsequent decarboxylation will occur.

  • The this compound product can be isolated by steam distillation or extraction.

Purification

Crude this compound can be purified by fractional distillation under reduced pressure.[3][4] For removal of acidic impurities, a wash with a dilute sodium bicarbonate solution, followed by a water wash, is recommended before drying and distillation.[4] Salting out with calcium chloride can be employed to improve separation from aqueous layers during extraction.[4]

Spectroscopic Characterization

A thorough understanding of the spectroscopic properties of this compound is essential for its identification and for monitoring reactions.

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound exhibits a molecular ion peak (M+) at m/z = 112.[1][5] Key fragmentation patterns arise from the cleavage of the ethyl group and fragmentation of the cyclopentanone ring. The base peak is typically observed at m/z = 84, corresponding to the loss of an ethylene molecule via a McLafferty-type rearrangement. Other significant fragments are often seen at m/z = 56 and 55.[1]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically observed around 1740-1750 cm⁻¹. The C-H stretching vibrations of the alkyl groups are observed in the region of 2850-3000 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy:

The ¹H NMR spectrum of this compound presents a complex pattern due to the overlapping signals of the methylene protons in the ring. The ethyl group gives rise to a triplet at approximately 0.9 ppm (CH₃) and a multiplet around 1.5-1.7 ppm (CH₂). The protons on the cyclopentanone ring appear as a series of multiplets between 1.8 and 2.4 ppm. The proton at the C2 position, adjacent to both the carbonyl and the ethyl group, will be a multiplet in the more downfield region of the aliphatic signals.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum of this compound will show seven distinct signals corresponding to the seven carbon atoms in the molecule.

  • C=O: The carbonyl carbon will be the most downfield signal, typically in the range of 215-220 ppm.

  • C2: The carbon bearing the ethyl group will appear around 45-55 ppm.

  • Ethyl Group: The CH₂ of the ethyl group will be in the range of 25-35 ppm, and the CH₃ will be the most upfield signal, around 10-15 ppm.

  • Ring Carbons: The remaining three methylene carbons of the cyclopentanone ring will appear in the aliphatic region, typically between 20 and 40 ppm.

Chemical Reactivity and Key Transformations

This compound undergoes a variety of reactions typical of ketones, making it a versatile intermediate in organic synthesis.

Reactions at the Carbonyl Group

carbonyl_reactions Two_Ethylcyclopentanone This compound Wittig_Product Ethylidenecyclopentane Derivative Two_Ethylcyclopentanone->Wittig_Product Wittig Reaction (Ph₃P=CHR) Lactone Lactone Two_Ethylcyclopentanone->Lactone Baeyer-Villiger Oxidation (m-CPBA)

Caption: Key reactions at the carbonyl group of this compound.

Baeyer-Villiger Oxidation:

The Baeyer-Villiger oxidation of this compound with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), results in the formation of a lactone (a cyclic ester).[6][7][8] This reaction involves the insertion of an oxygen atom between the carbonyl carbon and the more substituted adjacent carbon.

Wittig Reaction:

The Wittig reaction provides a powerful method for converting the carbonyl group of this compound into a carbon-carbon double bond.[9][10] Reaction with a phosphorus ylide (Wittig reagent) yields an alkene. For example, reaction with ethylidenetriphenylphosphorane would yield 1-ethyl-2-ethylidenecyclopentane.

Reactions at the α-Carbon

Aldol Condensation:

This compound can participate in aldol condensation reactions, acting as the enolate or enol component. For instance, in the presence of a base or acid catalyst, it can react with an aldehyde, such as benzaldehyde, at the C5 position to form an α,β-unsaturated ketone.[11][12]

Enamine Synthesis:

Reaction of this compound with a secondary amine, such as pyrrolidine or morpholine, in the presence of an acid catalyst leads to the formation of an enamine.[2][13] Enamines are valuable synthetic intermediates for the selective alkylation and acylation at the α-carbon.

Applications in Drug Development and Fragrance Chemistry

The structural motif of this compound and its derivatives has been explored in both the pharmaceutical and fragrance industries.

Anti-inflammatory and Cytotoxic Agents

Derivatives of 2-alkyl-cyclopentanones have been synthesized and investigated for their potential as anti-inflammatory and cytotoxic agents.[14] Specifically, a series of 2-substituted-2-dimethylaminomethyl-5-(E)-arylidene cyclopentanones have shown significant anti-inflammatory and analgesic activity in preclinical studies.[14] The presence of a second substituent at the 2-position, such as an ethyl group, was found to increase the stability of the Mannich base derivatives and reduce cytotoxicity while retaining the desired pharmacological effects.[14] This line of research highlights the potential of the this compound scaffold as a starting point for the development of novel therapeutic agents.

Fragrance and Flavor Compounds

Cyclopentanone derivatives are known for their characteristic odors and are used in the formulation of fragrances and flavors.[12] The alkyl substitution on the cyclopentanone ring significantly influences the olfactory properties of the molecule.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions. It is harmful if swallowed and can cause skin and eye irritation.[1] It is recommended to work in a well-ventilated area and to use personal protective equipment, including gloves and safety glasses.

Conclusion

This compound is a valuable and versatile chemical entity with a well-established synthetic route and a rich reaction chemistry. Its utility as a building block is demonstrated by its application in the synthesis of complex molecules with potential therapeutic properties, particularly in the area of anti-inflammatory drug discovery. The continued exploration of the reactivity of this compound and its derivatives is likely to uncover new applications in medicinal chemistry and materials science.

References

  • Dimmock, J. R., et al. (1998). Synthesis, antiinflammatory, and cytotoxic activities of 2-alkyl and 2-benzyl-2-dimethylaminomethyl-5-(E)-arylidene cyclopentanone hydrochlorides. Journal of Pharmaceutical Sciences, 87(8), 988-994. [Link]

  • Al-Hourani, B. J., et al. (2023). Synthesis of Cyclopentanone and Cyclohexanone Derivatives. Alqalam Journal of Medical and Applied Sciences, 6(1), 1-8. [Link]

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  • Wikipedia. (2023). Baeyer–Villiger oxidation. Retrieved from [Link]

  • Thorpe, J. F., & Kon, G. A. R. (1925). Cyclopentanone. Organic Syntheses, 5, 37. [Link]

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  • SpectraBase. (n.d.). This compound. Retrieved from [Link]

  • NROChemistry. (n.d.). Baeyer-Villiger Oxidation: Mechanism & Examples. Retrieved from [Link]

  • Dimmock, J. R., et al. (1999). Synthesis and anti-cancer activity of 2-alkylaminomethyl-5-(E)-alkylidene cyclopentanone hydrochlorides. European Journal of Medicinal Chemistry, 34(10), 867-876. [Link]

  • NIST. (n.d.). Cyclopentanone, 2-ethyl-. NIST Mass Spec Data Center. Retrieved from [Link]

  • Eryanti, Y., et al. (2011). SYNTHESIZING DERIVATIVES FROM CYCLOPENTANONE ANALOGUE CURCUMIN AND THEIR TOXIC, ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITIES. MAKARA of Science Series, 15(2), 117-123. [Link]

  • Pito, M., et al. (2018). Aldol Condensation of Cyclopentanone with Valeraldehyde Over Metal Oxides. Catalysis Letters, 148, 2439-2450. [Link]

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An In-depth Technical Guide to the Safe Handling of 2-Ethylcyclopentanone for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the safety protocols and handling procedures for 2-Ethylcyclopentanone, a key cyclic ketone utilized in synthetic organic chemistry and as a building block in the development of novel pharmaceutical agents. Adherence to these guidelines is critical for ensuring personnel safety and maintaining the integrity of research outcomes.

Compound Profile and Physicochemical Properties

This compound (CAS No: 4971-18-0) is a colorless to pale yellow liquid with a distinct odor.[1] Its molecular structure, featuring a five-membered ring with an ethyl group and a carbonyl functional group, dictates its reactivity and physical properties.[1] Understanding these properties is fundamental to anticipating its behavior in a laboratory setting.

Table 1: Physicochemical Data for this compound

Property Value Source
Molecular Formula C₇H₁₂O [1][2][3]
Molecular Weight 112.17 g/mol [2][4]
Boiling Point 158-160 °C [2][3]
Density 0.9132 g/cm³ (at 17 °C) [2][3]
Flash Point 45.8 °C [3][5]

| Solubility | Limited solubility in water, soluble in organic solvents. |[1] |

The flash point of 45.8°C classifies this compound as a flammable liquid, a critical piece of information that dictates its handling and storage requirements to mitigate fire risk.[3][5][6]

Hazard Identification and GHS Classification

A thorough understanding of the hazards associated with this compound is the foundation of safe laboratory practice. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating these hazards.

Table 2: GHS Hazard Classification for this compound

Hazard Class Hazard Category Hazard Statement Pictogram
Flammable Liquids Category 3 H226: Flammable liquid and vapour. 🔥
Acute Toxicity, Oral Category 4 H302: Harmful if swallowed.
Skin Irritation Category 2 H315: Causes skin irritation.
Serious Eye Irritation Category 2A H319: Causes serious eye irritation.

| Specific target organ toxicity – single exposure | Category 3 | H335: May cause respiratory irritation. | ❗ |

Source:[4][6]

The causality behind these classifications is rooted in the compound's chemical nature. As a solvent and irritant, it can defat the skin, leading to irritation upon contact.[7] Its vapor pressure allows it to become an inhalation hazard in poorly ventilated areas, potentially irritating the respiratory tract.[4]

The Hierarchy of Controls: A Proactive Safety Paradigm

To effectively manage the risks associated with this compound, a systematic approach known as the "hierarchy of controls" must be implemented. This framework prioritizes the most effective control measures down to the least effective.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for this compound Elimination Elimination (e.g., Is this compound necessary?) Substitution Substitution (e.g., Use a less hazardous alternative) Elimination->Substitution Most Effective Engineering Engineering Controls (e.g., Fume Hood, Ventilation) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training, Signage) Engineering->Administrative PPE Personal Protective Equipment (e.g., Gloves, Goggles, Lab Coat) Administrative->PPE Least Effective

Caption: Hierarchy of Controls for Safe Handling.

For most research applications involving this compound, elimination and substitution are not feasible. Therefore, the primary focus must be on robust engineering controls, stringent administrative protocols, and the correct use of Personal Protective Equipment (PPE).

Safe Handling and Storage Protocols

Engineering Controls

The primary engineering control for handling this compound is a certified chemical fume hood.[5][8] This is non-negotiable. The fume hood provides essential exhaust ventilation to keep vapor concentrations below permissible exposure limits and protects the user from splashes and aerosols.[8] All transfers, weighing, and reactions involving this compound must be conducted within a fume hood.

Personal Protective Equipment (PPE)

The final barrier between the researcher and the chemical is PPE. The selection of appropriate PPE is critical and must be based on a thorough risk assessment.

  • Eye and Face Protection : Tightly fitting safety goggles with side-shields are mandatory.[5] If there is a significant splash risk, a face shield should be worn in addition to goggles.[9]

  • Skin Protection :

    • Gloves : Chemical-resistant gloves are required.[5] Given that different glove materials have varying resistance to specific chemicals, it is crucial to consult the glove manufacturer's compatibility charts. Butyl rubber gloves are often recommended for ketones.[10] Gloves must be inspected for any signs of degradation or perforation before each use and changed immediately if contamination is suspected.[5][10]

    • Lab Coat : A flame-resistant lab coat is necessary due to the compound's flammability.[5] Ensure the lab coat is fully buttoned.

  • Respiratory Protection : If engineering controls fail or during a large-scale spill, a full-face respirator with an appropriate organic vapor cartridge (e.g., type ABEK) may be necessary.[5][11]

Administrative Controls & Work Practices
  • Avoid Inhalation and Contact : Avoid breathing vapors or mist and prevent contact with skin and eyes.[5][11]

  • Ignition Sources : Keep the compound away from heat, sparks, open flames, and other ignition sources.[6][10][12] "No smoking" policies must be strictly enforced in the laboratory.[6][12]

  • Static Discharge : Take precautionary measures against static discharge.[6][10] Ensure that containers and receiving equipment are properly grounded and bonded during transfers of large quantities.[6][12] Use non-sparking tools for opening and closing containers.[5][6][12]

  • Hygiene : Wash hands thoroughly after handling the chemical and before breaks or leaving the laboratory.[8][10] Do not eat, drink, or smoke in areas where the chemical is handled.[5]

Storage Requirements

Proper storage is crucial to prevent accidents and maintain chemical stability.

  • Container : Store in a tightly closed, properly labeled container.[5][6][12]

  • Location : The storage area must be cool, dry, and well-ventilated.[5][12] It should be a designated flammables storage cabinet.

  • Incompatibilities : Store away from strong oxidizing agents and strong bases.[10][12]

Emergency Procedures: A Validating System of Response

A well-defined emergency plan is a self-validating system; its effectiveness relies on preparation and practice.

First Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury.

  • Inhalation : Move the affected person to fresh air immediately.[5][6] If breathing is difficult, administer oxygen.[5] If breathing has stopped, provide artificial respiration, but avoid mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical.[5] Seek immediate medical attention.[12]

  • Skin Contact : Immediately remove all contaminated clothing.[5][6] Wash the affected skin with plenty of soap and water.[5] If skin irritation occurs, seek medical advice.[5]

  • Eye Contact : Rinse cautiously with water for at least 15 minutes, holding the eyelids open.[5][6] Remove contact lenses if present and easy to do.[6] Continue rinsing and consult an ophthalmologist.[6][13]

  • Ingestion : Do NOT induce vomiting.[5][11][12] Rinse the mouth with water.[5] Never give anything by mouth to an unconscious person.[5][12] Call a physician or Poison Control Center immediately.[5]

Accidental Release Measures

In the event of a spill, a calm and methodical response is essential.

Experimental Protocol: Small Spill (<100 mL) Cleanup

  • Alert Personnel : Immediately alert others in the vicinity.

  • Evacuate : If necessary, evacuate non-essential personnel from the immediate area.

  • Ventilate : Ensure the area is well-ventilated, preferably within a fume hood.

  • Remove Ignition Sources : Extinguish all nearby flames and turn off spark-producing equipment.[5]

  • Don PPE : Wear appropriate PPE, including chemical-resistant gloves, safety goggles, a lab coat, and if vapors are significant, respiratory protection.

  • Containment : Cover the spill with a non-combustible absorbent material such as sand, diatomaceous earth, or a universal binder.[10][11][14] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collection : Using non-sparking tools, carefully collect the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[5][12]

  • Decontamination : Clean the spill area with soap and water.

  • Disposal : Dispose of the waste container according to institutional and local regulations.[5]

For large spills, evacuate the area and contact the institution's emergency response team.

Spill_Response_Workflow cluster_spill Emergency Workflow: this compound Spill Spill Spill Occurs Alert Alert Nearby Personnel Spill->Alert Assess Assess Spill Size & Risk Alert->Assess SmallSpill Small Spill (<100mL) Assess->SmallSpill Small LargeSpill Large Spill (>100mL) Assess->LargeSpill Large PPE Don Appropriate PPE SmallSpill->PPE Evacuate Evacuate Area Call Emergency Response LargeSpill->Evacuate Secure Secure Area Report Incident Evacuate->Secure Contain Contain with Absorbent PPE->Contain Cleanup Collect Waste (Non-sparking tools) Contain->Cleanup Decontaminate Decontaminate Area Cleanup->Decontaminate Dispose Dispose of Hazardous Waste Decontaminate->Dispose Dispose->Secure

Sources

An In-depth Technical Guide to the Thermodynamic Properties of 2-Ethylcyclopentanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the thermodynamic properties of 2-Ethylcyclopentanone (C₇H₁₂O), a cyclic ketone of interest in chemical synthesis and as a potential building block in drug development. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its fundamental thermodynamic parameters, including enthalpy, entropy, Gibbs free energy, and heat capacity. Recognizing a notable scarcity of direct experimental data in publicly accessible literature, this guide synthesizes the best available information, including theoretically calculated values and contextual data from analogous compounds. Furthermore, it outlines the established experimental protocols for the precise determination of these properties, providing a framework for future empirical studies.

Introduction and Significance

This compound (CAS No: 4971-18-0) is a derivative of cyclopentanone, a five-membered cyclic ketone.[1][2][3][4][5] The introduction of an ethyl group at the alpha-position of the carbonyl function imparts specific steric and electronic characteristics that influence its reactivity and physical properties.[6] Understanding the thermodynamic landscape of this molecule is critical for a variety of applications. In drug development, thermodynamic parameters govern molecular interactions, solubility, and stability, which are cornerstone principles of pharmacokinetics and pharmacodynamics. For process chemists and chemical engineers, these properties are essential for reaction optimization, process safety assessments, and reactor design, particularly in managing reaction exotherms and predicting chemical equilibria.

This guide addresses the current knowledge gap by consolidating available data, providing theoretical estimations, and detailing the methodologies required for experimental validation.

Core Thermodynamic Properties of this compound

Tabulated Thermodynamic Data

The table below summarizes the most relevant calculated thermodynamic and physical properties for this compound. It is crucial for researchers to recognize these values as estimations, which should be substantiated by experimental measurement for high-precision applications.

PropertySymbolCalculated ValueUnitMethod/Source
Molecular Weight MW112.17 g/mol IUPAC
Enthalpy of Formation (Ideal Gas) ΔfH°gas-265.03kJ/molJoback Method[7]
Gibbs Free Energy of Formation ΔfG°-77.98kJ/molJoback Method[7]
Enthalpy of Vaporization ΔvapH°35.68kJ/molJoback Method[7]
Enthalpy of Fusion ΔfusH°7.33kJ/molJoback Method[7]
Boiling Point Tboil442.66KJoback Method[7]
Melting Point Tfus247.77KJoback Method[7]
Critical Temperature Tc657.51KJoback Method[7]
Critical Pressure Pc3564.27kPaJoback Method[7]
Critical Volume Vc0.376m³/kmolJoback Method[7]
Context from Related Cyclic Ketones

To contextualize the estimated values, it is instructive to consider the experimentally determined thermodynamic properties of the parent compound, cyclopentanone. For liquid cyclopentanone, the standard enthalpy of formation (ΔfH°liquid) has been reported as approximately -240.2 ± 1.3 kJ/mol.[8][9] The ethyl substitution in this compound is expected to make the enthalpy of formation more negative, which is consistent with the calculated value for the gas phase. Experimental data for other alkyl-substituted cyclopentanes and cyclohexanes also show predictable trends in enthalpy with increasing alkyl chain length.[10]

Synthesis and Sample Purity Considerations

The thermodynamic properties of a substance can only be accurately determined on a sample of high purity. Impurities, such as solvents, starting materials, or byproducts, can significantly affect phase transition temperatures and measured heat capacities. A common route to 2-alkylated cyclopentanones involves the alkylation of a β-keto ester, such as 2-carboethoxycyclopentanone, followed by hydrolysis and decarboxylation.

A representative synthesis workflow is as follows:

  • Alkylation: 2-Carboethoxycyclopentanone is treated with a base, such as sodium ethoxide, to form the enolate. This is followed by reaction with an alkylating agent, in this case, ethyl iodide, to yield 2-ethyl-2-carboethoxycyclopentanone.[11]

  • Hydrolysis and Decarboxylation: The resulting ester is then subjected to acidic or basic hydrolysis to cleave the ester group, followed by heating to promote decarboxylation, yielding the final product, this compound.

Purification is typically achieved via fractional distillation under reduced pressure. The purity of the final product must be verified analytically, for instance, by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, before any calorimetric measurements are undertaken.

Synthesis_Workflow Figure 1: Synthesis Pathway for this compound cluster_0 Step 1: Alkylation cluster_1 Step 2: Hydrolysis & Decarboxylation Start 2-Carboethoxycyclopentanone Base Sodium Ethoxide (Base) Start->Base Deprotonation AlkylatingAgent Ethyl Iodide Base->AlkylatingAgent Enolate Formation Intermediate 2-Ethyl-2-carboethoxycyclopentanone AlkylatingAgent->Intermediate SN2 Alkylation Hydrolysis Acid/Base Hydrolysis Intermediate->Hydrolysis Decarboxylation Heating Hydrolysis->Decarboxylation Product This compound Decarboxylation->Product

Caption: Figure 1: Synthesis Pathway for this compound.

Experimental Determination of Thermodynamic Properties

While specific data for this compound is lacking, the methodologies for their determination are well-established.[8][12][13] The primary techniques are rooted in calorimetry, which measures heat flow associated with physical or chemical changes.[13][14]

Enthalpy of Formation (ΔfH°)

The standard enthalpy of formation is typically determined indirectly through the measurement of the enthalpy of combustion (ΔcH°) using bomb calorimetry.[10][15]

Protocol for Bomb Calorimetry:

  • Sample Preparation: A precisely weighed mass (typically 0.5-1.0 g) of highly purified this compound is placed in a crucible within a high-pressure stainless steel vessel, the "bomb."

  • Pressurization: The bomb is sealed and pressurized with a large excess of pure oxygen (typically to ~30 atm).

  • Ignition: The sample is ignited via a small electrical spark. The complete combustion reaction for this compound is: C₇H₁₂O(l) + 9.5 O₂(g) → 7 CO₂(g) + 6 H₂O(l)

  • Temperature Measurement: The bomb is submerged in a precisely known volume of water in an insulated container (the calorimeter). The heat released by the combustion is absorbed by the bomb and the surrounding water, causing a temperature rise that is measured with high-precision thermometry.

  • Calculation: The heat of combustion is calculated from the temperature change and the pre-determined heat capacity of the calorimeter system.[12] Using Hess's Law, the standard enthalpy of formation of the compound can then be calculated from its heat of combustion and the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).[15]

Bomb_Calorimetry_Workflow Figure 2: Workflow for Enthalpy of Formation Determination A 1. Weigh Pure Sample B 2. Seal in Bomb Vessel A->B C 3. Pressurize with O₂ B->C D 4. Submerge in Water Bath C->D E 5. Ignite Sample D->E F 6. Measure ΔT of Water E->F G 7. Calculate ΔcH° F->G H 8. Apply Hess's Law G->H I ΔfH° H->I

Caption: Figure 2: Workflow for Enthalpy of Formation Determination.

Heat Capacity (Cp) and Entropy (S°)

Differential Scanning Calorimetry (DSC) is the primary technique for measuring the heat capacity of a substance as a function of temperature.[8] Absolute entropy can then be derived from these heat capacity measurements.

Protocol for DSC Measurement:

  • Sample Preparation: A small, accurately weighed sample of this compound (5-10 mg) is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.

  • Thermal Program: The sample and reference pans are placed in the DSC cell and subjected to a precise temperature program, typically a linear heating ramp (e.g., 10 K/min) over the desired temperature range.

  • Heat Flow Measurement: The DSC instrument measures the differential heat flow required to maintain the sample and reference at the same temperature. This differential heat flow is directly proportional to the sample's heat capacity.

  • Entropy Calculation: The absolute entropy at a given temperature T is calculated by integrating the heat capacity data from near absolute zero (0 K) up to T, accounting for the entropies of any phase transitions (e.g., fusion) observed.[16]

    • S°(T) = ∫₀ᵀ (Cp/T') dT'

Gibbs Free Energy (G°)

The Gibbs free energy of formation (ΔfG°) is not typically measured directly. Instead, it is calculated from the experimentally determined enthalpy of formation (ΔfH°) and the absolute entropy (S°) using the Gibbs-Helmholtz equation:[17][18]

ΔfG° = ΔfH° - TΔfS°

Where ΔfS° is the standard entropy of formation, calculated from the absolute entropy of the compound and the standard entropies of its constituent elements in their standard states.

Conclusion and Future Outlook

The thermodynamic properties of this compound remain an area ripe for experimental investigation. While computational methods provide useful estimations, the generation of high-quality experimental data through techniques such as bomb calorimetry and differential scanning calorimetry is essential for applications requiring high accuracy, particularly in process safety, reaction modeling, and pharmaceutical development. The protocols and contextual data provided in this guide offer a robust framework for any research group aiming to undertake such measurements. The resulting data would be a valuable contribution to the broader thermochemical literature.

References

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  • Cheméo. (n.d.). Chemical Properties of Cyclopentanone, 2-ethyl- (CAS 4971-18-0). Retrieved January 11, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). Cyclopentanone, 2-ethyl-. NIST Chemistry WebBook. Retrieved January 11, 2026, from [Link]

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  • PrepChem.com. (n.d.). Synthesis of 2-ethyl-2carboethoxycyclopentanone. Retrieved January 11, 2026, from [Link]

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  • National Institute of Standards and Technology. (n.d.). Cyclopentanone, 2-ethyl-. NIST Chemistry WebBook. Retrieved January 11, 2026, from [Link]

  • Shvaro, O.V., et al. (1987). Thermodynamic properties of cyclopentanone and cyclohexanone. Izvestiya Vysshikh Uchebnykh Zavedenii, Khimiya i Khimicheskaya Tekhnologiya, 30(10), 58-61. [Link]

  • Lumen Learning. (n.d.). Calorimetry. Chemistry for Majors. Retrieved January 11, 2026, from [Link]

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  • PubChem. (n.d.). 2-Ethylcyclopentan-1-one. Retrieved January 11, 2026, from [Link]

  • ResearchGate. (2017, January 24). How can I calculate enthalpy, entropy and gibbss free energy of a compound?. Retrieved January 11, 2026, from [Link]

  • Chemguide. (n.d.). An Introduction to Gibbs Free Energy. Retrieved January 11, 2026, from [Link]

  • Chemistry LibreTexts. (2023, January 29). Gibbs (Free) Energy. Retrieved January 11, 2026, from [Link]

  • ResearchGate. (2020, May 21). Gibbs (Free) Energy. Retrieved January 11, 2026, from [Link]

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  • Good, W. D. (1970). The enthalpies of combustion and formation of n-propylcyclopentane and five methylethylcyclopentanes. Journal of Chemical & Engineering Data, 15(1), 150-153. [Link]

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Methodological & Application

Application Notes & Protocols: Strategic Synthesis of 2-Ethylcyclopentanone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Foreword: The Cyclopentanone Core in Modern Chemistry

The cyclopentanone ring is a ubiquitous structural motif found in a vast array of biologically active natural products, pharmaceuticals, and high-value fragrance compounds.[1][2] Its prevalence underscores the importance of developing robust and efficient synthetic methodologies to access functionalized derivatives. Specifically, the introduction of an ethyl group at the C2 position creates a key chiral center and a versatile building block for more complex molecular architectures, including prostaglandins and steroid precursors.[1][3]

This document serves as a senior application scientist's guide to the synthesis of 2-ethylcyclopentanone derivatives. It moves beyond simple procedural lists to provide a deep dive into the mechanistic rationale behind key synthetic strategies, offering field-tested protocols and insights to empower researchers in their experimental design and execution.

Strategic Overview: Pathways to α-Alkylation

The primary challenge in synthesizing this compound lies in the selective formation of a carbon-carbon bond at the α-position to the carbonyl group. While seemingly straightforward, direct alkylation is often plagued by side reactions. The choice of strategy depends critically on the desired scale, purity requirements, and the need for stereochemical control. We will explore two primary, highly reliable methods: the alkylation of an activated β-keto ester and the Stork enamine synthesis.

Method 1: Controlled Alkylation via a β-Keto Ester Intermediate

Expertise & Rationale: Direct alkylation of cyclopentanone using a strong base like sodium hydride or LDA can lead to a mixture of mono- and di-alkylated products, as well as self-condensation (aldol) side reactions.[4] To circumvent these issues, a more controlled approach involves temporarily installing an activating group, such as an ethoxycarbonyl group, at the C2 position. The presence of this β-keto ester functionality significantly increases the acidity of the α-proton, allowing for the use of milder bases and ensuring clean, high-yield mono-alkylation.[5] The activating group can be subsequently removed via saponification and decarboxylation.

G cluster_0 Activation & Alkylation cluster_1 Decarboxylation start Ethyl 2-oxocyclopentane-1-carboxylate enolate Stabilized Enolate Ion start->enolate  Base (e.g., NaOEt) alkylated Ethyl 1-ethyl-2-oxocyclopentane-1-carboxylate enolate->alkylated  Ethyl Iodide (EtI) hydrolysis Saponification alkylated->hydrolysis  1. NaOH (aq)  2. H3O+ decarboxy Decarboxylation hydrolysis->decarboxy  Heat product This compound decarboxy->product

Experimental Protocol 1: Synthesis of this compound from Diethyl Adipate

This protocol begins with the Dieckmann condensation to form the necessary β-keto ester, followed by alkylation and decarboxylation.

Part A: Dieckmann Condensation to form Ethyl 2-oxocyclopentane-1-carboxylate [6]

  • Materials:

    • Diethyl adipate (1.0 eq)

    • Sodium ethoxide (1.1 eq)

    • Toluene (anhydrous)

    • 3M Hydrochloric acid

    • Saturated sodium chloride solution (brine)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add sodium ethoxide and anhydrous toluene under an inert atmosphere (N₂ or Ar).

    • Heat the suspension to reflux and add diethyl adipate dropwise over 1 hour.

    • Continue refluxing for an additional 2-3 hours. The reaction can be monitored by TLC until the starting diester is consumed.

    • Cool the reaction mixture to room temperature and carefully quench by pouring it into a beaker of ice-cold 3M HCl, stirring vigorously.

    • Transfer the mixture to a separatory funnel. Extract the aqueous layer with toluene or diethyl ether (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude β-keto ester. This is often used directly in the next step without further purification.

Part B: Alkylation and Decarboxylation [5]

  • Materials:

    • Crude Ethyl 2-oxocyclopentane-1-carboxylate (1.0 eq)

    • Sodium ethoxide (1.1 eq)

    • Ethanol (anhydrous)

    • Ethyl iodide (1.2 eq)

    • 5% Sodium hydroxide solution

    • Concentrated Sulfuric Acid

  • Procedure:

    • Dissolve the crude β-keto ester in anhydrous ethanol in a round-bottom flask under an inert atmosphere.

    • Add sodium ethoxide to the solution and stir for 30 minutes at room temperature to form the enolate.

    • Add ethyl iodide dropwise and reflux the mixture for 2-4 hours, monitoring by TLC.

    • Cool the mixture and add 5% aqueous NaOH. Reflux for 2-3 hours to saponify the ester.

    • Cool again and acidify the mixture by slowly adding concentrated H₂SO₄ until CO₂ evolution ceases, indicating decarboxylation. Heat gently if required.

    • Extract the final product with diethyl ether (3x), wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the crude this compound by vacuum distillation.

Step Reagent/Conditions Typical Yield Purpose
Dieckmann CondensationNaOEt, Toluene, Reflux75-85%Forms the cyclopentanone ring with an activating ester group.
AlkylationNaOEt, EtOH, EtI, Reflux80-95%Introduces the ethyl group at the α-position.
Hydrolysis & DecarboxylationNaOH, H₂SO₄, Heat85-95%Removes the activating group to yield the final product.
Method 2: Stork Enamine Synthesis

Expertise & Rationale: The Stork enamine synthesis is a powerful and mild alternative to direct enolate alkylation.[7] It avoids the use of strong bases, thereby minimizing side reactions like self-condensation and over-alkylation.[8] The method involves converting the ketone into a more nucleophilic enamine intermediate by reacting it with a secondary amine (e.g., pyrrolidine, morpholine).[9] This enamine then readily undergoes SN2 alkylation with an electrophile like ethyl iodide. The resulting iminium salt is then easily hydrolyzed back to the ketone under mild acidic conditions.[10] This three-step, one-pot sequence offers excellent control and is widely applicable.[11]

G cyclopentanone Cyclopentanone enamine Enamine Intermediate (N-Cyclopentenylpyrrolidine) cyclopentanone->enamine  Pyrrolidine, p-TsOH  (Dehydration) iminium Iminium Salt enamine->iminium  Ethyl Iodide (EtI)  (SN2 Alkylation) product This compound iminium->product  H3O+ (aq)  (Hydrolysis)

Experimental Protocol 2: Synthesis of this compound via Enamine Intermediate

  • Materials:

    • Cyclopentanone (1.0 eq)

    • Pyrrolidine (1.2 eq)

    • p-Toluenesulfonic acid (p-TsOH) (0.01 eq, catalytic)

    • Toluene (anhydrous)

    • Ethyl iodide (1.1 eq)

    • 10% Hydrochloric acid

    • Diethyl ether

    • Saturated sodium bicarbonate solution

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Enamine Formation: In a round-bottom flask fitted with a Dean-Stark apparatus and reflux condenser, combine cyclopentanone, pyrrolidine, and a catalytic amount of p-TsOH in anhydrous toluene.

    • Reflux the mixture, azeotropically removing the water formed during the reaction. Monitor the reaction by observing water collection in the Dean-Stark trap (typically 2-4 hours).

    • Once enamine formation is complete (as indicated by the cessation of water collection or TLC), cool the reaction mixture to room temperature.

    • Alkylation: Add ethyl iodide to the enamine solution. Stir the mixture at room temperature overnight or gently heat to 50 °C for 2-3 hours. The formation of the iminium salt may be observed as a precipitate.

    • Hydrolysis: Add 10% aqueous HCl to the flask and stir vigorously for 1-2 hours at room temperature to hydrolyze the iminium salt.

    • Work-up and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

    • Purify the resulting crude this compound by vacuum distillation.

Asymmetric Synthesis: A Note for Drug Development

For applications in drug development, achieving enantiopure this compound is often critical. While the above methods produce a racemic mixture, advanced asymmetric strategies are available. These include:

  • Organocatalytic Alkylation: Using chiral secondary amines (e.g., proline derivatives) to form a chiral enamine in situ, which then directs the enantioselective addition of the ethyl group.[12]

  • Lewis Acid Catalysis: Employing chiral Lewis acids to facilitate asymmetric [3+2] cycloadditions, which can generate highly substituted chiral cyclopentanones.[13][14]

  • Rearrangement of Chiral Precursors: Enantioselective epoxidation of a cyclopentene derivative followed by a stereospecific rearrangement can yield chiral 2-substituted cyclopentanones.[15]

These methods offer powerful control over stereochemistry but require specialized catalysts and conditions beyond the scope of this introductory guide.

References

  • BenchChem. (2025). Application Notes and Protocols: α-Alkylation of 2-Methoxycarbonylcyclopentanone.
  • Reetz, M. T., Chatziiosifidis, I., Hübner, F., & Heimbach, H. (n.d.). Cyclopentanone, 2-tert-pentyl-. Organic Syntheses.
  • Taylor & Francis Online. (n.d.). A Convenient Procedure for Alkylation of Ketones.
  • BenchChem. (2025). Application Notes and Protocols: Enamine Formation and Condensation Reactions of 2,2-Diphenyl-cyclopentanone.
  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopentanones.
  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopentenones.
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  • ResearchGate. (2025). Synthesis of Cyclopentanone and Cyclohexanone Derivatives.
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  • Master Organic Chemistry. (2018). The Robinson Annulation.
  • Wikipedia. (n.d.). Stork enamine alkylation.
  • The Royal Society of Chemistry. (n.d.). Asymmetric Synthesis of Cyclopentanones through Dual Lewis Acid-Catalysed [3 + 2]-Cycloaddition of Donor- Acceptor Cyclopropanes.
  • Chemistry LibreTexts. (2025). 9.11: Carbonyl Condensations with Enamines - The Stork Reaction.
  • Chemistry LibreTexts. (2025). 23.11: Carbonyl Condensations with Enamines - The Stork Reaction.
  • McMurry, J. (n.d.). 23.12 The Robinson Annulation Reaction. Organic Chemistry: A Tenth Edition.
  • Alqalam Journal of Medical and Applied Sciences. (2025). Synthesis of Cyclopentanone and Cyclohexanone Derivatives.
  • Chemical Communications (RSC Publishing). (n.d.). Asymmetric synthesis of cyclopentanones through dual Lewis acid-catalysed [3+2]-cycloaddition of donor–acceptor cyclopropanes with ketenes.
  • Shen, Y. M., Wang, B., & Shi, Y. (2006). Enantioselective synthesis of 2-aryl cyclopentanones by asymmetric epoxidation and epoxide rearrangement. Angewandte Chemie International Edition, 45(9), 1429-32. Available at: [Link]

  • YouTube. (2020). Synthesis Problem #1: Robinson Annulation.
  • ResearchGate. (n.d.). Asymmetric Synthesis of Cyclopentanones through Dual Lewis Acid-Catalysed [3 + 2]-Cycloaddition of Donor-Acceptor Cyclopropanes with Ketenes | Request PDF.
  • NIST WebBook. (n.d.). Cyclopentanone, 2-ethyl-.
  • Chemical Review and Letters. (2025). Cyclopentanone-based chalcone derivatives: Synthesis, characterization, DFT, drug-likeness and molecular docking studies.
  • Scirp.org. (2016). The Uses of Cyclopentanone for the Synthesis of Biologically Active Pyran, Pyridine and Thiophene Derivatives.
  • NIH. (2014). Asymmetric Synthesis of Fully Substituted Cyclopentane-Oxindoles through an Organocatalytic Triple Michael Domino Reaction.

Sources

Application Notes and Protocols for the Stereoselective Synthesis of 2-Ethylcyclopentanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Chiral 2-substituted cyclopentanones are pivotal structural motifs in a myriad of natural products and pharmaceutical agents. The precise control of the stereocenter at the C2 position is often a critical determinant of biological activity, making stereoselective synthesis a paramount objective for researchers in organic chemistry and drug development. This document provides a detailed guide to the stereoselective synthesis of 2-ethylcyclopentanone, a representative chiral building block. We will explore two primary, field-proven strategies: chiral auxiliary-mediated diastereoselective alkylation and copper-catalyzed asymmetric conjugate addition. This guide is designed to provide both the conceptual framework and detailed, actionable protocols for laboratory execution, emphasizing the causal logic behind experimental choices to ensure scientific integrity and reproducibility.

Introduction: The Significance of Chiral Cyclopentanones

The cyclopentanone framework is a cornerstone in synthetic organic chemistry. When substituted at the C2-position with an alkyl group, a stereogenic center is created. The absolute configuration of this center can profoundly influence the molecule's interaction with chiral biological systems, such as enzymes and receptors. Consequently, developing robust methods to synthesize specific enantiomers of compounds like this compound is not merely an academic exercise but a crucial requirement for the development of effective and safe therapeutics.[1]

Most biological molecules and pharmaceutical targets exist as one of two possible enantiomers; therefore, chemical syntheses are frequently designed to obtain the target in enantiomerically pure form.[1] This guide will focus on practical, reliable methods to achieve this goal, moving beyond simple procedural lists to explain the underlying principles that govern stereochemical control.

G cluster_0 Overall Synthetic Goal Prochiral Prochiral Starting Material (e.g., Cyclopentanone Derivative) Stereoselective Stereoselective Transformation (Asymmetric Reaction) Prochiral->Stereoselective Key Step ChiralProduct Enantiomerically Enriched (R)- or (S)-2-Ethylcyclopentanone Stereoselective->ChiralProduct Forms Chiral Center

Caption: General workflow for the stereoselective synthesis of a chiral molecule.

Strategy I: Chiral Auxiliary-Mediated Diastereoselective Alkylation

This classical and highly reliable approach involves the temporary attachment of a chiral molecule—the chiral auxiliary—to the cyclopentanone precursor. This auxiliary creates a chiral environment, forcing a subsequent alkylation reaction to occur from a specific face of the molecule, thereby controlling the stereochemistry. The auxiliary is then cleaved and can often be recovered for reuse.[1]

The Underlying Principle: Steric Shielding and Enolate Geometry

The success of this method hinges on two factors:

  • Rigid Conformation: The chiral auxiliary is chosen to form a rigid bicyclic-like structure upon attachment to the substrate. This conformational lock is often achieved through chelation with a metal ion during the reaction.

  • Facial Shielding: One face of the resulting enolate is sterically blocked by a bulky group on the auxiliary, directing the incoming electrophile (in our case, an ethyl group) to the opposite, less-hindered face.

We will use an Evans-type oxazolidinone auxiliary as a representative example due to its widespread success and predictability.[2]

G Start Cyclopentanone Carboxylic Acid + Chiral Auxiliary (Oxazolidinone) Imide Formation of N-Acyl Oxazolidinone Start->Imide Enolate Base-Mediated Enolate Formation (e.g., LDA, NaHMDS) Imide->Enolate Control of Geometry Alkylation Diastereoselective Alkylation (Et-I) Enolate->Alkylation Steric Shielding Cleavage Auxiliary Cleavage (e.g., LiOH/H₂O₂) Alkylation->Cleavage Product Chiral this compound Cleavage->Product Release of Product + Recovered Auxiliary

Caption: Workflow for chiral auxiliary-mediated alkylation.

Detailed Experimental Protocol

Part A: Synthesis of N-(Cyclopentanecarbonyl)oxazolidinone

  • Setup: To a flame-dried 500 mL round-bottom flask under an argon atmosphere, add (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1 equiv.). Dissolve in anhydrous tetrahydrofuran (THF, ~0.2 M). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Slowly add n-butyllithium (1.6 M in hexanes, 1.05 equiv.) dropwise via syringe. Stir the resulting solution for 30 minutes at -78 °C.

  • Acylation: In a separate flask, prepare a solution of cyclopentanecarbonyl chloride (1.1 equiv.) in anhydrous THF. Add this solution to the lithiated oxazolidinone solution via cannula.

  • Reaction & Quench: Allow the reaction to stir at -78 °C for 1 hour, then warm to 0 °C and stir for an additional 2 hours. Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.

  • Workup & Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the N-acyl oxazolidinone.

Part B: Diastereoselective Ethyl Alkylation

  • Setup: To a flame-dried 250 mL round-bottom flask under argon, add the purified N-acyl oxazolidinone (1 equiv.) and dissolve in anhydrous THF (~0.1 M). Cool the solution to -78 °C.

  • Enolate Formation: Add sodium hexamethyldisilazide (NaHMDS, 1.0 M in THF, 1.1 equiv.) dropwise. The solution should turn a pale yellow. Stir for 45 minutes at -78 °C to ensure complete enolate formation. The sodium cation chelates to the carbonyls, creating a rigid, Z-enolate.

  • Alkylation: Add iodoethane (Et-I, 1.5 equiv.) dropwise. Stir the reaction at -78 °C for 4 hours. The bulky phenyl group on the auxiliary effectively shields one face of the enolate, directing the ethyl group to the opposite side.

  • Quench & Workup: Quench the reaction with saturated aqueous NH₄Cl. Warm to room temperature and extract with diethyl ether (3x). Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate in vacuo. At this stage, a diastereomeric ratio (d.r.) can be determined by ¹H NMR analysis of the crude product.

Part C: Auxiliary Cleavage

  • Setup: Dissolve the alkylated product from Part B in a 3:1 mixture of THF and water. Cool the solution to 0 °C in an ice bath.

  • Hydrolysis: Add 30% aqueous hydrogen peroxide (4 equiv.) followed by aqueous lithium hydroxide (LiOH, 0.8 M, 2 equiv.).

  • Reaction: Stir the biphasic mixture vigorously at 0 °C for 4 hours, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Workup: Quench the excess peroxide by adding an aqueous solution of Na₂SO₃. Acidify the mixture to pH ~2 with 1 M HCl. Extract with ethyl acetate (3x). The aqueous layer will contain the recovered chiral auxiliary.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. The resulting carboxylic acid can be decarboxylated or converted to the ketone through various standard procedures. A common method is conversion to the Weinreb amide followed by reaction with an organometallic reagent, which is beyond the scope of this protocol but is a standard transformation.

Strategy II: Catalytic Asymmetric Conjugate Addition

An alternative, more atom-economical approach is the direct catalytic asymmetric addition of an ethyl group equivalent to an α,β-unsaturated ketone, such as cyclopent-2-enone. This method avoids the stoichiometric use of a chiral auxiliary. Copper-based catalytic systems are particularly effective for this transformation.[3]

The Underlying Principle: Chiral Ligand-Metal Complex

In this strategy, a chiral ligand coordinates to a metal center (e.g., Copper(I)) to create a chiral catalyst. This catalyst then activates the ethyl nucleophile (often from a Grignard or organozinc reagent). The addition to cyclopentenone proceeds through a transition state where the chiral ligand environment dictates the face of the attack, leading to an enantiomerically enriched product. The resulting copper enolate is then protonated to give the final product.[3]

G Catalyst Cu(I) Salt + Chiral Ligand Active Active Chiral [Cu-Et] Complex Catalyst->Active Ethyl Ethylating Agent (e.g., Et₂Zn) Ethyl->Active Transmetalation Active->Catalyst Catalyst Regeneration Product (R)- or (S)- This compound Active->Product Asymmetric 1,4-Addition to Enone Enone Cyclopent-2-enone Enone->Product

Sources

Application Notes and Protocols: Asymmetric Synthesis of Chiral 2-Ethylcyclopentanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chiral 2-Ethylcyclopentanone

Chirality is a fundamental concept in pharmaceutical sciences, profoundly influencing the pharmacokinetics, pharmacodynamics, and efficacy of drugs.[1][2] The two enantiomers of a chiral drug can exhibit markedly different biological activities.[1][2] One enantiomer, the "eutomer," may be responsible for the desired therapeutic effect, while the other, the "distomer," could be inactive, interfere with the therapeutic form, or even exhibit toxicity.[2] Consequently, the stereoselective synthesis of chiral molecules is a cornerstone of modern drug discovery and development.[3]

This compound, a five-membered cyclic ketone, is a valuable chiral building block in the synthesis of various biologically active compounds and natural products.[4] Its stereocenter at the C2 position makes it a crucial precursor for constructing more complex chiral molecules, including prostaglandins and fragrance components.[5][6] The ability to selectively synthesize either the (R)- or (S)-enantiomer of this compound is therefore of significant interest to the scientific community.

This comprehensive guide provides an in-depth exploration of the primary strategies for the asymmetric synthesis of chiral this compound. We will delve into the mechanistic underpinnings of each approach, offer detailed, field-proven protocols, and present comparative data to aid researchers in selecting the most suitable method for their specific needs.

Strategic Approaches to Asymmetric Synthesis

The synthesis of chiral this compound can be broadly categorized into three main strategies:

  • Asymmetric Catalysis: This is the most direct and atom-economical approach, involving the use of a chiral catalyst to stereoselectively introduce the ethyl group onto a prochiral cyclopentanone derivative or to asymmetrically modify a related precursor. Key methods include:

    • Organocatalytic α-Alkylation: Utilizing small organic molecules, such as proline and its derivatives, to catalyze the direct asymmetric alkylation of cyclopentanone.

    • Metal-Catalyzed Asymmetric Conjugate Addition: Employing chiral metal complexes to catalyze the 1,4-addition of an ethyl nucleophile to an α,β-unsaturated cyclopentenone.

    • Asymmetric Hydrogenation: The enantioselective reduction of a double bond in a precursor molecule using a chiral metal catalyst.

  • Enzymatic Resolutions: This strategy involves the use of enzymes to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the desired enantiomer. While not a de novo asymmetric synthesis, it is a powerful tool for obtaining enantiopure compounds.

  • Chiral Pool Synthesis: This approach utilizes readily available, enantiomerically pure starting materials from nature to synthesize the target molecule.

This guide will focus on the most prevalent and effective methods within Asymmetric Catalysis and Enzymatic Resolutions, providing detailed protocols and comparative analyses.

Part 1: Organocatalytic Asymmetric α-Alkylation

Theoretical Background and Mechanistic Insights

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative to traditional methods. Proline and its derivatives are particularly effective catalysts for the α-alkylation of ketones. The catalytic cycle, as illustrated below, proceeds through the formation of a chiral enamine intermediate.

The reaction between cyclopentanone and a chiral amine catalyst (e.g., L-proline) forms a nucleophilic enamine. This enamine then attacks an electrophilic ethylating agent (e.g., iodoethane). The chiral environment created by the catalyst directs the approach of the electrophile, leading to the preferential formation of one enantiomer. Subsequent hydrolysis releases the chiral this compound and regenerates the catalyst.

Experimental Protocol: Proline-Catalyzed Asymmetric α-Alkylation

This protocol is a representative example of an organocatalytic approach.

Materials:

  • Cyclopentanone (freshly distilled)

  • Iodoethane

  • L-Proline

  • Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add L-proline (0.1 mmol, 10 mol%) and anhydrous DMF (5 mL).

  • Stir the mixture at room temperature until the proline is partially dissolved.

  • Add cyclopentanone (1.0 mmol) to the flask, followed by potassium carbonate (1.5 mmol).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add iodoethane (1.2 mmol) dropwise to the stirred suspension.

  • Allow the reaction to stir at 0 °C for 24-48 hours, monitoring the progress by TLC or GC.

  • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL).

  • Extract the aqueous layer with diethyl ether (3 x 15 mL).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the chiral this compound.

  • Determine the enantiomeric excess (ee%) of the product using chiral HPLC or GC analysis.

Data Presentation: Performance of Organocatalytic Methods
CatalystElectrophileSolventTemp (°C)Time (h)Yield (%)ee (%)
L-ProlineIodoethaneDMF0487585
(S)-TMS-prolineEthyl triflateCH₂Cl₂-20248292
Diarylprolinol etherBromoethaneToluene-10368895

Note: The values presented in this table are representative and may vary depending on the specific reaction conditions and substrate purity.

Visualization: Catalytic Cycle of Proline-Catalyzed Alkylation

G cluster_cycle Catalytic Cycle Cyclopentanone Cyclopentanone Enamine Chiral Enamine Intermediate Cyclopentanone->Enamine + Proline - H₂O Proline L-Proline Catalyst Alkylation Asymmetric Alkylation Enamine->Alkylation + Iodoethane Iminium Iminium Ion Intermediate Alkylation->Iminium Iminium->Proline Regenerates Catalyst Product Chiral this compound Iminium->Product + H₂O (Hydrolysis) caption Proline-catalyzed α-alkylation workflow. G cluster_workflow Experimental Workflow Catalyst_Prep 1. Catalyst Preparation (Cu(OTf)₂ + Chiral Ligand) Reaction_Setup 2. Reaction Setup (Add Cyclopentenone) Catalyst_Prep->Reaction_Setup Addition 3. Nucleophile Addition (Add Diethylzinc at -20°C) Reaction_Setup->Addition Workup 4. Quenching and Workup Addition->Workup Purification 5. Purification (Column Chromatography) Workup->Purification Analysis 6. Analysis (Chiral HPLC/GC) Purification->Analysis caption Asymmetric conjugate addition workflow. G cluster_logic Kinetic Resolution Logic Racemic_Mix Racemic (R/S)-2-Ethylcyclopentanol Enzyme_Reaction Lipase + Acyl Donor Racemic_Mix->Enzyme_Reaction Fast_Reaction Fast Reaction: (S)-Alcohol -> (S)-Ester Enzyme_Reaction->Fast_Reaction Slow_Reaction Slow Reaction: (R)-Alcohol (unreacted) Enzyme_Reaction->Slow_Reaction Separation Chromatographic Separation Fast_Reaction->Separation Slow_Reaction->Separation Unreacted_Alcohol Enriched (R)-Alcohol Separation->Unreacted_Alcohol Ester_Product Enriched (S)-Ester Separation->Ester_Product Oxidation Oxidation Unreacted_Alcohol->Oxidation Final_Product Enantiopure (R)-2-Ethylcyclopentanone Oxidation->Final_Product caption Enzymatic kinetic resolution logic.

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2-Ethylcyclopentanone: A Versatile Chiral Building Block for Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral Cyclopentanones in Synthesis

In the landscape of modern organic synthesis, particularly within pharmaceutical and natural product chemistry, the strategic use of chiral building blocks is paramount for the efficient construction of complex, stereochemically-defined molecules. Among these, chiral cyclopentanone derivatives have emerged as powerful synthons, forming the core of numerous biologically active compounds, including prostaglandins, iridoids, and various alkaloids.[1][2] The rigid five-membered ring of cyclopentanone provides a scaffold upon which multiple stereocenters can be installed with a high degree of control. The introduction of an alkyl substituent at the C2 position, as in 2-ethylcyclopentanone, creates a fundamental stereocenter that can effectively direct the stereochemical outcome of subsequent transformations. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the enantioselective synthesis and strategic applications of (R)- and (S)-2-ethylcyclopentanone as versatile chiral building blocks. We will delve into robust synthetic protocols, explore the causality behind experimental choices, and propose strategic applications in the synthesis of complex targets, thereby showcasing the immense potential of this seemingly simple yet powerful chiral synthon.

Enantioselective Synthesis of this compound

The asymmetric α-alkylation of cyclic ketones is a cornerstone of modern organic synthesis. While direct catalytic asymmetric alkylation of cyclopentanone remains a challenge, the use of chiral auxiliaries provides a reliable and highly stereoselective method for the preparation of enantiomerically pure 2-alkylcyclopentanones. The Enders SAMP/RAMP hydrazone method stands out as a particularly robust and well-established strategy.[3]

Principle of the SAMP/RAMP Hydrazone Method

The SAMP/RAMP hydrazone method, pioneered by E. J. Corey and Dieter Enders, utilizes the chiral auxiliaries (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and its (R)-enantiomer (RAMP).[3] The methodology involves three key steps:

  • Hydrazone Formation: The chiral auxiliary (SAMP or RAMP) is condensed with the prochiral ketone (cyclopentanone) to form a chiral hydrazone.

  • Diastereoselective Alkylation: The hydrazone is deprotonated with a strong base, typically lithium diisopropylamide (LDA), to form a chiral azaenolate. This azaenolate then reacts with an electrophile (in this case, an ethyl halide) in a highly diastereoselective manner. The steric hindrance imposed by the chiral auxiliary directs the approach of the electrophile to one face of the azaenolate, thereby establishing the new stereocenter with high fidelity.

  • Hydrazone Cleavage: The resulting alkylated hydrazone is then cleaved, typically by ozonolysis or hydrolysis, to regenerate the chiral auxiliary and yield the desired enantiomerically enriched α-alkylated ketone.

The choice between SAMP and RAMP determines the configuration of the final product, providing access to both (R)- and (S)-2-ethylcyclopentanone.

Experimental Protocols

Protocol 1: Synthesis of (S)-2-Ethylcyclopentanone via SAMP Hydrazone Method

This protocol is adapted from the well-established Enders SAMP/RAMP hydrazone alkylation methodology.[1]

Step 1: Formation of Cyclopentanone SAMP Hydrazone

hydrazone_formation

  • Materials:

    • Cyclopentanone (1.0 eq)

    • (S)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP) (1.2 eq)

    • Anhydrous diethyl ether (Et₂O)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a solution of cyclopentanone in anhydrous Et₂O, add SAMP (1.2 equivalents).

    • Reflux the mixture for 2-4 hours, monitoring the reaction by TLC or GC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Dissolve the residue in Et₂O and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to afford the crude cyclopentanone SAMP hydrazone, which can be used in the next step without further purification.

Step 2: Asymmetric Alkylation

alkylation

  • Materials:

    • Cyclopentanone SAMP hydrazone (1.0 eq)

    • Lithium diisopropylamide (LDA) (1.2 eq, 2.0 M solution in THF/heptane/ethylbenzene)

    • Anhydrous tetrahydrofuran (THF)

    • Ethyl iodide (EtI) (1.5 eq)

  • Procedure:

    • Dissolve the cyclopentanone SAMP hydrazone in anhydrous THF under an inert atmosphere (argon or nitrogen) and cool the solution to 0°C.

    • Slowly add the LDA solution dropwise, maintaining the temperature at 0°C. The formation of the lithium azaenolate is often indicated by a color change.

    • Stir the mixture at 0°C for 2-3 hours.

    • Cool the reaction mixture to -78°C (dry ice/acetone bath).

    • Add ethyl iodide dropwise.

    • Allow the reaction to stir at -78°C for 3-4 hours, then slowly warm to room temperature and stir overnight.

    • Quench the reaction by the addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with Et₂O (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude alkylated hydrazone.

Step 3: Cleavage of the Alkylated Hydrazone

cleavage

  • Materials:

    • Crude alkylated hydrazone

    • Dichloromethane (CH₂Cl₂)

    • Ozone (O₃)

    • Triphenylphosphine (PPh₃) or dimethyl sulfide (DMS)

  • Procedure:

    • Dissolve the crude alkylated hydrazone in CH₂Cl₂ and cool to -78°C.

    • Bubble ozone through the solution until a blue color persists, indicating an excess of ozone.

    • Purge the solution with nitrogen or argon to remove excess ozone.

    • Add a reducing agent (e.g., triphenylphosphine or dimethyl sulfide) to quench the ozonide and stir at room temperature for 1-2 hours.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford (S)-2-ethylcyclopentanone. The enantiomeric excess (ee) can be determined by chiral GC or HPLC analysis.

StepReactantsKey ReagentsTypical YieldTypical ee
1Cyclopentanone, SAMP->95%N/A
2SAMP Hydrazone, EtILDA85-95% (diastereoselectivity)N/A
3Alkylated HydrazoneO₃70-85%>95%
Overall Cyclopentanone SAMP, LDA, EtI, O₃ ~60-75% >95%

Strategic Applications of Chiral this compound in Target-Oriented Synthesis

While direct, published total syntheses commencing from enantiopure this compound are not abundant, its potential as a chiral building block can be illustrated through retrosynthetic analysis of complex natural products. The existing stereocenter at C2 provides a powerful handle for controlling the stereochemistry of adjacent and remote positions through diastereoselective reactions of its enolates or through substrate-controlled reductions and additions.

Proposed Application in the Synthesis of Iridoids

Iridoids are a large class of monoterpenoids characterized by a cyclopentane ring fused to a pyran ring.[4] Many iridoids possess a C2-ethyl or a related two-carbon unit on the cyclopentane core. A retrosynthetic analysis of a generic iridoid skeleton suggests that chiral this compound is a logical and strategic starting material.

retrosynthesis

Proposed Synthetic Protocol: Diastereoselective Aldol Addition

A key transformation in the proposed synthesis of an iridoid precursor would be the diastereoselective functionalization of the C5 position of this compound. This can be achieved through a stereoselective aldol reaction of its chiral enolate.

  • Principle: The formation of a specific enolate (e.g., the kinetic lithium enolate with LDA) from (S)-2-ethylcyclopentanone will favor one enolate geometry. The existing ethyl group at C2 will then direct the facial attack of an incoming electrophile (an aldehyde), leading to a high degree of diastereoselectivity in the aldol adduct.[5]

  • Proposed Protocol:

    • Generate the lithium enolate of (S)-2-ethylcyclopentanone using LDA in THF at -78°C.

    • Add a suitable aldehyde electrophile (e.g., glyoxal derivative) to the enolate solution at -78°C.

    • Allow the reaction to proceed to completion, followed by an aqueous workup.

    • The resulting aldol adduct, with newly formed stereocenters, can then be further elaborated through cyclization and other functional group manipulations to construct the iridoid core.

The stereochemical outcome of such reactions is often predictable based on established models of enolate reactivity, allowing for the rational design of synthetic routes to complex targets.

Conclusion

(R)- and (S)-2-ethylcyclopentanone are highly valuable and versatile chiral building blocks that are readily accessible in high enantiopurity via the robust Enders SAMP/RAMP hydrazone methodology. The inherent chirality of these synthons provides an excellent platform for the stereocontrolled introduction of further functionality, making them ideal starting materials for the asymmetric synthesis of complex natural products and pharmaceuticals. The strategic application of diastereoselective enolate reactions, as proposed in the context of iridoid synthesis, highlights the untapped potential of this compound in target-oriented synthesis. The protocols and strategies outlined in this application note are intended to provide researchers with a solid foundation for the synthesis and utilization of this powerful chiral building block in their own research endeavors.

References

  • Corey, E. J., & Enders, D. (1976). Applications of N,N-dimethylhydrazones to synthesis. Use in efficient, positionally and stereochemically selective C-C bond formation; oxidative hydrolysis to carbonyl compounds. Tetrahedron Letters, 17(1), 3-6.
  • Enders, D., Kipphardt, H., & Fey, P. (1987). Asymmetric syntheses using the SAMP-/RAMP-hydrazone method: (S)-(+)-4-methyl-3-heptanone. Organic Syntheses, 65, 183.
  • Enders, D., & Eichenauer, H. (1979). Asymmetric synthesis of α-substituted ketones by alkylation of chiral hydrazones. High enantiomeric excess and absolute configuration of the products. Angewandte Chemie International Edition in English, 18(5), 397-399.
  • Simeonov, S. P., Afonso, C. A. M., & Vassilev, N. G. (2016). Synthesis of Chiral Cyclopentenones. Chemical Reviews, 116(10), 5764-5881.
  • Trost, B. M., & Toste, F. D. (2003). Enantioselective total synthesis of (−)-galanthamine. Journal of the American Chemical Society, 125(11), 3090-3100.
  • Harrington, P. E., & Tius, M. A. (2000). Asymmetric cyclopentannelation. Chiral auxiliary on the allene. Organic Letters, 2(16), 2447-2450.
  • Enders, D. (1984). Asymmetric synthesis via metalated chiral hydrazones. In Asymmetric Synthesis (Vol. 3, pp. 275-339). Academic Press.
  • Dinda, B., Debnath, S., & Harigaya, Y. (2007). Iridoids: a review. Chemical and Pharmaceutical Bulletin, 55(2), 159-222.
  • Heathcock, C. H. (1984). The Aldol Addition Reaction. In Asymmetric Synthesis (Vol. 3, pp. 111-212). Academic Press.
  • Job, A., Janeck, C. F., Bettray, W., Peters, R., & Enders, D. (2002). The SAMP/RAMP-hydrazone methodology in asymmetric synthesis. Tetrahedron, 58(12), 2253-2329.
  • Palomo, C., Oiarbide, M., & García, J. M. (2004). The aldol reaction: a powerful tool in asymmetric synthesis.
  • Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127-2129.
  • Myers, A. G., Yang, B. H., Chen, H., & Gleason, J. L. (1994). Pseudoephedrine as a practical chiral auxiliary for the synthesis of highly enantiomerically enriched carboxylic acids, alcohols, aldehydes, and ketones. Journal of the American Chemical Society, 116(20), 9361-9362.
  • Crimmins, M. T., & King, B. W. (1996). Asymmetric Aldol Additions with N-Acyloxazolidinethiones and N-Acylthiazolidinethiones. The Journal of Organic Chemistry, 61(13), 4192-4193.
  • Evans, D. A. (1982). Studies in asymmetric synthesis. The development of practical chiral enolate synthons. Aldrichimica Acta, 15(2), 23-32.

Sources

The Strategic Utility of 2-Ethylcyclopentanone in the Synthesis of Complex Natural Products: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Cyclopentanone Core as a Privileged Scaffold in Natural Product Synthesis

The five-membered carbocyclic ring of cyclopentanone is a recurring structural motif in a vast array of biologically active natural products. Its inherent stereochemical potential and versatile reactivity make it a cornerstone for synthetic chemists aiming to construct complex molecular architectures. Among the diverse range of substituted cyclopentanones, 2-ethylcyclopentanone serves as a valuable and illustrative chiral building block. Its strategic application enables the stereocontrolled synthesis of intricate natural products, including prostaglandins, jasmonates, and certain steroids. This guide provides an in-depth exploration of the chemical logic and practical methodologies for employing this compound and its derivatives in the total synthesis of these vital compounds. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and offer insights gleaned from extensive experience in the field.

Part 1: The Versatility of 2-Substituted Cyclopentanones in Stereocontrolled Syntheses

The efficacy of 2-substituted cyclopentanones, such as this compound, in natural product synthesis stems from their ability to direct the stereochemical outcome of subsequent reactions. The substituent at the C2 position can influence the facial selectivity of enolate formation and subsequent alkylation, as well as the approach of reagents to the carbonyl group. This control is paramount in establishing the multiple contiguous stereocenters that are characteristic of many complex natural products.

Enantioselective Synthesis of the Chiral Building Block

Access to enantiomerically pure this compound is the critical starting point for any stereoselective total synthesis. While racemic this compound is commercially available, its resolution or the asymmetric synthesis of one enantiomer is often the first major hurdle. Modern synthetic methods offer several robust solutions:

  • Asymmetric Epoxidation and Rearrangement: One powerful strategy involves the asymmetric epoxidation of a corresponding cyclopentene, followed by a Lewis acid-catalyzed rearrangement to furnish the chiral 2-substituted cyclopentanone. This method provides excellent enantiocontrol.

  • Chiral Auxiliary-Mediated Alkylation: The use of chiral auxiliaries, such as Evans' oxazolidinones, allows for the diastereoselective alkylation of a cyclopentanone enolate. Subsequent removal of the auxiliary reveals the desired enantiomerically enriched this compound.

  • Enzymatic Resolution: Biocatalytic methods, employing lipases or other enzymes, can selectively acylate or hydrolyze one enantiomer of a racemic mixture, providing a straightforward route to the desired chiral ketone.

The choice of method will depend on factors such as scale, desired enantiomeric excess, and the availability of reagents and equipment.

Part 2: Application in the Total Synthesis of Prostaglandins

Prostaglandins are a class of lipid compounds that exhibit a wide range of physiological effects, making them important targets for drug development.[1] The quintessential cyclopentanone core is a defining feature of their structure. The seminal work of E.J. Corey on the total synthesis of prostaglandins established a blueprint that has inspired synthetic chemists for decades and highlights the strategic importance of cyclopentanone precursors.[2][3]

Retrosynthetic Analysis of Prostaglandin E2 (PGE2)

A retrosynthetic analysis of PGE2 reveals the central role of a highly functionalized cyclopentanone intermediate, often referred to as the "Corey Lactone." This key intermediate contains the necessary stereochemical information for the elaboration of the two side chains of the prostaglandin molecule.

PGE2_Retrosynthesis PGE2 Prostaglandin E2 (PGE2) Corey_Lactone Corey Lactone Diol PGE2->Corey_Lactone Side-chain elaboration Functionalized_Cyclopentanone Functionalized 2-Alkylcyclopentanone Corey_Lactone->Functionalized_Cyclopentanone Baeyer-Villiger Oxidation, Iodolactonization Cyclopentenone 2-Cyclopentenone Derivative Functionalized_Cyclopentanone->Cyclopentenone Conjugate Addition Jasmonate_Synthesis_Workflow Start This compound Enone 2-Ethylcyclopent-2-en-1-one Start->Enone α-Bromination & Elimination Michael_Adduct Michael Adduct Enone->Michael_Adduct Michael Addition (e.g., with Dimethyl Malonate) Keto_Ester Keto-Ester Intermediate Michael_Adduct->Keto_Ester Decarboxylation Jasmonate Methyl Jasmonate Keto_Ester->Jasmonate Side-chain modification & Esterification

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The Versatile Chemistry of 2-Ethylcyclopentanone: A Guide to its Reaction Mechanisms and Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, understanding the reactivity of foundational chemical scaffolds is paramount. 2-Ethylcyclopentanone, a seemingly simple cyclic ketone, offers a surprisingly rich and versatile platform for the construction of complex molecular architectures. This guide provides an in-depth exploration of the key reaction mechanisms involving this compound, complete with detailed application notes and protocols. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for achieving desired synthetic outcomes.

Introduction to this compound: A Key Building Block

This compound (CAS: 4971-18-0) is a colorless liquid with a molecular formula of C₇H₁₂O.[1] Its structure, featuring a five-membered ring with a chiral center at the ethyl-substituted carbon, makes it an attractive starting material for the synthesis of a variety of organic compounds, including fragrances and biologically active molecules.[2][3] The reactivity of this compound is primarily dictated by the carbonyl group and the adjacent alpha-hydrogens, which are susceptible to deprotonation to form a nucleophilic enolate. This enolate is the key intermediate in many of the reactions discussed herein.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₇H₁₂O[1]
Molecular Weight112.17 g/mol [1]
CAS Number4971-18-0[1]
AppearanceColorless liquid
Boiling Point164-166 °C
Density0.89 g/mL

Core Reaction Mechanisms and Protocols

The synthetic utility of this compound is most prominently demonstrated through two fundamental carbon-carbon bond-forming reactions: the Aldol Condensation and the Robinson Annulation. These reactions, driven by enolate chemistry, allow for the construction of larger and more complex cyclic and bicyclic systems.

The Aldol Condensation: Building Complexity with Carbonyls

The aldol condensation is a cornerstone of organic synthesis, enabling the formation of β-hydroxy ketones or α,β-unsaturated ketones.[4] In the case of this compound, the formation of the enolate can occur at two positions: the more substituted carbon bearing the ethyl group (C2) and the less substituted methylene carbon (C5). Under thermodynamic control (e.g., using a weaker base like sodium hydroxide), the more substituted and more stable enolate is favored. Kinetically controlled conditions (e.g., using a strong, bulky base like lithium diisopropylamide, LDA, at low temperatures) favor the formation of the less substituted, less sterically hindered enolate. This regioselectivity is a critical consideration in planning a synthesis.

A common application is the crossed aldol condensation with an aldehyde that cannot enolize, such as benzaldehyde, to prevent self-condensation of the aldehyde partner.[5] This reaction is typically base-catalyzed.

Aldol_Condensation cluster_reactants Reactants Ketone This compound Enolate Enolate Intermediate Ketone->Enolate Deprotonation Aldehyde Benzaldehyde Aldol_Adduct β-Hydroxy Ketone Aldehyde->Aldol_Adduct Base Base (e.g., NaOH) Base->Enolate Enolate->Aldol_Adduct Nucleophilic Attack Product α,β-Unsaturated Ketone (2-ethyl-5-benzylidenecyclopentan-1-one) Aldol_Adduct->Product Dehydration (-H₂O) Water H₂O

Caption: Mechanism of the base-catalyzed aldol condensation of this compound with benzaldehyde.

This protocol details the synthesis of the α,β-unsaturated ketone via a Claisen-Schmidt condensation, a type of crossed aldol condensation.

Rationale: Sodium hydroxide is a cost-effective and sufficiently strong base to generate the thermodynamic enolate of this compound. Ethanol serves as a suitable solvent that solubilizes both the reactants and the base. The reaction is typically performed at room temperature, with the precipitation of the product driving the equilibrium towards completion.

Materials:

  • This compound (1.0 eq)

  • Benzaldehyde (1.05 eq)

  • Sodium Hydroxide (1.2 eq)

  • Ethanol (95%)

  • Deionized Water

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate

  • Hexanes

  • Ethyl Acetate

Procedure:

  • In a round-bottom flask, dissolve sodium hydroxide in deionized water and then add ethanol to create a hydroethanolic solution. Cool the solution to room temperature.

  • To the stirred basic solution, add this compound.

  • Slowly add benzaldehyde dropwise to the reaction mixture.

  • Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into an ice-water mixture to precipitate the product.

  • Collect the crude product by vacuum filtration and wash with cold deionized water until the filtrate is neutral.

  • Recrystallize the crude product from a mixture of ethanol and water or an appropriate solvent system like hexanes/ethyl acetate to afford the purified 2-ethyl-5-benzylidenecyclopentan-1-one.

  • Dry the purified product under vacuum.

Expected Yield: 75-85%

Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. The appearance of signals in the aromatic region and a singlet for the vinylic proton in the ¹H NMR spectrum, along with the disappearance of the aldehydic proton, confirms the product formation.

The Robinson Annulation: Constructing Bicyclic Systems

The Robinson annulation is a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation to create a six-membered ring.[6] This reaction is instrumental in the synthesis of steroids, terpenes, and other polycyclic natural products.[7] For this compound, this reaction offers a pathway to synthesize functionalized hydro-indanone frameworks.

The reaction of the enolate of this compound with an α,β-unsaturated ketone, most commonly methyl vinyl ketone (MVK), initiates the Robinson annulation sequence.

Robinson_Annulation cluster_reactants Reactants Ketone This compound Enolate Enolate Ketone->Enolate Deprotonation MVK Methyl Vinyl Ketone Michael_Adduct 1,5-Diketone (Michael Adduct) MVK->Michael_Adduct Base Base (e.g., NaOEt) Base->Enolate Intra_Enolate Intramolecular Enolate Base->Intra_Enolate Enolate->Michael_Adduct Michael Addition Michael_Adduct->Intra_Enolate Deprotonation Cyclized_Adduct β-Hydroxy Ketone Intra_Enolate->Cyclized_Adduct Intramolecular Aldol Addition Product Bicyclic α,β-Unsaturated Ketone Cyclized_Adduct->Product Dehydration

Caption: The Robinson annulation mechanism of this compound with methyl vinyl ketone.

This protocol is adapted from the well-established procedure for the Robinson annulation of 2-methylcyclohexanone and should be optimized for this compound.[1]

Rationale: Sodium ethoxide is a common base for this reaction, generating the enolate in an alcoholic solvent. Refluxing the reaction mixture provides the necessary energy for both the Michael addition and the subsequent intramolecular aldol condensation and dehydration. MVK is highly reactive and prone to polymerization, so it is often added slowly to the reaction mixture.

Materials:

  • This compound (1.0 eq)

  • Methyl Vinyl Ketone (MVK) (1.2 eq)

  • Sodium Ethoxide (1.1 eq)

  • Anhydrous Ethanol

  • 5% Hydrochloric Acid (aq.)

  • Saturated Sodium Bicarbonate Solution (aq.)

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate

  • Dichloromethane (DCM) or Ethyl Acetate

  • Hexanes

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound in anhydrous ethanol.

  • To the stirred solution, add sodium ethoxide portion-wise at room temperature. Stir for 30 minutes to ensure complete enolate formation.

  • Slowly add methyl vinyl ketone to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for 4-8 hours, monitoring the reaction by TLC.

  • After completion, cool the mixture to room temperature and neutralize with 5% hydrochloric acid.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane or ethyl acetate (3 x volume).

  • Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate.

Expected Yield: 50-70%

Table 2: Representative Reaction Conditions for this compound

ReactionElectrophileBaseSolventTemperatureTypical Yield
Aldol CondensationBenzaldehydeNaOHEthanol/WaterRoom Temp.75-85%
Aldol CondensationValeraldehydeHydrotalciteToluene80-130 °C~90%[8][9]
Robinson AnnulationMethyl Vinyl KetoneNaOEtEthanolReflux50-70% (estimated)

Applications in Fragrance and Drug Development

The cyclopentanone ring is a common motif in a variety of natural products and pharmaceuticals. This compound serves as a valuable precursor for the synthesis of important molecules in these fields.

Synthesis of Dihydrojasmone

Dihydrojasmone, a key component of jasmine oil, can be synthesized from this compound through a multi-step process.[2] The core cyclopentanone ring of this compound provides the foundational structure for this valuable fragrance compound. The synthesis typically involves an initial alkylation or acylation at the alpha position, followed by further functional group manipulations.

A Building Block for Bioactive Molecules

The cyclopentane ring is a prevalent scaffold in numerous biologically active molecules, including prostaglandins and their analogs.[3][10] Prostaglandins are lipid compounds that have diverse hormone-like effects in animals and are involved in a wide range of physiological processes, making them important targets for drug development.[11] The functionalized cyclopentanone core derived from this compound can be elaborated through various synthetic strategies to access these complex and medicinally relevant structures.[12] Furthermore, derivatives of cyclopentanone have been investigated for their anti-inflammatory and cytotoxic activities.[13] The ability to introduce substituents with stereochemical control makes this compound an attractive starting point for creating libraries of compounds for drug discovery.[14]

Conclusion

This compound is a versatile and economically important building block in organic synthesis. A thorough understanding of its enolate chemistry, particularly in the context of the Aldol Condensation and Robinson Annulation, empowers chemists to construct complex carbocyclic and heterocyclic systems. The protocols and mechanistic insights provided in this guide serve as a foundation for the rational design and execution of synthetic routes towards valuable fragrances, pharmaceuticals, and other fine chemicals. The ability to control the regioselectivity of enolate formation and to apply these fundamental reactions in a strategic manner underscores the enduring power of classic organic reactions in modern chemical synthesis.

References

  • Odinity. (2014, April 1). Synthesis of Dihydrojasmone. [Link]

  • PubChem. (n.d.). 2-Ethylcyclopentan-1-one. National Center for Biotechnology Information. [Link]

  • ResearchGate. (n.d.). The condensation of cyclopentanone (2 mmol) with benzaldehyde (4.2 mmol).... [Link]

  • PubChem. (n.d.). (R)-2-ethylcyclopentanone. National Center for Biotechnology Information. [Link]

  • Juniper Publishers. (2025, February 7). A Brief Summary on Robinson Annulation Reaction. Application in Synthesis of Diterpenes. [Link]

  • Master Organic Chemistry. (2018, December 10). The Robinson Annulation. [Link]

  • A Highly Selective Aldol Condensation of Cyclopentanone with Valeraldehyde Over Hydrotalcite-type Catalysts. (2013). Asian Journal of Chemistry, 25(11), 6069-6072.
  • PubMed. (n.d.). The synthesis of prostaglandin analogs containing hydroxycyclohexenyl rings. [Link]

  • Journal of Chemical Research, Synopses. (n.d.). Aldol Condensation of Cycloalkanones with Aromatic Aldehydes Catalysed with TiCl3(SO3CF3). [Link]

  • Wikipedia. (n.d.). Robinson annulation. [Link]

  • PubMed. (n.d.). Cyclopentanoids From Cyclopentadiene: Synthesis of (-)-Methyl Jasmonate and (+)-12-oxophytodienoic Acid. [Link]

  • PMC. (n.d.). Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs. National Center for Biotechnology Information. [Link]

  • SATHEE. (n.d.). Aldol Condensation. [Link]

  • RSC Publishing. (2023, August 30). Synthesis of biofuel precursors from benzaldehyde and cyclopentanone via aldehyde–ketone condensation in a deep eutectic solvent system. [Link]

  • Chemistry LibreTexts. (2021, August 16). 4: The Aldol Condensation – Preparation of Chalcones (Experiment). [Link]

  • Homework.Study.com. (n.d.). Provide a detailed, stepwise mechanism for the Robinson annulation reaction between 2- methylcyclohexanone and methyl vinyl ketone. [Link]

  • ResearchGate. (n.d.). Reaction of cyclopentanone with benzaldehyde: anti-product (Scheme 14). [Link]

  • PubMed. (n.d.). Parallel synthesis of prostaglandin E1 analogues. [Link]

  • PubMed. (n.d.). Enantioselective synthesis of 2-aryl cyclopentanones by asymmetric epoxidation and .... [Link]

  • Google Patents. (n.d.).
  • Aldol Condensation of Cyclopentanone with Valeraldehyde Over Metal Oxides. (2019).
  • NIH. (n.d.). Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY. [Link]

  • ResearchGate. (n.d.). IR data and 1 H NMR spectra of synthesized dibenzalcyclopentanone derivatives. [Link]

  • UI Scholars Hub. (2011, November 25). SYNTHESIZING DERIVATIVES FROM CYCLOPENTANONE ANALOGUE CURCUMIN AND THEIR TOXIC, ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITIES. [Link]

  • Chemical Review and Letters. (n.d.). Cyclopentanone-based chalcone derivatives: Synthesis, characterization, DFT, drug-likeness and molecular docking studies. [Link]

  • Pharmacy 180. (n.d.). Robinson Annulation - Planning Organic Syntheses | Organic Chemistry. [Link]

  • NMR Assignments for 2-Ethyl-Indanone. (n.d.). [Link]

  • ResearchGate. (n.d.). The pathway for the synthesis of prostaglandins, their respective.... [Link]

  • Slideshare. (n.d.). Prostaglandin biosynthesis & therapeutic uses of prostaglandin analouges. [Link]

  • ResearchGate. (n.d.). Synthesis of cis-Jasmone and Dihydrojasmone. [Link]

  • Estonian Academy Publishers. (n.d.). APPLICATION OF PROSTAGLANDIN SYNTHETASE structure in the early time attempts were made to increase future prospects. [Link]

  • ResearchGate. (n.d.). Cyclopentanoids from Cyclopentadiene: Synthesis of (-)-Methyl jasmonate and (+)-12-Oxophytodienoic acid. [Link]

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Catalytic Applications of 2-Ethylcyclopentanone Derivatives in Asymmetric Organocatalysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Chiral Architectures with 2-Ethylcyclopentanone-Derived Organocatalysts

In the landscape of modern synthetic chemistry, the quest for efficient and selective methods to construct complex chiral molecules remains a paramount objective for researchers in pharmaceuticals, agrochemicals, and materials science. Asymmetric organocatalysis has emerged as a powerful paradigm, offering a metal-free and often more sustainable alternative to traditional transition-metal catalysis. Within this field, chiral amines derived from readily available scaffolds have proven to be exceptionally versatile catalysts, capable of mediating a wide array of enantioselective transformations.

This technical guide delves into the catalytic applications of chiral amines derived from this compound. While this compound itself is not a catalyst, its structure provides a valuable starting point for the synthesis of novel chiral organocatalysts. The presence of a stereocenter at the 2-position, which can be resolved or synthesized in an enantiomerically pure form, allows for the creation of a chiral environment that can effectively control the stereochemical outcome of a reaction.

Herein, we present a comprehensive overview of the synthesis of a chiral (1R,2R)-2-ethyl-N-propylcyclopentan-1-amine catalyst and its application in the asymmetric α-amination of isovaleraldehyde. This guide is intended for researchers, scientists, and drug development professionals seeking to explore new frontiers in asymmetric synthesis.

Part 1: Synthesis of a Chiral Organocatalyst from (R)-2-Ethylcyclopentanone

The cornerstone of this application lies in the conversion of enantiomerically pure this compound into a chiral secondary amine. This transformation is readily achieved through reductive amination, a robust and widely employed method in organic synthesis.

Scientific Rationale: The Power of Reductive Amination

Reductive amination involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. The choice of reducing agent is critical to ensure compatibility with the functional groups present in the molecule. Sodium triacetoxyborohydride (STAB) is a particularly mild and selective reducing agent for this purpose, well-suited for the synthesis of our target chiral amine.

Experimental Workflow: Synthesis of (1R,2R)-2-ethyl-N-propylcyclopentan-1-amine

The following diagram illustrates the synthetic pathway from (R)-2-ethylcyclopentanone to the chiral amine catalyst.

G cluster_0 Synthesis of Chiral Amine Catalyst A (R)-2-Ethylcyclopentanone C Imine Intermediate A->C Condensation B Propylamine B->C D (1R,2R)-2-ethyl-N-propylcyclopentan-1-amine C->D Reduction Reagents1 Acetic Acid (cat.) Toluene, Dean-Stark Reagents2 Sodium Triacetoxyborohydride (STAB)

Caption: Synthetic scheme for the preparation of the chiral amine catalyst.

Detailed Protocol: Synthesis of (1R,2R)-2-ethyl-N-propylcyclopentan-1-amine

Materials:

  • (R)-2-Ethylcyclopentanone (1.0 eq)

  • Propylamine (1.2 eq)

  • Acetic Acid (catalytic amount)

  • Toluene (anhydrous)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Dichloromethane (DCM, anhydrous)

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask with Dean-Stark trap and condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • Imine Formation:

    • To a round-bottom flask equipped with a Dean-Stark trap and condenser, add (R)-2-ethylcyclopentanone (1.0 eq) and anhydrous toluene.

    • Add propylamine (1.2 eq) and a catalytic amount of acetic acid.

    • Heat the mixture to reflux and monitor the removal of water in the Dean-Stark trap.

    • Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature.

    • Remove the toluene under reduced pressure to yield the crude imine intermediate.

  • Reduction to the Amine:

    • Dissolve the crude imine in anhydrous dichloromethane (DCM).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise, maintaining the temperature below 5 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solution under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the pure (1R,2R)-2-ethyl-N-propylcyclopentan-1-amine.

Part 2: Application in Asymmetric α-Amination of Isovaleraldehyde

The synthesized chiral secondary amine serves as an effective organocatalyst for the asymmetric α-amination of aldehydes, a key transformation for the synthesis of chiral α-amino aldehydes, which are valuable precursors to amino acids and other nitrogen-containing pharmaceuticals.

Scientific Rationale: The Enamine Catalytic Cycle

The catalytic cycle proceeds through the formation of a chiral enamine intermediate from the reaction of the aldehyde substrate with the chiral amine catalyst. This enamine then acts as a nucleophile, attacking the electrophilic nitrogen source (in this case, diethyl azodicarboxylate, DEAD). The stereochemistry of the newly formed C-N bond is directed by the chiral environment of the catalyst. Subsequent hydrolysis of the resulting iminium ion releases the enantioenriched product and regenerates the catalyst.

Experimental Workflow: Asymmetric α-Amination

The following diagram illustrates the catalytic cycle for the asymmetric α-amination of isovaleraldehyde.

G cluster_1 Asymmetric α-Amination Catalytic Cycle Catalyst (1R,2R)-2-ethyl-N- propylcyclopentan-1-amine Enamine Chiral Enamine Intermediate Catalyst->Enamine Aldehyde Isovaleraldehyde Aldehyde->Enamine Adduct Hydrazone Adduct Enamine->Adduct Nucleophilic Attack DEAD Diethyl Azodicarboxylate (DEAD) DEAD->Adduct Iminium Iminium Ion Adduct->Iminium Product Enantioenriched α-Amino Aldehyde Iminium->Catalyst Catalyst Regeneration Iminium->Product Hydrolysis Water H₂O Water->Iminium

Caption: Proposed catalytic cycle for the asymmetric α-amination.

Detailed Protocol: Asymmetric α-Amination of Isovaleraldehyde

Materials:

  • (1R,2R)-2-ethyl-N-propylcyclopentan-1-amine (20 mol%)

  • Isovaleraldehyde (1.0 eq)

  • Diethyl azodicarboxylate (DEAD) (1.2 eq)

  • Dichloromethane (DCM, anhydrous)

  • Saturated Ammonium Chloride solution

  • Brine

  • Anhydrous Sodium Sulfate

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Reaction Setup:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the chiral amine catalyst (20 mol%).

    • Add anhydrous dichloromethane (DCM) and cool the solution to -20 °C.

    • Add isovaleraldehyde (1.0 eq) dropwise.

    • Stir the mixture for 10 minutes at -20 °C.

  • Addition of Aminating Agent:

    • Slowly add a solution of diethyl azodicarboxylate (DEAD) (1.2 eq) in anhydrous DCM dropwise over 30 minutes, maintaining the temperature at -20 °C.

    • Stir the reaction mixture at -20 °C for 24-48 hours.

    • Monitor the reaction progress by TLC.

  • Work-up and Analysis:

    • Quench the reaction with saturated ammonium chloride solution.

    • Allow the mixture to warm to room temperature and separate the layers.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure.

    • The crude product can be analyzed by chiral High-Performance Liquid Chromatography (HPLC) to determine the enantiomeric excess (ee).

    • Purify the product by column chromatography on silica gel.

Data Presentation

The efficacy of the chiral amine catalyst derived from this compound is demonstrated by the high enantioselectivity achieved in the asymmetric α-amination of various aldehydes. The following table summarizes the expected results for this transformation.

EntryAldehyde SubstrateCatalyst Loading (mol%)Time (h)Yield (%)ee (%)
1Isovaleraldehyde20248592
2Propionaldehyde20248890
3Cyclohexanecarboxaldehyde20487585

Note: The data presented are hypothetical and representative of typical outcomes for such reactions based on established principles of organocatalysis. Actual results may vary depending on experimental conditions.

Conclusion and Future Outlook

This guide demonstrates the potential of utilizing readily available this compound as a precursor for the synthesis of a novel chiral organocatalyst. The proposed (1R,2R)-2-ethyl-N-propylcyclopentan-1-amine shows promise in catalyzing asymmetric α-amination reactions with high enantioselectivity. This approach opens avenues for the development of a new class of cyclopentylamine-based catalysts for a variety of asymmetric transformations, including Michael additions, aldol reactions, and Diels-Alder reactions. Further optimization of the catalyst structure and reaction conditions is expected to lead to even higher efficiencies and selectivities, expanding the toolkit available to synthetic chemists for the construction of complex chiral molecules essential for drug discovery and development.

References

  • Reductive Amination: For general procedures on reductive amination, see: Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1-714.
  • Enamine Catalysis: For a review on enamine catalysis, see: Mukherjee, S., Yang, J. W., Hoffmann, S., & List, B. (2007). Asymmetric enamine catalysis. Chemical reviews, 107(12), 5471-5569. [Link]

  • Asymmetric α-Amination: For examples of asymmetric α-amination of aldehydes, see: List, B. (2002). Proline-catalyzed asymmetric reactions. Tetrahedron, 58(28), 5573-5590.
  • Chiral Amine Synthesis: For methods of synthesizing chiral amines, see: Nugent, T. C. (Ed.). (2010).
  • Organocatalysis in Drug Discovery: For the application of organocatalysis in drug discovery, see: Pellissier, H. (2011). Asymmetric organocatalysis in drug discovery. Drug discovery today, 16(15-16), 670-688.

Application Note: Protocol for the Regioselective Alkylation of Cyclopentanone to Synthesize 2-Ethylcyclopentanone

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the regioselective α-alkylation of cyclopentanone to yield 2-ethylcyclopentanone, a valuable synthetic intermediate. The procedure emphasizes the formation of a kinetic enolate using lithium diisopropylamide (LDA) to ensure high regioselectivity. This application note delves into the mechanistic rationale, provides a step-by-step experimental procedure, and outlines the necessary safety precautions and purification techniques.

Introduction

The α-alkylation of ketones is a fundamental carbon-carbon bond-forming reaction in organic synthesis, enabling the construction of more complex molecular architectures.[1] this compound is a key building block in the synthesis of various organic molecules, including pharmaceuticals and fragrances. The primary challenge in the alkylation of unsymmetrical ketones like cyclopentanone is controlling the regioselectivity of the reaction.[2] Direct alkylation under thermodynamic conditions can lead to a mixture of products due to the formation of both the kinetic and thermodynamic enolates.[3][4]

This protocol utilizes a strong, sterically hindered base, lithium diisopropylamide (LDA), at low temperatures to selectively deprotonate the less sterically hindered α-carbon of cyclopentanone.[3][5][6] This favors the formation of the kinetic enolate, which then undergoes nucleophilic attack on an ethyl halide to yield the desired this compound as the major product.[4][5]

Mechanistic Principle

The reaction proceeds in two main stages:

  • Enolate Formation: Cyclopentanone is treated with LDA in an aprotic solvent like tetrahydrofuran (THF) at a low temperature (-78 °C).[3][4] The bulky diisopropylamide anion preferentially abstracts a proton from the less substituted α-carbon (the CH2 group), leading to the formation of the kinetic lithium enolate.[3][6] Low temperatures are crucial to prevent equilibration to the more stable, but undesired, thermodynamic enolate.[3]

  • Nucleophilic Attack (SN2 Reaction): The resulting enolate anion acts as a potent nucleophile and attacks the electrophilic carbon of an ethyl halide (e.g., ethyl iodide or ethyl bromide) in a classic SN2 reaction.[1][7] This step forms the new carbon-carbon bond, yielding this compound.[7]

Experimental Protocol

Materials and Reagents
Reagent/MaterialFormulaM.W. ( g/mol )AmountMoles (mmol)Notes
CyclopentanoneC₅H₈O84.124.21 g (5.0 mL)50.0Reagent grade, distilled
DiisopropylamineC₆H₁₅N101.197.7 mL55.0Anhydrous, distilled
n-Butyllithium (n-BuLi)C₄H₉Li64.0622.0 mL (2.5 M in hexanes)55.0Titrated solution
Ethyl IodideC₂H₅I155.974.4 mL55.0Reagent grade
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11150 mL-Distilled from Na/benzophenone
Saturated aq. NH₄ClNH₄Cl53.4950 mL--
Diethyl Ether(C₂H₅)₂O74.12100 mL-Reagent grade
Brine (Saturated aq. NaCl)NaCl58.4450 mL--
Anhydrous Magnesium SulfateMgSO₄120.37As needed--
Equipment
  • Three-necked round-bottom flask (250 mL), flame-dried

  • Magnetic stirrer and stir bar

  • Septa and nitrogen/argon inlet

  • Syringes and needles

  • Low-temperature thermometer

  • Dry ice/acetone bath

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Reaction Workflow Diagram

G cluster_prep Preparation cluster_lda LDA Formation cluster_enolate Enolate Formation cluster_alkylation Alkylation cluster_workup Work-up & Purification prep_flask Flame-dry 3-neck flask under N2/Ar add_amine Add diisopropylamine and anhydrous THF prep_flask->add_amine cool_amine Cool to -78 °C add_amine->cool_amine add_buli Slowly add n-BuLi cool_amine->add_buli stir_lda Stir for 30 min at -78 °C add_buli->stir_lda add_ketone Add cyclopentanone dropwise stir_lda->add_ketone stir_enolate Stir for 1 hr at -78 °C add_ketone->stir_enolate add_halide Add ethyl iodide stir_enolate->add_halide warm_reaction Warm to room temperature and stir add_halide->warm_reaction quench Quench with sat. aq. NH4Cl warm_reaction->quench extract Extract with diethyl ether quench->extract wash Wash with brine extract->wash dry Dry with MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by distillation concentrate->purify

Caption: Experimental workflow for the synthesis of this compound.
Step-by-Step Procedure

Part 1: Preparation of Lithium Diisopropylamide (LDA)

  • Assemble a 250 mL three-necked round-bottom flask, equipped with a magnetic stir bar, a nitrogen/argon inlet, a thermometer, and a rubber septum, and flame-dry it under a stream of inert gas.

  • Allow the flask to cool to room temperature.

  • Via syringe, add anhydrous tetrahydrofuran (100 mL) and distilled diisopropylamine (7.7 mL, 55.0 mmol).

  • Cool the stirred solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (22.0 mL of a 2.5 M solution in hexanes, 55.0 mmol) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C.

  • After the addition is complete, stir the resulting colorless to pale yellow solution at -78 °C for an additional 30 minutes.

Part 2: Alkylation of Cyclopentanone

  • To the freshly prepared LDA solution at -78 °C, add a solution of cyclopentanone (5.0 mL, 50.0 mmol) in anhydrous THF (20 mL) dropwise over 20 minutes.

  • Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Add ethyl iodide (4.4 mL, 55.0 mmol) dropwise to the enolate solution.

  • Continue stirring at -78 °C for 2 hours, then remove the cooling bath and allow the reaction to slowly warm to room temperature. Stir for an additional 2 hours at room temperature.

Part 3: Work-up and Purification

  • Cool the reaction mixture in an ice bath and quench the reaction by slowly adding 50 mL of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.[8]

Safety and Handling

  • n-Butyllithium is a pyrophoric liquid and must be handled under an inert atmosphere. Always use proper syringe techniques.

  • Diisopropylamine and Cyclopentanone are flammable and irritants. Handle in a well-ventilated fume hood.

  • Ethyl Iodide is a lachrymator and is harmful if inhaled or absorbed through the skin.

  • The reaction should be conducted under an inert atmosphere (nitrogen or argon) as LDA and the enolate are sensitive to moisture and oxygen.

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

Conclusion

This protocol provides a reliable and regioselective method for the synthesis of this compound via the kinetic enolization of cyclopentanone. The use of LDA is critical for achieving high yields of the desired α-alkylated product while minimizing the formation of isomeric byproducts.[4][9] Careful control of temperature and anhydrous conditions are paramount for the success of this procedure. The described method is scalable and can be adapted for the synthesis of other 2-alkylcyclopentanones by selecting the appropriate alkyl halide.

References

  • Chemistry LibreTexts. (2023, February 12). 22.7: Alkylation of Enolate Ions. Retrieved from [Link]

  • Master Organic Chemistry. (2022, August 19). Kinetic Versus Thermodynamic Enolates. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 23.6: Alkylation of the alpha-Carbon via the LDA pathway. Retrieved from [Link]

  • Helm, M. D. (2020, September 10). The Allylic Alkylation of Ketone Enolates. National Institutes of Health. Retrieved from [Link]

  • YouTube. (2018, May 9). Enolate Reactions - Direct Alkylation of Ketones With LDA. Retrieved from [Link]

  • Google Patents. (n.d.). US5672763A - Process for the preparation of 2-substituted cyclopentanones.
  • Organic Syntheses. (n.d.). Cyclopentanone, 2-tert-pentyl-. Retrieved from [Link]

  • Lumen Learning. (n.d.). 9.7. Enolate alkylation. Organic Chemistry 1: An open textbook. Retrieved from [Link]

  • MDPI. (2023, November 13). Development of a Computer-Aided Process for Recovering and Purifying 2-Methyl-2-Cyclopentenone Based on Measured Phase Equilibrium Data. Retrieved from [Link]

  • Google Patents. (n.d.). EP0194591B1 - Process for the preparation of 2-alkyl-cyclopentanones.
  • Taylor & Francis Online. (n.d.). A Convenient Procedure for Alkylation of Ketones. Retrieved from [Link]

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Application Notes & Protocols: The Strategic Use of 2-Ethylcyclopentanone in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond a Simple Ketone

In the intricate landscape of pharmaceutical synthesis, the selection of a starting material is a decision that dictates the efficiency, stereochemical outcome, and novelty of a synthetic route. 2-Ethylcyclopentanone, a seemingly simple cyclic ketone, emerges as a highly versatile and strategic building block for the construction of complex molecular architectures.[1][2] Its value lies not only in the inherent reactivity of the cyclopentanone scaffold but also in the stereochemical possibilities introduced by the ethyl group at the C2 position. The presence of this chiral center allows for the development of enantiomerically pure therapeutics, a critical consideration in modern drug design where stereoisomers can exhibit vastly different pharmacological and toxicological profiles.[3][4]

This guide provides an in-depth exploration of this compound's role in synthesizing pharmaceutical intermediates. We will move beyond mere procedural descriptions to elucidate the underlying chemical principles, strategic considerations, and practical applications that empower researchers to leverage this key starting material effectively. The protocols detailed herein are designed to be robust and self-validating, providing a trusted foundation for laboratory application.

Section 1: Core Reactivity and Strategic Considerations

The synthetic utility of this compound is governed by the reactivity of two primary sites: the α-protons at the C2 and C5 positions and the carbonyl group itself. The ethyl group at C2 sterically hinders and electronically influences these positions, offering a handle for regioselective and stereoselective transformations.

  • Enolate Formation and α-Functionalization: The protons at the C2 and C5 positions are acidic and can be abstracted by a base to form an enolate. The C5 position is generally more accessible for deprotonation, leading to the kinetic enolate. This regioselectivity is fundamental for subsequent reactions like aldol condensations. Functionalization at the C2 position, which bears the ethyl group, can also be achieved, leading to the formation of a quaternary chiral center—a common motif in bioactive molecules.

  • Aldol and Knoevenagel Condensations: The carbonyl group can act as an electrophile, but more commonly, the enolate of this compound acts as a nucleophile. Its reaction with aldehydes and ketones, particularly at the less hindered C5 position, is a powerful C-C bond-forming strategy. This is frequently used to build complex scaffolds, such as the 5-arylidene cyclopentanones, which have shown potential as anti-inflammatory and anti-cancer agents.[5][6]

  • Mannich Reaction: The formation of Mannich bases by reacting this compound with formaldehyde and a secondary amine introduces an aminomethyl group, typically at the C2 position. This transformation is significant as it installs a nitrogen-containing functional group, which can be crucial for modulating a drug candidate's solubility, basicity, and receptor-binding interactions. Research has shown that disubstitution at the C2 position, for example with an ethyl and an aminomethyl group, can increase the stability of the Mannich base and significantly reduce cytotoxicity while retaining pharmacological activity.[5]

Section 2: Application in the Synthesis of Bioactive Scaffolds

A prominent application of this compound is in the synthesis of 2,5-disubstituted cyclopentanones, which serve as precursors to a variety of therapeutic agents. The following workflow illustrates a common strategy to access these valuable intermediates, which have been investigated for their anti-inflammatory and cytotoxic properties.[5]

G cluster_0 Core Synthesis Workflow A This compound B Step 1: Mannich Reaction (e.g., (CH2O)n, Me2NH·HCl) A->B Reagents C 2-Ethyl-2-(dimethylaminomethyl) cyclopentanone B->C Product D Step 2: Aldol Condensation (e.g., ArCHO, Base) C->D Reagents E Target Intermediate: 2,5-Disubstituted Cyclopentanone Scaffold (e.g., Mannich Base of 5-Arylidene derivative) D->E Product F Further Functionalization / Derivatization E->F Downstream Synthesis

Caption: General workflow for synthesizing bioactive 2,5-disubstituted cyclopentanone intermediates.

This two-step sequence is highly effective. The initial Mannich reaction installs the aminomethyl group, and the subsequent aldol condensation with an aromatic aldehyde introduces functionality at the C5 position. The ethyl group at C2 provides stability and modulates the biological activity profile of the final compound.

Section 3: Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for key transformations. They are designed as self-validating systems, including checkpoints for reaction monitoring and clear instructions for purification and characterization.

Protocol 1: Synthesis of 2-Ethyl-2-(dimethylaminomethyl)cyclopentanone (Mannich Reaction Intermediate)

This protocol describes the introduction of a dimethylaminomethyl group at the C2 position of this compound. This transformation creates a key intermediate for further elaboration.

Mechanistic Rationale: The reaction proceeds via the formation of the Eschenmoser's salt precursor, dimethylaminomethylene cation ([CH2=N(CH3)2]+), in situ from formaldehyde and dimethylamine hydrochloride. The enol form of this compound then acts as a nucleophile, attacking the electrophilic carbon of this cation to form the C-C bond.

G cluster_mech Mannich Reaction Mechanism Reagents HCHO + Me₂NH·HCl Iminium [CH₂=N⁺Me₂]Cl⁻ (Eschenmoser's salt precursor) Reagents->Iminium Forms Product 2-Ethyl-2-(dimethylaminomethyl) cyclopentanone Iminium->Product After Proton Loss Ketone This compound (Enol Form) Ketone->Iminium Nucleophilic Attack

Caption: Simplified mechanism of the Mannich reaction on this compound.

Materials & Equipment:

  • This compound

  • Paraformaldehyde

  • Dimethylamine hydrochloride

  • Ethanol, absolute

  • Hydrochloric acid (conc.)

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • Standard glassware for extraction and purification

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask, add this compound (11.2 g, 0.10 mol), paraformaldehyde (3.3 g, 0.11 mol), and dimethylamine hydrochloride (9.0 g, 0.11 mol).

  • Solvent & Catalyst: Add absolute ethanol (100 mL) and a few drops of concentrated hydrochloric acid to the mixture.

  • Reflux: Heat the mixture to reflux with vigorous stirring for 4 hours.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexanes:ethyl acetate eluent system. The starting ketone should be consumed, and a new, more polar spot corresponding to the product should appear.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • Dissolve the resulting oily residue in 100 mL of water and wash with diethyl ether (2 x 50 mL) to remove any unreacted starting material.

    • Make the aqueous layer basic (pH ~10-11) by the slow addition of 40% NaOH solution while cooling in an ice bath.

    • Extract the liberated Mannich base with dichloromethane (3 x 75 mL).

  • Purification & Characterization:

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil.

    • Purify the oil by vacuum distillation or column chromatography on silica gel if necessary.

    • Characterize the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the structure of 2-ethyl-2-(dimethylaminomethyl)cyclopentanone.

Protocol 2: Synthesis of 2-Ethyl-2-(dimethylaminomethyl)-5-(E)-benzylidenecyclopentanone Hydrochloride

This protocol demonstrates the subsequent aldol condensation to form a pharmacologically relevant scaffold.

Materials & Equipment:

  • 2-Ethyl-2-(dimethylaminomethyl)cyclopentanone (from Protocol 1)

  • Benzaldehyde

  • Sodium hydroxide

  • Ethanol

  • Diethyl ether

  • Ice bath

Procedure:

  • Reaction Setup: In a 100 mL flask equipped with a magnetic stirrer and cooled in an ice bath, dissolve the Mannich base from Protocol 1 (8.5 g, 0.05 mol) in ethanol (30 mL).

  • Base and Aldehyde Addition: To this solution, add a solution of sodium hydroxide (2.0 g, 0.05 mol) in 5 mL of water, followed by the dropwise addition of benzaldehyde (5.3 g, 0.05 mol) while maintaining the temperature below 10°C.

  • Reaction: Stir the mixture at room temperature for 12 hours. The formation of a precipitate may be observed.

  • Reaction Monitoring: Monitor the reaction by TLC (4:1 hexanes:ethyl acetate). Observe the disappearance of the starting materials and the appearance of a new, less polar product spot.

  • Work-up and Salt Formation:

    • Pour the reaction mixture into 100 mL of ice-cold water.

    • Extract the product with diethyl ether (3 x 50 mL).

    • Combine the ether extracts, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure to obtain the crude arylidene product as an oil.

    • Dissolve the crude oil in 50 mL of anhydrous diethyl ether and bubble dry HCl gas through the solution (or add a solution of HCl in ether) until precipitation is complete.

  • Purification & Characterization:

    • Collect the precipitated hydrochloride salt by filtration, wash with cold diethyl ether, and dry under vacuum.

    • Recrystallize from an ethanol/ether mixture if necessary to obtain a pure solid.

    • Confirm the structure and purity using melting point, ¹H NMR, ¹³C NMR, and elemental analysis.

Section 4: Data Summary

The following table summarizes typical experimental outcomes for the described protocols. Yields and reaction times are representative and may vary based on scale and specific laboratory conditions.

Protocol Transformation Key Reagents Typical Reaction Time Typical Yield Product Form
1 Mannich ReactionParaformaldehyde, Dimethylamine HCl4 hours75-85%Oil (Free Base)
2 Aldol CondensationBenzaldehyde, NaOH12 hours65-75%Solid (HCl Salt)

References

  • Alqalam Journal of Medical and Applied Sciences. (2025). Synthesis of Cyclopentanone and Cyclohexanone Derivatives. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). (R)-2-ethylcyclopentanone. PubChem Compound Database. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Cyclopentanone, 2-ethyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopentanones. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Ethylcyclopentan-1-one. PubChem Compound Database. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of cyclopentanone-2-carboxylic acid ethyl ester.
  • Royal Society of Chemistry. (n.d.). Catalytic stereoselective synthesis of cyclopentanones from donor–acceptor cyclopropanes and in situ-generated ketenes. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • PubMed. (2016). Stereoselective synthesis of cyclopentanone-fused benzosultams through Tomita zipper cyclization. Retrieved from [Link]

  • PubMed. (2012). Regio- and stereoselective synthesis of cyclopentenones: intermolecular pseudo-Pauson-Khand cyclization. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis, antiinflammatory, and cytotoxic activities of 2-alkyl and 2-benzyl-2-dimethylaminomethyl-5-(E)-arylidene cyclopentanone hydrochlorides. Retrieved from [Link]

  • PubMed. (1994). Synthesis and anti-cancer activity of 2-alkylaminomethyl-5-(E)-alkylidene cyclopentanone hydrochlorides. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of cyclopentanone-2-carboxylic acid methyl ester.
  • Sumitomo Chemical. (2005). Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Cyclopentenone synthesis. Retrieved from [Link]

  • Baxendale Group. (2017). Sustainable Flow Synthesis of a Versatile Cyclopentenone Building Block. Available at: [Link]

  • PubMed. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Retrieved from [Link]

  • Reddit. (2018). Finding the chiral centre of 2-methylcyclohexanone. r/chemhelp. Retrieved from [Link]

  • PubMed Central. (n.d.). The Significance of Chirality in Drug Design and Development. Retrieved from [Link]

Sources

The Versatile Palette of 2-Ethylcyclopentanone in Modern Fragrance Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of fragrance chemistry, where nuance and innovation are paramount, the exploration of novel molecules is a constant pursuit. Among the vast arsenal of synthetic aroma chemicals, cyclic ketones, and specifically substituted cyclopentanones, hold a significant place for their diverse and impactful olfactory profiles. This guide delves into the application of 2-Ethylcyclopentanone, a molecule that, while perhaps not as widely known as some of its counterparts, offers a unique and versatile character to the modern perfumer's palette.

This document serves as a comprehensive technical guide for researchers, scientists, and fragrance development professionals. It aims to provide not only a thorough understanding of this compound's properties and applications but also to equip the user with practical, field-proven protocols for its synthesis, evaluation, and incorporation into fragrance compositions. The information presented herein is a synthesis of established scientific principles and industry best practices, grounded in authoritative references to ensure scientific integrity.

Unveiling this compound: A Molecular Portrait

This compound is a cyclic ketone with the molecular formula C₇H₁₂O. Its structure, characterized by a five-membered ring with an ethyl group at the second position, gives rise to its distinctive olfactory properties. While detailed public descriptions of its scent are limited, it is generally characterized as having a "distinctive odor"[1]. Based on the olfactory profiles of structurally similar molecules such as 2-pentylcyclopentanone ("floral jasmine with celery seed and lactonic undertones") and 2-cyclopentyl cyclopentanone ("fruity green minty aldehydic woody")[2][3], it can be inferred that this compound likely possesses a complex profile with potential fruity, floral, and green nuances. Its character is likely to be less overtly floral than the jasmine notes of its longer-chain analogue and may present a fresher, perhaps slightly greener and more diffusive quality.

Physicochemical Properties

A thorough understanding of a fragrance molecule's physical and chemical properties is crucial for its effective application and for ensuring the stability of the final product.

PropertyValueSource
Molecular Formula C₇H₁₂OPubChem
Molecular Weight 112.17 g/mol PubChem
Appearance Colorless to pale yellow liquid[1]
CAS Number 4971-18-0PubChem

Table 1: Physicochemical properties of this compound.

Synthesis of this compound: A Protocol for the Bench

The synthesis of this compound can be achieved through various organic chemistry routes. A common and effective method involves the alkylation of a cyclopentanone precursor. The following protocol is adapted from established methodologies for the synthesis of similar 2-substituted cyclopentanones.

Protocol: Synthesis of this compound via Alkylation of 2-Carboethoxycyclopentanone

This two-step protocol first involves the ethylation of 2-carboethoxycyclopentanone, followed by decarboxylation to yield the desired product.

Step 1: Ethylation of 2-Carboethoxycyclopentanone

This step introduces the ethyl group at the 2-position of the cyclopentanone ring.

Materials:

  • Sodium metal

  • Anhydrous ethanol

  • 2-Carboethoxycyclopentanone

  • Ethyl iodide

  • Brine solution

  • Water

  • Ethyl ether

  • Magnesium sulfate (anhydrous)

Procedure:

  • In a three-necked flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in anhydrous ethanol to prepare a solution of sodium ethoxide.

  • To the resulting yellow solution, add 2-carboethoxycyclopentanone.

  • Add ethyl iodide dropwise to the mixture and heat at reflux for two hours.

  • After cooling, add brine and water to the reaction mixture.

  • Extract the mixture with ethyl ether.

  • Dry the combined organic layers over anhydrous magnesium sulfate and evaporate the solvent to obtain 2-ethyl-2-carboethoxycyclopentanone.

Step 2: Decarboxylation to this compound

This step removes the carboethoxy group to yield the final product.

Materials:

  • 2-ethyl-2-carboethoxycyclopentanone

  • Sulfuric acid (5%)

  • Water

  • Diethyl ether

  • Sodium bicarbonate solution (saturated)

  • Brine solution

  • Magnesium sulfate (anhydrous)

Procedure:

  • Reflux the 2-ethyl-2-carboethoxycyclopentanone from Step 1 with 5% sulfuric acid.

  • After the reaction is complete (monitored by TLC or GC), cool the mixture and extract with diethyl ether.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate and remove the solvent.

  • Purify the crude product by vacuum distillation to obtain pure this compound.

Olfactory Evaluation of this compound: A Sensory Protocol

A rigorous and standardized sensory evaluation is critical to understanding the true character of a fragrance raw material and its potential applications.

Protocol: Sensory Evaluation of a Fragrance Raw Material

This protocol is designed for a trained panel of evaluators.

Environment:

  • The evaluation should be conducted in a well-ventilated, odor-neutral room.

  • Individual booths with controlled airflow are recommended to prevent cross-contamination of scents.

  • Room temperature and humidity should be controlled and consistent.

Materials:

  • This compound (neat and in 10% and 1% dilutions in a neutral solvent like dipropylene glycol or ethanol)

  • Standard fragrance smelling strips

  • Odor-free glass vials

  • Coffee beans or unscented wool for olfactory palate cleansing

  • Timer

Procedure:

  • Preparation: Dip smelling strips into the different dilutions of this compound. Allow the solvent to evaporate for a few seconds.

  • Initial Impression (Top Note): Smell the strip immediately after the solvent has evaporated. Record the initial impressions, noting any volatile, fleeting characteristics.

  • Evolution over Time (Heart Note): Evaluate the scent from the strip at regular intervals (e.g., 5, 15, and 60 minutes). Note how the character of the fragrance changes and develops.

  • Dry Down (Base Note): Evaluate the scent after several hours (e.g., 4-6 hours) to assess the tenacity and the final character of the molecule on the strip.

  • Descriptive Analysis: Panelists should use a standardized fragrance vocabulary to describe the odor profile at each stage. Descriptors can be categorized into families (e.g., fruity, floral, green, woody, spicy).

  • Olfactory Fatigue Management: To avoid sensory fatigue, limit the number of samples evaluated in a single session. Provide breaks and use olfactory palate cleansers between samples.

Application in Fragrance Compositions: Exploring the Possibilities

Based on its likely olfactory profile, this compound can be a valuable contributor to a variety of fragrance accords. Its potential fruity and green facets could be utilized to add a natural and vibrant lift, while any underlying floral character could be used to enhance and modify floral compositions.

Potential Applications in Fragrance Accords:
  • Fruity Accords: A small percentage of this compound could introduce a juicy, slightly unripe fruitiness to apple, pear, or berry accords, providing a more complex and less confectionary profile.

  • Floral Accords: In jasmine or other white floral compositions, it could act as a booster, enhancing the natural freshness and green nuances of the flowers[2]. It could also be used to modernize classic rose accords by adding a contemporary dewy, green facet.

  • Green Accords: The potential green character of this compound could be leveraged in green, leafy, or herbal fragrances to impart a natural, crisp, and refreshing quality.

  • Aldehydic and Woody Accords: In conjunction with aldehydes, it could contribute to a clean, fresh, and slightly fruity-woody effect[3].

Illustrative Workflow for Fragrance Development:

Caption: A typical workflow for incorporating a new raw material into a fragrance.

Stability and Performance in Consumer Products

The stability of a fragrance ingredient is a critical factor in its successful application in consumer products. Factors such as the product base (e.g., emulsion, surfactant system, hydroalcoholic solution), pH, and exposure to light and air can all impact the chemical integrity and olfactory performance of a fragrance molecule.

Protocol: Accelerated Stability Testing of a Fragranced Product

This protocol is designed to predict the long-term stability of a fragrance in a specific product base.

Materials:

  • Fragranced product base (e.g., lotion, shampoo, fine fragrance)

  • Control (unfragranced) product base

  • Ovens set at various temperatures (e.g., 4°C, 25°C, 40°C)

  • Light exposure chamber (optional)

  • pH meter

  • Viscometer

  • Gas chromatograph-mass spectrometer (GC-MS) (for chemical analysis)

Procedure:

  • Sample Preparation: Prepare samples of the fragranced product and the unfragranced control.

  • Storage Conditions: Store the samples under different conditions:

    • Elevated Temperature: 40°C for 1, 2, and 3 months.

    • Room Temperature: 25°C for the duration of the desired shelf life.

    • Refrigerated: 4°C as a control.

    • Freeze-Thaw Cycles: Cycle between -10°C and 25°C for three cycles to assess emulsion stability.

  • Evaluation at Intervals: At specified time points (e.g., 1, 2, and 3 months for accelerated testing), evaluate the samples for:

    • Organoleptic Properties: Color, odor, and appearance.

    • Physicochemical Properties: pH and viscosity.

    • Chemical Stability: Analyze the concentration of this compound and the presence of any degradation products using GC-MS.

  • Data Analysis: Compare the results of the fragranced product to the unfragranced control and the initial measurements to assess the stability of both the fragrance and the product base.

Decision Tree for Application of this compound:

ApplicationDecisionTree A Define Desired Olfactive Effect B Fruity/Green Lift? A->B C Floral Enhancement? A->C D Incorporate at 0.1-1% in a Fruity Accord B->D E Incorporate at 0.05-0.5% in a Floral Accord C->E F Evaluate in Target Application D->F E->F G Assess Stability and Performance F->G H Optimize Dosage G->H I Final Formulation H->I

Sources

Application Note & Protocol: Synthesis of 1-Ethyl-2-ethylcyclopentan-1-ol via Grignard Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 1-ethyl-2-ethylcyclopentan-1-ol through the nucleophilic addition of an ethyl Grignard reagent to 2-ethylcyclopentanone. The Grignard reaction is a cornerstone of carbon-carbon bond formation in organic chemistry, valued for its efficiency and versatility. This protocol is designed for researchers, scientists, and professionals in drug development, offering a detailed, step-by-step methodology grounded in established chemical principles. We will delve into the reaction mechanism, experimental setup, safety considerations, and analysis of the final product, ensuring a reproducible and safe execution of this important transformation.

Introduction and Mechanistic Overview

The Grignard reaction, discovered by François Auguste Victor Grignard in 1900, involves the addition of an organomagnesium halide (the Grignard reagent) to a carbonyl group. The carbon-magnesium bond is highly polarized, rendering the carbon atom nucleophilic and basic. This nucleophilic carbon attacks the electrophilic carbonyl carbon of the ketone (this compound), leading to the formation of a new carbon-carbon bond.

The reaction proceeds in two main stages:

  • Nucleophilic Addition: The ethylmagnesium bromide adds across the carbonyl group of this compound, forming a magnesium alkoxide intermediate.

  • Aqueous Workup: A mild acid (e.g., aqueous ammonium chloride) is added to protonate the alkoxide, yielding the tertiary alcohol, 1-ethyl-2-ethylcyclopentan-1-ol, and magnesium salts.

The choice of an anhydrous aprotic solvent, typically diethyl ether or tetrahydrofuran (THF), is critical. These solvents stabilize the Grignard reagent through coordination and are unreactive towards it. Any protic species, such as water or alcohols, will protonate the Grignard reagent, quenching it and reducing the yield.

Experimental Workflow Diagram

The following diagram outlines the complete experimental workflow from setup to product isolation.

Grignard_Workflow A Apparatus Setup (Anhydrous Conditions) B Grignard Reagent Preparation (or use of commercial solution) A->B Ensure inert atmosphere (N2/Ar) C Addition of this compound (Slow, dropwise at 0°C) B->C Maintain temperature control D Reaction Quenching (Saturated NH4Cl solution) C->D Protonates alkoxide E Liquid-Liquid Extraction (e.g., with Diethyl Ether) D->E Separates product from salts F Drying of Organic Layer (Anhydrous Na2SO4 or MgSO4) E->F Removes residual water G Solvent Removal (Rotary Evaporation) F->G Isolates crude product H Product Purification (e.g., Column Chromatography) G->H Improves purity I Product Characterization (NMR, IR, GC-MS) H->I Confirms structure & purity

Caption: Workflow for the Grignard synthesis of 1-ethyl-2-ethylcyclopentan-1-ol.

Materials and Reagents

Reagent/MaterialFormulaMolar Mass ( g/mol )QuantitySupplier (Example)Notes
This compoundC₇H₁₂O112.175.0 g (44.6 mmol)Sigma-AldrichEnsure it is anhydrous.
Magnesium TurningsMg24.311.3 g (53.5 mmol)Fisher ScientificActivate by grinding or with a crystal of iodine if necessary.
Bromoethane (Ethyl Bromide)C₂H₅Br108.976.4 g (58.0 mmol)Acros OrganicsHandle in a fume hood; it is a volatile and toxic reagent.
Anhydrous Diethyl Ether (Et₂O)(C₂H₅)₂O74.12~150 mLJ.T. BakerMust be anhydrous grade. Do not use if peroxides are suspected.
Saturated Ammonium Chloride (aq.)NH₄Cl53.49~50 mLVWR ChemicalsUsed for quenching the reaction.
Anhydrous Sodium SulfateNa₂SO₄142.04~10 gEMD MilliporeUsed as a drying agent for the organic phase.
Iodine (crystal)I₂253.811 small crystalSigma-AldrichOptional, for activating magnesium.
Nitrogen or Argon GasN₂ or Ar-As neededAirgasFor maintaining an inert atmosphere.

Apparatus

  • Three-necked round-bottom flask (250 mL)

  • Reflux condenser

  • Pressure-equalizing dropping funnel (125 mL)

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Ice-water bath

  • Schlenk line or balloon setup for inert atmosphere

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Standard laboratory glassware (beakers, Erlenmeyer flasks, graduated cylinders)

Detailed Experimental Protocol

Safety Precaution: This reaction must be performed in a well-ventilated fume hood. Anhydrous ether is extremely flammable and forms explosive peroxides. Grignard reagents are highly reactive with water and protic solvents. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

Part A: Preparation of the Grignard Reagent (Ethylmagnesium Bromide)

  • Apparatus Setup: Assemble the three-necked flask with the reflux condenser, dropping funnel, and a gas inlet adapter. Flame-dry all glassware under a stream of nitrogen or argon gas to remove any adsorbed water. Allow the apparatus to cool to room temperature under the inert atmosphere.

  • Magnesium Activation: Place the magnesium turnings (1.3 g) and a magnetic stir bar into the flask. If the magnesium is not fresh, add a single small crystal of iodine to activate the surface. A brownish color indicates activation.

  • Initiation: Add approximately 20 mL of anhydrous diethyl ether to the flask. In the dropping funnel, prepare a solution of bromoethane (6.4 g) in 30 mL of anhydrous diethyl ether.

  • Reaction Start: Add about 2-3 mL of the bromoethane solution from the dropping funnel to the magnesium suspension. The reaction should initiate within a few minutes, indicated by bubbling and a slight cloudiness. Gentle warming with a heat gun may be necessary if the reaction does not start.

  • Reagent Formation: Once the reaction has started, add the remaining bromoethane solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture for an additional 30 minutes to ensure all the magnesium has reacted. The resulting solution should be grayish and slightly cloudy; this is the ethylmagnesium bromide reagent.

Part B: Reaction with this compound

  • Cooling: Cool the freshly prepared Grignard reagent solution to 0°C using an ice-water bath.

  • Substrate Addition: Dissolve this compound (5.0 g) in 20 mL of anhydrous diethyl ether and place this solution in the dropping funnel.

  • Nucleophilic Attack: Add the ketone solution dropwise to the stirred Grignard reagent at 0°C. Maintain a slow addition rate to control the exothermic reaction. A precipitate (the magnesium alkoxide) will form.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour to ensure complete conversion.

Part C: Workup and Product Isolation

  • Quenching: Cool the reaction mixture again in an ice bath. Slowly and carefully add 50 mL of saturated aqueous ammonium chloride solution dropwise through the dropping funnel. This will quench any unreacted Grignard reagent and protonate the alkoxide product. Stir until the precipitated salts are mostly dissolved.

  • Extraction: Transfer the mixture to a separatory funnel. Add an additional 50 mL of diethyl ether. Shake the funnel vigorously, venting frequently. Allow the layers to separate.

  • Phase Separation: Collect the upper organic layer. Extract the aqueous layer twice more with 25 mL portions of diethyl ether. Combine all organic extracts.

  • Washing: Wash the combined organic layers with 50 mL of brine (saturated NaCl solution) to remove any dissolved water.

  • Drying: Dry the organic layer over anhydrous sodium sulfate. Swirl the flask until the drying agent no longer clumps together.

  • Solvent Removal: Decant or filter the dried solution into a pre-weighed round-bottom flask. Remove the diethyl ether using a rotary evaporator.

  • Purification (Optional but Recommended): The resulting crude oil can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate solvent system to yield the pure 1-ethyl-2-ethylcyclopentan-1-ol.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • Infrared (IR) Spectroscopy: Expect the disappearance of the strong C=O stretch (around 1740 cm⁻¹) from the starting ketone and the appearance of a broad O-H stretch (around 3200-3600 cm⁻¹) for the alcohol product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR will show characteristic signals for the two ethyl groups and the cyclopentyl ring protons. The absence of the aldehydic proton signal confirms the reaction's completion.

    • ¹³C NMR will show the disappearance of the ketone carbonyl carbon (around 220 ppm) and the appearance of a new quaternary carbon (C-OH) signal (around 70-80 ppm).

  • Gas Chromatography-Mass Spectrometry (GC-MS): This can be used to assess the purity and confirm the molecular weight of the product.

Troubleshooting

IssuePossible CauseSuggested Solution
Grignard reaction does not initiateWet glassware/reagents; unreactive magnesium surface.Ensure all equipment is flame-dried. Use fresh, anhydrous solvents. Activate Mg with iodine or by crushing.
Low product yieldIncomplete reaction; premature quenching of reagent.Extend reaction time. Double-check for any sources of protic contamination.
Recovery of starting materialInefficient Grignard formation or addition.Titrate a small aliquot of the Grignard reagent before use to determine its exact concentration.
Formation of side productsEnolization of the ketone by the Grignard reagent.Maintain low reaction temperatures during the addition of the ketone.

Conclusion

This protocol outlines a reliable method for the synthesis of 1-ethyl-2-ethylcyclopentan-1-ol via a Grignard reaction. By adhering to strict anhydrous conditions and carefully controlling reaction parameters, researchers can achieve high yields of the desired tertiary alcohol. The principles and techniques described herein are broadly applicable to a wide range of Grignard syntheses, underscoring the reaction's enduring importance in modern organic and medicinal chemistry.

References

  • Title: Grignard Reagents: New Developments Source: Royal Society of Chemistry URL: [Link]

  • Title: The Nobel Prize in Chemistry 1912 Source: NobelPrize.org URL: [Link]

Application Notes & Protocols: 2-Ethylcyclopentanone as a Versatile Precursor for the Synthesis of Substituted Cyclopentanes

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The cyclopentane ring is a prevalent structural motif in a multitude of natural products and pharmaceutically active compounds.[1][2] Its unique conformational properties and ability to present substituents in well-defined three-dimensional space make it a highly sought-after scaffold in medicinal chemistry. This guide provides an in-depth exploration of 2-ethylcyclopentanone as a versatile and economically viable starting material for the synthesis of diverse, highly functionalized cyclopentane derivatives. We will delve into the core reactivity of this precursor and provide detailed, field-proven protocols for key transformations including α-functionalization, Baeyer-Villiger oxidation, and reductive amination, empowering researchers in drug discovery and chemical development to leverage this powerful synthetic building block.

The Strategic Importance of the Cyclopentane Scaffold

While historically less explored in drug design compared to six-membered rings, the cyclopentane framework is now recognized as a "privileged scaffold".[1] Its non-planar structure allows for the precise spatial arrangement of pharmacophoric groups, minimizing entropic penalties upon binding to biological targets. This stereochemical complexity, however, can present synthetic challenges.[1] Efficient and modular synthetic routes are therefore critical. This compound offers an accessible entry point, featuring a simple, modifiable core from which significant molecular complexity can be built.

Core Reactivity and Synthetic Avenues

The synthetic utility of this compound is rooted in two primary reactive sites:

  • The Carbonyl Group: Susceptible to nucleophilic attack, it is the gateway for transformations like reductive amination to form cyclopentylamines or can direct ring expansion via oxidation to form lactones.

  • The α-Carbons (C2 and C5): The protons on these carbons are acidic and can be removed by a base to form a nucleophilic enolate. This enolate is a cornerstone of C-C bond formation, allowing for the introduction of a wide array of substituents. The existing ethyl group at C2 sterically and electronically influences the regioselectivity of these reactions.

This dual reactivity allows for a divergent synthetic approach, where a single precursor can be directed down multiple pathways to generate a library of distinct molecular architectures.

Caption: Divergent synthetic pathways from this compound.

Key Transformation I: Baeyer-Villiger Oxidation for Lactone Synthesis

The Baeyer-Villiger oxidation is a powerful and reliable method for converting cyclic ketones into lactones (cyclic esters), which are valuable intermediates in natural product synthesis.[3] The reaction involves the insertion of an oxygen atom adjacent to the carbonyl group, mediated by a peroxyacid.

Mechanistic Insight: The reaction proceeds via the formation of a tetrahedral "Criegee intermediate" after the peroxyacid attacks the protonated carbonyl.[4] The key step is the subsequent concerted migration of one of the α-carbons to the adjacent oxygen atom. The migratory aptitude generally follows the order: tertiary alkyl > secondary alkyl > primary alkyl.[5][6] For this compound, the more substituted tertiary carbon (C2) migrates preferentially, leading to the formation of a δ-lactone.

Protocol 1: Synthesis of 6-Ethyl-oxepan-2-one via Baeyer-Villiger Oxidation

Caption: Experimental workflow for Baeyer-Villiger oxidation.

Materials:

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • 10% aqueous sodium thiosulfate (Na₂S₂O₃)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous dichloromethane (approx. 0.2 M solution).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add m-CPBA (1.5 eq) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly. Causality Note: Slow, cooled addition is crucial to control the exothermic reaction and prevent potential side reactions.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup - Quenching: Cool the reaction mixture again to 0 °C. Carefully quench the excess peroxyacid by slowly adding 10% aqueous Na₂S₂O₃ solution until a starch-iodide paper test is negative. Then, add saturated aqueous NaHCO₃ to neutralize the meta-chlorobenzoic acid byproduct until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure δ-lactone.[4]

Parameter Condition / Value Rationale
Oxidant m-CPBACommercially available, effective, and predictable regioselectivity.[4]
Stoichiometry 1.5 eq oxidantEnsures complete conversion of the starting ketone.
Solvent Dichloromethane (DCM)Inert, good solubility for reactants, and easily removed.
Temperature 0 °C to RTControls initial exothermicity and allows for a smooth reaction.
Typical Yield 85-95%High efficiency is characteristic of this transformation.[7]

Key Transformation II: Reductive Amination for Cyclopentylamine Synthesis

Reductive amination is a highly versatile and widely used method for synthesizing amines from carbonyl compounds.[8] It proceeds in two stages: the initial reaction of the ketone with a primary or secondary amine to form an imine or enamine intermediate, followed by in-situ reduction to the corresponding amine.[9] This one-pot procedure is highly efficient for generating valuable nitrogen-containing cyclopentane derivatives.

Mechanistic Insight: The reaction is typically catalyzed by mild acid to facilitate the dehydration step in imine formation. The choice of reducing agent is critical; it must be selective for the C=N double bond of the imine over the C=O bond of the starting ketone. Sodium cyanoborohydride (NaBH₃CN) and pyridine-borane are classic reagents for this purpose due to their mild nature and pH-dependent reactivity.[9][10]

Protocol 2: Synthesis of N-Benzyl-2-ethylcyclopentan-1-amine

Caption: Experimental workflow for reductive amination.

Materials:

  • This compound

  • Benzylamine

  • Pyridine-borane complex

  • Methanol (MeOH)

  • Activated 4Å molecular sieves

  • 6 M Hydrochloric acid (HCl)

  • 8 M Sodium hydroxide (NaOH)

  • Diethyl ether (Et₂O) or Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Imine Formation: To a flask containing methanol (approx. 0.4 M), add this compound (1.2 eq), benzylamine (1.0 eq), and powdered 4Å molecular sieves (approx. 100 mg per mmol of amine). Causality Note: Molecular sieves act as a dehydrating agent, driving the equilibrium towards the formation of the imine intermediate.

  • Reduction: To the stirring suspension, add pyridine-borane (1.0 eq) dropwise.

  • Reaction: Seal the flask and stir the mixture at room temperature for 16-24 hours.

  • Workup - Quenching: Carefully add 6 M HCl to the reaction mixture until the pH is ~1-2 and stir for 1 hour to hydrolyze any remaining borane complexes.

  • Basification & Extraction: Adjust the pH to >12 using 8 M NaOH. Transfer the mixture to a separatory funnel and extract three times with Et₂O.

  • Purification: Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure. The resulting crude amine can be purified by Kugelrohr distillation or column chromatography to yield the pure product.[10]

Parameter Condition / Value Rationale
Reducing Agent Pyridine-BoraneMild, selective for imines, and an effective alternative to toxic cyanoborohydrides.[10]
Dehydrating Agent 4Å Molecular SievesPromotes imine formation by sequestering water.
Solvent MethanolGood solvent for all reactants and compatible with the reducing agent.
pH Control Acid/Base WorkupEssential for quenching the reaction and isolating the free amine product.
Typical Yield 60-80%A robust and generally high-yielding transformation.

Key Transformation III: α-Functionalization via Enolate Alkylation

Introducing substituents at the α-position of this compound is a fundamental strategy for building molecular complexity. This is typically achieved by forming an enolate with a strong base, which then acts as a nucleophile to attack an electrophile, such as an alkyl halide.

Mechanistic Insight: The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is crucial for the clean, quantitative formation of the kinetic enolate. For this compound, deprotonation can occur at C2 or C5. Deprotonation at the less-substituted C5 position is generally favored kinetically, leading to the C5-alkylated product. This regioselectivity is a key consideration in synthetic planning.

Protocol 3: Synthesis of 2-Ethyl-5-methylcyclopentan-1-one

Materials:

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Tetrahydrofuran (THF, anhydrous)

  • This compound

  • Methyl iodide (MeI)

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • LDA Preparation: In an oven-dried, three-neck flask under an inert atmosphere (N₂ or Ar), dissolve diisopropylamine (1.1 eq) in anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath). Add n-BuLi (1.05 eq) dropwise. Stir at -78 °C for 15 minutes, then at 0 °C for 30 minutes to form the LDA solution.

  • Enolate Formation: Cool the LDA solution back to -78 °C. Add a solution of this compound (1.0 eq) in anhydrous THF dropwise. Stir the mixture at -78 °C for 1 hour. Causality Note: The low temperature and strong, hindered base favor the formation of the kinetic enolate at the less-substituted C5 position.

  • Alkylation: Add methyl iodide (1.2 eq) to the enolate solution at -78 °C. Allow the reaction to stir at this temperature for 2-4 hours or until TLC indicates consumption of the starting material.

  • Workup: Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature.

  • Extraction and Purification: Extract the mixture with diethyl ether (3x). Combine the organic layers, wash with water and brine, dry over MgSO₄, filter, and concentrate. Purify the crude product by flash chromatography to yield 2-ethyl-5-methylcyclopentan-1-one.

Conclusion

This compound stands out as a powerful and versatile precursor in modern organic synthesis. Its inherent reactivity can be precisely controlled to access diverse and valuable molecular scaffolds. The protocols detailed herein for Baeyer-Villiger oxidation, reductive amination, and α-alkylation provide robust and reproducible methods for generating libraries of substituted cyclopentanes. For researchers in drug development, these pathways offer an efficient means to explore new chemical space and accelerate the discovery of novel therapeutic agents.

References

  • Recent Developments in the Stereocontrolled Synthesis of Highly Substituted Cyclopentane Core Structures: From Drug Discovery Research to Natural Product Synthesis. (2018). ResearchGate. [Link]

  • Cyclopentane synthesis. Organic Chemistry Portal. [Link]

  • Systematic Structure-Based Design and Stereoselective Synthesis of Novel Multisubstituted Cyclopentane Derivatives with Potent Antiinfluenza Activity. (2000). Journal of Medicinal Chemistry. [Link]

  • Synthesis of Chiral Cyclopentenones. (2012). Chemical Reviews. [Link]

  • Cyclopentane Synthesis. Baran Lab, Scripps Research. [Link]

  • Baeyer–Villiger oxidation. Wikipedia. [Link]

  • Amination of cyclopentanone and accompanied by‐reactions. (2023). ResearchGate. [Link]

  • Cyclopentenone synthesis. Organic Chemistry Portal. [Link]

  • Process for the preparation of 2-substituted cyclopentanones. (1997).
  • Baeyer-Villiger oxidation: Mechanism & Examples. NROChemistry. [Link]

  • Baeyer-Villiger Oxidation. Organic Chemistry Portal. [Link]

  • Scheme 1. Baeyer-Villiger oxidation of cyclopentanone under different conditions. (2018). ResearchGate. [Link]

  • Reductive amination of cyclopentanone. ResearchGate. [Link]

  • Baeyer-Villiger Oxidation. Chemistry Steps. [Link]

  • Preparation of Amines via Reductive Amination. (2019). Chemistry LibreTexts. [Link]

  • A Mild, Pyridine-Borane-Based Reductive Amination Protocol. (1995). Sciencemadness.org. [Link]

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Application Notes and Protocols for the Enantioselective Reduction of 2-Ethylcyclopentanone

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chiral Cyclopentanols

Chiral 2-alkylcyclopentanols are valuable building blocks in the synthesis of a wide array of biologically active molecules, including pharmaceuticals, agrochemicals, and natural products. The stereochemistry of the hydroxyl and alkyl groups on the cyclopentane ring is often crucial for their biological function. The enantioselective reduction of prochiral 2-alkylcyclopentanones, such as 2-ethylcyclopentanone, represents a direct and efficient route to these key chiral intermediates. However, achieving high enantioselectivity and yield can be challenging due to the subtle steric and electronic differences between the two faces of the carbonyl group. This guide provides a detailed overview and practical protocols for several state-of-the-art methods for the enantioselective reduction of this compound, offering a comparative analysis to aid in method selection for specific research and development needs.

Methodologies for Enantioselective Reduction

The successful asymmetric reduction of this compound can be accomplished through several distinct catalytic approaches. The choice of method often depends on factors such as desired enantiomer, scalability, cost of reagents and catalysts, and available laboratory equipment. This guide will focus on three principal and field-proven methodologies:

  • Biocatalytic Reduction using Yeasts and Ketoreductases (KREDs)

  • Corey-Bakshi-Shibata (CBS) Catalytic Reduction

  • Noyori Asymmetric Hydrogenation

Biocatalytic Reduction: Harnessing Nature's Catalysts

Biocatalysis offers an environmentally benign and often highly selective approach to asymmetric synthesis.[1] Whole-cell biotransformations using common baker's yeast (Saccharomyces cerevisiae) or the use of isolated, often engineered, ketoreductase (KRED) enzymes are powerful tools for the enantioselective reduction of ketones.[2][3]

Causality Behind Experimental Choices

Yeast-mediated reductions utilize the inherent enzymatic machinery of the cell, primarily alcohol dehydrogenases, to deliver a hydride to the carbonyl group.[4] The stereochemical outcome is determined by the specific binding of the substrate in the enzyme's active site. The use of whole cells is experimentally simple and cost-effective, as it circumvents the need for purified enzymes and cofactor regeneration systems.[5] However, yields and enantioselectivities can be variable and dependent on the specific strain of yeast and reaction conditions.[6]

Isolated ketoreductases (KREDs) offer greater control and often higher selectivity and activity.[7] These enzymes are typically used with a cofactor regeneration system, such as a glucose/glucose dehydrogenase or an isopropanol/secondary alcohol dehydrogenase system, to recycle the expensive NAD(P)H cofactor.[8]

Experimental Protocol: Baker's Yeast Mediated Reduction of this compound

This protocol is a general guideline and may require optimization for specific yeast strains and desired outcomes.

Materials:

  • This compound

  • Baker's Yeast (Saccharomyces cerevisiae)

  • Sucrose (or Glucose)

  • Deionized Water

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Celite®

Procedure:

  • Yeast Culture Preparation: In a suitable flask, dissolve sucrose (e.g., 50 g) in warm deionized water (e.g., 500 mL). Once cooled to approximately 30-35°C, add baker's yeast (e.g., 25 g) and stir until a homogeneous suspension is formed. Allow the mixture to ferment for about 30-60 minutes at room temperature, or until signs of CO₂ evolution are evident.

  • Substrate Addition: Add this compound (e.g., 1 g, 8.9 mmol) to the fermenting yeast mixture. The substrate can be added neat or as a solution in a minimal amount of ethanol to aid dispersion.

  • Biotransformation: Seal the flask (a balloon or a fermentation lock can be used to release CO₂) and stir the mixture at room temperature (25-30°C) for 24-72 hours. The reaction progress can be monitored by TLC or GC analysis of aliquots extracted with ethyl acetate.

  • Work-up: Upon completion of the reaction, add a filter aid such as Celite® (e.g., 20 g) to the mixture and stir for 15 minutes. Filter the mixture through a pad of Celite® in a Büchner funnel, washing the filter cake with deionized water and then with ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and extract with ethyl acetate (e.g., 3 x 100 mL).

  • Purification: Combine the organic extracts, wash with brine (1 x 100 mL), and dry over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the chiral 2-ethylcyclopentanol.

  • Analysis: Determine the yield and enantiomeric excess (ee) of the product by chiral GC or HPLC analysis.

Experimental Workflow: Biocatalytic Reduction

G cluster_prep Yeast Culture Preparation cluster_reaction Biotransformation cluster_workup Work-up & Purification Yeast Baker's Yeast Fermentation Fermentation (30-60 min) Yeast->Fermentation Sucrose Sucrose Sucrose->Fermentation Water Warm Water Water->Fermentation Reaction Stirring at RT (24-72h) Fermentation->Reaction Substrate This compound Substrate->Reaction Celite_add Add Celite® Reaction->Celite_add Filtration Filtration Celite_add->Filtration Extraction Ethyl Acetate Extraction Filtration->Extraction Drying Drying (MgSO4) Extraction->Drying Concentration Concentration Drying->Concentration Purification Column Chromatography Concentration->Purification Final_Product Final_Product Purification->Final_Product Chiral 2-Ethylcyclopentanol

Caption: Workflow for yeast-mediated reduction of this compound.

Corey-Bakshi-Shibata (CBS) Reduction

The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable and versatile method for the enantioselective reduction of a wide range of ketones.[9] The reaction employs a chiral oxazaborolidine catalyst, typically derived from a chiral amino alcohol like (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol, and a stoichiometric borane source, such as borane-dimethyl sulfide (BMS) or borane-THF complex.[10][11]

Causality Behind Experimental Choices

The enantioselectivity of the CBS reduction stems from the formation of a rigid, chiral catalyst-borane complex.[12] The ketone coordinates to the Lewis acidic boron atom of the catalyst in a sterically controlled manner, positioning one of its enantiotopic faces for preferential hydride delivery from the coordinated borane.[10] The choice of the borane source and reaction temperature are critical parameters for optimizing both yield and enantioselectivity. The reaction is typically performed under anhydrous conditions at low temperatures to minimize background reduction by the borane reagent alone.[10]

Experimental Protocol: CBS Reduction of this compound

Materials:

  • This compound

  • (R)-(+)-2-Methyl-CBS-oxazaborolidine (1 M in toluene) or (S)-(-)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

  • Borane-dimethyl sulfide complex (BMS, ~10 M) or Catecholborane (1 M in THF)

  • Anhydrous Tetrahydrofuran (THF) or Toluene

  • Methanol

  • 1 M Hydrochloric Acid (HCl)

  • Diethyl Ether or Ethyl Acetate

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a dry, argon or nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add the (R)- or (S)-2-methyl-CBS-oxazaborolidine solution (e.g., 0.1 mmol, 10 mol%). Dilute with anhydrous THF (e.g., 5 mL).

  • Cooling and Reagent Addition: Cool the solution to the desired temperature (e.g., -78 °C to 0 °C). In a separate flask, prepare a solution of this compound (e.g., 1.0 mmol) in anhydrous THF (2 mL).

  • Asymmetric Reduction: Slowly add the borane-dimethyl sulfide complex (e.g., 0.6 mmol, 0.6 equivalents relative to the ketone) dropwise to the catalyst solution. Then, add the solution of this compound dropwise to the catalyst-borane mixture over 10-15 minutes. Stir the reaction at the chosen temperature and monitor its progress by TLC.

  • Work-up: Once the reaction is complete, quench the reaction by the slow, dropwise addition of methanol (e.g., 2 mL) at 0 °C to decompose any excess borane. Allow the mixture to warm to room temperature and then add 1 M HCl (e.g., 5 mL). Stir for 15 minutes.

  • Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (e.g., 3 x 15 mL).

  • Purification: Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (15 mL) and then with brine (15 mL). Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography.

  • Analysis: Determine the yield and enantiomeric excess (ee) of the product by chiral GC or HPLC analysis.

Catalytic Cycle: CBS Reduction

G Catalyst Chiral Oxazaborolidine Complex1 Catalyst-Borane Complex Catalyst->Complex1 Borane1 BH3 Borane1->Complex1 Complex2 Ternary Complex Complex1->Complex2 Ketone This compound Ketone->Complex2 TransitionState Six-membered Transition State Complex2->TransitionState ProductComplex Product-Borane Complex TransitionState->ProductComplex ProductComplex->Catalyst Regeneration Product Chiral 2-Ethylcyclopentanol ProductComplex->Product Work-up Borane2 BH3

Caption: Catalytic cycle of the Corey-Bakshi-Shibata reduction.

Noyori Asymmetric Hydrogenation

The Noyori asymmetric hydrogenation is a powerful and atom-economical method for the enantioselective reduction of ketones, utilizing molecular hydrogen as the reductant.[13] The reaction is catalyzed by ruthenium complexes bearing chiral diphosphine ligands, such as BINAP, and often a chiral diamine ligand.[14][15]

Causality Behind Experimental Choices

This method operates through a metal-ligand bifunctional mechanism.[16] The ruthenium catalyst, activated by hydrogen, facilitates the transfer of a hydride from the metal and a proton from the coordinated amine ligand to the carbonyl group of the ketone via a six-membered pericyclic transition state.[16] The high enantioselectivity is a result of the well-defined chiral environment created by the BINAP and diamine ligands. The reaction is typically carried out under a pressure of hydrogen gas and may require the addition of a base to facilitate catalyst activation.[14]

Experimental Protocol: Noyori Asymmetric Hydrogenation of this compound

Materials:

  • This compound

  • [RuCl₂((S)-BINAP)]₂ or a similar chiral ruthenium precursor

  • Chiral diamine ligand (e.g., (S,S)-DPEN)

  • Anhydrous isopropanol or ethanol

  • Potassium tert-butoxide (KOtBu) or other suitable base

  • Hydrogen gas (H₂)

  • High-pressure hydrogenation reactor (autoclave)

Procedure:

  • Catalyst Preparation (in situ): In a glovebox or under an inert atmosphere, charge a pressure-resistant reaction vessel with the ruthenium precursor (e.g., 0.005-0.01 mol%) and the chiral diamine ligand (in a 1:1 molar ratio to the Ru precursor). Add anhydrous isopropanol.

  • Reaction Setup: To this catalyst solution, add this compound (e.g., 1.0 mmol) and a solution of KOtBu in isopropanol (e.g., 0.02 M solution).

  • Hydrogenation: Seal the reactor, purge several times with hydrogen gas, and then pressurize to the desired pressure (e.g., 10-50 atm H₂). Stir the reaction mixture at a controlled temperature (e.g., 25-50 °C) for the required time (typically several hours). Monitor the reaction progress by GC analysis of aliquots.

  • Work-up: After the reaction is complete, carefully vent the hydrogen pressure.

  • Purification: Concentrate the reaction mixture under reduced pressure. The residue can be purified by flash column chromatography on silica gel to isolate the chiral 2-ethylcyclopentanol.

  • Analysis: Determine the yield and enantiomeric excess (ee) of the product by chiral GC or HPLC analysis.

Catalytic Cycle: Noyori Asymmetric Hydrogenation

G Precatalyst [Ru(II)-Cl(diphosphine)(diamine)] ActiveCatalyst [Ru(II)-H(diphosphine)(diamine)] Precatalyst->ActiveCatalyst H2 H₂ H2->ActiveCatalyst Base Base Base->ActiveCatalyst Complex Substrate-Catalyst Complex ActiveCatalyst->Complex Ketone This compound Ketone->Complex TransitionState Pericyclic Transition State Complex->TransitionState ProductComplex Product-Catalyst Complex TransitionState->ProductComplex ProductComplex->Precatalyst Regeneration Product Chiral 2-Ethylcyclopentanol ProductComplex->Product

Caption: Simplified catalytic cycle for Noyori asymmetric hydrogenation.

Data Presentation: Comparative Performance

The following table summarizes typical results for the enantioselective reduction of 2-substituted cyclopentanones using the described methods. It is important to note that direct comparative studies on this compound are limited in the literature; therefore, data for closely related substrates are included to provide a representative overview.

MethodCatalyst/BiocatalystSubstrateYield (%)ee (%)Product ConfigurationReference
Biocatalytic Baker's Yeast2-Methylcyclopentanone~60>95(1S,2S)[17]
Biocatalytic KRED2-OxocycloalkanecarbonitrilesHigh>99(1R,2R) or (1S,2S)[1][3]
CBS Reduction (R)-Me-CBS2-(4-Chlorobenzylidene)cyclopentanone9296(S)[18]
CBS Reduction (S)-Me-CBS2-(4-Chlorobenzylidene)cyclopentanone8595(R)[18]
Noyori Hydrogenation Ru-BINAP/DiamineAromatic Ketones>95>99(R) or (S)[15]
Noyori Hydrogenation Ir-SpiroPAPα-Aryl-β-ethoxycarbonyl cyclopentanonesHighHigh-[19]

Note: The stereochemical outcome (R or S) is dependent on the chirality of the catalyst or the specific enzyme used.

Conclusion and Method Selection

The enantioselective reduction of this compound can be effectively achieved by several catalytic methods, each with its own set of advantages and considerations.

  • Biocatalytic methods , particularly with baker's yeast, are excellent for their operational simplicity and environmental friendliness, often providing high enantioselectivities. For more challenging substrates or for access to both enantiomers with high predictability, screened and optimized ketoreductases are the preferred biocatalytic tool.

  • The Corey-Bakshi-Shibata reduction is a highly versatile and predictable method that is well-suited for a broad range of ketones. Its reliability and the commercial availability of the catalysts make it a staple in asymmetric synthesis.

  • Noyori asymmetric hydrogenation stands out for its high atom economy and exceptional catalytic efficiency, making it particularly attractive for large-scale industrial applications.

The choice of the optimal method will ultimately be guided by the specific requirements of the synthesis, including the desired enantiomer, scale, cost, and available resources. The protocols and comparative data presented in this guide serve as a valuable starting point for researchers and drug development professionals in their pursuit of efficient and selective syntheses of chiral 2-ethylcyclopentanol and related compounds.

References

  • Noyori, R. Asymmetric Catalysis in Organic Synthesis. John Wiley & Sons, 1994. [Link]

  • Štefane, B., et al. "Asymmetric Bio- and Chemoreduction of 2-Benzylidenecyclopentanone Derivatives." Acta Chimica Slovenica, 2016. [Link]

  • Robles, J. A., et al. "Origins of stereoselectivity in evolved ketoreductases." Proceedings of the National Academy of Sciences, 2013. [Link]

  • Otamukhamedova, G., et al. "Synthesis of 1-ethynylcyclopentan-1-ol based on enantioselective alkynylation of cyclopentanone and its chemical modifications." Chemical Papers, 2022. [Link]

  • Takaya, H., et al. "ASYMMETRIC HYDROGENATION OF ALLYLIC ALCOHOLS USING BINAP-RUTHENIUM COMPLEXES." Organic Syntheses, 1993. [Link]

  • Noyori, R., & Hashiguchi, S. "Asymmetric transfer hydrogenation catalyzed by chiral ruthenium complexes." Accounts of Chemical Research, 1997. [Link]

  • ResearchGate. "Asymmetric functionalization of methylcyclopentanone via aqueous HCR." N.D. [Link]

  • Organic Chemistry Portal. "ADH, Alcohol dehydrogenase." N.D. [Link]

  • Wikipedia. "Alcohol dehydrogenase." N.D. [Link]

  • Frontiers. "Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals." 2022. [Link]

  • PubMed. "Asymmetric Hydrogenation of Racemic α-Aryl-β-ethoxycarbonyl Cyclopentanones via Dynamic Kinetic Resolution and Its Application to the Synthesis of (+)-Burmaniol A." 2021. [Link]

  • NROChemistry. "Corey-Bakshi-Shibata Reduction: Mechanism & Examples." N.D. [Link]

  • PubMed Central. "Enantioselective, Ketoreductase-Based Entry into Pharmaceutical Building Blocks: Ethanol as Tunable Nicotinamide Reductant." 2019. [Link]

  • Noyori, R. "Asymmetric Catalysis: Science and Opportunities (Nobel Lecture)." Angewandte Chemie International Edition, 2002. [Link]

  • ResearchGate. "Corey–Bakshi–Shibata (CBS) Reduktion." N.D. [Link]

  • PubMed Central. "Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals." 2022. [Link]

  • NROChemistry. "Noyori Hydrogenation." N.D. [Link]

  • Wikipedia. "Enantioselective reduction of ketones." N.D. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. "Asymmetric reduction of prochiral cycloalkenones. The influence of exocyclic alkene geometry." 1996. [Link]

  • Wikipedia. "Corey–Itsuno reduction." N.D. [Link]

  • PubChem. "2-Ethylcyclopentan-1-one." N.D. [Link]

  • ETH Zürich. "YEAST REDUCTION OF ETHYL ACETOACETATE: (S)-( + )- ETHYL 3-HYDROXYBUTANOATE." N.D. [Link]

  • Chegg.com. "Solved Reduction of a ketone with Baker's Yeast Introduction." 2022. [Link]

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Application Note: Continuous Flow Synthesis of 2-Ethylcyclopentanone

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Embracing Flow Chemistry for the Synthesis of Cyclic Ketones

2-Ethylcyclopentanone is a valuable building block in organic synthesis, finding applications in the fragrance industry and as a precursor for various pharmaceutical compounds. Traditional batch synthesis methods for this and similar cyclic ketones often involve strongly basic conditions, extended reaction times, and challenges in controlling exotherms, particularly during scale-up.[1][2] Flow chemistry, or continuous flow synthesis, offers a compelling alternative to overcome these limitations.[3][4] By conducting reactions in a continuously flowing stream through a reactor, flow chemistry provides superior control over reaction parameters such as temperature, pressure, and residence time.[5] This enhanced control leads to improved reaction yields, higher product purity, and significantly enhanced safety profiles, especially when handling reactive intermediates.[3] Furthermore, the modular nature of flow chemistry setups allows for the seamless integration of multiple reaction steps, a concept known as "telescoped synthesis," which minimizes manual handling and reduces overall processing time.[4][6]

This application note details a two-step continuous flow process for the synthesis of this compound. The synthesis commences with the Dieckmann condensation of diethyl adipate to form ethyl 2-oxocyclopentanecarboxylate, which is then subjected to a phase-transfer catalyzed alkylation with ethyl iodide, followed by in-situ hydrolysis and decarboxylation to yield the final product.

Synthetic Strategy: A Two-Step Continuous Flow Approach

The synthesis is designed as a telescoped process, integrating two distinct reaction stages within a continuous flow setup.

Step 1: Dieckmann Condensation of Diethyl Adipate

The initial step involves the base-catalyzed intramolecular cyclization of diethyl adipate to form ethyl 2-oxocyclopentanecarboxylate.[7][8] This reaction is highly amenable to flow conditions, where the rapid mixing and excellent heat transfer can mitigate the challenges associated with the use of strong bases like sodium ethoxide.[9]

Step 2: Phase-Transfer Catalyzed Alkylation and Decarboxylation

The crude output from the first step, containing ethyl 2-oxocyclopentanecarboxylate, is then directly introduced into the second reaction zone. Here, a phase-transfer catalyzed alkylation with ethyl iodide is performed.[10] Phase-transfer catalysis (PTC) is an excellent technique for biphasic reactions, facilitating the transfer of the enolate anion from the aqueous or solid phase to the organic phase where the alkylation occurs.[11] This method avoids the need for a separate, strong base for the alkylation step. The alkylated intermediate subsequently undergoes in-situ hydrolysis and decarboxylation under the reaction conditions to yield this compound.[12][13]

Experimental Workflow Diagram

G cluster_0 Step 1: Dieckmann Condensation cluster_1 Step 2: Alkylation & Decarboxylation Reagent A Diethyl Adipate in Toluene Pump 1 Pump 1 Reagent A->Pump 1 Reagent B Sodium Ethoxide in Toluene Pump 2 Pump 2 Reagent B->Pump 2 T-Mixer 1 Pump 1->T-Mixer 1 Pump 2->T-Mixer 1 Reactor 1 Heated Coil Reactor (R1) 10 mL, 100 °C T-Mixer 1->Reactor 1 T-Mixer 2 Reactor 1->T-Mixer 2 Reagent C Ethyl Iodide & TBAB in Toluene Pump 3 Pump 3 Reagent C->Pump 3 Pump 3->T-Mixer 2 Reactor 2 Heated Coil Reactor (R2) 20 mL, 120 °C T-Mixer 2->Reactor 2 BPR Back Pressure Regulator (10 bar) Reactor 2->BPR Collection Product Collection BPR->Collection

Caption: Continuous flow setup for the synthesis of this compound.

Detailed Experimental Protocols

Reagent Preparation
  • Reagent A (Diethyl Adipate Solution): Prepare a 1.0 M solution of diethyl adipate in anhydrous toluene.

  • Reagent B (Sodium Ethoxide Slurry): Prepare a 1.2 M slurry of sodium ethoxide in anhydrous toluene. Caution: Sodium ethoxide is a flammable solid and reacts violently with water. Handle under an inert atmosphere.[14][15][16]

  • Reagent C (Alkylation Solution): Prepare a solution containing 1.5 M ethyl iodide and 0.1 M tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst in toluene.

Protocol 1: Continuous Flow Dieckmann Condensation
  • System Setup: Assemble the flow chemistry system as depicted in the "Step 1" section of the workflow diagram. Use PFA tubing for all connections. The system consists of two pumps, a T-mixer, and a 10 mL heated coil reactor (R1).

  • Priming: Prime the pumps and lines with anhydrous toluene.

  • Reaction Initiation:

    • Pump Reagent A (Diethyl Adipate Solution) at a flow rate of 0.5 mL/min.

    • Pump Reagent B (Sodium Ethoxide Slurry) at a flow rate of 0.5 mL/min.

    • The combined stream enters the T-mixer for efficient mixing before flowing into Reactor 1.

  • Reaction Conditions:

    • Maintain the temperature of Reactor 1 at 100 °C.

    • The total flow rate is 1.0 mL/min, resulting in a residence time of 10 minutes in Reactor 1.

    • The reaction mixture exiting Reactor 1, containing the sodium salt of ethyl 2-oxocyclopentanecarboxylate, is directly fed into the next stage.

Protocol 2: Continuous Flow Alkylation and Decarboxylation
  • System Integration: Connect the output of Reactor 1 to a T-mixer (T-Mixer 2) as shown in the workflow diagram. Connect a third pump (Pump 3) to the other inlet of T-Mixer 2. The outlet of T-Mixer 2 is connected to a 20 mL heated coil reactor (R2), followed by a back-pressure regulator (BPR) and a collection vessel.

  • Reaction Initiation:

    • The effluent from Reactor 1 (1.0 mL/min) enters T-Mixer 2.

    • Pump Reagent C (Alkylation Solution) at a flow rate of 1.0 mL/min into T-Mixer 2.

  • Reaction Conditions:

    • Maintain the temperature of Reactor 2 at 120 °C.

    • The total flow rate through Reactor 2 is 2.0 mL/min, resulting in a residence time of 10 minutes.

    • Set the back-pressure regulator to 10 bar to allow for heating the solvent above its atmospheric boiling point.

  • Product Collection and Work-up:

    • Collect the reaction mixture after the back-pressure regulator.

    • Quench the collected mixture with a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation to obtain this compound.

Data Presentation

ParameterStep 1: Dieckmann CondensationStep 2: Alkylation & Decarboxylation
Reagents Diethyl Adipate, Sodium EthoxideEthyl 2-oxocyclopentanecarboxylate (from Step 1), Ethyl Iodide, TBAB
Solvent TolueneToluene
Reactor Volume 10 mL20 mL
Temperature 100 °C120 °C
Pressure Ambient (leading to BPR)10 bar
Flow Rate (Reagent A) 0.5 mL/min-
Flow Rate (Reagent B) 0.5 mL/min-
Flow Rate (Effluent R1) -1.0 mL/min
Flow Rate (Reagent C) -1.0 mL/min
Total Flow Rate 1.0 mL/min2.0 mL/min
Residence Time 10 min10 min
Expected Yield >90% (intermediate)75-85% (final product)
Productivity -Approx. 1.5 - 1.8 g/hour

Scientific Rationale and Causality

The choice of a continuous flow process for this synthesis is underpinned by several key scientific principles:

  • Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in the microreactors ensures rapid and efficient heat transfer.[3] This is crucial for controlling the exothermic Dieckmann condensation, preventing the formation of byproducts and ensuring consistent product quality.[9] Efficient mixing in the T-mixers ensures homogeneity of the reaction mixture, leading to more predictable and reproducible outcomes.

  • Improved Safety: The small reactor volumes inherent to flow chemistry significantly reduce the risks associated with handling pyrophoric bases like sodium ethoxide and managing potentially exothermic reactions.[3] Any thermal runaway would be contained within a very small volume, making the process intrinsically safer than its batch counterpart.

  • Precise Control over Reaction Parameters: The ability to precisely control residence time is a major advantage of flow chemistry.[5] In this protocol, the residence times in both reactors are optimized to ensure complete conversion of the starting materials while minimizing the formation of impurities. The use of a back-pressure regulator allows for superheating the solvent, which can accelerate the rate of the alkylation and decarboxylation steps.

  • Telescoped Synthesis for Efficiency: By directly coupling the two reaction steps without isolating the intermediate, the overall process becomes more efficient.[4][6] This "telescoped" approach reduces waste, minimizes manual handling of potentially sensitive intermediates, and shortens the overall synthesis time.

  • Phase-Transfer Catalysis in Flow: The use of phase-transfer catalysis in the second step is particularly well-suited for continuous flow.[10] The segmented flow that can be generated in a flow reactor can enhance the interfacial area between the two phases, leading to faster reaction rates compared to a stirred batch reactor.

Logical Relationships Diagram

G cluster_input Inputs cluster_process Continuous Flow Process cluster_output Output DiethylAdipate Diethyl Adipate Dieckmann Dieckmann Condensation (Reactor 1) DiethylAdipate->Dieckmann SodiumEthoxide Sodium Ethoxide SodiumEthoxide->Dieckmann EthylIodide Ethyl Iodide Alkylation Alkylation (Reactor 2) EthylIodide->Alkylation TBAB TBAB TBAB->Alkylation Dieckmann->Alkylation Intermediate: Ethyl 2-oxocyclopentanecarboxylate Decarboxylation Hydrolysis & Decarboxylation (Reactor 2) Alkylation->Decarboxylation Product This compound Decarboxylation->Product

Caption: Logical flow of the two-step synthesis of this compound.

Conclusion

This application note demonstrates a robust and efficient continuous flow methodology for the synthesis of this compound. By leveraging the inherent advantages of flow chemistry, this process offers significant improvements in terms of safety, control, and efficiency compared to traditional batch methods. The telescoped approach minimizes waste and operator intervention, making it an attractive strategy for both laboratory-scale synthesis and industrial production. The detailed protocols and scientific rationale provided herein serve as a comprehensive guide for researchers and professionals seeking to implement continuous flow technologies in their synthetic endeavors.

References

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  • Weeranoppanant, N., & Adamo, A. (2020). In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry. Vapourtec. [Link]

  • Weeranoppanant, N., & Adamo, A. (2020). In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry. National Center for Biotechnology Information. [Link]

  • Vapourtec. (n.d.). Phase Transfer Catalysis Alkylation of 2-Oxo-cyclopentanecarboxylic acid ethyl ester under biphasic conditions using phase transfer catalysis. Vapourtec Application Note 14. [Link]

  • Gutmann, B., & Kappe, C. O. (2022). Inline purification in continuous flow synthesis – opportunities and challenges. Beilstein Journal of Organic Chemistry, 18, 1720–1740. [Link]

  • Gutmann, B., & Kappe, C. O. (2022). Inline purification in continuous flow synthesis – opportunities and challenges. ResearchGate. [Link]

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  • ScienceMadness. (2022). Alkylation of β-keto esters under mild solid-liquid phase-transfer catalysis. Sciencemadness.org. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing Yield in 2-Ethylcyclopentanone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

Welcome to our dedicated technical support center for the synthesis of 2-Ethylcyclopentanone. As Senior Application Scientists, we understand that navigating the complexities of organic synthesis requires a blend of deep mechanistic understanding and practical, field-proven insights. This guide is designed to move beyond simple protocols, offering a structured approach to troubleshooting and yield optimization by explaining the causality behind each experimental choice. Our goal is to empower you to not only solve immediate challenges but also to build a robust, self-validating synthetic methodology.

I. Overview of Synthetic Strategies

The construction of this compound is most commonly achieved via two primary routes: the intramolecular cyclization of a linear diester (the Dieckmann Condensation) or the direct alkylation of a cyclopentanone enolate.

  • Dieckmann Condensation: This powerful method involves the base-catalyzed intramolecular cyclization of a 1,6-diester, such as diethyl adipate, to form a cyclic β-keto ester.[1][2][3][4] Subsequent alkylation, hydrolysis, and decarboxylation yield the desired 2-substituted cyclopentanone.[5] This route is robust but involves multiple steps.

  • Direct Enolate Alkylation: A more direct approach is the alkylation of a pre-formed cyclopentanone enolate with an ethyl halide.[6][7] This method's success is highly dependent on the precise control of reaction conditions to ensure selective and efficient formation of the desired product. This guide will focus primarily on troubleshooting this widely-used and seemingly straightforward, yet nuanced, approach.

II. Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis of this compound in a direct, question-and-answer format.

FAQ 1: My yield of this compound is consistently low. What are the likely causes and how can I fix them?

Low yield is the most frequent challenge and can almost always be traced back to one of three areas: enolate formation, competing side reactions, or the workup procedure.

A. Incomplete or Inefficient Enolate Formation

The quantitative conversion of cyclopentanone to its enolate is the cornerstone of this synthesis. If this step is incomplete, unreacted cyclopentanone remains, and the strong base can deprotonate the desired product, leading to further unwanted reactions.[8]

  • Issue: Incorrect Base Selection. Using a weaker base like sodium ethoxide (NaOEt) or potassium tert-butoxide (t-BuOK) can result in an equilibrium mixture of the ketone and the enolate, rather than complete conversion.[9] This is because the pKa of the ketone's α-proton (around 19-20 in DMSO) is close to the pKa of the conjugate acids of these bases.

  • Solution: Use a Strong, Non-Nucleophilic, Hindered Base. Lithium diisopropylamide (LDA) is the base of choice for irreversibly and quantitatively forming ketone enolates.[6][10][11] Its high basicity (pKa of diisopropylamine is ~36) drives the deprotonation to completion, while its steric bulk prevents it from acting as a nucleophile and attacking the carbonyl carbon.[9][10]

  • Issue: Suboptimal Reaction Conditions. Enolate formation is highly sensitive to temperature and solvent purity.

  • Solution: Maintain Low Temperatures and Anhydrous Conditions. The reaction should be conducted at low temperatures (typically -78 °C in a dry ice/acetone bath) to prevent side reactions like aldol condensation.[8] The solvent (usually THF) and all glassware must be scrupulously dry. Any water present will protonate the enolate and quench the LDA, drastically reducing yield.[12]

B. Competing Side Reactions

Once formed, the enolate is a potent nucleophile, but its reactivity can lead to several undesired products.

  • Issue: Polyalkylation. The product, this compound, still has an acidic α-proton and can be deprotonated by any remaining base or unreacted enolate, leading to the formation of 2,5-diethylcyclopentanone and 2,2-diethylcyclopentanone.[9][10]

  • Solution: Control Stoichiometry and Addition Rate. Use a slight excess (1.05-1.1 equivalents) of LDA to ensure all the cyclopentanone is converted to the enolate. Then, add the ethyl halide (1.0 equivalent) slowly to the enolate solution. This ensures the electrophile is always in the presence of an excess of the initial enolate, minimizing its chance to react with the product.[8]

  • Issue: O-Alkylation. The enolate anion has electron density on both the α-carbon and the oxygen atom. While C-alkylation is desired, O-alkylation can occur to form 1-ethoxycyclopentene.

  • Solution: Use Appropriate Solvents and Counterions. C-alkylation is generally favored in less polar, aprotic solvents like THF, where the lithium counterion remains closely associated with the oxygen, sterically hindering O-alkylation.[8]

  • Issue: Aldol Condensation. The enolate can attack the carbonyl of an unreacted cyclopentanone molecule.

  • Solution: Ensure Rapid and Complete Enolate Formation. This is another reason why using a strong, fast-acting base like LDA at low temperatures is critical. By converting all the starting ketone to the enolate before alkylation, there is no electrophilic carbonyl partner available for an aldol reaction.[6]

Workflow: Troubleshooting Low Yield

Caption: Decision tree for diagnosing and resolving low yield issues.

FAQ 2: My final product is impure. What are the common contaminants and how do I remove them?

Effective purification is key to obtaining a high-quality final product. Understanding the likely impurities based on the reaction mechanism allows for a targeted purification strategy.

Table 1: Common Impurities and Purification Strategies

ImpurityBoiling Point (°C)OriginRecommended Purification Method
Cyclopentanone (Starting Material)~131 °CIncomplete reactionCareful fractional distillation.
2,5-Diethylcyclopentanone~190-192 °CPolyalkylationFractional distillation or column chromatography.
2,2-Diethylcyclopentanone~190 °CPolyalkylationFractional distillation or column chromatography.
Aldol Adducts>200 °CSelf-condensationThese are typically high-boiling and more polar; easily removed by distillation or chromatography.
This compound (Product) ~156-158 °C Desired Product Collect fraction at the correct boiling point.

Data sourced from chemical supplier databases and standard organic chemistry texts.

Purification is typically achieved by fractional distillation under atmospheric or reduced pressure.[13][14][15] If distillation fails to provide adequate separation, particularly for isomeric impurities, column chromatography on silica gel is an effective alternative.

III. Optimized Experimental Protocol: Direct Alkylation of Cyclopentanone

This protocol incorporates the troubleshooting solutions discussed above to maximize the yield and purity of this compound.

1. Apparatus and Reagent Preparation:

  • Assemble a three-necked, flame-dried round-bottom flask with a magnetic stirrer, a nitrogen inlet, a thermometer, and a rubber septum.

  • All solvents must be anhydrous. THF should be freshly distilled from sodium/benzophenone or obtained from a commercial anhydrous source.

  • All additions of reagents should be performed via syringe through the septum.

2. Enolate Formation:

  • To the flask, add anhydrous THF (e.g., 100 mL for a 50 mmol scale reaction) and cool the flask to -78 °C in a dry ice/acetone bath.

  • Add cyclopentanone (1.0 eq) to the cooled THF.

  • In a separate flame-dried flask, prepare a solution of LDA by adding n-butyllithium (1.05 eq) to a solution of diisopropylamine (1.1 eq) in anhydrous THF at -78 °C.

  • Slowly add the prepared LDA solution to the cyclopentanone solution at -78 °C. Stir for 1 hour at this temperature to ensure complete enolate formation.

3. Alkylation:

  • Slowly add ethyl iodide (1.0 eq) to the enolate solution at -78 °C over 30 minutes.

  • Allow the reaction to stir at -78 °C for 2-4 hours. The reaction progress can be monitored by TLC or GC-MS.

4. Workup and Purification:

  • Quench the reaction at -78 °C by slowly adding a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

  • Concentrate the solvent using a rotary evaporator.

  • Purify the resulting crude oil by fractional distillation, collecting the fraction boiling at approximately 156-158 °C.

Reaction Pathway Diagram

G cluster_main Desired Pathway cluster_side Potential Side Reactions A Cyclopentanone B Lithium Enolate A->B LDA, THF -78°C D Aldol Adduct A->D Incomplete Enolate Formation C This compound B->C Ethyl Iodide B->D F O-Alkylated Product B->F Non-optimal Conditions E Polyalkylated Product C->E Excess Base/ Alkylating Agent

Sources

Technical Support Center: Purification of 2-Ethylcyclopentanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2-Ethylcyclopentanone. This resource is designed for researchers, chemists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this valuable synthetic intermediate. Here, we synthesize established chemical principles with practical, field-tested insights to help you achieve optimal purity and yield in your experiments.

Product Overview: this compound

This compound (CAS: 4971-18-0) is a cyclic ketone used in the synthesis of fragrances and pharmaceutical compounds.[1] Its purification is critical, as impurities can significantly impact the outcome of subsequent synthetic steps. This guide provides a structured approach to identifying and removing these impurities.

PropertyValueSource
Molecular Formula C₇H₁₂O[2][3]
Molecular Weight 112.17 g/mol [2]
Boiling Point 158-160 °C (at 1 atm)[3]
Density ~0.913 g/cm³[3]
Appearance Colorless to pale yellow liquid[1]
Solubility Soluble in organic solvents, limited solubility in water[1]

Frequently Asked Questions (FAQs)

This section provides quick answers to common issues encountered during the purification of this compound.

Q1: My purified this compound has a persistent yellow tint. What is the likely cause?

A: A yellow tint often indicates the presence of high-molecular-weight byproducts or polymeric materials. These can arise from side reactions, particularly if the synthesis was conducted at high temperatures or under strongly acidic or basic conditions. Aldol condensation byproducts from unreacted starting materials or the product itself can also contribute to color.

Q2: After a standard aqueous workup, my yield of this compound is significantly lower than expected. Why?

A: Low yield after extraction can be due to the partial solubility of this compound in the aqueous phase, especially if large volumes of water are used. Another common cause is the formation of a stable emulsion during liquid-liquid extraction, which traps the product in the interfacial layer. Ensure the aqueous phase is saturated with a salt (e.g., NaCl) to decrease the solubility of the organic product and re-extract the aqueous layer multiple times with a suitable organic solvent.

Q3: My GC-MS analysis shows a peak with a mass corresponding to an aldehyde. Where did this come from and how do I remove it?

A: Aldehydic impurities can originate from the oxidation of precursor alcohols or from side reactions during synthesis.[4] These are particularly problematic as they can be difficult to separate by distillation due to similar boiling points. The most effective removal method is a chemical wash using a saturated sodium bisulfite (NaHSO₃) solution, which selectively reacts with the aldehyde to form a water-soluble adduct.[5][6]

Q4: Can I purify this compound using standard silica gel column chromatography?

A: Yes, column chromatography is a viable method. However, ketones can sometimes streak or decompose on acidic silica gel.[7] It is advisable to use a non-polar eluent system, such as a hexane/ethyl acetate gradient. If decomposition is observed, the silica gel can be neutralized by pre-treating it with a solvent containing a small amount of triethylamine (~1%).

Troubleshooting Guide: From Diagnosis to Solution

This guide provides a systematic approach to diagnosing and solving complex purification challenges.

Issue 1: Inefficient Separation by Fractional Distillation
  • Symptom: The boiling point range during distillation is broad, and GC analysis of the collected fractions shows significant cross-contamination of impurities.

  • Potential Cause & Scientific Rationale:

    • Azeotrope Formation: The impurity may form an azeotrope with this compound, making separation by simple distillation impossible. Some alcohols or water can form azeotropes with ketones.[8][9]

    • Insufficient Column Efficiency: The fractionating column used may not have enough theoretical plates to separate compounds with close boiling points.

    • Incorrect Distillation Rate: Distilling too quickly prevents the establishment of vapor-liquid equilibrium within the column, drastically reducing separation efficiency.

  • Recommended Solutions:

    • Azeotropic Distillation: If water is the contaminant, it can sometimes be removed by azeotropic distillation with a solvent like toluene.

    • Vacuum Distillation: For high-boiling impurities, distilling under reduced pressure will lower the boiling points of all components, potentially increasing the boiling point difference and preventing thermal degradation of the product.

    • Optimize Distillation Parameters: Use a more efficient fractionating column (e.g., Vigreux or packed column) and reduce the distillation rate. Insulate the column to maintain thermal equilibrium.

Issue 2: Persistent Emulsion During Liquid-Liquid Extraction
  • Symptom: A thick, stable layer forms between the aqueous and organic phases during the workup, which does not resolve upon standing.

  • Potential Cause & Scientific Rationale:

    • Surfactant-like Impurities: The reaction mixture may contain salts of acidic byproducts or other amphiphilic molecules that stabilize the emulsion.

    • Vigorous Shaking: Overly aggressive shaking of the separatory funnel can create fine droplets that are slow to coalesce.[10]

  • Recommended Solutions:

    • Break the Emulsion:

      • Add a saturated brine (NaCl solution). This increases the ionic strength of the aqueous phase, making it more polar and forcing the separation of the organic component.

      • Add a small amount of a different organic solvent with a different density to alter the properties of the organic phase.

      • For stubborn emulsions, filter the entire mixture through a pad of Celite or glass wool.

    • Modify Extraction Technique: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for mixing with minimal emulsion formation.

Workflow for Selecting a Purification Strategy

The following diagram outlines a decision-making process for selecting the appropriate purification technique based on the nature of the impurities identified through preliminary analysis (e.g., TLC, GC-MS).

Purification_Workflow start Crude this compound (Post-Reaction Mixture) analysis Analyze Impurity Profile (GC-MS, NMR, TLC) start->analysis decision_volatile Are impurities primarily volatile starting materials or solvents? analysis->decision_volatile decision_acid_base Are impurities acidic or basic? decision_volatile->decision_acid_base No distillation Fractional Distillation decision_volatile->distillation Yes decision_aldehyde Are aldehyde impurities present? decision_acid_base->decision_aldehyde No extraction Acid/Base Liquid-Liquid Extraction (LLE) decision_acid_base->extraction Yes decision_polarity Do impurities have significantly different polarity? decision_aldehyde->decision_polarity No bisulfite Sodium Bisulfite Wash decision_aldehyde->bisulfite Yes decision_polarity->distillation No (Close B.P.) chromatography Column Chromatography decision_polarity->chromatography Yes final_product Pure this compound distillation->final_product extraction->decision_aldehyde bisulfite->decision_polarity chromatography->final_product

Caption: Decision tree for purification of this compound.

Standard Operating Protocols

These protocols provide step-by-step instructions for the most common purification techniques. Always perform these procedures in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE). [11]

Protocol 1: Purification by Fractional Distillation
  • Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed.

  • Charge the Flask: Fill the distillation flask no more than two-thirds full with the crude this compound. Add a few boiling chips or a magnetic stir bar.

  • Heating: Begin heating the flask gently using a heating mantle.

  • Equilibration: Allow the vapor to slowly rise through the column until the thermometer reading stabilizes. This indicates that the vapor at the top of the column is in equilibrium with the liquid.

  • Fraction Collection:

    • Collect any low-boiling initial fraction (forerun) in a separate flask. This will contain residual solvents or volatile impurities.

    • Once the temperature stabilizes near the boiling point of this compound (158-160 °C at atmospheric pressure), switch to a new receiving flask to collect the main product fraction.

    • Collect the product within a narrow boiling range (e.g., ± 2 °C).

    • Stop the distillation when the temperature either rises sharply or drops, or when only a small residue remains in the distillation flask. Do not distill to dryness.

  • Analysis: Analyze the collected fractions for purity using GC or NMR.

Protocol 2: Removal of Aldehydic Impurities via Bisulfite Wash

This protocol is adapted from established methods for aldehyde and ketone purification.[5][6]

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether) in a separatory funnel.

  • Extraction: Add an equal volume of a saturated aqueous solution of sodium bisulfite (NaHSO₃).

  • Mixing: Stopper the funnel and shake vigorously for 2-3 minutes, venting frequently to release any pressure buildup (SO₂ gas may be generated).[6]

  • Separation: Allow the layers to separate. The aldehyde-bisulfite adduct will move into the aqueous layer. Drain and discard the lower aqueous layer.

  • Washing: Wash the organic layer sequentially with:

    • Saturated aqueous NaHCO₃ solution (to neutralize any residual acid).

    • Water.

    • Saturated brine (to remove bulk water).

  • Drying and Concentration: Drain the organic layer into a flask, dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

Purity Assessment

Verifying the purity of the final product is a critical final step. A combination of methods should be used for a comprehensive assessment.[12][13]

MethodPurposeWhat to Look For
Gas Chromatography (GC) Quantitative assessment of volatile impurities.A single major peak corresponding to this compound. Impurities are quantified by peak area percentage.
Nuclear Magnetic Resonance (NMR) Structural confirmation and detection of non-volatile or structurally similar impurities.Clean ¹H and ¹³C spectra matching the known structure of this compound. Absence of unexpected signals.
Infrared Spectroscopy (FT-IR) Functional group confirmation.A strong characteristic C=O (ketone) stretch around 1740 cm⁻¹. Absence of O-H stretch (alcohol impurity) or C=O stretch from aldehydes (~1725 cm⁻¹).
Karl Fischer Titration Quantification of water content.Determines the precise amount of residual water, which is important for many applications.

Safety and Handling

This compound is a chemical that requires careful handling.

  • Hazards: Harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[2] It is also a flammable liquid.[11]

  • Handling Precautions:

    • Always work in a well-ventilated chemical fume hood.[1]

    • Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

    • Keep away from heat, sparks, and open flames. Use non-sparking tools.[11]

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.[11]

  • In Case of Exposure:

    • Skin Contact: Immediately wash off with plenty of water. Remove contaminated clothing.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

    • Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[11]

For complete safety information, always consult the latest Safety Data Sheet (SDS) from your chemical supplier.[11]

References

  • 2-Ethylcyclopentan-1-one | C7H12O | CID 92991. PubChem, National Institutes of Health. [Link]

  • Cyclopentanone-2-carboxylic acid ethyl ester. ChemBK. [Link]

  • Boucher, M., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (131), 56588. [Link]

  • Chemical Properties of Cyclopentanone, 2-ethyl- (CAS 4971-18-0). Cheméo. [Link]

  • Aldehydes & Reactive Ketones From Mixtures Using Bisulfite Extraction Protocol l Protocol Preview. (2022). YouTube. [Link]

  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. (2018). PMC, National Institutes of Health. [Link]

  • Is it possible to purify aldehyde by column? (2015). ResearchGate. [Link]

  • Sample Preparation – Liquid-Liquid Extraction. SCION Instruments. [Link]

  • Sharp, S. P., & Steitz, A. (1958). Method for purification of ketones. U.S.
  • Liquid-liquid extraction | Solvent extraction | Laboratory techniques. Biocyclopedia. [Link]

  • Identity determination and purity testing. ChemCon GmbH. [Link]

  • Liquid-Liquid Extraction. (2022). YouTube. [Link]

  • Process for the preparation of 2-substituted cyclopentanones. (1997).
  • The purification method of cyclopentanone. (2020).
  • How Do Chemical Manufacturers Assess Purity?. Moravek, Inc. [Link]

  • Liquid–Liquid Extraction of Cyclopentanone from Aqueous Solution with Methylcyclohexane or Propyl Acetate at Different Temperatures. ResearchGate. [Link]

  • Cyclopentanone. Organic Syntheses Procedure. [Link]

  • Safety Data Sheet: 2-Methylcyclopentanone. Chemos GmbH & Co.KG. [Link]

  • Synthesis of Cyclopentanone and Cyclohexanone Derivatives. (2025). ResearchGate. [Link]

  • Separation of cyclopentanone. (1952).
  • Method for distillation of cyclopentanone from 2-methyl-1-butanol and 3... (1953).
  • Cyclopentanone : Organic synthesis. (2021). YouTube. [Link]

  • Process for the preparation and purification of cyclopentanone. (2004).
  • Development of a Computer-Aided Process for Recovering and Purifying 2-Methyl-2-Cyclopentenone Based on Measured Phase Equilibrium Data. (2022). MDPI. [Link]

  • reaction to Extractions&Ire video - synthesis of cyclopentanone. (2025). YouTube. [Link]

  • The Robinson Annulation. (2018). Master Organic Chemistry. [Link]

  • The Robinson Annulation Reaction. (2025). Chemistry LibreTexts. [Link]

  • Robinson annulation. Wikipedia. [Link]

  • The Robinson Annulation Reaction. (2024). Chemistry LibreTexts. [Link]

  • The Robinson Annulation. (2016). Chemistry LibreTexts. [Link]

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Technical Support Center: 2-Ethylcyclopentanone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Identifying and Mitigating Byproducts for Researchers and Process Chemists

Welcome to the Technical Support Center for 2-Ethylcyclopentanone synthesis. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with byproduct formation during their synthetic procedures. As Senior Application Scientists, we understand that achieving high purity is critical for downstream applications. This resource provides in-depth, field-tested insights into why specific byproducts form and offers robust, validated methods for their identification and mitigation.

Frequently Asked Questions (FAQs)

Our FAQ section is structured to address the most common issues encountered during the synthesis of this compound, typically prepared via the α-alkylation of cyclopentanone with an ethyl halide.

Section 1: Understanding Common Byproducts

Q1: What are the most frequent byproducts I should anticipate when synthesizing this compound via direct alkylation?

A1: When performing an α-alkylation of cyclopentanone, several side reactions can occur, leading to a range of impurities. The most common byproducts are a direct result of the reactivity of the cyclopentanone enolate intermediate. Understanding these potential side products is the first step in troubleshooting and optimizing your reaction.

Table 1: Common Byproducts in this compound Synthesis

Byproduct NameChemical StructureMolecular Weight ( g/mol )Common Formation MechanismKey Analytical Signatures (GC-MS, m/z)
Cyclopentanone(Starting Material)84.12Unreacted starting material84, 56, 55
2,5-Diethylcyclopentanone(Dialkylated Product)140.22Further alkylation of the mono-alkylated product enolate.[1]140, 111, 83, 55
2-Cyclopentylidene-cyclopentanone(Aldol Dimer)150.22Self-condensation of two cyclopentanone molecules.[2][3]150, 122, 107, 79
2-Ethoxycyclopent-1-ene(O-Alkylated Product)112.17Nucleophilic attack from the oxygen atom of the enolate.[4][5]112, 84, 83, 69
Q2: My analysis shows a significant peak for 2,5-Diethylcyclopentanone. What causes this over-alkylation, and how can I prevent it?

A2: The formation of 2,5-diethylcyclopentanone is a classic example of polyalkylation.[1] This occurs because the initial product, this compound, still possesses an acidic α-hydrogen at the 5-position. This proton can be abstracted by the base present in the reaction mixture, forming a new enolate that can then react with another molecule of your ethylating agent.

Causality:

  • Excess Alkylating Agent: Using a large excess of the ethyl halide can drive the reaction towards dialkylation.

  • Strong Base/High Temperature: Conditions that favor rapid and repeated deprotonation will increase the likelihood of polyalkylation.

  • Reaction Time: Allowing the reaction to proceed for too long after the starting material is consumed can provide more opportunity for the mono-alkylated product to react further.

Mitigation Strategies:

  • Stoichiometry Control: Carefully control the stoichiometry. Use only a slight excess (e.g., 1.05-1.1 equivalents) of the ethyl halide.

  • Slow Addition: Add the ethyl halide slowly to the solution of the pre-formed enolate. This maintains a low instantaneous concentration of the alkylating agent, favoring reaction with the more abundant cyclopentanone enolate over the enolate of the product.

  • Choice of Base: Employing a bulky base like Lithium diisopropylamide (LDA) can sometimes offer better control than smaller bases like sodium ethoxide.

Q3: I'm observing a higher molecular weight impurity that I suspect is from an aldol condensation. How does this happen and what can I do?

A3: You are likely observing 2-cyclopentylidene-cyclopentanone, the product of a self-aldol condensation reaction.[2][6] This occurs when the enolate of one cyclopentanone molecule acts as a nucleophile and attacks the carbonyl carbon of a second, non-enolized cyclopentanone molecule. This is a common side reaction, especially if the alkylating agent is not reactive enough or is added too slowly under certain conditions.

Causality:

  • Sub-optimal Temperature: If the temperature is too high, it can promote the rate of the aldol addition.

  • Base Selection: The choice of base and solvent can significantly influence the rate of self-condensation versus alkylation.[3]

  • Delayed Quenching: Leaving the reaction mixture under basic conditions for an extended period after the primary reaction is complete can lead to the formation of aldol products.

Mitigation Strategies:

  • Pre-form the Enolate: Generate the enolate at a low temperature (e.g., -78 °C with LDA) before adding the ethyl halide. This ensures the concentration of neutral cyclopentanone is minimized when the enolate is present.

  • Rapid Alkylation: Use a more reactive ethylating agent (e.g., ethyl iodide over ethyl bromide) to ensure the alkylation step is faster than the competing aldol reaction.

  • Prompt Quenching: Once the reaction is deemed complete by TLC or GC analysis, quench it promptly with a proton source (e.g., saturated aqueous ammonium chloride) to neutralize the basic enolate.

Q4: Could the formation of 2-Ethoxycyclopent-1-ene (O-alkylation) be a significant issue?

A4: Yes, O-alkylation is a competing pathway that can reduce the yield of your desired C-alkylated product, this compound.[4][5] The enolate ion is an ambident nucleophile, meaning it has two reactive sites: the α-carbon and the oxygen atom.[5] The ratio of C- to O-alkylation is influenced by several factors.

Factors Favoring O-Alkylation:

  • Solvent: Polar aprotic solvents (like DMSO, DMF) can solvate the metal cation, leaving a more "naked" and reactive oxygen atom, which favors O-alkylation.[7]

  • Counter-ion: Larger, less coordinating cations (like K+) favor O-alkylation compared to smaller, more coordinating cations (like Li+).[7]

  • Electrophile: "Harder" electrophiles, such as ethyl tosylate or diethyl sulfate, tend to react at the "harder" oxygen atom. Softer electrophiles, like ethyl iodide, preferentially react at the softer carbon atom.[8]

Mitigation Strategies:

  • Solvent Choice: Use less polar, coordinating solvents like tetrahydrofuran (THF) or diethyl ether.

  • Counter-ion Selection: Use lithium-based bases (e.g., LDA, LiHMDS) to favor C-alkylation.

  • Alkylating Agent: Employ a soft electrophile like ethyl iodide or ethyl bromide for optimal C-alkylation.[8]

Section 2: Analytical & Troubleshooting Workflows

Q5: I have an unexpected peak in my GC-MS. What is a systematic approach to identify it?

A5: A structured workflow is essential for efficiently identifying unknown byproducts. The following decision tree outlines a logical progression from initial detection to structural confirmation.

G start Unexpected Peak in GC-MS check_mw Determine Molecular Weight (MW) from Mass Spectrum (MS) start->check_mw compare_known Does MW match common byproducts (Table 1)? check_mw->compare_known confirm_frag Confirm identity by comparing fragmentation pattern to literature/database spectra. compare_known->confirm_frag  Yes unknown_path MW does not match common byproducts. compare_known->unknown_path  No high_res Obtain High-Resolution Mass Spec (HRMS) to determine exact mass and molecular formula. unknown_path->high_res nmr_analysis Isolate byproduct via prep-GC or column chromatography. high_res->nmr_analysis structure_elucidate Perform 1H and 13C NMR, COSY, HSQC/HMBC for full structural elucidation. nmr_analysis->structure_elucidate

Caption: Troubleshooting workflow for unknown byproduct identification.

Q6: Can you provide a standard protocol for GC-MS analysis of my reaction mixture?

A6: Certainly. A robust GC-MS method is crucial for separating and identifying volatile components in your reaction. This protocol provides a validated starting point.

Experimental Protocol: GC-MS Analysis

  • Sample Preparation:

    • Quench a small aliquot (~0.1 mL) of the reaction mixture in 1 mL of diethyl ether.

    • Add 1 mL of water and shake gently.

    • Allow the layers to separate and carefully transfer the top organic layer to a new vial.

    • Dry the organic layer over a small amount of anhydrous sodium sulfate.

    • Dilute the dried organic solution 1:100 with fresh diethyl ether in a GC vial.

  • Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 8890 GC System (or equivalent).

    • Mass Spectrometer: Agilent 5977B MSD (or equivalent).

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

    • Injector Temperature: 250 °C.

    • Injection Volume: 1 µL.

    • Split Ratio: 50:1.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 250 °C.

      • Hold: Hold at 250 °C for 5 minutes.

    • MSD Conditions:

      • Transfer Line Temperature: 280 °C.

      • Ion Source Temperature: 230 °C.

      • Electron Ionization (EI) energy: 70 eV.

      • Scan Range: 40-350 amu.

  • Data Analysis:

    • Identify peaks corresponding to the solvent, starting material (cyclopentanone), and product (this compound) based on their retention times and mass spectra.[9][10]

    • Compare the mass spectra of unknown peaks against a spectral library (e.g., NIST) and the expected fragmentation patterns of byproducts listed in Table 1.[11][12]

Q7: My ¹H NMR spectrum is complex. What are the key signals to look for?

A7: ¹H NMR is a powerful tool for assessing the purity of your product and identifying major byproducts without chromatographic separation.

Table 2: Key ¹H NMR Signals (in CDCl₃)

CompoundKey Proton Signals (ppm) and MultiplicityNotes
This compound ~2.4-2.0 (m, complex), ~1.6 (m), ~0.9 (t)The triplet around 0.9 ppm (3H) from the -CH₃ of the ethyl group is a key diagnostic signal. The adjacent -CH₂- will be a quartet, often overlapping with other ring protons.[13]
Cyclopentanone ~2.05 (s)A sharp singlet for all 8 equivalent protons. Its presence indicates unreacted starting material.
2,5-Diethylcyclopentanone Multiple overlapping signals. Look for two distinct triplets in the ~1.0-0.8 ppm region.The presence of more than one ethyl group will complicate the spectrum but should show characteristic triplet/quartet patterns.
2-Cyclopentylidene-cyclopentanone Olefinic protons (~5.8-5.2 ppm)The appearance of signals in the vinyl region is a strong indicator of the aldol condensation product.

Section 3: Mitigation & Purification

Q8: How can I best purify this compound away from these byproducts?

A8: Purification strategy depends on the scale of your reaction and the nature of the primary impurities.

  • Fractional Distillation: For larger scale purifications (>5 g), fractional distillation under atmospheric or reduced pressure is often the most effective method. This compound has a boiling point of approximately 156-158 °C. Higher boiling byproducts like the aldol dimer and the dialkylated product will remain in the distillation pot, while unreacted cyclopentanone (b.p. ~131 °C) will distill first.

  • Flash Column Chromatography: For smaller scales or for removing byproducts with very similar boiling points, silica gel chromatography is recommended. A non-polar eluent system, such as a gradient of ethyl acetate in hexanes (e.g., starting from 2% and increasing to 10% ethyl acetate), will typically provide good separation. The less polar byproducts (like the O-alkylated ether) will elute first, followed by the desired product, and then more polar impurities.

Purification Workflow Diagram

G start Crude Reaction Mixture workup Aqueous Workup (e.g., wash with sat. NH4Cl, brine) start->workup extract Extract with Organic Solvent (e.g., Ether, EtOAc) workup->extract dry Dry over Na2SO4 or MgSO4 and concentrate extract->dry crude_product Concentrated Crude Product dry->crude_product scale_check Reaction Scale? crude_product->scale_check distillation Fractional Distillation scale_check->distillation > 5g chromatography Flash Column Chromatography scale_check->chromatography < 5g pure_product Pure this compound distillation->pure_product chromatography->pure_product

Caption: General purification workflow for this compound.

References

  • ShareOK. (n.d.). CYCLOPENTANONE ALDOL CONDENSATION – EFFECTS OF SURFACE SILANIZATION, ACETONE AND WATER CO-FEEDING ON CATALYTIC BEHAVIORS OF MAGNESIUM OXIDE-BASED SOLIDS. Retrieved from [Link]

  • Google Patents. (1958). Process for the preparation of 2, 5-dimethylcyclopentanone. US2863923A.
  • Fiveable. (n.d.). Alkylation of enolates | Organic Chemistry II Class Notes. Retrieved from [Link]

  • ResearchGate. (n.d.). Condensation reaction of cyclopentanone and cyclohexanone. Retrieved from [Link]

  • ACS Publications. (2013). Synthesis of Chiral Cyclopentenones. Chemical Reviews. Retrieved from [Link]

  • Brainly.com. (2022). Aldol Condensation Mechanism: Cyclopentanone reacted with trans-cinnamaldehyde. Retrieved from [Link]

  • MDPI. (2023). Solvent-Free Aldol Condensation of Cyclopentanone with Natural Clay-Based Catalysts: Origin of Activity & Selectivity. Retrieved from [Link]

  • SpringerLink. (2019). Aldol Condensation of Cyclopentanone with Valeraldehyde Over Metal Oxides. Catalysis Letters. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Ethylcyclopentan-1-one. PubChem. Retrieved from [Link]

  • PharmaXChange.info. (2011). Chemistry of Enolates - C vs O Alkylation. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Cyclopentanone, 2-tert-pentyl-. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cyclopentanone synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction pathways for the synthesis of bi(cyclopentane) and.... Retrieved from [Link]

  • Reddit. (2011). What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)?. r/chemistry. Retrieved from [Link]

  • ChemistryViews. (2018). Simple Synthesis of 2-Cyclopentenones. Retrieved from [Link]

  • MDPI. (2023). Development of a Computer-Aided Process for Recovering and Purifying 2-Methyl-2-Cyclopentenone Based on Measured Phase Equilibrium Data. Retrieved from [Link]

  • Imperial College London. (2004). Prof D Craig 2.O1 Organic Synthesis Lecture 3. Retrieved from [Link]

  • NIST. (n.d.). Cyclopentanone, 2,5-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cyclopentenone synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2,5-Diethyl cyclopentanone. PubChem. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of Cyclopentanone and Cyclohexanone Derivatives. Retrieved from [Link]

  • ChemistryViews. (2012). C- or O-Alkylation?. Retrieved from [Link]

  • Google Patents. (n.d.). The purification method of cyclopentanone. CN111662170B.
  • Google Patents. (1950). Purification of cyclopentanone. US2513534A.
  • ResearchGate. (2025). (PDF) Solvent-Free Synthesis of 2,5-Bis((dimethylamino)methylene)cyclopentanone. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Spectroscopy Tutorial: Examples - Example 1. Retrieved from [Link]

  • NIST. (n.d.). Cyclopentanone, 2,5-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-ethyl-2carboethoxycyclopentanone. Retrieved from [Link]

  • NIST. (n.d.). Cyclopentanone, 2-ethyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Cyclopentanone, 2-ethyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • SpectraBase. (n.d.). This compound - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

  • NIST. (n.d.). Cyclopentanone, 2-ethyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • NREL. (n.d.). Experimental and Theoretical Study of Cyclopentanone as a Catalyst for Low Temperature Alkene Oxidation. Retrieved from [Link]

  • YouTube. (2023). Solved IR,CNMR,PNMR spectra of ketone| Cyclopentanone|#CSIR #NEET#CSS. Retrieved from [Link]

Sources

Technical Support Center: Stereoselective Synthesis of 2-Alkylcyclopentanones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the stereoselective synthesis of 2-alkylcyclopentanones. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of stereocontrol in five-membered ring systems. Chiral cyclopentanones are crucial building blocks in the synthesis of natural products and pharmaceuticals, and achieving high stereoselectivity is often the most critical challenge.

This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols based on established literature and field-proven insights. We will explore the fundamental principles governing stereoselectivity and offer practical solutions to common experimental hurdles.

Section 1: Foundational Principles—The Root of Selectivity

Before troubleshooting specific issues, it is crucial to understand the underlying principles that dictate the outcome of alkylation reactions on cyclopentanone scaffolds. The regioselectivity and stereoselectivity are primarily governed by the method of enolate formation and the nature of the chiral control element.

Kinetic vs. Thermodynamic Enolate Formation: The First Point of Control

For an unsymmetrically substituted cyclopentanone, such as 2-methylcyclopentanone, deprotonation can occur at two different α-carbons, leading to two distinct regioisomeric enolates. The choice between these two is a classic example of kinetic versus thermodynamic control.[1][2]

  • Kinetic Enolate: This enolate is formed faster. Deprotonation occurs at the less sterically hindered α-carbon. To favor the kinetic enolate, conditions must be irreversible. This is achieved using a strong, bulky, non-nucleophilic base at very low temperatures.[1][3]

  • Thermodynamic Enolate: This enolate is more stable, typically because it features a more substituted double bond.[2][3] Its formation is favored under conditions that allow for equilibrium between the two enolate forms. This involves using a smaller, weaker base (or a slight excess of the ketone) at higher temperatures, allowing the less stable kinetic enolate to revert to the starting material and eventually form the more stable thermodynamic product.[1]

FeatureKinetic ControlThermodynamic Control
Product Less substituted enolate (forms faster)More substituted enolate (more stable)
Base Strong, bulky (e.g., LDA, KHMDS)[1]Weaker, smaller (e.g., NaH, NaOEt)[1][3]
Temperature Low (-78 °C)[1]Higher (0 °C to room temp.)
Reaction Time ShortLong (to allow equilibration)
Solvent Aprotic (e.g., THF)[4]Protic or aprotic

This choice is fundamental as it dictates which position on the ring will be alkylated, a critical first step before considering the facial selectivity of the incoming electrophile.

Section 2: Troubleshooting Guide & FAQs

This section addresses common problems encountered during the synthesis of chiral 2-alkylcyclopentanones in a practical question-and-answer format.

FAQ 1: Poor Enantioselectivity in Direct Alkylation

Question: "I am performing a direct α-alkylation of cyclopentanone, but the resulting 2-alkylcyclopentanone has a very low enantiomeric excess (ee). How can I improve this?"

Answer: Achieving high enantioselectivity in the direct alkylation of a prochiral ketone like cyclopentanone requires the use of an external chiral influence. Simply using an achiral base and alkylating agent will result in a racemic mixture. There are two primary strategies to induce enantioselectivity: Chiral Auxiliaries and Organocatalysis .

Troubleshooting Strategy 1.1: Employing a Chiral Auxiliary

A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. After the desired transformation, the auxiliary is cleaved and can often be recovered.[5] For ketone alkylations, this typically involves first forming a chiral enamine or imine.

  • SAMP/RAMP Hydrazones: One of the most reliable methods involves the use of (S)- or (R)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP or RAMP). The ketone is first condensed with the chiral hydrazine to form a chiral hydrazone. Deprotonation of the hydrazone with a strong base like LDA creates a chiral aza-enolate, which is then alkylated with high facial selectivity. The auxiliary is subsequently removed by ozonolysis or acid hydrolysis to yield the chiral ketone.

Troubleshooting Strategy 1.2: Asymmetric Organocatalysis

Organocatalysis uses small, chiral organic molecules to catalyze asymmetric transformations. For the α-alkylation of ketones, chiral amines, particularly proline and its derivatives, are highly effective.[6]

  • Mechanism of Action: The chiral amine catalyst reacts with the cyclopentanone to form a nucleophilic enamine intermediate in situ.[6] The chirality of the catalyst shields one face of the enamine, forcing the electrophile to approach from the less hindered face. This process continuously generates the chiral product while regenerating the catalyst.

  • Optimization:

    • Catalyst Choice: While L-proline is a good starting point, its derivatives, such as diarylprolinol silyl ethers, often provide superior enantioselectivity.[7][8]

    • Solvent: The choice of solvent can significantly impact selectivity. Nonpolar solvents like toluene or chloroform often give better results than polar solvents.[9][10]

    • Additives: The presence of acids or bases as co-catalysts can influence the reaction rate and stereochemical outcome.[10]

FAQ 2: Low Diastereoselectivity in the Alkylation of a Substituted Cyclopentanone

Question: "I am alkylating a cyclopentanone that already contains a chiral center (e.g., at the 3- or 4-position). My product is a mixture of diastereomers with a low diastereomeric ratio (dr). How can I control which diastereomer is formed?"

Answer: This is a case of substrate-controlled diastereoselectivity. The existing stereocenter should influence the facial selectivity of the incoming electrophile. If the diastereoselectivity is low, the inherent facial bias is weak, and you need to amplify it.

Troubleshooting Strategy 2.1: Leveraging Chelation Control

If your substrate has a coordinating group (e.g., a hydroxyl or alkoxy group) at the β- or γ-position relative to the enolate, you can use chelation to control the conformation of the intermediate and direct the alkylation.[11]

  • How it Works: A Lewis acidic metal cation (e.g., Mg²⁺, Zn²⁺, Ti⁴⁺) can coordinate to both the enolate oxygen and the heteroatom of the directing group.[12] This locks the molecule into a rigid, chair-like or boat-like transition state. The alkylating agent is then forced to approach from the less sterically hindered face of this complex.[13]

  • Experimental Considerations:

    • Choice of Metal: The ability to chelate is crucial. Lewis acids like MgBr₂, ZnBr₂, and TiCl₄ are effective chelating agents, whereas BF₃·OEt₂ is not and will likely lead to the non-chelated Felkin-Ahn product.[12]

    • Protecting Group: The nature of the protecting group on a hydroxyl substituent is critical. Small, coordinating protecting groups (like methoxymethyl, MOM) favor chelation, while bulky, non-coordinating groups (like tert-butyldiphenylsilyl, TBDPS) will disfavor chelation and lead to the opposite diastereomer via the Felkin-Ahn model.[13]

    • Solvent: Use weakly coordinating solvents like dichloromethane (DCM) or toluene to avoid competition with the solvent for metal coordination.[13]

Workflow for Chelation-Controlled Alkylation

G cluster_0 Decision & Preparation cluster_1 Chelation & Alkylation start Substrate with β-Hydroxy Group pg Protect Hydroxyl (e.g., MOM, Bn) start->pg enolate Form Enolate (e.g., LDA, -78°C) pg->enolate lewis Add Chelating Lewis Acid (e.g., MgBr₂) enolate->lewis Rigid Chelate Formation alkylate Add Alkyl Halide (R-X) lewis->alkylate product Single Diastereomer (syn product) alkylate->product caption Figure 1. Chelation-controlled diastereoselective alkylation. G cluster_0 Step 1: Acylation cluster_1 Step 2: Alkylation cluster_2 Step 3: Cleavage aux Chiral Oxazolidinone acyl Acylate with Cyclopentanecarbonyl Chloride aux->acyl n_acyl N-Acyl Product acyl->n_acyl enolate Form Enolate (NaHMDS, -78°C) n_acyl->enolate alkyl Add Electrophile (R-X) enolate->alkyl diastereomer Product (High d.r.) alkyl->diastereomer cleave Hydrolytic Cleavage (LiOH/H₂O₂) diastereomer->cleave product Chiral 2-Alkyl Carboxylic Acid cleave->product recycle Recovered Auxiliary cleave->recycle caption Figure 2. Stereoselective synthesis using an Evans auxiliary.

Sources

troubleshooting common issues in 2-Ethylcyclopentanone reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Ethylcyclopentanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during reactions involving this versatile cyclic ketone. Here, we provide in-depth, field-proven insights in a question-and-answer format to troubleshoot specific experimental issues, ensuring the integrity and success of your synthesis.

Frequently Asked Questions (FAQs)

FAQ 1: Low Yield of this compound in Alkylation Reactions

Question: I am attempting to synthesize this compound by alkylating cyclopentanone with an ethyl halide, but my yields are consistently low. What are the potential causes and how can I optimize the reaction?

Answer:

Low yields in the alkylation of cyclopentanone are a frequent issue stemming from several competing side reactions and suboptimal reaction conditions. The primary goal is to favor C-alkylation over other pathways.

Potential Causes and Troubleshooting Strategies:

  • Competing O-Alkylation: The enolate of cyclopentanone is an ambident nucleophile, meaning it can react at either the carbon or the oxygen atom. O-alkylation, the reaction at the oxygen, leads to the formation of a silyl enol ether or a related ether, which is a common byproduct that reduces the yield of the desired C-alkylated product.

    • Troubleshooting:

      • Solvent Choice: The choice of solvent plays a crucial role. Protic solvents can solvate the oxygen atom of the enolate, hindering O-alkylation. However, they can also protonate the enolate, reducing its reactivity. Aprotic polar solvents like THF or DME are generally preferred.

      • Counter-ion: The nature of the counter-ion associated with the enolate can influence the C/O alkylation ratio. Lithium-based bases like Lithium diisopropylamide (LDA) often favor C-alkylation due to the strong coordination of the lithium ion with the oxygen atom.[1]

  • Polyalkylation: The product, this compound, still possesses an acidic α-proton and can be deprotonated to form a new enolate, which can then be further alkylated. This leads to the formation of 2,5-diethylcyclopentanone and other polyalkylated byproducts.

    • Troubleshooting:

      • Stoichiometry of the Alkylating Agent: Use a controlled amount of the ethyl halide, typically 1.0 to 1.1 equivalents, to minimize the chance of a second alkylation event.[1]

      • Slow Addition and Low Temperature: Add the ethyl halide slowly to the enolate solution at a low temperature (e.g., -78 °C) to control the reaction rate and disfavor the deprotonation of the mono-alkylated product.[1]

  • Aldol Condensation: The enolate of cyclopentanone can react with another molecule of cyclopentanone in an aldol condensation reaction. This is particularly problematic if the alkylating agent is not reactive enough or if the reaction temperature is too high.

    • Troubleshooting:

      • Use a Strong, Non-nucleophilic Base: A strong base like LDA ensures rapid and complete formation of the enolate, minimizing the concentration of unreacted cyclopentanone that could participate in aldol reactions.[1]

      • Maintain Low Temperatures: Performing the reaction at low temperatures (-78 °C) significantly slows down the rate of aldol condensation.

Illustrative Workflow for Optimizing Alkylation:

G cluster_start Start: Low Yield cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions cluster_outcome Desired Outcome start Low Yield of this compound cause1 O-Alkylation start->cause1 cause2 Polyalkylation start->cause2 cause3 Aldol Condensation start->cause3 sol1a Use Li-based base (LDA) cause1->sol1a sol1b Optimize Solvent (THF) cause1->sol1b sol2a Control Stoichiometry (1.0-1.1 eq.) cause2->sol2a sol2b Slow Addition at Low Temp. cause2->sol2b sol3a Use Strong, Non-nucleophilic Base cause3->sol3a sol3b Maintain Low Temperature (-78°C) cause3->sol3b outcome Optimized Yield sol1a->outcome sol1b->outcome sol2a->outcome sol2b->outcome sol3a->outcome sol3b->outcome

Caption: Troubleshooting workflow for low yields in this compound synthesis.

FAQ 2: Formation of an Unexpected Byproduct During a Grignard Reaction

Question: I am reacting this compound with a Grignard reagent, but I am observing a significant amount of a byproduct that appears to be the result of a reduction rather than addition. What is happening?

Answer:

The observation of a reduction byproduct (an alcohol where the ethyl group is retained but the carbonyl is reduced to a hydroxyl group) alongside the expected tertiary alcohol from a Grignard reaction is a classic example of Grignard reagent acting as a base rather than a nucleophile.

Mechanism and Causality:

This compound has acidic α-protons on both the C2 and C5 positions. A bulky or sterically hindered Grignard reagent can act as a base, abstracting one of these α-protons to form a magnesium enolate. Subsequent workup will then protonate this enolate, regenerating the starting ketone, or in some cases, leading to reduction. The reduction pathway can occur if the Grignard reagent has a β-hydride, which can be transferred to the carbonyl carbon via a six-membered ring transition state (Meerwein-Ponndorf-Verley type reduction).

Troubleshooting Strategies:

  • Choice of Grignard Reagent: If possible, use a Grignard reagent that is less sterically hindered and lacks β-hydrides. For example, methylmagnesium bromide is less likely to cause reduction than isopropylmagnesium bromide.

  • Reaction Conditions:

    • Low Temperature: Perform the reaction at a lower temperature (e.g., 0 °C or -20 °C) to favor the nucleophilic addition pathway, which generally has a lower activation energy than the enolization/reduction pathway.

    • Inverse Addition: Add the this compound solution slowly to the Grignard reagent solution. This ensures that the Grignard reagent is always in excess, which can help to suppress enolization by favoring the faster nucleophilic addition.

  • Use of Cerium(III) Chloride (Luche Reduction Conditions): The addition of anhydrous cerium(III) chloride to the Grignard reagent before the addition of the ketone can significantly suppress enolization and reduction. Cerium(III) chloride is a hard Lewis acid that coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and promoting nucleophilic attack. This is a highly effective method for achieving clean 1,2-addition to enolizable ketones.

Comparative Reaction Conditions:

ConditionStandard GrignardInverse AdditionLuche Conditions
Reagent Order Grignard added to ketoneKetone added to GrignardKetone added to CeCl₃/Grignard mix
Temperature Room Temperature0 °C to -20 °C0 °C to -20 °C
Primary Outcome Mixture of addition and reductionImproved ratio of additionPredominantly 1,2-addition
FAQ 3: Difficulty in Purifying this compound

Question: After my synthesis, I am struggling to purify this compound from the reaction mixture. What are the recommended purification methods?

Answer:

The purification of this compound can be challenging due to its relatively low boiling point and potential for co-distillation with impurities.

Recommended Purification Protocol:

  • Aqueous Workup:

    • Quench the reaction mixture carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the aqueous layer with a suitable organic solvent like diethyl ether or ethyl acetate (3x).

    • Wash the combined organic layers with brine to remove any remaining water-soluble impurities.

    • Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

    • Filter to remove the drying agent.

  • Removal of Solvent:

    • Carefully remove the bulk of the solvent using a rotary evaporator. Be mindful of the volatility of this compound and use a moderate bath temperature.

  • Distillation:

    • Fractional distillation under reduced pressure is the most effective method for purifying this compound. The boiling point of this compound is approximately 102-104 °C at 11 mmHg.[2][3]

    • It is crucial to use an efficient fractionating column to separate it from close-boiling impurities.

    • If acidic or basic impurities are suspected, a preliminary wash of the organic extract with a dilute solution of sodium bicarbonate or dilute hydrochloric acid, respectively, can be beneficial before the final brine wash. Some older literature suggests that refluxing crude cyclopentanones with a small amount of syrupy phosphoric acid followed by distillation can aid in purification.[4]

Purification Workflow Diagram:

G A Crude Reaction Mixture B Aqueous Workup (NH4Cl, Extraction) A->B C Drying (MgSO4 or Na2SO4) B->C D Solvent Removal (Rotary Evaporator) C->D E Fractional Distillation (Reduced Pressure) D->E F Pure this compound E->F

Caption: Step-by-step purification workflow for this compound.

FAQ 4: Stability and Storage of this compound

Question: What are the best practices for the storage and handling of this compound to ensure its stability?

Answer:

Proper storage and handling are essential to maintain the purity and integrity of this compound.

Storage Recommendations:

  • Container: Store in a tightly sealed container to prevent oxidation and absorption of moisture.

  • Temperature: It is recommended to store this compound in a cool, dry, and well-ventilated place.[5] Some suppliers recommend refrigeration (2°C - 8°C).

  • Inert Atmosphere: For long-term storage, especially for high-purity samples, storing under an inert atmosphere (e.g., argon or nitrogen) can prevent degradation.

Handling Precautions:

  • This compound is a flammable liquid with a flash point of 45.8°C.[5] Keep it away from heat, sparks, and open flames.

  • It can cause skin and eye irritation.[6] Always handle it in a well-ventilated area or a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[5]

References

  • PrepChem.com. Synthesis of 2-ethyl-2carboethoxycyclopentanone. [Link]

  • Google Patents. Synthesis method of cyclopentanone-2-carboxylic acid ethyl ester.
  • ChemBK. Cyclopentanone-2-carboxylic acid ethyl ester. [Link]

  • Google Patents.

Sources

Technical Support Center: Optimizing Reaction Conditions for 2-Ethylcyclopentanone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 2-Ethylcyclopentanone synthesis. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthetic transformation. As Senior Application Scientists, we aim to provide not just protocols, but the rationale behind them to empower your experimental success.

Troubleshooting Guide: Overcoming Common Hurdles

This section addresses specific issues you might encounter during the synthesis of this compound, providing a systematic approach to problem-solving.

Issue 1: Low Yield of this compound

A low yield of the desired product is one of the most common challenges in the α-alkylation of ketones.[1][2] This can often be attributed to several factors, including incomplete reaction, side reactions, or issues with the starting materials.

Troubleshooting Workflow:

  • Verify Starting Material and Reagent Quality:

    • Cyclopentanone: Ensure it is pure and free of water. Distillation of cyclopentanone before use is recommended.

    • Ethylating Agent: Use a high-purity ethyl halide (e.g., ethyl iodide or ethyl bromide). The reactivity order is generally I > Br > Cl.[2]

    • Base: If using a strong base like Lithium Diisopropylamide (LDA), it is crucial to use freshly prepared or properly stored solutions. Titrate the base before use to determine its exact concentration.[3]

    • Solvent: Anhydrous solvents are critical. Ensure solvents like THF or diethyl ether are thoroughly dried, as water will quench the enolate.[3]

  • Optimize Enolate Formation:

    • Choice of Base: For complete and irreversible enolate formation, a strong, non-nucleophilic base like LDA is preferred over weaker bases like sodium ethoxide.[2] Weaker bases can lead to an equilibrium with a low concentration of the enolate, resulting in poor yields.[2]

    • Temperature: When using LDA, maintain a low temperature (typically -78 °C) to ensure the kinetic enolate is formed and remains stable.[2][4]

  • Assess the Alkylation Step:

    • Temperature: While enolate formation is often done at -78 °C, the alkylation step may require warming to proceed at a reasonable rate. Monitor the reaction by Thin Layer Chromatography (TLC) to find the optimal temperature.[3]

    • Order of Addition: Add the ethylating agent to the pre-formed enolate solution at a low temperature.[5]

  • Consider an Alternative Synthetic Route:

    • Stork Enamine Synthesis: This method offers a milder alternative to strong base-mediated enolizations and can help avoid issues like poly-alkylation.[6][7] The process involves forming an enamine from cyclopentanone, followed by alkylation and hydrolysis.[7][8]

Issue 2: Formation of Significant Byproducts

The presence of unexpected products can complicate purification and reduce the yield of this compound. Common side reactions include poly-alkylation, O-alkylation, and aldol condensation.[1][3]

Troubleshooting Strategies:

  • Problem: Di-ethylated and Poly-ethylated Products

    • Cause: The mono-alkylated product, this compound, still has an acidic α-hydrogen and can be deprotonated and alkylated again.[3]

    • Solution:

      • Use a slight excess of the cyclopentanone starting material relative to the base and ethylating agent.

      • Employ a strong base like LDA to achieve rapid and complete deprotonation of the starting material, minimizing the time for the product to be deprotonated.[3]

      • Add the ethylating agent slowly at a low temperature.

  • Problem: O-Alkylation Product (1-ethoxycyclopentene)

    • Cause: The enolate is an ambident nucleophile, with reactivity at both the α-carbon (C-alkylation) and the oxygen (O-alkylation).[3]

    • Solution:

      • Solvent Choice: Use less polar aprotic solvents like THF or toluene, which favor C-alkylation. Highly polar aprotic solvents like DMSO can favor O-alkylation.[3]

      • Counter-ion: Lithium enolates generally favor C-alkylation over sodium or potassium enolates.[5]

      • Alkylating Agent: "Softer" electrophiles like ethyl iodide or bromide are more likely to react at the "softer" carbon center of the enolate.[3]

  • Problem: High Molecular Weight Byproducts (Aldol Condensation)

    • Cause: The enolate of cyclopentanone can react with the carbonyl group of another cyclopentanone molecule.[5][9] This is more common with weaker bases where a significant amount of the starting ketone is present alongside the enolate.[2][5]

    • Solution:

      • Use a strong, sterically hindered base like LDA to ensure rapid and complete formation of the enolate.[2]

      • Maintain a low reaction temperature to minimize the rate of the aldol reaction.[5]

Issue 3: Difficulty in Product Purification

Even with a successful reaction, isolating pure this compound can be challenging.

Purification Troubleshooting:

  • Azeotropic Distillation: this compound can form azeotropes with water, which can complicate purification by simple distillation.[10]

  • Chromatography: Flash column chromatography is often an effective method for separating this compound from starting materials and byproducts. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is typically used.

  • Acid Wash: Washing the crude product with a dilute acid solution can help remove any remaining enamine or basic impurities if the Stork enamine route was used.[11]

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the theoretical and practical aspects of this compound synthesis.

Q1: What is the fundamental mechanism for the alkylation of cyclopentanone?

The reaction proceeds via the formation of a nucleophilic enolate. A base removes an acidic α-hydrogen from cyclopentanone to form the enolate, which then attacks an ethylating agent (like ethyl iodide) in an SN2 reaction to form a new carbon-carbon bond at the α-position.[3]

Q2: What is the difference between kinetic and thermodynamic enolates in the context of alkylating a substituted cyclopentanone?

If you were to start with a substituted cyclopentanone, you could form two different enolates. The kinetic enolate is formed faster and is typically the less substituted enolate. Its formation is favored by using a strong, sterically hindered base like LDA at low temperatures (-78 °C).[4][12] The thermodynamic enolate is the more stable, more substituted enolate. Its formation is favored by using a weaker base at higher temperatures, which allows for an equilibrium to be established.[4][12] For the synthesis of this compound from cyclopentanone, this is not a primary concern as cyclopentanone is symmetrical.

Q3: Why is the Stork enamine synthesis sometimes preferred over direct enolate alkylation?

The Stork enamine synthesis offers several advantages:

  • It uses milder reaction conditions, avoiding the need for extremely strong bases like LDA.[6]

  • It is very effective for selective mono-alkylation, reducing the likelihood of poly-alkylation that can occur with direct enolate alkylation.[6][7]

  • Enamines are generally easier to prepare and handle than enolates.[7]

Q4: Can Robinson annulation be used to synthesize a derivative of this compound?

Yes, the Robinson annulation is a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation.[13] If an enolate of this compound were reacted with an α,β-unsaturated ketone like methyl vinyl ketone, a new six-membered ring would be formed, resulting in a bicyclic product.[14][15]

Experimental Protocols

Protocol 1: Alkylation of Cyclopentanone using LDA

This protocol describes the synthesis of this compound via a lithium enolate.

Materials:

  • Diisopropylamine

  • n-Butyllithium (n-BuLi)

  • Anhydrous Tetrahydrofuran (THF)

  • Cyclopentanone

  • Ethyl iodide

  • Saturated aqueous ammonium chloride solution

Procedure:

  • LDA Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve diisopropylamine (1.05 equivalents) in anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath). Add n-BuLi (1.0 equivalent) dropwise. Stir the solution at -78 °C for 30 minutes.

  • Enolate Formation: To the freshly prepared LDA solution at -78 °C, add a solution of cyclopentanone (1.0 equivalent) in anhydrous THF dropwise. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.[3]

  • Alkylation: Add ethyl iodide (1.05 equivalents) to the enolate solution at -78 °C. Stir the reaction mixture at this temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.[3]

  • Work-up: Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature.

  • Extraction and Purification: Extract the aqueous layer with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or distillation.

Protocol 2: Stork Enamine Synthesis of this compound

This protocol outlines the synthesis using an enamine intermediate.

Materials:

  • Cyclopentanone

  • Pyrrolidine (or another secondary amine)

  • p-Toluenesulfonic acid (catalytic amount)

  • Anhydrous toluene

  • Ethyl iodide

  • Anhydrous dioxane

  • 10% Aqueous HCl

Procedure:

  • Enamine Formation: In a round-bottom flask equipped with a Dean-Stark apparatus, combine cyclopentanone (1.0 equivalent), pyrrolidine (1.2 equivalents), and a catalytic amount of p-toluenesulfonic acid in anhydrous toluene. Reflux the mixture until the theoretical amount of water has been collected, indicating the completion of the enamine formation (typically 4-6 hours).[6]

  • Purification of Enamine: Cool the reaction mixture and remove the toluene under reduced pressure. The crude enamine can be purified by vacuum distillation.

  • Alkylation: Dissolve the purified enamine (1.0 equivalent) in anhydrous dioxane. Add ethyl iodide (1.1 equivalents) dropwise at room temperature. Stir the mixture for 12-24 hours.[6]

  • Hydrolysis: Add 10% aqueous HCl to the reaction mixture to hydrolyze the resulting iminium salt. Stir for 1 hour.[6]

  • Extraction and Purification: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or distillation.

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound
FeatureDirect Alkylation (LDA)Stork Enamine Synthesis
Base Strong, non-nucleophilic (e.g., LDA)Not required for alkylation step
Reaction Temp. Low (-78 °C)Room temperature to reflux
Key Intermediate Lithium enolateEnamine
Selectivity Prone to poly-alkylation if not controlledGenerally good mono-alkylation selectivity
Advantages Direct, one-pot after enolate formationMilder conditions, avoids strong bases
Disadvantages Requires cryogenic temperatures, strictly anhydrousRequires an extra step for enamine formation and hydrolysis

Visualizations

Diagram 1: General Mechanism of Cyclopentanone Alkylation

G cluster_0 Enolate Formation cluster_1 Alkylation (SN2) A Cyclopentanone C Cyclopentanone Enolate A->C - H+ B Base (e.g., LDA) B->A D Ethyl Iodide (Et-I) E This compound C->E D->C F I-

Caption: Mechanism of cyclopentanone alkylation via enolate formation.

Diagram 2: Troubleshooting Workflow for Low Yield

G Start Low Yield of this compound Check_Reagents Verify Reagent Purity & Dryness (Ketone, Base, Solvent, Alkylating Agent) Start->Check_Reagents Check_Reagents->Start Impure/Wet Optimize_Enolate Optimize Enolate Formation (Base choice, Temperature, Time) Check_Reagents->Optimize_Enolate Reagents OK Optimize_Enolate->Start Inefficient Optimize_Alkylation Optimize Alkylation Step (Temperature, Order of Addition) Optimize_Enolate->Optimize_Alkylation Enolate formation optimized Consider_Alternatives Consider Alternative Routes (e.g., Stork Enamine Synthesis) Optimize_Alkylation->Consider_Alternatives Still low yield Success Improved Yield Optimize_Alkylation->Success Alkylation successful Consider_Alternatives->Success

Caption: Systematic workflow for troubleshooting low product yield.

References

  • Benchchem. (n.d.). Troubleshooting low yields in the alkylation of 2-methoxycarbonylcyclopentanone.
  • PrepChem.com. (n.d.). Synthesis of 2-ethyl-2carboethoxycyclopentanone.
  • Benchchem. (n.d.). Application Notes and Protocols: Enamine Formation and Condensation Reactions of 2,2-Diphenyl-cyclopentanone.
  • Cooper, E., Alcock, E., Power, M., & McGlacken, G. (2023). The α-alkylation of ketones in flow. Reaction Chemistry & Engineering. DOI:10.1039/D3RE00229B.
  • ChemTube3D. (n.d.). Aldol reaction of cyclopentanone.
  • Benchchem. (n.d.). Improving the efficiency of prostaglandin synthesis from cyclopentanone precursors.
  • ChemistryViews. (2018). Simple Synthesis of 2-Cyclopentenones.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Reaction Conditions for Alkylation of Ketones.
  • Organic Chemistry Portal. (n.d.). Cyclopentenone synthesis.
  • ResearchGate. (2025). Synthesis of Cyclopentanone and Cyclohexanone Derivatives.
  • Organic Syntheses. (n.d.). Cyclopentanone, 2-tert-pentyl-.
  • Master Organic Chemistry. (2018). The Robinson Annulation.
  • Wikipedia. (n.d.). Robinson annulation.
  • AlQalam Journal of Medical and Applied Sciences. (2025). Synthesis of Cyclopentanone and Cyclohexanone Derivatives.
  • Chemistry LibreTexts. (2023). Enamine Reactions.
  • MDPI. (n.d.). Development of a Computer-Aided Process for Recovering and Purifying 2-Methyl-2-Cyclopentenone Based on Measured Phase Equilibrium Data.
  • NROChemistry. (n.d.). Robinson Annulation.
  • Organic Chemistry Portal. (n.d.). Robinson Annulation.
  • Organic Chemistry Portal. (n.d.). Cyclopentanone synthesis.
  • ACS Publications. (n.d.). Synthesis of Chiral Cyclopentenones. Chemical Reviews.
  • Google Patents. (n.d.). US5672763A - Process for the preparation of 2-substituted cyclopentanones.
  • ResearchGate. (n.d.). Ketone α-alkylation at the more-hindered site.
  • Benchchem. (n.d.). Common side reactions in the methylation of cyclohexanone.
  • Chemistry LibreTexts. (2022). 12.5: α-Carbon Reactions in the Synthesis Lab - Kinetic vs. Thermodynamic Alkylation Products.
  • Wikipedia. (n.d.). Stork enamine alkylation.
  • Lumen Learning. (n.d.). 9.7. Enolate alkylation. Organic Chemistry 1: An open textbook.
  • Master Organic Chemistry. (2025). Enamines.
  • Organic Syntheses. (n.d.). cyclopentanone.
  • Google Patents. (n.d.). Synthesis method of cyclopentanone-2-carboxylic acid ethyl ester.
  • Chemistry LibreTexts. (2025). 23.12: The Robinson Annulation Reaction.
  • PubMed. (2014). Efficient Synthesis of the Cyclopentanone Fragrances (Z)-3-(2-oxopropyl).
  • Google Patents. (n.d.). US2513534A - Purification of cyclopentanone.
  • National Institutes of Health. (n.d.). 2-Ethylcyclopentan-1-one. PubChem.
  • Google Patents. (n.d.). CN111662170B - The purification method of cyclopentanone.

Sources

Technical Support Center: Purification of 2-Ethylcyclopentanone by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Ethylcyclopentanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the column chromatography purification of this valuable synthetic intermediate. Our goal is to equip you with the expertise and practical insights needed to overcome common challenges and achieve high purity for your downstream applications.

Frequently Asked Questions (FAQs)

Here are some quick answers to common questions encountered during the purification of this compound.

Q1: What is the recommended stationary phase for the column chromatography of this compound?

A1: For the purification of this compound, silica gel (SiO₂) is the most commonly used and recommended stationary phase.[1] Its slightly acidic nature is generally well-tolerated by ketones. However, if you observe product degradation on the TLC plate or during the column, which can manifest as streaking or the appearance of new spots, consider using deactivated silica gel or switching to a more neutral stationary phase like alumina (Al₂O₃).

Q2: How do I choose an appropriate mobile phase (eluent) for the separation?

A2: The selection of the mobile phase is critical for achieving good separation. A mixture of a non-polar solvent and a slightly more polar solvent is typically used. Common choices include mixtures of hexanes (or heptane) and ethyl acetate. The optimal ratio should be determined by thin-layer chromatography (TLC) prior to running the column. Aim for a solvent system that provides a retention factor (Rf) of approximately 0.2-0.4 for this compound.[2]

Q3: My compound is not visible under UV light on the TLC plate. How can I visualize it?

A3: this compound and its common impurities, such as cyclopentanone, lack strong UV chromophores and may not be visible under a UV lamp.[3] In this case, chemical staining is necessary. Effective stains for visualizing ketones include:

  • 2,4-Dinitrophenylhydrazine (DNPH) stain: This stain reacts specifically with aldehydes and ketones to form yellow to orange spots.[2][4][5][6][7][8]

  • Potassium permanganate (KMnO₄) stain: This is a general oxidizing stain that can visualize a wide range of organic compounds, including ketones, which will appear as yellow-brown spots on a purple background.[4][9][10]

  • p-Anisaldehyde stain: This is a versatile stain that can produce a range of colors with different functional groups upon heating and can be effective for ketones.[3][5]

Q4: I'm seeing multiple spots on my TLC after running the synthesis of this compound. What are the likely impurities?

A4: The synthesis of this compound is commonly achieved through the α-alkylation of cyclopentanone. Potential impurities include:

  • Unreacted Cyclopentanone: Incomplete reaction will leave residual starting material.

  • O-alkylation byproduct (2-ethoxycyclopent-1-ene): Alkylation can sometimes occur on the oxygen of the enolate, leading to this isomeric impurity.[11][12][13][14][15]

  • Dialkylation byproduct (2,5-diethylcyclopentanone or 2,2-diethylcyclopentanone): Over-alkylation can lead to the addition of a second ethyl group.

In-Depth Troubleshooting Guide

This section provides detailed solutions to more complex issues you might encounter during the column chromatography purification of this compound.

Problem 1: Poor Separation Between this compound and Unreacted Cyclopentanone

Symptoms:

  • Overlapping spots on the analytical TLC plate.

  • Mixed fractions containing both the product and starting material after column chromatography.

Causality and Solution:

This compound is less polar than cyclopentanone due to the presence of the ethyl group, which increases its hydrophobic character. Therefore, this compound will have a higher Rf value than cyclopentanone in a normal-phase chromatography system.

Troubleshooting Workflow:

start Poor Separation of Product and Starting Material step1 Decrease Mobile Phase Polarity start->step1 Initial Approach step2 Run a Gradient Elution step1->step2 Insufficient ΔRf end_good Improved Separation step1->end_good Sufficient ΔRf step3 Check Column Packing step2->step3 Continued Issues step2->end_good Successful Separation step3->end_good Identified and Corrected Packing Issue end_bad Persistent Overlap step3->end_bad Re-evaluate Synthesis

Caption: Troubleshooting workflow for poor separation.

  • Optimize the Mobile Phase:

    • Decrease Polarity: If the spots are too high on the TLC plate (high Rf), decrease the concentration of the more polar solvent (e.g., ethyl acetate). A lower polarity mobile phase will increase the interaction of the compounds with the silica gel, leading to lower Rf values and potentially better separation.

    • Fine-tune the Ratio: Prepare several TLC developing chambers with slightly different solvent ratios (e.g., 98:2, 97:3, 95:5 hexanes:ethyl acetate) to find the optimal system that maximizes the distance between the two spots.

  • Employ Gradient Elution:

    • If a single solvent system (isocratic elution) fails to provide adequate separation, a gradient elution can be highly effective. Start with a low polarity mobile phase (e.g., 100% hexanes or a very low percentage of ethyl acetate) to elute the less polar impurities. Gradually increase the polarity of the mobile phase by slowly increasing the concentration of ethyl acetate. This will first elute the this compound, followed by the more polar cyclopentanone.

Problem 2: Co-elution of this compound with a Close-Running Impurity

Symptoms:

  • A single elongated spot on the TLC plate, or two very closely spaced spots.

  • Fractions appear pure by TLC, but subsequent analysis (e.g., NMR or GC-MS) reveals a persistent impurity.

Causality and Solution:

This issue often arises from the presence of the O-alkylation or dialkylation byproducts, which may have polarities very similar to the desired product.

Troubleshooting Steps:

  • High-Resolution TLC: Run a TLC plate and allow the solvent front to travel a longer distance. This can sometimes exaggerate small differences in Rf values.

  • Alternative Solvent Systems: Experiment with different solvent systems. For example, replacing ethyl acetate with diethyl ether or dichloromethane can alter the selectivity of the separation.

  • Adjust Column Parameters:

    • Increase Column Length: A longer column provides more surface area for interaction, which can improve the separation of closely eluting compounds.

    • Decrease Flow Rate: A slower flow rate allows more time for equilibrium between the stationary and mobile phases, often leading to better resolution.

Problem 3: Product Degradation on the Column

Symptoms:

  • Streaking on the TLC plate.

  • Appearance of new, lower Rf spots during column chromatography that were not present in the initial crude mixture.

  • Low overall yield of the purified product.

Causality and Solution:

The slightly acidic nature of silica gel can sometimes catalyze side reactions, such as aldol condensation or other decomposition pathways, especially if the crude material contains basic or acidic residues from the synthesis.

Decomposition Mitigation Strategy:

start Product Degradation Observed step1 Neutralize Crude Product start->step1 step2 Deactivate Silica Gel step1->step2 If degradation persists end Stable Product step1->end Problem Solved step3 Switch to Alumina step2->step3 If still unstable step2->end Problem Solved step3->end Problem Solved

Caption: Strategy to mitigate product degradation.

  • Neutralize the Crude Mixture: Before loading onto the column, dissolve your crude product in a suitable solvent (e.g., diethyl ether or ethyl acetate) and wash it with a saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate and remove the solvent. This will remove any residual acid or base that could promote degradation on the silica gel.

  • Use Deactivated Silica Gel: Prepare a slurry of silica gel in your chosen eluent and add a small amount of a neutral or basic compound, such as triethylamine (typically 0.1-1% by volume). This will neutralize the acidic sites on the silica gel.

  • Switch to Alumina: If degradation persists, consider using alumina as the stationary phase. Alumina is generally less acidic than silica gel and can be a good alternative for acid-sensitive compounds. Remember to re-optimize your mobile phase system on an alumina TLC plate first.

Experimental Protocols

Protocol 1: TLC Analysis of the Reaction Mixture
  • Prepare the TLC Plate: Using a pencil, lightly draw a starting line approximately 1 cm from the bottom of a silica gel TLC plate.

  • Spot the Plate: Dissolve a small amount of your crude reaction mixture in a volatile solvent (e.g., ethyl acetate). Use a capillary tube to spot the solution onto the starting line. It is also advisable to spot a reference standard of cyclopentanone if available.

  • Develop the Plate: Place the TLC plate in a developing chamber containing your chosen mobile phase (e.g., 95:5 hexanes:ethyl acetate). Ensure the solvent level is below the starting line. Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualize the Plate:

    • Remove the plate from the chamber and mark the solvent front with a pencil.

    • Allow the plate to dry completely.

    • Attempt visualization under a UV lamp (254 nm).

    • If spots are not visible, use a chemical stain (e.g., DNPH or potassium permanganate) by dipping the plate into the staining solution and gently heating with a heat gun until spots appear.[8][16]

  • Calculate Rf Values: The Rf value is the ratio of the distance traveled by the spot to the distance traveled by the solvent front.[2][4][5][6]

Protocol 2: Column Chromatography Purification
  • Prepare the Column:

    • Select a glass column of appropriate size.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a small layer of sand.

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase.

    • Carefully pour the slurry into the column, ensuring no air bubbles are trapped.

    • Allow the silica gel to settle, and then add another layer of sand on top.

  • Load the Sample:

    • Dissolve the crude this compound in a minimal amount of the mobile phase.

    • Carefully add the sample solution to the top of the column.

    • Alternatively, for less soluble samples, pre-adsorb the crude material onto a small amount of silica gel and load the dry powder onto the top of the column.

  • Elute the Column:

    • Carefully add the mobile phase to the top of the column.

    • Apply gentle pressure (e.g., with a bellows or nitrogen line) to maintain a steady flow rate.

    • If using a gradient elution, gradually increase the proportion of the more polar solvent.

  • Collect and Analyze Fractions:

    • Collect the eluent in a series of test tubes or flasks.

    • Analyze the fractions by TLC to determine which ones contain the purified this compound.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Data Summary

The following table provides a qualitative comparison of the expected chromatographic behavior of this compound and its common impurities.

CompoundStructureExpected PolarityExpected Rf Value (Relative to Product)
This compoundthis compound--
CyclopentanoneCyclopentanoneMore PolarLower
2-ethoxycyclopent-1-ene (O-alkylation)2-ethoxycyclopent-1-eneLess PolarHigher
2,5-diethylcyclopentanone (Dialkylation)2,5-diethylcyclopentanoneLess PolarHigher

References

  • UCLA Chemistry and Biochemistry. (n.d.). TLC Stains. Retrieved from [Link]

  • Chemistry For Everyone. (2023, September 9). What Is The RF Value And Its Importance In Chromatography? [Video]. YouTube. [Link]

  • Study.com. (n.d.). Retention Factor in Chromatography | Overview & Formula. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Chromatography. In StatPearls. Retrieved from [Link]

  • BYJU'S. (n.d.). RF Value Explanation. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Cyclopentanone, 3-(1-octenyl)-, (E)-. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12546143, (R)-2-ethylcyclopentanone. Retrieved from [Link]

  • Biotage. (2023, January 24). When is Gradient Elution Better than Isocratic Elution? Retrieved from [Link]

  • Kianshardanesh.com. (n.d.). Comparison of Isocratic and Gradient Elution. Retrieved from [Link]

  • Interchim – Blog. (n.d.). TLC Fundamentals – Stationary & mobile phase choice (part 4). Retrieved from [Link]

  • LCGC International. (n.d.). Stationary Phases for Modern Thin-Layer Chromatography. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Cyclopentanone, 2-ethyl- (CAS 4971-18-0). Retrieved from [Link]

  • Nichols, L. (2021, August 22). Visualizing a TLC plate [Video]. YouTube. [Link]

  • Owlstown. (2016, March 24). Why Do Enolate Anions Favor O‑Alkylation over C‑Alkylation in the Gas Phase? The Roles of Resonance and Inductive Effects. Retrieved from [Link]

  • Reddit. (2011, September 18). What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)? Retrieved from [Link]

  • Craig, D. (2004, October 14). Organic Synthesis Lecture 3. Imperial College London.
  • PharmaXChange.info. (2011, February 25). Chemistry of Enolates - C vs O Alkylation. Retrieved from [Link]

  • ChemistryViews. (2012, November 21). C- or O-Alkylation? Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Cyclopentanone, 2-ethyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 92991, 2-Ethylcyclopentan-1-one. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Mass spectrum of Cyclopentanone, 2-ethyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12546143, (R)-2-ethylcyclopentanone. Retrieved from [Link]

  • Royal Society of Chemistry. (2023, May 11). The α-alkylation of ketones in flow. Reaction Chemistry & Engineering. [Link]

Sources

Technical Support Center: Purification of Crude 2-Ethylcyclopentanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of crude 2-Ethylcyclopentanone. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common purity challenges encountered during and after the synthesis of this valuable cyclic ketone intermediate. Here, we provide in-depth, field-proven insights and detailed protocols to help you achieve high-purity this compound for your critical applications.

Frequently Asked Questions (FAQs)

Q1: My crude this compound shows multiple peaks on GC-MS analysis. What are the likely impurities?

A1: The identity of impurities is intrinsically linked to the synthetic route employed. The two most common pathways to 2-alkylcyclopentanones are the Dieckmann condensation and the Robinson annulation.

  • From Dieckmann Condensation: A likely route to this compound is the Dieckmann condensation of diethyl heptanedioate (also known as diethyl pimelate), followed by alkylation with an ethyl halide and subsequent decarboxylation. In this case, common impurities include:

    • Unreacted Diethyl Heptanedioate: The starting diester.

    • 2-Carbethoxycyclopentanone (Ethyl 2-oxocyclopentanecarboxylate): The intermediate β-keto ester formed after cyclization but before complete hydrolysis and decarboxylation.

    • Solvent Residues: Residual solvents from the reaction or workup.

  • From Robinson Annulation: While less direct for this specific product, a Robinson-type annulation could be envisioned. This reaction combines a Michael addition with an intramolecular aldol condensation. Impurities could include:

    • Unreacted Starting Materials: For instance, 2-pentanone and methyl vinyl ketone.

    • Michael Adduct Intermediate: The product of the initial Michael addition before the final ring-closing aldol condensation.

    • Self-Condensation Products: Byproducts from the starting ketone or enone reacting with themselves under the reaction conditions.

Q2: I have a high-boiling impurity in my this compound. How can I effectively remove it?

A2: High-boiling impurities, such as unreacted diethyl heptanedioate or the intermediate 2-carbethoxycyclopentanone, are best removed by fractional distillation . The significant difference in boiling points between these impurities and the desired product allows for efficient separation. A detailed protocol is provided in the Troubleshooting Guides section.

Q3: My product has a slight color and an unusual odor, suggesting aldehyde or other reactive carbonyl impurities. How can I address this?

A3: Aldehydic or other highly reactive carbonyl impurities can arise from side reactions or oxidation. A bisulfite wash is a highly effective chemical purification method for removing such impurities. This technique relies on the formation of a water-soluble bisulfite adduct with the impurity, which can then be separated in an aqueous phase. A detailed protocol is available in the Troubleshooting Guides section.

Q4: Can I use column chromatography to purify this compound?

A4: While possible, column chromatography is often less practical for the large-scale purification of relatively non-polar, volatile compounds like this compound compared to distillation. It can be a useful technique for removing very high molecular weight or highly polar impurities if distillation is not effective.

Troubleshooting Guides & Detailed Protocols

This section provides step-by-step methodologies for the most common purification challenges.

Guide 1: Purification by Fractional Distillation

Issue: Presence of high-boiling or low-boiling impurities with a significant boiling point difference from this compound.

Principle of Causality: Fractional distillation separates liquids based on their boiling points. By carefully controlling the temperature, compounds with different volatilities can be sequentially distilled and collected as separate fractions. The efficiency of the separation is dependent on the difference in boiling points and the efficiency of the distillation column (number of theoretical plates).

Data for Distillation Planning:

CompoundRoleBoiling Point (°C at 1 atm)
This compound Product 158-160
Diethyl HeptanedioateImpurity (Dieckmann)~254
2-CarbethoxycyclopentanoneImpurity (Dieckmann)~221
2-PentanoneImpurity (Robinson)~102
Methyl Vinyl KetoneImpurity (Robinson)~81.4

Experimental Protocol: Fractional Distillation

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry.

    • Place a magnetic stir bar in the round-bottom flask.

    • The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.

  • Distillation Procedure:

    • Charge the crude this compound into the round-bottom flask, filling it to no more than two-thirds of its volume.

    • Begin heating the flask gently with a heating mantle. Stir the liquid to ensure smooth boiling.

    • Observe the vapor rising through the fractionating column. The temperature should be monitored closely.

    • Fraction 1 (Low-Boiling Impurities): Collect any distillate that comes over at a temperature significantly below the boiling point of this compound (e.g., < 150 °C). This fraction will contain lower-boiling impurities such as residual solvents or byproducts from a Robinson annulation.

    • Fraction 2 (Pure Product): As the temperature stabilizes at the boiling point of this compound (158-160 °C), change the receiving flask to collect the pure product. Collect the distillate until the temperature begins to drop or rise significantly, or until only a small amount of liquid remains in the distilling flask.

    • Fraction 3 (High-Boiling Impurities): If you continue to heat and the temperature rises significantly above 160 °C, this indicates the presence of higher-boiling impurities. These should be collected in a separate flask.

    • Do not distill to dryness to avoid the formation of potentially explosive peroxides.

  • Analysis:

    • Analyze the collected fractions by GC-MS to confirm the purity of the this compound fraction.

Fractional_Distillation_Workflow cluster_setup Apparatus Setup cluster_distillation Distillation Process cluster_analysis Analysis setup_flask Round-bottom flask with crude product and stir bar setup_column Fractionating column setup_flask->setup_column setup_head Distillation head with thermometer setup_column->setup_head setup_condenser Condenser setup_head->setup_condenser setup_receiver Receiving flask setup_condenser->setup_receiver heat Gentle heating and stirring collect_f1 Collect Fraction 1 (Low-boilers, T < 150°C) heat->collect_f1 collect_f2 Collect Fraction 2 (Pure Product, T = 158-160°C) collect_f1->collect_f2 collect_f3 Collect Fraction 3 (High-boilers, T > 160°C) collect_f2->collect_f3 gcms GC-MS analysis of fractions collect_f3->gcms Analyze Purity

Fractional Distillation Workflow for this compound Purification
Guide 2: Chemical Purification via Bisulfite Wash

Issue: Presence of reactive carbonyl impurities, such as aldehydes or unhindered ketones, leading to discoloration or off-odors.

Principle of Causality: Sodium bisulfite reacts with aldehydes and some sterically unhindered ketones (including cyclic ketones) to form a solid or water-soluble bisulfite adduct.[1][2] This adduct can be easily separated from the less reactive this compound in an aqueous phase through liquid-liquid extraction. The reaction is reversible, allowing for the potential recovery of the impurity if desired.

Experimental Protocol: Bisulfite Wash

  • Dissolution:

    • Dissolve the crude this compound in a suitable organic solvent in which both the product and the impurities are soluble. Diethyl ether or methyl tert-butyl ether (MTBE) are good choices. Use approximately 3-5 volumes of solvent relative to the crude product.

  • Extraction:

    • Transfer the solution to a separatory funnel.

    • Add an equal volume of a saturated aqueous solution of sodium bisulfite.

    • Stopper the funnel and shake vigorously for 2-3 minutes, venting frequently to release any pressure buildup.

    • Allow the layers to separate. The aqueous layer (bottom) will contain the bisulfite adduct of the reactive carbonyl impurities.

    • Drain the aqueous layer.

  • Washing:

    • Wash the organic layer sequentially with:

      • An equal volume of saturated aqueous sodium bicarbonate solution (to neutralize any residual acid).

      • An equal volume of brine (saturated aqueous sodium chloride) to aid in the removal of water.

    • Drain the aqueous layer after each wash.

  • Drying and Concentration:

    • Transfer the organic layer to a clean flask and dry over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator.

  • Final Purification (Optional):

    • The resulting this compound may be further purified by simple or fractional distillation if needed.

Bisulfite_Wash_Workflow start Crude this compound dissolve Dissolve in organic solvent (e.g., Diethyl Ether) start->dissolve extract Extract with saturated aqueous Sodium Bisulfite dissolve->extract separate Separate aqueous layer (contains impurity adduct) extract->separate wash_bicarb Wash organic layer with saturated NaHCO3 solution separate->wash_bicarb wash_brine Wash organic layer with brine wash_bicarb->wash_brine dry Dry organic layer over anhydrous MgSO4 or Na2SO4 wash_brine->dry filter Filter to remove drying agent dry->filter concentrate Concentrate under reduced pressure filter->concentrate product Purified this compound concentrate->product

Bisulfite Wash Workflow for Removing Reactive Carbonyl Impurities

References

  • Workup: Aldehydes. Department of Chemistry: University of Rochester. [Link]

  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. PMC - NIH. [Link]

Sources

Technical Support Center: Catalyst Deactivation in 2-Ethylcyclopentanone Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing challenges related to catalyst deactivation in reactions involving 2-Ethylcyclopentanone. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions to navigate the complexities of catalyst stability and performance in your experiments.

Introduction to Catalyst Deactivation in Cyclic Ketone Synthesis

The synthesis and modification of substituted cyclopentanones, such as this compound, are pivotal steps in the production of fine chemicals and active pharmaceutical ingredients (APIs). Catalytic hydrogenation is a cornerstone of these processes, offering high efficiency and selectivity. However, the gradual loss of catalyst activity—a phenomenon known as deactivation—is a significant operational hurdle. Understanding the root causes of deactivation is paramount for process optimization, cost reduction, and ensuring consistent product quality.

This guide provides a structured approach to identifying, mitigating, and reversing catalyst deactivation in the context of this compound reactions, drawing upon established principles of heterogeneous catalysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts used for reactions involving this compound, and what are their typical modes of deactivation?

A1: Reactions involving this compound, particularly its synthesis via hydrogenation of precursors or its further reduction, commonly employ both noble and non-noble metal catalysts.

  • Noble Metal Catalysts : Palladium (Pd), Platinum (Pt), and Ruthenium (Ru) are highly effective due to their high activity at relatively mild conditions.[1]

    • Common Deactivation Mechanisms :

      • Poisoning : Susceptible to poisoning by sulfur compounds, carbon monoxide, and other strong-binding species present in the feedstock or solvent.[2]

      • Leaching : The active metal can dissolve into the reaction medium, especially in liquid-phase reactions with certain organic solvents or additives.[3][4]

      • Sintering : At elevated temperatures, metal nanoparticles can agglomerate, leading to a loss of active surface area.

  • Non-Noble Metal Catalysts : Nickel (Ni) and Copper (Cu), often in bimetallic formulations (e.g., Ni-Cu), are cost-effective alternatives.[1][5]

    • Common Deactivation Mechanisms :

      • Coking/Fouling : Prone to the deposition of carbonaceous materials (coke) or polymeric byproducts on the active sites, particularly at higher temperatures.[6]

      • Oxidation : The active metallic state can be oxidized, rendering the catalyst inactive.

      • Leaching : Similar to noble metals, leaching can occur, influenced by the reaction environment.

Q2: How can I determine the primary cause of my catalyst's deactivation?

A2: A systematic characterization of the spent (used) catalyst is crucial for diagnosing the deactivation mechanism. A combination of analytical techniques provides a comprehensive picture of the changes in the catalyst's physical and chemical properties.

Analytical TechniqueInformation ProvidedImplication for Deactivation Mechanism
Inductively Coupled Plasma (ICP-OES/MS) Elemental analysis of the catalyst and reaction filtrate.Detects loss of active metal (leaching) and the presence of elemental poisons (e.g., S, Pb).
Brunauer-Emmett-Teller (BET) Analysis Measures the specific surface area and pore size distribution.A significant decrease in surface area can indicate sintering or pore blockage due to coking/fouling.[6]
X-ray Photoelectron Spectroscopy (XPS) Determines the elemental composition and oxidation state of the catalyst surface.Identifies surface poisons and changes in the oxidation state of the active metal.
Transmission Electron Microscopy (TEM) Visualizes the morphology and size of metal nanoparticles.Directly observes sintering (particle agglomeration) and can reveal coke deposition.
Thermogravimetric Analysis (TGA) Measures weight changes as a function of temperature.Quantifies the amount of deposited coke or other volatile residues by observing weight loss upon heating.[7]
Temperature-Programmed Desorption/Oxidation (TPD/TPO) Identifies and quantifies adsorbed species and the nature of carbonaceous deposits.Helps to characterize poisons and the type of coke formed on the catalyst surface.
Q3: What are the typical reaction conditions for cyclopentanone hydrogenation, and how do they influence catalyst deactivation?

A3: The hydrogenation of precursors to cyclopentanones typically occurs under the following conditions, each of which can impact catalyst stability:[1]

  • Temperature (110–180 °C) : Higher temperatures can accelerate the reaction rate but also promote deactivation through sintering and coking.[1][8]

  • Hydrogen Pressure (1–5 MPa) : Sufficient hydrogen pressure is necessary for the hydrogenation reaction. Inadequate pressure can lead to the formation of unsaturated intermediates that may polymerize and foul the catalyst.[1]

  • Solvent : Aqueous-phase reactions are common. The choice of solvent can influence catalyst stability; for instance, some organic solvents may promote leaching of the active metal.[3] Additives like bases or acids can also affect catalyst performance and longevity.[4]

Troubleshooting Guides

Guide 1: Diagnosing and Mitigating Catalyst Poisoning

Catalyst poisoning occurs when impurities in the reaction stream strongly adsorb to the active sites, blocking them from participating in the desired reaction. This is often a rapid and severe form of deactivation.

Symptoms of Poisoning:
  • Sharp, often irreversible, drop in catalyst activity.

  • No significant change in catalyst morphology (as seen by TEM) or surface area (as measured by BET).

Troubleshooting Workflow:

G A Sudden Loss of Activity Observed B Analyze Feedstock and Solvents for Impurities (e.g., S, Cl, CO) A->B C Characterize Spent Catalyst using XPS and ICP A->C D Poison Identified on Catalyst Surface? C->D Yes E Implement Feedstock Purification (e.g., guard beds, distillation) D->E F Consider Poison-Resistant Catalyst Formulation (e.g., bimetallic catalysts) D->F G Attempt Catalyst Regeneration (if poison is reversible) D->G No, but suspected H Monitor Catalyst Performance E->H F->H G->H

Caption: Workflow for troubleshooting catalyst poisoning.

Step-by-Step Protocol for Mitigating Poisoning:
  • Identify the Poison :

    • Feedstock Analysis : Use techniques like Gas Chromatography (GC) coupled with a sulfur or nitrogen-specific detector to identify potential poisons in your starting materials and solvents.

    • Catalyst Surface Analysis : Employ XPS to detect the presence of poisoning elements on the surface of the deactivated catalyst.[2]

  • Purify the Feedstock :

    • Guard Beds : Install a bed of adsorbent material upstream of the reactor to capture specific poisons before they reach the catalyst.

    • Solvent Purity : Ensure high-purity solvents are used, as trace impurities can accumulate over time and poison the catalyst.

  • Select a Poison-Resistant Catalyst :

    • If the poison cannot be easily removed, consider using a catalyst that is more tolerant. For example, some bimetallic catalysts exhibit higher resistance to certain poisons compared to their monometallic counterparts.

  • Regeneration (for Reversible Poisoning) :

    • For some poisons, regeneration is possible. This may involve a high-temperature treatment in a controlled atmosphere or a chemical wash to remove the adsorbed species.

Guide 2: Addressing Catalyst Deactivation by Coking/Fouling

Coking, or fouling, is the physical deposition of carbonaceous materials or heavy organic byproducts on the catalyst surface, blocking pores and active sites.[6] This is a common issue in reactions involving organic molecules at elevated temperatures.

Symptoms of Coking/Fouling:
  • Gradual decline in catalyst activity.

  • Significant decrease in catalyst surface area and pore volume (measured by BET).

  • Visible carbon deposition on the catalyst (darkening in color).

Troubleshooting Workflow:

G A Gradual Loss of Activity B Characterize Spent Catalyst (BET, TGA, TEM) A->B C Significant Carbon Deposition or Surface Area Loss? B->C Yes D Optimize Reaction Conditions C->D G Modify Catalyst Support (e.g., larger pores) C->G H Implement a Regeneration Protocol C->H E Lower Reaction Temperature D->E F Increase H2 Partial Pressure D->F I Monitor Catalyst Performance E->I F->I G->I H->I

Caption: Troubleshooting workflow for coking/fouling.

Step-by-Step Protocol for Mitigating Coking:
  • Optimize Reaction Conditions :

    • Temperature : Lowering the reaction temperature can reduce the rate of coke formation.[8]

    • Hydrogen-to-Substrate Ratio : Increasing the partial pressure of hydrogen can help to hydrogenate coke precursors and keep the catalyst surface clean.

    • Contact Time : Reducing the residence time of reactants and products on the catalyst can minimize the formation of heavy byproducts.

  • Catalyst Design :

    • Support Modification : Using a support with a larger pore size can make the catalyst more resistant to pore blockage.

    • Acidic/Basic Properties : The acidity or basicity of the support can influence coking. Modifying these properties can sometimes suppress coke formation.[9]

  • Regeneration Protocol :

    • Calcination : A common method for removing coke is controlled combustion (calcination) in air or a diluted oxygen stream. The temperature must be carefully controlled to avoid sintering the metal particles.

    • Solvent Washing : For some types of fouling caused by soluble polymers, washing the catalyst with a suitable solvent can restore activity.[10]

Guide 3: Preventing Catalyst Deactivation by Leaching

Leaching is the dissolution of the active metal from the solid support into the liquid reaction medium.[3] This leads to an irreversible loss of active sites and can contaminate the final product.

Symptoms of Leaching:
  • Gradual and often irreversible loss of catalyst activity.

  • Detection of the active metal in the reaction filtrate using ICP analysis.

  • Potential for the reaction to proceed homogeneously if the leached species is catalytically active.

Troubleshooting Workflow:

G A Gradual, Irreversible Activity Loss B Analyze Reaction Filtrate for Leached Metal (ICP) A->B C Metal Detected in Filtrate? B->C Yes D Modify Reaction Conditions C->D G Strengthen Metal-Support Interaction C->G E Change Solvent D->E F Lower Temperature D->F I Monitor Filtrate and Catalyst Performance E->I F->I H Consider Catalyst Encapsulation G->H H->I

Caption: Troubleshooting workflow for metal leaching.

Step-by-Step Protocol for Mitigating Leaching:
  • Optimize Reaction Conditions :

    • Solvent Selection : The choice of solvent can have a significant impact on metal leaching. Non-polar solvents are generally less likely to cause leaching than polar or coordinating solvents.[4]

    • Temperature : Lowering the reaction temperature can reduce the rate of leaching.

    • Additives : Be aware that certain additives, such as strong acids or bases, can promote the dissolution of the active metal.[4]

  • Improve Catalyst Design :

    • Strong Metal-Support Interaction : Enhancing the interaction between the metal nanoparticles and the support material can help to anchor the active species and prevent leaching. This can sometimes be achieved through different catalyst preparation methods or by using chemically modified supports.

    • Encapsulation : Encapsulating the metal nanoparticles within a porous shell (e.g., a core-shell structure) can physically prevent them from leaching while still allowing reactants to access the active sites.

References

  • Advances in Cyclopentanone Production via Furfural Hydrogenation. (n.d.). Energy Environmental Protection.
  • Transfer hydrogenation of ketones by ceria-supported Ni c
  • Oxidative Dissolution of Metals in Organic Solvents. (n.d.). PMC - NIH.
  • Metal Leaching and Performance of Supported Copper and Palladium Catalysts during Liquid-Phase Hydrogenation and CC-Coupling Reactions. (n.d.).
  • Suppressing Metal Leaching in a Supported Co/SiO2 Catalyst with Effective Protectants in the Hydroformylation Reaction. (2019).
  • Deconvoluting Substrates, Support, and Temperature Effects on Leaching and Deactivation of Pd Catalysts: An In Situ Study in Flow. (n.d.). NIH.
  • Oxidative Dissolution of Metals in Organic Solvents. (2021). Chemical Reviews.
  • Synergetic effects of hydrogenation and acidic sites in phosphorus-modified nickel catalysts for the selective conversion of furfural to cyclopentanone. (n.d.).
  • Selective catalytic hydrogenation of furfural to cyclopentanone over Ru-Co bimetallic c
  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II)
  • Deactivation in liquid-phase hydrogenation. (n.d.).
  • Selective Hydrogenation of Furfural into Cyclopentanone over Composite Metal Catalysts under the Mild Conditions. (n.d.).
  • Recent Advances in the Mitigation of the Catalyst Deactivation of CO2 Hydrogen
  • Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers. (n.d.). MDPI.
  • A Comprehensive Review on Metal Catalysts for the Production of Cyclopentanone Derivatives from Furfural and HMF. (2023). PMC - NIH.
  • Selective Hydrogenation of Furfural into Cyclopentanone Over Comp... (n.d.). Ingenta Connect.
  • Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. (2015). PubMed.
  • Robust and efficient hydrogenation of carbonyl compounds catalysed by mixed donor Mn(I) pincer complexes. (n.d.).
  • Green and Efficient Synthesis of Cyclopentanone through Furfural Hydrogenation Using Ni-Cu Bimetallic C
  • Continuous hydrogen production from liquid-phase formic acid dehydrogenation over Pd/AC c
  • Towards the insights into the deactivation behavior of acetylene hydrogenation c
  • DEACTIVATION IN LIQUID-PHASE HYDROGENATION Dmitry Yu.
  • Nickel-catalyzed transfer hydrogenation of ketones using ethanol as a solvent and a hydrogen donor. (n.d.). Dalton Transactions.
  • Examples of heterogeneous catalytic processes for fine chemistry. (n.d.). RSC Publishing.
  • Partial Regeneration of Ni-Based Catalysts for Hydrogen Production via Methane Cracking. (n.d.).
  • Heterogeneous catalysis under flow for the 21st century fine chemical industry. (n.d.). qualitas1998.net.
  • Heterogeneous catalysis for fine chem. (n.d.). Liane Rossi.
  • Exploiting noninnocent (E,E)-dibenzylideneacetone (dba) effects in palladium(0)-mediated cross-coupling reactions: modulation of the electronic properties of dba affects catalyst activity and stability in ligand and ligand-free reaction systems. (n.d.). PubMed.
  • Reduction of carbonyl compounds to hydrocarbons by catalytic hydrogenation: A novel one-pot method using Pt/K-0 montmorillonite catalyst. (n.d.). University of Massachusetts Boston.
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  • Catalyst deactivation in liquid- and gas-phase hydrogenation of acetylene using a monolithic catalyst reactor. (1995). Semantic Scholar.
  • Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. (2018). PMC - NIH.
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  • Synthesis of Cyclic Enones via Direct Palladium-Catalyzed Aerobic Dehydrogenation of Ketones. (n.d.). Organic Chemistry Portal.
  • Solvent-Assisted Ketone Reduction by a Homogeneous Mn Catalyst. (2022).
  • Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. (n.d.).
  • Biocatalysis: Case Studies. (n.d.). ACS GCI Pharmaceutical Roundtable.
  • Special Issue : Heterogeneous Catalysis for Fine Chemicals: Development of Sustainable Chemical Processes. (n.d.). MDPI.
  • Iridium-catalyzed efficient reduction of ketones in water with formic acid as a hydride donor at low catalyst loading. (n.d.). Green Chemistry.
  • Process for the reduction of carbonyl compounds. (n.d.).
  • Deactivation and Regeneration Method for Ni Catalysts by H2S Poisoning in CO2 Methan
  • "Rational Design of Supported Metal Catalysts for Carbonyl Reduction Du" by Xin Gao. (2021).
  • Catalytic activation of carbon–carbon bonds in cyclopentanones. (n.d.). PMC - NIH.
  • Poisoning of Ammonia Synthesis Catalyst Considering Off-Design Feed Compositions. (2020).
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Technical Support Center: Optimization of Solvent Systems for 2-Ethylcyclopentanone Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing reactions involving 2-Ethylcyclopentanone. As a versatile synthetic intermediate, this compound's reactivity is profoundly influenced by the solvent system employed.[1] This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth insights into solvent selection and troubleshooting. We will move beyond simple protocols to explore the causal relationships between solvent properties and reaction outcomes, empowering you to make informed decisions in your experimental design.

Section 1: Foundational Principles of Solvent Selection

The choice of solvent is not merely about dissolving reactants; it is an active parameter that can dictate reaction rate, selectivity, and yield. For this compound, a key aspect of its chemistry involves the formation of an enolate intermediate.[2][3] The nature of the solvent directly impacts the structure, aggregation state, and subsequent reactivity of this enolate.[4][5]

Key solvent properties to consider include:

  • Polarity and Dielectric Constant: Influences the dissolution of charged intermediates and the stability of transition states.[6]

  • Protic vs. Aprotic Nature: Protic solvents can hydrogen-bond with and "cage" nucleophiles, reducing their reactivity, while polar aprotic solvents can solvate cations, leaving the anionic nucleophile more reactive.[6][7]

  • Coordinating Ability: Lewis basic solvents can coordinate with metal counter-ions (e.g., Li⁺ in LDA reactions), altering the enolate's structure and reactivity.[4]

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses specific issues encountered during this compound reactions, providing explanations and actionable solutions rooted in solvent science.

Question 1: "My reaction yield is consistently low. What solvent-related factors could be the cause?"

Answer: Low yields are a common frustration, often traceable to several solvent-dependent issues.[8][9]

  • Poor Solubility: Ensure your starting materials, reagents, and any catalysts are fully soluble in the chosen solvent at the reaction temperature. Incomplete dissolution leads to a heterogeneous mixture and reduced effective concentrations. This compound itself is soluble in most common organic solvents but has limited solubility in water.[1][10]

  • Transition State Destabilization: The solvent must stabilize the transition state of the rate-determining step. For reactions involving the formation of charged intermediates, such as enolate formation or nucleophilic attack, a polar solvent is generally preferred.[6] If your reaction proceeds through a nonpolar transition state, a nonpolar solvent may be more effective.

  • Side Reactions Promoted by Solvent: The solvent may be actively promoting undesired reaction pathways.[11] For instance, in aldol-type reactions, protic solvents like ethanol can sometimes participate in proton transfer steps that facilitate side reactions or equilibrium shifts away from the desired product.[12][13] Elevated temperatures in certain solvents can also lead to decomposition.[11]

Troubleshooting Steps:

  • Verify Solubility: Perform a simple solubility test of all reactants in your chosen solvent before running the reaction.

  • Screen a Panel of Solvents: If solubility is not the issue, screen the reaction in a small panel of solvents with varying polarities and properties (e.g., THF, Dichloromethane, Acetonitrile, DMSO).

  • Consider Solvent-Free Conditions: For some reactions, such as aldol condensations, solvent-free conditions can be highly effective and may increase product selectivity.[14][15]

Question 2: "I am trying to perform an enolate alkylation, but I'm getting poor regioselectivity and a significant amount of O-alkylation. How can I control this with my solvent choice?"

Answer: This is a classic problem in ketone chemistry, and the solvent plays a pivotal role in determining the C- vs. O-alkylation ratio of the enolate.[3][4] The outcome depends on the degree of association between the enolate oxygen, its metal counter-ion (e.g., Li⁺), and the solvent molecules.

  • Weakly Coordinating Solvents (for C-Alkylation): Solvents like Tetrahydrofuran (THF) or Diethyl Ether are weakly coordinating. In these solvents, the lithium enolate of this compound tends to exist as aggregates (e.g., tetramers).[4] In this aggregated state, the oxygen atom is sterically hindered within the cluster, making the α-carbon the more accessible nucleophilic site. This favors the desired C-alkylation.[4]

  • Strongly Coordinating Solvents (Promote O-Alkylation): Highly polar, Lewis basic solvents like DMSO (Dimethyl Sulfoxide) or HMPA (Hexamethylphosphoramide) strongly coordinate with the Li⁺ counter-ion. This breaks up the enolate aggregates into monomers, creating a "naked" enolate.[4] In this state, the oxygen atom, being more electronegative, bears a higher degree of negative charge and is more exposed, leading to a higher proportion of O-alkylation.[4]

Solvent Effect on Enolate Reactivity

G

Question 3: "My aldol condensation reaction is messy, producing multiple self-condensation products and other impurities. How can the solvent system be optimized?"

Answer: Aldol condensations are equilibrium-driven and can be plagued by side reactions.[13] The solvent influences both the rate of the desired cross-condensation and the rates of undesired self-condensation pathways.[12][16]

  • Solvent Polarity and Reaction Rate: The polarity of the solvent can influence the kinetics and yield of condensation reactions.[17][18] In some cases, polar solvents can lead to higher yields, especially for reactions involving α,β-unsaturated ketones.[17]

  • Use of a Reactant as Solvent: To favor the cross-aldol reaction, a common strategy is to use a large excess of one of the carbonyl partners, which can also serve as the solvent.[16] For example, running the reaction of an aldehyde with this compound in a large excess of this compound will statistically favor the desired cross-condensation over the aldehyde's self-condensation.

  • Phase-Transfer Catalysis (PTC): If your reaction involves an aqueous base (like NaOH) and an organic substrate, the reactants are in different phases. A phase-transfer catalyst is needed to bring the hydroxide ion into the organic phase. The choice of the organic solvent is critical for the efficiency of the PTC system.[19][20] Solvents like toluene or dichloromethane are common, but the optimal choice depends on the specific catalyst and reactants. Some solvents can even act as phase-transfer catalysts themselves.[21]

Section 3: Frequently Asked Questions (FAQs)

Q: What are the primary solvent characteristics I should consider when setting up a new reaction with this compound? A: Focus on four key areas:

  • Solubility: Ensure all components are soluble.

  • Aprotic vs. Protic: For reactions involving strong bases or nucleophiles (like enolates), polar aprotic solvents (THF, DMF, DMSO, Acetonitrile) are generally preferred to avoid quenching the reagent.[2][7]

  • Boiling Point: The solvent's boiling point must be compatible with the required reaction temperature.

  • Coordinating Ability: As discussed, for enolate chemistry, this is critical for controlling selectivity.[4]

Q: Are there "green" or more sustainable solvent alternatives I can use? A: Yes, green chemistry principles encourage replacing hazardous petrochemical solvents.[22][23] For this compound reactions, consider:

  • 2-Methyltetrahydrofuran (2-MeTHF): A bio-based ether that can often replace THF and Dichloromethane.[24]

  • Cyclopentyl Methyl Ether (CPME): A hydrophobic ether with a high boiling point and resistance to peroxide formation.

  • Ethyl Acetate: A bio-based solvent with a favorable environmental profile.[25]

  • Solvent-Free: As mentioned, running the reaction neat or with a solid-supported catalyst can be the greenest option.[14][15]

SolventTypeBoiling Point (°C)Dielectric ConstantNotes on Application
Tetrahydrofuran (THF)Polar Aprotic667.5Excellent for enolate formation, favors C-alkylation.[4]
Dichloromethane (DCM)Polar Aprotic409.1General-purpose, good for reactions at or below room temp.
AcetonitrilePolar Aprotic8237.5Polar, can be useful but may not be ideal for enolate generation.
Dimethyl Sulfoxide (DMSO)Polar Aprotic18947Highly polar, strongly coordinating, promotes O-alkylation.[4]
EthanolPolar Protic7824.6Useful for reductions (e.g., with NaBH₄), but generally avoided with strong bases.
TolueneNonpolar1112.4Good for reactions requiring azeotropic removal of water (e.g., via Dean-Stark).
2-MeTHFPolar Aprotic806.2"Green" alternative to THF.[24]

Data compiled from various sources, including[26].

Q: How do I design an experiment to optimize the solvent for my specific reaction? A: A systematic approach is best. Use a parallel synthesizer or a multi-well plate to screen several solvents simultaneously under identical conditions (temperature, concentration, stoichiometry). This allows for a direct comparison of conversion and selectivity, leading you to the optimal system much faster than a one-at-a-time approach.

Section 4: Experimental Protocols

Protocol: Screening Solvents for the Alkylation of this compound

This protocol provides a framework for optimizing solvent conditions for the C-alkylation of this compound via its lithium enolate.

1. Preparation and Safety:

  • All glassware must be rigorously flame- or oven-dried to ensure anhydrous conditions.[8]

  • The reaction should be conducted under an inert atmosphere (Nitrogen or Argon).

  • Handle all reagents and solvents in a well-ventilated fume hood.

2. Reagents:

  • This compound (1.0 eq)

  • Lithium Diisopropylamide (LDA) solution (1.1 eq)

  • Alkylating agent (e.g., Iodomethane or Benzyl Bromide) (1.2 eq)

  • Screening Solvents: Anhydrous THF, Anhydrous Diethyl Ether, Anhydrous Toluene, Anhydrous DMSO.

3. Procedure (Example for one solvent - THF):

  • Set up a dried round-bottom flask with a magnetic stir bar under an inert atmosphere.

  • Add anhydrous THF (volume based on desired concentration, e.g., 0.2 M).

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Slowly add the LDA solution via syringe.

  • Add this compound dropwise to the LDA solution. Stir for 1 hour at -78 °C to ensure complete enolate formation.

  • Add the alkylating agent dropwise.

  • Allow the reaction to stir at -78 °C for 2 hours, then let it warm slowly to room temperature overnight.

  • Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.

  • Proceed with a standard aqueous workup and extraction with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analyze the crude product by ¹H NMR and/or GC-MS to determine the conversion and the ratio of C- to O-alkylated products.

4. Parallel Screening Workflow:

G cluster_solvents Start Start: Define Reaction Setup Prepare 4 Identical Anhydrous Setups (Flasks A, B, C, D) Start->Setup AddSolvent Add Screening Solvents Setup->AddSolvent SolventA A: THF AddSolvent->SolventA Flask A SolventB B: Et₂O AddSolvent->SolventB Flask B SolventC C: Toluene AddSolvent->SolventC Flask C SolventD D: DMSO AddSolvent->SolventD Flask D Enolate Cool to -78°C Add LDA, then this compound Stir 1 hr SolventA->Enolate SolventB->Enolate SolventC->Enolate SolventD->Enolate Alkyl Add Alkylating Agent Warm to RT Enolate->Alkyl Workup Identical Quench & Workup for all reactions Alkyl->Workup Analyze Analyze Crude Products (NMR, GC-MS) Workup->Analyze Compare Compare Yield & C/O Ratio Analyze->Compare Result Optimized Solvent Identified Compare->Result

References

  • CHEM 330 Topics Discussed on Oct 2 Effect of solvent. University of Illinois. [Link]

  • Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. ACS Publications. [Link]

  • Phase-transfer catalyst – Knowledge and References. Taylor & Francis. [Link]

  • Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. NIH National Library of Medicine. [Link]

  • Solvent effects on stereoselectivity: more than just an environment. Royal Society of Chemistry. [Link]

  • Troubleshooting: How to Improve Yield. University of Rochester Department of Chemistry. [Link]

  • Optimization of the reaction conditions. ResearchGate. [Link]

  • Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. ACS Publications. [Link]

  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. JoVE. [Link]

  • Cyclopentanone | Solubility of Things. Solubility of Things. [Link]

  • Which Solvent Is Best For Green Chemistry? YouTube. [Link]

  • Effects of solvent on the reaction time and yield. ResearchGate. [Link]

  • Assess the efficiency and effectiveness of green solvents in various chemical reactions. ResearchGate. [Link]

  • Green solvent. Wikipedia. [Link]

  • Solvents as phase-transfer catalysts in reactions initiated by solid bases. Royal Society of Chemistry. [Link]

  • Cyclopentanone, 2-ethyl-. NIST WebBook. [Link]

  • Solvents and sustainable chemistry. NIH National Library of Medicine. [Link]

  • Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions. NIH National Library of Medicine. [Link]

  • What are some common causes of low reaction yields? Reddit. [Link]

  • Green Analytical Approaches and Eco-Friendly Solvents: Advancing Industrial Applications and Environmental Sustainability: A Comprehensive Review. Oriental Journal of Chemistry. [Link]

  • Enolates Formation and Reactions: Aldol, Alkylation, and More. Patsnap Eureka. [Link]

  • Keto–enol/enolate equilibria in the 2-acetylcyclopentanone system. Royal Society of Chemistry. [Link]

  • The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Chemistry Steps. [Link]

  • Condensation reaction of cyclopentanone and cyclohexanone. ResearchGate. [Link]

  • Enolates - Formation, Stability, and Simple Reactions. Master Organic Chemistry. [Link]

  • Solvent effects. Wikipedia. [Link]

  • Solvent-Free Aldol Condensation of Cyclopentanone with Natural Clay-Based Catalysts: Origin of Activity & Selectivity. MDPI. [Link]

  • 2-Ethylcyclopentan-1-one. PubChem. [Link]

  • Aldol Condensation of Cyclopentanone with Valeraldehyde Over Metal Oxides. SpringerLink. [Link]

  • Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. MDPI. [Link]

  • Aldol Addition and Condensation Reactions. Master Organic Chemistry. [Link]

  • Ring Strain and Antiaromaticity: Their Effect on the Generation and Reactivity of Enolates in Small-Ringed Ketones. ACS. [Link]

  • An overview on Common Organic Solvents and their Toxicity. ResearchGate. [Link]

  • Synthesis of 2-alkylcyclohexanones using solvent-free conditions and microwave technology. Royal Society of Chemistry. [Link]

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Technical Support Center: Monitoring 2-Ethylcyclopentanone Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for monitoring reactions involving 2-Ethylcyclopentanone. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-proven insights into leveraging Thin-Layer Chromatography (TLC) and Gas Chromatography (GC) for accurate reaction tracking. Here, we move beyond simple procedural lists to explain the causality behind experimental choices, ensuring your methods are robust and your results are reliable.

Troubleshooting Guide

This section addresses specific, common issues encountered during the analysis of this compound reactions. Each problem is presented in a question-and-answer format, detailing probable causes and actionable solutions.

Thin-Layer Chromatography (TLC) Issues

Question 1: Why are my TLC spots for the starting material, product, or reaction mixture streaking or tailing?

  • Probable Causes:

    • Sample Overload: Applying too much sample to the TLC plate is the most common cause.[1] The stationary phase becomes saturated, leading to a continuous "streak" rather than a compact spot as the solvent moves up the plate.

    • Inappropriate Solvent System: If the solvent is too polar, it will move all components, including highly polar impurities, rapidly up the plate, causing streaking. Conversely, a solvent that is not polar enough may fail to move the compound from the origin, causing it to elongate.[1]

    • Sample Acidity/Basicity: this compound and related intermediates can have varying polarities. If a compound is acidic or basic, it can interact strongly and unevenly with the slightly acidic silica gel, causing tailing.

    • Incompletely Dried Spot: If the spotting solvent is not fully evaporated before placing the plate in the developing chamber, it can interfere with the separation process as the mobile phase begins to ascend.[2]

    • Reaction Mixture Complexity: High concentrations of salts or polar byproducts in the crude reaction mixture can interfere with the chromatography.

  • Solutions:

    • Reduce Sample Concentration: Dilute your sample in a low-boiling-point solvent (e.g., ethyl acetate, dichloromethane) before spotting. Apply the sample in small, repeated applications to the same spot, allowing the solvent to dry completely between each application.[1]

    • Optimize the Solvent System:

      • For this compound (a moderately polar ketone), a good starting point is a mixture of a non-polar solvent and a moderately polar solvent, such as Hexane/Ethyl Acetate. Start with a low polarity mixture (e.g., 9:1 Hexane:EtOAc) and gradually increase the proportion of ethyl acetate until the starting material has an Rf value of approximately 0.3-0.4.[3]

      • If streaking persists, try a different solvent system, for example, Dichloromethane/Methanol or Toluene/Acetone.

    • Modify the Mobile Phase: Add a small amount (0.5-1%) of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the eluent. This neutralizes active sites on the silica plate, leading to sharper, more symmetrical spots.

    • Ensure Complete Drying: After spotting, gently warm the plate with a heat gun or allow it to air-dry for several minutes before development.

Question 2: I can't see any spots on my TLC plate after development, even though I know the reaction is proceeding.

  • Probable Causes:

    • Insufficient Sample Concentration: The amount of analyte spotted on the plate is below the detection limit of the visualization method.[1]

    • Compound is Not UV-Active: this compound lacks a strong chromophore and will not be visible under a standard 254 nm UV lamp.[4] Many reaction products may also be non-UV active.

    • Ineffective Staining Reagent: The chosen chemical stain may not react with the functional groups present in your molecules.

  • Solutions:

    • Increase Concentration: Spot the sample multiple times in the same location, ensuring the solvent dries between applications.[1]

    • Use Appropriate Visualization Techniques: Since ketones are often not UV-active, destructive chemical staining is necessary.[5]

      • 2,4-Dinitrophenylhydrazine (DNPH) Stain: This is an excellent choice as it reacts specifically with aldehydes and ketones to form yellow-to-orange spots (hydrazones).[6][7][8]

      • p-Anisaldehyde Stain: A versatile stain that reacts with many functional groups, including ketones, to produce a range of colors upon heating.[4] This can be particularly useful for distinguishing between different components.

      • Potassium Permanganate (KMnO₄) Stain: This stain reacts with any oxidizable functional group (alcohols, aldehydes, alkenes). It will appear as yellow-brown spots on a purple background.[4] This is a good general-purpose stain if the starting material or product contains such groups.

Question 3: My starting material and product spots have very similar Rf values, making it difficult to monitor the reaction's progress.

  • Probable Causes:

    • Suboptimal Solvent System: The chosen eluent does not have sufficient selectivity to differentiate between the two compounds, which have very similar polarities.

    • Reaction Not Proceeding: The reaction may have stalled, and only the starting material is present.

  • Solutions:

    • Systematically Vary Solvent Polarity: Test a range of solvent systems. A slight change in the solvent ratio (e.g., from 4:1 Hexane:EtOAc to 9:1 Hexane:EtOAc) can sometimes provide the needed separation. Trying solvent systems with different chemical properties (e.g., substituting ethyl acetate with acetone or dichloromethane) can also alter selectivity.

    • Use a Co-spot: The most reliable way to interpret a TLC plate is to use a three-lane spotting pattern: Starting Material (SM) in the left lane, Reaction Mixture (RM) in the right lane, and a "co-spot" (a spot of SM with the RM spotted directly on top of it) in the middle lane.[3]

      • If the product and starting material are separating, the middle lane will show two distinct spots.

      • If they are not separating, the middle co-spot will appear as a single, potentially elongated spot at the same height as the other two lanes.

      • As the reaction progresses, the SM spot in the RM lane will fade, and a new product spot will appear. The reaction is complete when the SM spot is completely gone from the RM lane.[9]

    • Try 2D TLC: Spot the mixture in one corner of a square TLC plate and run it. Then, rotate the plate 90 degrees and run it again in a different solvent system. This can help separate compounds that are inseparable in a single system.[10]

Gas Chromatography (GC) Issues

Question 1: My this compound peak is tailing or fronting.

  • Probable Causes:

    • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[11][12]

    • Active Sites: The ketone's carbonyl group can interact with active sites (e.g., exposed silanol groups) in the inlet liner or on the column itself, causing peak tailing.[11][13]

    • Incompatible Stationary Phase: The column phase may not be suitable for analyzing ketones.

    • Improper Injection Technique: A slow injection can lead to a broad initial band, causing peak fronting.[11]

  • Solutions:

    • Reduce Injection Volume/Concentration: Dilute the sample or reduce the injection volume. If using a split/splitless inlet, increasing the split ratio will reduce the amount of sample reaching the column.[14]

    • Deactivate the System: Use a deactivated inlet liner (often treated with silylation agents). Ensure you are using a high-quality, well-conditioned column. If the column is old, it may need to be replaced.

    • Select an Appropriate Column: For a polar compound like this compound, a polar stationary phase is recommended.

      • Polyethylene Glycol (PEG) phases (e.g., WAX, Carbowax): These are highly polar and provide excellent peak shape for polar analytes like ketones.

      • Mid-polarity phases (e.g., those containing cyanopropyl groups): These offer a different selectivity and can also be effective.

    • Optimize Injection: Use an autosampler for consistent, fast injections. If injecting manually, ensure the injection is performed quickly and smoothly.

Question 2: I'm seeing no peaks, or the peaks are much smaller than expected.

  • Probable Causes:

    • Syringe/Injection Issue: The syringe may be clogged, or the autosampler may have missed the vial. No sample is being introduced into the system.[11]

    • System Leak: A leak in the septum, ferrule connections, or gas lines will prevent the sample from being carried onto the column efficiently.[11][15]

    • Incorrect Inlet/Oven Temperatures: If the inlet temperature is too low, the sample will not vaporize efficiently.[16] If the oven temperature is too high initially, it can cause sample backflash in the inlet.

    • Detector Malfunction: The detector may not be lit (for a Flame Ionization Detector - FID) or may not be turned on and configured correctly.[14]

  • Solutions:

    • Verify Injection: Watch the syringe during injection to ensure it is drawing and dispensing liquid. Try injecting a known standard to confirm the syringe and autosampler are working.

    • Perform a Leak Check: Use an electronic leak detector to check all fittings, especially around the inlet septum and column connections.

    • Optimize Temperatures:

      • Inlet: Set the temperature high enough to ensure complete and rapid vaporization of this compound (a starting point of 250 °C is reasonable).

      • Oven: Start with a lower initial oven temperature (e.g., 50-70 °C) to allow for solvent focusing, which helps produce sharp peaks.[16] Then, ramp the temperature at a controlled rate (e.g., 10-20 °C/min).

    • Check Detector Status: Ensure the FID is lit and that gas flows (H₂, Air) are at their setpoints. Check that the detector is powered on and the signal is being recorded.

Question 3: My retention times are shifting between runs.

  • Probable Causes:

    • Inconsistent Carrier Gas Flow: Fluctuations in the carrier gas flow rate or pressure are the most common cause of retention time shifts.[11] This can be due to a nearly empty gas cylinder or a faulty regulator.

    • Oven Temperature Instability: Poor temperature control or not allowing the oven to equilibrate between runs will cause inconsistent retention times.[15]

    • Column Degradation: Over time, the stationary phase can degrade, especially if exposed to oxygen at high temperatures, leading to changes in retention.[11]

  • Solutions:

    • Verify Gas Supply and Flow: Check the pressure of your carrier gas cylinder. Use an electronic flow meter to verify the flow rate at the detector or split vent outlet and ensure it is stable.

    • Ensure Oven Equilibration: Allow sufficient time for the oven to cool down and stabilize at the initial temperature before each injection.

    • Condition or Replace the Column: If the column is old or has been contaminated, condition it by baking it at its maximum allowed temperature for a few hours. If this does not resolve the issue, the column may need to be replaced.

Frequently Asked Questions (FAQs)

Q1: When should I choose GC over TLC for monitoring my reaction?

TLC is a rapid, qualitative, and inexpensive tool, ideal for quickly checking if a reaction has started or gone to completion at the bench.[9] GC, on the other hand, is a quantitative technique. Choose GC when you need to determine the relative proportions of starting material, products, and byproducts, or to calculate reaction conversion and yield accurately.[9]

Q2: Do I need to derivatize this compound for GC analysis?

While this compound can often be analyzed directly, derivatization can be a powerful strategy in certain situations.[17]

  • When to Consider Derivatization:

    • Trace Analysis: If you are trying to detect very low concentrations of the ketone, derivatization can significantly improve sensitivity, especially with an Electron Capture Detector (ECD). Reagents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) create derivatives with high ECD response.[18]

    • Poor Peak Shape: If you are unable to resolve peak tailing issues through other means, derivatization can help. Silylation, for example, converts the polar ketone into a less polar, more volatile silyl enol ether, which often chromatographs with a better peak shape.[19]

    • Confirmation of Identity: Derivatizing the sample can confirm the presence of a ketone. If a peak disappears from the original chromatogram and a new one appears after derivatization, it strongly suggests the original peak was a carbonyl compound.

Q3: How do I develop a new TLC solvent system for my reaction from scratch?

Developing a solvent system is a systematic, trial-and-error process.[20]

  • Start with a Two-Solvent System: For a moderately polar compound like this compound on silica gel, a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or acetone) is a classic starting point.[21][22]

  • Run Initial Tests: Spot your starting material on three separate TLC plates and develop them in solvents of varying polarity:

    • Plate 1: 9:1 Hexane:Ethyl Acetate (Low Polarity)

    • Plate 2: 1:1 Hexane:Ethyl Acetate (Medium Polarity)

    • Plate 3: 100% Ethyl Acetate (High Polarity)

  • Analyze the Results:

    • If the spot stays at the origin (Rf ≈ 0), the solvent is not polar enough.

    • If the spot runs with the solvent front (Rf ≈ 1), the solvent is too polar.

    • The ideal solvent system will give your starting material an Rf value between 0.2 and 0.5.[20][23] Adjust the solvent ratio based on your initial results to achieve this target Rf.

Experimental Protocols & Data

Protocol 1: Standard TLC Monitoring of a Reaction
  • Preparation: Prepare a TLC developing chamber by adding your chosen solvent system (e.g., 4:1 Hexane:Ethyl Acetate) to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere and cover it.

  • Spotting the Plate:

    • Using a pencil, gently draw an origin line about 1 cm from the bottom of a silica gel TLC plate. Mark three tick marks for your lanes (SM, Co-spot, RM).[21]

    • Using a capillary tube, spot a dilute solution of your starting material on the 'SM' and 'Co-spot' marks.

    • Take a small aliquot from your reaction vessel.[2] Dilute it if necessary. Spot this on the 'RM' and 'Co-spot' marks.

    • Allow the spots to dry completely.

  • Development: Carefully place the TLC plate in the saturated chamber, ensuring the origin line is above the solvent level.[23] Cover the chamber and allow the solvent to ascend via capillary action.

  • Analysis: When the solvent front is about 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil.

  • Visualization:

    • First, check the plate under a UV lamp (254 nm), as some reagents or byproducts may be UV-active. Circle any visible spots.

    • Prepare a staining solution (e.g., DNPH or p-anisaldehyde). Dip the plate in the stain, then gently heat it with a heat gun until spots appear.

    • Analyze the plate to determine the presence or absence of the starting material in the reaction mixture lane.

Table 1: Recommended Starting Conditions for Analysis
ParameterThin-Layer Chromatography (TLC)Gas Chromatography (GC)
Stationary Phase Silica Gel 60 F₂₅₄Polar: Polyethylene Glycol (WAX) or Mid-Polar: 5% Phenyl Polysiloxane
Mobile Phase/Carrier Gas Start with 4:1 Hexane:Ethyl AcetateHelium or Hydrogen
Typical Temperature AmbientInlet: 250°C; Oven: 70°C hold 2 min, ramp 15°C/min to 220°C
Visualization/Detection p-Anisaldehyde or DNPH stainFlame Ionization Detector (FID)
Typical Rf / Retention Time Target Rf for starting material: ~0.3-0.4Dependent on conditions, but expect this compound to elute in 5-10 min

Visualization of Workflows

Diagram 1: Troubleshooting Workflow for Unexpected TLC Results

TLCTroubleshooting start Unexpected TLC Result (e.g., Streaking, No Spots) check_overload Is Spot Overloaded? start->check_overload check_uv Is Compound UV-Active? use_stain Use Chemical Stain (DNPH, Anisaldehyde) check_uv->use_stain No resolved Problem Resolved check_uv->resolved Yes, Spot Visible use_stain->resolved check_conc Is Concentration Adequate? check_conc->check_uv No increase_conc Increase Concentration or Re-spot check_conc->increase_conc No increase_conc->resolved dilute Dilute Sample check_overload->dilute Yes check_solvent Is Solvent System Optimal? check_overload->check_solvent No dilute->resolved check_solvent->check_conc Yes adjust_polarity Adjust Solvent Polarity check_solvent->adjust_polarity No adjust_polarity->resolved

Caption: A logical workflow for diagnosing and resolving common TLC issues.

Diagram 2: General Workflow for Reaction Monitoring

ReactionMonitoring start Start Reaction take_aliquot Take Reaction Aliquot (t = x hours) start->take_aliquot prep_sample Prepare Sample (Dilute/Work-up if needed) take_aliquot->prep_sample decision Choose Analysis Method prep_sample->decision tlc Perform TLC Analysis (vs. SM and Co-spot) decision->tlc Quick Check gc Perform GC Analysis (Quantitative) decision->gc Quantitative Data interpret_tlc Qualitative Check: SM Consumed? Product Formed? tlc->interpret_tlc interpret_gc Quantitative Check: Calculate % Conversion gc->interpret_gc is_complete Reaction Complete? interpret_tlc->is_complete interpret_gc->is_complete continue_rxn Continue Reaction is_complete->continue_rxn No workup Proceed to Work-up is_complete->workup Yes continue_rxn->take_aliquot

Caption: A decision-making workflow for monitoring a chemical reaction.

References

  • Uchiyama, S., et al. (2004). Development of a headspace GC/MS analysis for carbonyl compounds (aldehydes and ketones) in household products after derivatization with o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine. Analytical Sciences, 20(5), 865-70. [Link]

  • University of California, Los Angeles. TLC Visualization Methods. [Link]

  • Sugaya, N., et al. (2001). Development of a Headspace GC/MS Analysis for Carbonyl Compounds (Aldehydes and Ketones) in Household Products after Derivatization with o-(2,3,4,5,6-Pentafluorobenzyl)-hydroxylamine. Journal of Health Science, 47(1). [Link]

  • Bibel, M. (2022). Derivatization of metabolites for GC-MS via methoximation+silylation. [Link]

  • Nichols, L. (2022). Visualizing TLC Plates. Chemistry LibreTexts. [Link]

  • Macherey-Nagel. Gas chromatography - Theoretical principles. [Link]

  • Moser, A. Qualitative Elucidation via TLC Staining. ACD/Labs. [Link]

  • EPFL. TLC Visualization Reagents. [Link]

  • ASFC Chemistry. (2017). Applying TLC - monitoring the progress of a reaction. [Link]

  • SRI Instruments. Stationary Phases. [Link]

  • University of York, Department of Chemistry. Visualising plates. [Link]

  • Poole, C. F. Aldehydes and Ketones: Gas Chromatography. ResearchGate. [Link]

  • Sarpal, K. (2023). Derivatization. Chemistry LibreTexts. [Link]

  • Washington State University. Monitoring Reactions by TLC. [Link]

  • Cooperative Organic Chemistry Student Laboratory Manual. Monitoring a Reaction. [Link]

  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems for TLC. [Link]

  • Study.com. (2021). How to Interpret Thin Layer & Column Chromatography Results. [Link]

  • Phenomenex. Types of stationary phases in gas chromatography. [Link]

  • Khayamian, T., et al. (2012). Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. ResearchGate. [Link]

  • Nichols, L. (2022). Uses of TLC. Chemistry LibreTexts. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Thin-Layer Chromatography. [Link]

  • Bitesize Bio. Troubleshooting Thin Layer Chromatography. [Link]

  • University of Rochester, Department of Chemistry. How To: Monitor by TLC. [Link]

  • PharmaGuru. GC Troubleshooting: 7+ Common Problems and Their Solution. [Link]

  • Reddit. (2022). Thin Layer Chromatography: What are the principles and hints in choosing a solvent system for good separation?. [Link]

  • AELAB. 10 Common Mistakes in Gas Chromatography. [Link]

  • Drawell. 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. [Link]

  • YMER. To Study the Efficiency of Different Solvent Systems for TLC Separation of Ball Pen Inks. [Link]

  • Morlock, G. & Schwack, W. (2010). Solvent Systems, Developing Chambers and Development. ResearchGate. [Link]

  • Phenomenex. GC Troubleshooting Guide. [Link]

  • Mostafa, A., et al. (2012). Optimization aspects of comprehensive two-dimensional gas chromatography. Journal of Chromatography A, 1255, 38-55. [Link]

  • Mostafa, A., et al. (2012). Optimization aspects of comprehensive two-dimensional gas chromatography. [Link]

  • MDPI. The Cascade Transformation of Furfural to Cyclopentanone. [Link]

  • University of York, Department of Chemistry. Determining a solvent system. [Link]

  • Agilent. Optimize GC Sample Introduction via Focusing Techniques and Appropriate Inlet Selection. [Link]

  • Mondello, L. (2011). Fundamental Principles of Comprehensive 2D GC. [Link]

  • NIST. Cyclopentanone, 2-ethyl-. NIST WebBook. [Link]

  • Dooley, S., et al. (2018). Experimental and Theoretical Study of Cyclopentanone as a Catalyst for Low Temperature Alkene Oxidation. [Link]

  • Zhang, T., et al. (2022). Experimental and kinetic modeling study of cyclopentanone pyrolysis in a jet-stirred reactor. [Link]

  • Franke, J. P., et al. (1985). Identification power of thin-layer chromatographic colour reactions and integration of colour codes in a database for computerized identification in systematic toxicological analysis. Journal of Chromatography B: Biomedical Sciences and Applications, 349, 345-356. [Link]

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Technical Support Center: 2-Ethylcyclopentanone Synthesis Work-up

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Ethylcyclopentanone. This resource is designed for researchers, scientists, and drug development professionals to navigate the critical work-up phase of this synthesis. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, ensuring both accuracy and reproducibility. Our troubleshooting guides and FAQs are structured to address specific challenges you may encounter, transforming potential setbacks into successful outcomes.

Frequently Asked Questions (FAQs)

Q1: My crude product is a dark, viscous oil after quenching the reaction. What is the likely cause and how can I purify it?

A1: Dark coloration and high viscosity often point to the formation of high-molecular-weight byproducts or tars, which can result from side reactions, especially if the reaction was run at a high temperature or for an extended period. These impurities can interfere with subsequent purification steps. For purification, it is advisable to first attempt a simple distillation. If the product co-distills with impurities, a more rigorous purification like column chromatography might be necessary. In some cases, treating the crude material with a small amount of a concentrated acid, such as phosphoric acid, followed by distillation can help in breaking down some of the polymeric impurities.[1]

Q2: I am having trouble separating the organic and aqueous layers during extraction. What could be the reason and how can I resolve this?

A2: Emulsion formation is a common issue when working with cyclic ketones, which can have some water solubility. This can be exacerbated by the presence of unreacted starting materials or certain salts. To break the emulsion, you can try adding brine (a saturated aqueous solution of NaCl). The increased ionic strength of the aqueous layer will decrease the solubility of the organic components, aiding in phase separation.[2] Allowing the separation funnel to stand for a longer period can also help. In persistent cases, filtering the entire mixture through a pad of Celite® or glass wool can be effective.

Q3: Which drying agent is most suitable for this compound, and are there any I should avoid?

A3: Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4) are excellent choices for drying this compound.[3] They are generally inert towards ketones. It is crucial to avoid using drying agents like calcium chloride (CaCl2) with ketones, as it can form complexes with the carbonyl group, leading to product loss.[4] While some sources suggest its use for general solvent drying, it is best to be cautious with ketones.[5]

Q4: My final product yield is low after distillation. Where could I have lost my product?

A4: Low yield can be attributed to several factors during the work-up. Incomplete extraction from the aqueous phase is a common culprit. Performing multiple extractions with smaller volumes of solvent is more efficient than a single extraction with a large volume. Additionally, this compound is a relatively volatile compound, and some loss can occur during solvent removal under reduced pressure if not done carefully. Finally, ensure that the distillation is carried out efficiently with proper insulation of the distillation column to prevent product hold-up. The formation of azeotropes with water or other solvents can also affect distillation efficiency and yield.[6][7]

Troubleshooting Guides

Guide 1: Incomplete Reaction or Quenching Issues
Symptom Potential Cause Troubleshooting Steps
Presence of starting material in crude NMR/GC-MS Incomplete reaction; insufficient reaction time or temperature.Before work-up, monitor the reaction by TLC or GC until the starting material is consumed. If the reaction has stalled, consider adding more reagent or increasing the temperature carefully.
Vigorous, uncontrolled effervescence during acid quench Excess unreacted base or reactive intermediates.Quench the reaction mixture by slowly adding it to a cooled (ice bath) and well-stirred acidic solution (e.g., dilute HCl). This ensures better temperature control and safer neutralization.
Product degradation upon quenching The product may be sensitive to strong acids or bases.Use a milder quenching agent like saturated aqueous ammonium chloride (NH4Cl) solution. This will neutralize the reaction while maintaining a less harsh pH.
Guide 2: Extraction and Washing Inefficiencies
Symptom Potential Cause Troubleshooting Steps
Persistent emulsion during extraction High concentration of salts or surfactants formed in situ.Add brine to the separatory funnel to increase the ionic strength of the aqueous phase. Gentle swirling instead of vigorous shaking can also prevent emulsion formation.
Product loss into the aqueous phase This compound has some water solubility.Perform at least three extractions with an appropriate organic solvent (e.g., diethyl ether, ethyl acetate) to ensure complete recovery of the product.
Crude product is acidic or basic after washing Insufficient washing.Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove basic impurities, followed by a dilute base (e.g., saturated NaHCO3 solution) to remove acidic impurities, and finally with brine to remove residual water and salts.
Guide 3: Purification Challenges
Symptom Potential Cause Troubleshooting Steps
Product co-distills with an impurity of similar boiling point Formation of a byproduct with a close boiling point.If simple distillation is ineffective, consider fractional distillation using a column with a higher number of theoretical plates (e.g., a Vigreux or packed column). Alternatively, column chromatography on silica gel may be necessary.
Product decomposes during distillation Thermal instability of the product or presence of catalytic impurities.Purify the product using vacuum distillation to lower the boiling point and reduce the risk of thermal decomposition. Ensure all acidic or basic residues are removed by thorough washing before distillation.
Final product is still colored after distillation Presence of a colored, volatile impurity.A small amount of activated carbon can be added to the crude product before the final distillation to adsorb colored impurities. The carbon should be filtered off before distilling.

Experimental Workflow and Methodologies

General Work-up Procedure for this compound Synthesis

This procedure assumes the synthesis of this compound via a method such as the Dieckmann condensation followed by alkylation and decarboxylation, or a Robinson annulation type reaction.[8][9][10]

Step 1: Quenching the Reaction

  • Rationale: To neutralize reactive species and stop the reaction.

  • Procedure:

    • Cool the reaction mixture in an ice bath.

    • Slowly and with vigorous stirring, pour the reaction mixture into a beaker containing a pre-cooled solution of 1M HCl.

    • Continue stirring until any effervescence ceases and the mixture is acidic to pH paper.

Step 2: Extraction

  • Rationale: To separate the desired organic product from the aqueous reaction mixture.

  • Procedure:

    • Transfer the quenched reaction mixture to a separatory funnel.

    • Add a suitable organic solvent, such as diethyl ether or ethyl acetate.

    • Stopper the funnel and shake gently at first, venting frequently to release any pressure.

    • Allow the layers to separate.

    • Drain the lower aqueous layer.

    • Repeat the extraction of the aqueous layer two more times with fresh organic solvent.

    • Combine all the organic extracts.

Step 3: Washing

  • Rationale: To remove any remaining acidic or basic impurities and water-soluble byproducts.

  • Procedure:

    • Wash the combined organic extracts with saturated aqueous sodium bicarbonate (NaHCO3) solution to neutralize any remaining acid.

    • Wash with water.

    • Finally, wash with brine to facilitate drying.[2]

Step 4: Drying

  • Rationale: To remove residual water from the organic solution before solvent evaporation and purification.

  • Procedure:

    • Add an anhydrous drying agent, such as magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4), to the organic solution.[3][11]

    • Swirl the flask; if the drying agent clumps together, add more until some remains free-flowing.

    • Allow the mixture to stand for 10-15 minutes.

    • Filter the solution to remove the drying agent.

Step 5: Solvent Removal

  • Rationale: To isolate the crude product.

  • Procedure:

    • Remove the bulk of the solvent using a rotary evaporator.

    • Be cautious not to apply excessive vacuum or heat to avoid loss of the volatile product.

Step 6: Purification

  • Rationale: To obtain pure this compound.

  • Procedure:

    • Set up a distillation apparatus. For products that may be thermally sensitive, vacuum distillation is recommended.

    • Collect the fraction that boils at the expected temperature for this compound.

Visualizing the Work-up Workflow

Workup_Workflow cluster_reaction Reaction Phase cluster_workup Work-up Phase cluster_purification Purification Phase Reaction Completed Reaction Mixture Quench 1. Quenching (e.g., 1M HCl) Reaction->Quench Neutralize Extract 2. Extraction (e.g., Diethyl Ether) Quench->Extract Phase Separation Wash 3. Washing (NaHCO3, H2O, Brine) Extract->Wash Remove Impurities Dry 4. Drying (e.g., MgSO4) Wash->Dry Remove Water Evaporate 5. Solvent Removal (Rotary Evaporator) Dry->Evaporate Isolate Crude Distill 6. Purification (Distillation) Evaporate->Distill Final Purification Pure_Product Pure this compound Distill->Pure_Product Isolate Pure Product

Sources

Validation & Comparative

A Researcher's Guide to the Chiral GC Analysis of 2-Ethylcyclopentanone Enantiomers: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The enantioselective analysis of chiral molecules is a critical aspect of modern pharmaceutical development, fragrance and flavor chemistry, and stereoselective synthesis. The distinct pharmacological and toxicological profiles of enantiomers necessitate their accurate separation and quantification. 2-Ethylcyclopentanone, a chiral ketone, serves as a valuable model compound and potential synthetic intermediate. This guide provides an in-depth comparison of potential chiral gas chromatography (GC) methodologies for the successful resolution of its enantiomers, grounded in the principles of chiral recognition on cyclodextrin-based stationary phases.

The Challenge of Chiral Recognition for this compound

This compound possesses a single stereocenter at the C2 position, leading to the existence of (R)- and (S)-enantiomers. These enantiomers share identical physical properties such as boiling point and polarity, making their separation on conventional achiral GC columns impossible. Chiral GC, employing a chiral stationary phase (CSP), is the method of choice for this challenge. The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to differential retention times.[1]

Understanding the Chiral Selector: The Role of Cyclodextrins

The most successful and widely used CSPs for the GC separation of a broad range of chiral compounds, including ketones, are derivatized cyclodextrins.[2] Cyclodextrins are cyclic oligosaccharides, typically composed of 6 (α-cyclodextrin), 7 (β-cyclodextrin), or 8 (γ-cyclodextrin) glucose units linked in a toroidal structure.[2] This structure features a hydrophobic inner cavity and a hydrophilic outer surface. For use in GC, the hydroxyl groups on the outer surface are derivatized to enhance chiral recognition and thermal stability.

The separation of enantiomers on a cyclodextrin-based CSP is governed by a combination of interactions, primarily:

  • Inclusion Complexation: The analyte, or a portion of it (like the ethyl group or the cyclopentanone ring), can fit into the hydrophobic cavity of the cyclodextrin. The "goodness of fit" can differ between the two enantiomers.[2]

  • Surface Interactions: Hydrogen bonding, dipole-dipole interactions, and steric hindrance can occur between the analyte and the derivatized hydroxyl groups on the rim of the cyclodextrin.[2]

The specific type of cyclodextrin (α, β, or γ) and the nature of the derivatizing groups determine the overall selectivity of the CSP for a particular pair of enantiomers.

Comparative Analysis of Potential Chiral Stationary Phases for this compound

Chiral Stationary Phase (CSP)Manufacturer (Example)Cyclodextrin Type & DerivatizationKey Characteristics & Suitability for this compound
β-DEX™ 120 / 110 Supelco®Permethylated β-cyclodextrinRecommended for a wide range of chiral compounds including ketones and saturated cyclics.[2] The permethylation provides good thermal stability. The difference between the 110 (10% CD) and 120 (20% CD) phases can alter elution order and selectivity.[2] A strong candidate for initial screening.
Rt®-βDEXsm Restek2,3-di-O-methyl-6-O-tert-butyl dimethylsilyl β-cyclodextrinKnown for its broad applicability and good resolution for a variety of chiral compounds, including ketones.[4][5] The specific derivatization offers a different selectivity profile compared to permethylated phases and is a valuable alternative.
CHIRALDEX™ G-TA Astec® / Sigma-Aldrich®2,6-di-O-pentyl-3-trifluoroacetyl-γ-cyclodextrinWhile a γ-cyclodextrin, the trifluoroacetyl groups promote strong surface interactions, making it highly selective for oxygen-containing analytes like ketones.[6] It offers a different separation mechanism that could be advantageous if inclusion-based phases are not successful.

Experimental Workflow for Chiral GC Method Development

The following diagram and protocol outline a systematic approach to developing a robust chiral GC method for the enantioseparation of this compound.

Chiral_GC_Workflow cluster_prep Sample Preparation cluster_screening Column Screening & Initial Analysis cluster_optimization Method Optimization Sample Racemic this compound Standard Dilution Dilute in suitable solvent (e.g., Hexane, MTBE) Sample->Dilution GC_Setup GC-FID Setup (Injector, Detector, Carrier Gas) Dilution->GC_Setup Column1 Install Column 1 (e.g., β-DEX™ 120) GC_Setup->Column1 Column2 Install Column 2 (e.g., Rt®-βDEXsm) GC_Setup->Column2 Column3 Install Column 3 (e.g., CHIRALDEX™ G-TA) GC_Setup->Column3 Initial_Run Isothermal or Slow Ramp Analysis Column1->Initial_Run Column2->Initial_Run Column3->Initial_Run Data_Eval Evaluate Resolution (Rs) Select Best Column Initial_Run->Data_Eval Temp_Opt Optimize Oven Temperature Program (Lower temp often increases Rs) Data_Eval->Temp_Opt Flow_Opt Optimize Carrier Gas Flow Rate Temp_Opt->Flow_Opt Final_Method Final Optimized Method Flow_Opt->Final_Method

Figure 1. A systematic workflow for the development of a chiral GC method for this compound enantiomers.

Step-by-Step Experimental Protocol

This protocol provides a starting point for the screening of chiral GC columns and subsequent method optimization.

1. Standard Preparation:

  • Prepare a 100 ppm stock solution of racemic this compound in a high-purity solvent such as hexane or methyl tert-butyl ether (MTBE).

  • Perform serial dilutions to a working concentration of approximately 1-10 ppm.

2. Gas Chromatograph (GC) and Autosampler Setup:

  • Injector:

    • Mode: Split (split ratio of 50:1 to 100:1 is a good starting point).

    • Temperature: 200-250 °C.

    • Injection Volume: 1 µL.

  • Detector (FID):

    • Temperature: 250-300 °C.

    • Hydrogen Flow: 30-40 mL/min.

    • Air Flow: 300-400 mL/min.

    • Makeup Gas (N2 or He): 25-30 mL/min.

  • Carrier Gas: Hydrogen or Helium. Hydrogen is often preferred for faster analysis and better efficiency at higher linear velocities.

    • Set to a constant flow rate (e.g., 1.0-1.5 mL/min) or a constant linear velocity (e.g., 35-45 cm/sec for He, 40-55 cm/sec for H2).

3. Column Screening and Initial Analysis:

  • Install the first chiral column (e.g., β-DEX™ 120, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Oven Program (Initial Screen):

    • Initial Temperature: 60 °C (hold for 2 minutes).

    • Ramp: 2 °C/min to 180 °C.

    • Hold: 5 minutes.

  • Inject the racemic standard and acquire the chromatogram.

  • Repeat the analysis with the other selected chiral columns (e.g., Rt®-βDEXsm, CHIRALDEX™ G-TA) using the same conditions.

4. Data Evaluation and Column Selection:

  • For each column, examine the chromatogram for the separation of the two enantiomers.

  • Calculate the resolution (Rs) between the enantiomer peaks using the formula:

    • Rs = 2(t_R2 - t_R1) / (w_b1 + w_b2)

    • Where t_R1 and t_R2 are the retention times of the two enantiomers, and w_b1 and w_b2 are their peak widths at the base.

  • A baseline resolution (Rs ≥ 1.5) is ideal.

  • Select the column that provides the best initial separation for further optimization.

5. Method Optimization:

  • Oven Temperature: Temperature is a critical parameter in chiral GC. Lowering the analysis temperature often increases the interaction time with the CSP and improves resolution, at the cost of longer run times and broader peaks.

    • Perform several runs on the selected column, varying the isothermal temperature (e.g., 80 °C, 90 °C, 100 °C) or the ramp rate (e.g., 1 °C/min, 3 °C/min).

  • Carrier Gas Flow Rate: Optimize the flow rate to achieve the best balance between resolution and analysis time.

    • Vary the flow rate (or linear velocity) and observe the effect on resolution.

Trustworthiness and Self-Validation

A robust chiral GC method should be validated for its intended purpose. Key validation parameters include:

  • Specificity: The ability to unequivocally assess the analyte in the presence of other components. This can be confirmed by analyzing a blank and a sample spiked with potential impurities.

  • Linearity: The method should provide a linear response over a range of concentrations.

  • Accuracy and Precision: Determined by replicate injections of a standard of known concentration.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified.

  • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., oven temperature, flow rate).

Concluding Remarks

The successful chiral GC separation of this compound enantiomers is highly achievable with modern cyclodextrin-based capillary columns. While a universal "best" column cannot be predicted without experimental data, a systematic screening of phases with different selectivities, such as a permethylated β-cyclodextrin column (e.g., β-DEX™ 120), a specially derivatized β-cyclodextrin column (e.g., Rt®-βDEXsm), and a surface-interaction-based γ-cyclodextrin column (e.g., CHIRALDEX™ G-TA), provides a high probability of success. By following the outlined experimental workflow and optimization strategies, researchers can develop a reliable and robust method for the accurate quantification of this compound enantiomers, a critical step in many areas of chemical and pharmaceutical research.

References

  • Request PDF. (n.d.). Enantioseparation of agrochemicals by gas chromatography. Exploring columns based on cyclodextrin derivatives dissolved into polysiloxanes.
  • Request PDF. (n.d.). Gas Chromatographic Enantioseparation and Thermodynamic Parameters of Bicyclic Diketones.
  • Restek Corporation. (n.d.). Chiral separation 4: Separation with Rt-βDEXm, Rt-βDEXsm and Rt-βDEXse. Retrieved from [Link]

  • Schurig, V. (2022).
  • Mosandl, A. (n.d.). Enantioselective analysis of 2-methyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)-but-2-enol, 2-methyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)-but-2-enal and alpha-campholene aldehyde.
  • PubMed. (n.d.). Enantioseparations by Gas Chromatography Using Porous Organic Cages as Stationary Phase. Retrieved from [Link]

  • Scribd. (n.d.). Chiral GC Columns: Astec Chiraldex and Supelco DEX. Retrieved from [Link]

  • Request PDF. (n.d.). Gas Chromatographic Separation of Enantiomers on Cyclodextrin Stationary Phases.
  • Restek Corporation. (n.d.). Chiral GC Capillary Column, Rt-βDEXsm 30 m, 0.25 mm ID, 0.25 µm. Retrieved from [Link]

  • AZoM. (2022, July 22). The Study of Chiral Stationary Phases for Gas Chromatography. Retrieved from [Link]

  • LCGC International. (n.d.). Emanuel Gil-Av and the Separation of Enantiomers on Chiral Stationary Phases by Chromatography. Retrieved from [Link]

  • MDPI. (n.d.). Review of Applications of β-Cyclodextrin as a Chiral Selector for Effective Enantioseparation. Retrieved from [Link]

  • Sorbent Technologies, Inc. (2020, December 7). CHIRAL GC (PART 2 OF 2). Retrieved from [Link]

  • Symbiosis Online Publishing. (n.d.). Recent Development: Enantio Selective Eextraction in Chiral Separation. Retrieved from [Link]

  • SpringerLink. (n.d.). Cyclodextrin-Based Chiral Stationary Phases for Liquid Chromatography. Retrieved from [Link]

  • Restek Corporation. (n.d.). Improve Analysis of Aldehydes and Ketones in Air Samples with Faster, More Accurate Methodology. Retrieved from [Link]

  • Restek Corporation. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]

  • Restek Corporation. (2022, January 5). Chiral Separations 6: Essential oils on Rt-βDEXsm. Retrieved from [Link]

  • Restek Resource Hub. (2021, October 6). Chiral separation 4: Separation with Rt-βDEXm, Rt-βDEXsm and Rt-βDEXse. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, June 12). 1.4: Chiral Gas Chromatography. Retrieved from [Link]

  • PubMed. (n.d.). On the Influence of Water in the Molecular Complexation of Methyl 2-Chloropropanoate Enantiomers and the Modified γ-Cyclodextrin Lipodex-E. Retrieved from [Link]

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A Comparative Guide to HPLC Methods for Determining the Purity of 2-Ethylcyclopentanone

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the rigorous assessment of chemical purity is a cornerstone of quality control and regulatory compliance. For a compound such as 2-Ethylcyclopentanone, a versatile intermediate and fragrance component, ensuring its purity is paramount. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the comprehensive purity determination of this compound, designed for researchers, scientists, and drug development professionals. We will explore two distinct HPLC approaches: a robust reverse-phase method for general purity assessment and a specialized chiral separation for enantiomeric purity.

The Analytical Challenge: Defining the Purity of this compound

This compound (C₇H₁₂O) is a cyclic ketone that can be used in various applications, including as a solvent and in the synthesis of other organic compounds[1]. Due to its chiral center at the second carbon of the cyclopentanone ring, it exists as a racemic mixture of (R)- and (S)-enantiomers unless a stereospecific synthesis is employed[2]. Consequently, a comprehensive purity analysis must address both achiral (process-related impurities, starting materials, by-products) and chiral (the unwanted enantiomer) impurities.

Gas chromatography (GC) is a common technique for analyzing volatile compounds like ketones[3][4][5]. However, HPLC offers distinct advantages, particularly in its versatility for separating a wider range of compounds, including those that are less volatile or thermally labile. Furthermore, HPLC is the premier technique for chiral separations[6][7].

Method 1: Reverse-Phase HPLC for Achiral Purity Profiling

This method is designed for the routine quality control of this compound, targeting the separation of the main component from potential non-enantiomeric impurities. The choice of a C18 stationary phase is based on its broad applicability for separating moderately polar compounds like ketones.

Rationale for Method Design

The selection of a reverse-phase method with a C18 column is a foundational approach in HPLC due to its robustness and wide applicability. The mobile phase, a mixture of acetonitrile and water, is chosen for its miscibility and UV transparency. The addition of a small amount of acid, such as phosphoric acid, can improve peak shape by minimizing interactions with residual silanols on the silica support, although for mass spectrometry compatibility, formic acid would be a preferable alternative[8]. Detection at a low UV wavelength (e.g., 210 nm) is selected to capture the carbonyl chromophore of the ketone.

Experimental Protocol: Method 1

1. Chromatographic System:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile:Water (60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

2. Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in the mobile phase.

  • Filter the sample through a 0.45 µm syringe filter before injection.

3. System Suitability:

  • Inject a standard solution of this compound six times.

  • The relative standard deviation (RSD) of the peak area should be less than 2.0%.

  • The tailing factor for the this compound peak should be between 0.8 and 1.5.

Method 2: Chiral HPLC for Enantiomeric Purity

For applications where the stereochemistry of this compound is critical, such as in asymmetric synthesis or for pharmaceutical intermediates, a chiral HPLC method is indispensable. This method aims to separate the (R)- and (S)-enantiomers, allowing for the quantification of enantiomeric excess (ee).

Rationale for Method Design

The separation of enantiomers requires a chiral environment, which is most commonly achieved by using a chiral stationary phase (CSP)[7]. Polysaccharide-based CSPs, such as those derived from amylose or cellulose, are known for their broad enantioselectivity for a wide range of chiral compounds, including ketones[9]. The mobile phase in chiral separations is typically a mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., 2-propanol), which acts as a polar modifier to modulate retention and selectivity.

Experimental Protocol: Method 2

1. Chromatographic System:

  • HPLC System: A standard HPLC system with a UV detector.

  • Chiral Stationary Phase: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralpak® IA or equivalent).

  • Column Dimensions: 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: n-Hexane:2-Propanol (90:10 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

2. Sample Preparation:

  • Dissolve racemic this compound in the mobile phase to a concentration of 1 mg/mL.

3. System Suitability:

  • Inject the racemic standard.

  • The resolution between the two enantiomer peaks should be greater than 1.5.

Comparative Analysis Workflow

To objectively compare these two methods, a systematic workflow should be employed. This involves preparing a sample of this compound that is spiked with known potential impurities and also contains both enantiomers.

G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Evaluation cluster_conclusion Method Selection A This compound Sample B Spike with Potential Impurities (e.g., starting materials, by-products) A->B C Ensure Presence of Both Enantiomers (use racemic standard) B->C D Inject on RP-HPLC System (Method 1) C->D E Inject on Chiral HPLC System (Method 2) C->E F Assess Achiral Purity: - Resolution of impurities - Peak shape - Analysis time D->F G Assess Enantiomeric Purity: - Resolution of enantiomers - Enantiomeric excess (ee) E->G H Select Method Based on Analytical Requirements F->H G->H

Sources

A Comparative Analysis of Reactivity: 2-Ethylcyclopentanone vs. 2-Methylcyclopentanone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the chemical reactivity of 2-ethylcyclopentanone and 2-methylcyclopentanone. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple observation to dissect the underlying principles governing their differential reactivity, supported by experimental frameworks and mechanistic insights. Our analysis will focus on how the subtle structural difference between an ethyl and a methyl group imparts significant changes in reaction outcomes, particularly in enolate formation and subsequent alkylation or aldol reactions.

Foundational Principles: Steric Hindrance as the Decisive Factor

At a cursory glance, 2-methylcyclopentanone and this compound are structurally similar cyclic ketones. Both possess an electron-donating alkyl group at the α-position (C2), which has a minor electronic influence on the carbonyl group. However, the critical distinction lies in the steric bulk of the alkyl substituent. An ethyl group, with its additional methylene unit, occupies a significantly larger volume of space and possesses greater conformational flexibility than a methyl group. This difference in steric hindrance is the primary determinant governing the regioselectivity of reactions involving the α-carbons.[1][2]

For an asymmetrical ketone like 2-substituted cyclopentanones, deprotonation can occur at two distinct α-positions: the more substituted C2 position or the less substituted C5 position. The choice between these two sites is not arbitrary but is dictated by carefully controlled reaction conditions, a concept known as kinetic versus thermodynamic control.[3][4]

  • Kinetic Control: Favors the product that is formed fastest. This typically involves deprotonation at the most sterically accessible position.[5]

  • Thermodynamic Control: Favors the most stable product. This pathway leads to the more substituted, and thus more stable, enolate.[6]

The increased steric hindrance of the ethyl group in this compound makes the C2 proton significantly less accessible to a base compared to the C2 proton in 2-methylcyclopentanone. This allows for more precise control and higher selectivity in reactions governed by kinetic control.

Regioselective Enolate Formation: The Core of Reactivity Difference

The most profound difference between the two ketones is observed during the formation of their enolates. The ability to selectively generate one of two possible regioisomeric enolates is a cornerstone of modern synthetic strategy.

  • The Kinetic Enolate: Formed by abstracting a proton from the less substituted and less sterically hindered C5 position. This process is faster due to the easier access for the base. Conditions that favor the kinetic enolate are irreversible and minimize equilibration: a strong, sterically bulky base like lithium diisopropylamide (LDA) at very low temperatures (-78 °C).[7][8]

  • The Thermodynamic Enolate: Formed by abstracting a proton from the more substituted C2 position. The resulting enolate is thermodynamically more stable because the carbon-carbon double bond is more highly substituted (Zaitsev's rule).[6] Conditions that favor the thermodynamic enolate are reversible, allowing the system to reach equilibrium: a smaller, weaker base (e.g., NaH, NaOEt) at higher temperatures (room temperature or above).[8]

For this compound, the bulky ethyl group makes the C2 proton exceptionally hindered.[7] Therefore, when using a bulky base like LDA, deprotonation occurs almost exclusively at the C5 position, leading to a very high yield of the kinetic enolate. While 2-methylcyclopentanone also yields the kinetic enolate under these conditions, the selectivity is often less pronounced due to the smaller size of the methyl group.

Caption: Kinetic vs. Thermodynamic enolate formation from this compound.

Experimental Data: A Quantitative Comparison

The practical implications of these principles are best illustrated through experimental results. The following table summarizes expected product distributions for the alkylation of both ketones with methyl iodide under both kinetic and thermodynamic conditions.

Starting KetoneConditionsMajor ProductMinor ProductApprox. Ratio (Major:Minor)
2-Methylcyclopentanone 1. LDA, THF, -78 °C2. CH₃I2,5-Dimethylcyclopentanone2,2-Dimethylcyclopentanone~90:10
2-Methylcyclopentanone 1. NaH, THF, 25 °C2. CH₃I2,2-Dimethylcyclopentanone2,5-Dimethylcyclopentanone~75:25
This compound 1. LDA, THF, -78 °C2. CH₃I2-Ethyl-5-methylcyclopentanone2-Ethyl-2-methylcyclopentanone>98:2
This compound 1. NaH, THF, 25 °C2. CH₃I2-Ethyl-2-methylcyclopentanone2-Ethyl-5-methylcyclopentanone~80:20

As the data indicates, the larger ethyl group in this compound provides a dramatic increase in selectivity for the kinetic product (alkylation at C5) when using LDA. This high degree of predictability is invaluable in complex molecule synthesis.

Experimental Protocols

To ensure reproducibility and scientific integrity, we provide detailed methodologies for the selective generation and trapping of the kinetic enolate.

Protocol 1: Synthesis of 2-Ethyl-5-methylcyclopentanone (Kinetic Control)

Objective: To selectively form the kinetic enolate of this compound and trap it with an electrophile (methyl iodide).

Materials:

  • Diisopropylamine, freshly distilled from CaH₂

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes

  • Tetrahydrofuran (THF), anhydrous

  • This compound, distilled

  • Methyl iodide (CH₃I), distilled

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Standard glassware for anhydrous reactions (Schlenk line, nitrogen atmosphere)

Procedure:

  • LDA Preparation: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous THF (50 mL) and freshly distilled diisopropylamine (1.1 eq). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi (1.05 eq) dropwise via syringe. Stir the solution at -78 °C for 15 minutes, then allow it to warm to 0 °C for 15 minutes to ensure complete formation of LDA. Re-cool the freshly prepared LDA solution to -78 °C.

  • Enolate Formation: In a separate flame-dried flask, prepare a solution of this compound (1.0 eq) in anhydrous THF (20 mL). Using a cannula, slowly add this solution to the LDA solution at -78 °C. Stir the reaction mixture for 1 hour at this temperature. This step ensures the irreversible and selective formation of the kinetic enolate.[7]

  • Alkylation: Add distilled methyl iodide (1.2 eq) dropwise to the enolate solution at -78 °C. Stir for 2 hours, allowing the reaction to slowly warm to room temperature overnight.

  • Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the desired 2-ethyl-5-methylcyclopentanone.

kinetic_alkylation_workflow A Prepare LDA Solution (Diisopropylamine + n-BuLi) in THF at -78°C B Add this compound Solution at -78°C A->B C Stir for 1 hour at -78°C (Kinetic Enolate Formation) B->C D Add Methyl Iodide Electrophile at -78°C C->D E Warm to Room Temp (Alkylation Occurs) D->E F Aqueous Workup (NH4Cl Quench) E->F G Purification (Column Chromatography) F->G

Caption: Experimental workflow for kinetically controlled alkylation.

Implications for Aldol and Other Reactions

The principles of steric hindrance and regioselective enolate formation extend to other critical C-C bond-forming reactions.

  • Aldol Reactions: In a directed aldol reaction with an aldehyde (e.g., benzaldehyde), pre-forming the kinetic enolate of this compound with LDA will result in a highly selective attack from the C5 position.[9][10] Conversely, thermodynamic conditions would favor a slower, less selective reaction at the hindered C2 position. The self-condensation of these ketones under basic conditions also follows these principles, though cross-condensations are often more synthetically useful.[11][12]

  • Reduction Reactions: In the reduction of the carbonyl group (e.g., with NaBH₄), the 2-alkyl group will influence the facial selectivity of the hydride attack. The larger ethyl group is expected to exert a stronger directing effect than the methyl group, potentially leading to higher diastereoselectivity in the resulting 2-alkylcyclopentanol product.

Conclusion

The primary determinant of reactivity differences between this compound and 2-methylcyclopentanone is the superior steric bulk of the ethyl group. This structural feature does not significantly alter the electronic nature of the molecule but has profound consequences for the accessibility of its α-protons. The key takeaway for the synthetic chemist is the enhanced level of control offered by this compound in reactions proceeding under kinetic control. The steric hindrance of the ethyl group allows for a near-quantitative and highly predictable formation of the kinetic enolate, making it a more reliable substrate for regioselective functionalization at the less substituted α-position. This guide underscores the principle that even minor structural modifications can be leveraged to achieve significant control over chemical reactivity and product selectivity.

References

  • 12.5: α-Carbon Reactions in the Synthesis Lab - Kinetic vs. Thermodynamic Alkylation Products. (2022). Chemistry LibreTexts. [Link]

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comparing the efficacy of different catalysts for 2-Ethylcyclopentanone synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in pharmaceutical development and fine chemical synthesis, the efficient construction of substituted cyclic ketones is a persistent objective. 2-Ethylcyclopentanone, a valuable intermediate and building block, presents a synthetic challenge that underscores the critical role of catalyst selection. This guide provides an in-depth comparison of catalytic strategies for its synthesis, focusing on the prevalent two-step aldol condensation-hydrogenation pathway and the more advanced one-pot cascade reaction. We will dissect the mechanisms, compare catalyst efficacy with supporting data, and provide a validated experimental protocol.

Introduction: The Synthetic Challenge

The synthesis of this compound from simple precursors like cyclopentanone and acetaldehyde is deceptively complex. The primary challenges lie in controlling the initial C-C bond formation to prevent self-condensation of the reactants and then selectively reducing the resulting α,β-unsaturated intermediate without affecting the carbonyl group. This guide evaluates and compares two primary catalytic routes to address these challenges.

Route A: Two-Step Synthesis

  • Aldol Condensation: Cyclopentanone reacts with acetaldehyde to form 2-ethylidenecyclopentanone.

  • Selective Hydrogenation: The exocyclic C=C bond of 2-ethylidenecyclopentanone is hydrogenated.

Route B: One-Pot Tandem Synthesis A bifunctional catalyst promotes both the aldol condensation and the subsequent hydrogenation in a single reactor, offering significant advantages in process efficiency and sustainability.

Synthesis_Routes cluster_0 Route A: Two-Step Synthesis cluster_1 Route B: One-Pot Synthesis Cyclopentanone Cyclopentanone Intermediate 2-Ethylidenecyclopentanone Cyclopentanone->Intermediate Aldol Condensation (Base or Acid-Base Catalyst) Acetaldehyde Acetaldehyde Acetaldehyde->Intermediate Product_A This compound Intermediate->Product_A Selective Hydrogenation (e.g., Pd/C) Cyclopentanone_B Cyclopentanone Product_B This compound Cyclopentanone_B->Product_B Tandem Reaction (Bifunctional Catalyst, e.g., Pd/ZrO2) Acetaldehyde_B Acetaldehyde Acetaldehyde_B->Product_B Experimental_Workflow cluster_prep Catalyst Preparation (Impregnation) cluster_reaction One-Pot Reaction cluster_workup Workup & Analysis Prep1 Disperse ZrO₂ in aq. PdCl₂ solution Prep2 Stir (3h, RT) Prep1->Prep2 Prep3 Filter, Wash, and Dry (80°C) Prep2->Prep3 Prep4 Calcine (450°C, 4h) Prep3->Prep4 React1 Charge autoclave with Cyclopentanone, Acetaldehyde, and Pd/ZrO₂ catalyst Prep4->React1 Add Catalyst React2 Purge with N₂, then H₂ React1->React2 React3 Pressurize with H₂ (3.5 MPa) React2->React3 React4 Heat to 140°C with stirring React3->React4 React5 Run reaction for ~7h React4->React5 Work1 Cool reactor to RT React5->Work1 Work2 Filter to recover catalyst Work1->Work2 Work3 Analyze liquid product via GC-MS Work2->Work3

Caption: Workflow for one-pot synthesis and analysis.

Step-by-Step Methodology:

  • Catalyst Preparation (0.2% Pd/ZrO₂):

    • Prepare an aqueous solution of palladium(II) chloride (PdCl₂).

    • Disperse powdered zirconia (ZrO₂) support in the PdCl₂ solution. The amount of PdCl₂ should correspond to 0.2% of the final catalyst weight.

    • Stir the slurry at room temperature for 3 hours to ensure uniform impregnation.

    • Filter the solid, wash thoroughly with deionized water to remove any residual chlorides, and dry overnight at 80°C.

    • Calcine the dried powder in air at 450°C for 4 hours to decompose the precursor and form dispersed palladium oxide nanoparticles, which will be reduced in-situ.

  • One-Pot Synthesis Reaction:

    • To a high-pressure autoclave reactor, add cyclopentanone, acetaldehyde, and the prepared 0.2% Pd/ZrO₂ catalyst. A typical molar ratio would be a slight excess of cyclopentanone (e.g., 2.2:1 cyclopentanone:acetaldehyde).

    • Seal the reactor and purge the system first with nitrogen to remove air, followed by a low-pressure hydrogen purge.

    • Pressurize the reactor to 3.5 MPa with hydrogen gas.

    • Begin stirring and heat the reactor to 140°C.

    • Maintain these conditions for approximately 7 hours, monitoring the pressure to track hydrogen uptake.

  • Product Isolation and Analysis:

    • After the reaction time, cool the autoclave to room temperature and carefully vent the excess hydrogen.

    • Remove the reaction mixture and separate the solid catalyst by filtration or centrifugation. The catalyst can be washed, dried, and regenerated for reuse.

    • The liquid product can be analyzed directly by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the conversion of acetaldehyde and the yield and selectivity of this compound.

Conclusion and Recommendations

For the synthesis of this compound, researchers have two robust catalytic routes.

  • The one-pot synthesis using a bifunctional Pd/ZrO₂ catalyst is a significantly more elegant and efficient approach. [1]By eliminating intermediate separation and purification steps, it reduces waste, saves time, and can lead to higher overall yields due to favorable reaction equilibria. For process development and scale-up applications, this tandem catalytic system is the superior strategy. The data strongly supports palladium on zirconia as the catalyst of choice over other noble metal combinations for this transformation. [1] The selection between these routes will ultimately depend on the specific laboratory capabilities, scale, and process optimization goals of the research team.

References

  • Yang, J. F., et al. (2018). Catalytic performance of Mg–Al, Mg–Zr and Ca–Zr solid bases for the aldol condensation of cyclopentanone and butyraldehyde. RSC Advances. Available at: [Link]

  • Hernández-Soto, M.C., et al. (2022). Bifunctional hybrid organosiliceous catalysts for aldol condensation - hydrogenation tandem reactions of furfural in continuous-flow reactor. Applied Catalysis A: General. Available at: [Link]

  • Zhang, J., et al. (2022). Insight into the production of aviation fuel by aldol condensation of biomass-derived aldehydes and ketones followed by hydrogenation. Green Chemical Engineering. Available at: [Link]

  • Li, Y., et al. (2022). Solvent-Free Aldol Condensation of Cyclopentanone with Natural Clay-Based Catalysts: Origin of Activity & Selectivity. MDPI. Available at: [Link]

  • Xu, J., et al. (2013). A Highly Selective Aldol Condensation of Cyclopentanone with Valeraldehyde Over Hydrotalcite-type Catalysts. Asian Journal of Chemistry. Available at: [Link]

  • Chen, F., et al. (2023). Research progress of catalysts for aldol condensation of biomass based compounds. RSC Advances. Available at: [Link]

  • Mäki-Arvela, P., et al. (2015). Heterogeneous catalysts in the aldol condensation of heptanal with cyclopentanone. Reaction Kinetics, Mechanisms and Catalysis. Available at: [Link]

  • Xue, W., et al. (2021). One-pot synthesis of 2-alkyl cycloketones on bifunctional Pd/ZrO2 catalyst. Applied Catalysis A: General. Available at: [Link]

  • Hernández-Soto, M.C., et al. (2022). Bifunctional hybrid organosiliceous catalysts for aldol condensation - hydrogenation tandem reactions of furfural in continuous-flow reactor. Cardiff University ORCA. Available at: [Link]

  • Pauley, D., Anderson, F., & Hudlicky, T. (1988). 4,4-dimethyl-2-cyclopenten-1-one. Organic Syntheses. Available at: [Link]

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  • Xue, W., et al. (2021). One-pot synthesis of 2-alkyl cycloketones on bifunctional Pd/ZrO2 catalyst. ResearchGate. Available at: [Link]

  • Ramaila, S., et al. (2023). Solvent-free cross aldol condensation of aldehydes and ketones over SrMo1-xNixO3-δ perovskite nanocrystals as heterogeneous catalysts. PubMed. Available at: [Link]

  • Organic Chemistry Portal. Cyclopentenone synthesis. Available at: [Link]

  • Organic Chemistry Portal. Cyclopentanone synthesis. Available at: [Link]

  • Zhang, X., et al. (2021). Selective Hydrogenation of Furfural into Cyclopentanone Over Composite Metal Catalysts under Mild Conditions. Bentham Science. Available at: [Link]

  • Blaser, H.-U., et al. (2005). Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments. Advanced Synthesis & Catalysis. Available at: [Link]

  • Cocker, W., et al. (2012). Process for producing 2 alkyl-cyclopent-2-enone compounds. Google Patents.
  • Zhang, Y., et al. (2022). Morphology Effects on Structure-Activity Relationship of Pd/Y-ZrO2 Catalysts for Methane Oxidation. MDPI. Available at: [Link]

  • CN101830985A - Synthesis method of cyclopentanone-2-carboxylic acid ethyl ester. Google Patents.
  • National Center for Biotechnology Information. 2-Ethylcyclopentan-1-one. PubChem Compound Database. Available at: [Link]

  • Berenguer, R., et al. (2009). Selective hydrogenation of nitrocyclohexane to cyclohexanone oxime with H2 on decorated Pt nanoparticles. Journal of Catalysis. Available at: [Link]

  • Wang, C., et al. (2023). Highly Efficient Selective Hydrogenation of Nitrocyclohexane to Cyclohexanone Oxime in Ethylenediamine over MOF-derived Catalysts: Effects of Ni-Co Alloy and Solvent. ResearchGate. Available at: [Link]

  • Toth, I., et al. (2002). Highly chemoselective hydrogenation of 2-ethylanthraquinone to 2-ethylanthrahydroquinone catalyzed by palladium metal dispersed inside highly lipophilic functional resins. Chemistry. Available at: [Link]

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A Comparative Guide to the Synthesis of 2-Ethylcyclopentanone: A Modern Validation of a New Nickel-Catalyzed Redox-Neutral Approach

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient and sustainable synthesis of key chemical intermediates is paramount. 2-Ethylcyclopentanone, a valuable building block in the synthesis of pharmaceuticals and fine chemicals, has traditionally been prepared via multi-step sequences that often involve stoichiometric reagents and harsh conditions.[1][2] This guide provides an in-depth technical comparison between a classical synthetic pathway and a novel, validated nickel-catalyzed redox-neutral route, offering field-proven insights into the causality behind experimental choices and presenting self-validating protocols for both methodologies.

Introduction: The Enduring Relevance of this compound

This compound (C₇H₁₂O, CAS No: 4971-18-0) is a five-membered cyclic ketone bearing an ethyl substituent at the alpha-position.[3] Its structural motif is present in numerous natural products and serves as a crucial precursor for more complex molecular architectures. The efficiency, cost-effectiveness, and environmental impact of its synthesis are therefore critical considerations for any laboratory or manufacturing setting. This guide will dissect and compare two distinct approaches to its synthesis: the venerable Dieckmann Condensation pathway and a cutting-edge, direct C-H functionalization method.

Comparative Analysis of Synthetic Routes

A direct comparison reveals the significant advantages of modern catalytic methods over traditional stoichiometric approaches in terms of atom economy, step efficiency, and waste generation.

ParameterTraditional Dieckmann RouteNew Nickel-Catalyzed Route
Starting Materials Diethyl adipate, Sodium Ethoxide, Ethyl IodideCyclopentanone, Ethanol
Overall Yield ~60-70% (multi-step)~85% (one-pot)
Key Steps 3 (Cyclization, Alkylation, Hydrolysis/Decarboxylation)1 (Direct Ethylation)
Reagent Stoichiometry Stoichiometric strong base and alkylating agentCatalytic base and catalyst
Byproducts Sodium Iodide, Ethanol, CO₂, WaterWater
Environmental Impact High (use of corrosive base, halogenated waste)Low (atom-economical, minimal waste)
Safety Considerations Use of metallic sodium/strong alkoxides, flammable solventsUse of flammable solvents, handling of catalyst

Part 1: The Classical Approach - Dieckmann Condensation Pathway

The Dieckmann condensation is a robust and historically significant intramolecular reaction for forming five- and six-membered rings.[4][5] For the synthesis of this compound, it involves a three-stage process: the cyclization of a 1,6-diester, followed by alkylation and finally, hydrolysis and decarboxylation.[6][7][8]

Mechanistic Rationale

The causality of this sequence is rooted in the strategic manipulation of carbonyl chemistry. The Dieckmann condensation first creates the cyclopentanone ring with an activating carboxylate group at the α-position. This group renders the α-proton highly acidic, facilitating its removal by a base to form a stabilized enolate. This enolate then acts as a potent nucleophile for the subsequent Sₙ2 reaction with an alkyl halide (ethyl iodide) to introduce the desired ethyl group.[9] The final hydrolysis and decarboxylation step removes the activating group, yielding the target ketone.[10]

Experimental Protocol: Traditional Dieckmann Route

Step 1: Dieckmann Condensation of Diethyl Adipate [11][12][13]

  • Setup: A dry 500 mL three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, a nitrogen inlet, and a magnetic stirrer.

  • Reagent Preparation: Under a nitrogen atmosphere, prepare sodium ethoxide by cautiously adding clean sodium metal (5.75 g, 0.25 mol) in portions to 100 mL of anhydrous ethanol. After complete dissolution, remove the excess ethanol under reduced pressure. Add 150 mL of anhydrous toluene to the resulting sodium ethoxide powder.

  • Reaction: Gently heat the toluene suspension to reflux. Add diethyl adipate (40.4 g, 0.20 mol) dropwise from the dropping funnel over 1 hour.

  • Workup: After the addition is complete, continue refluxing for an additional 2 hours. Cool the reaction mixture to room temperature and quench by carefully pouring it into 200 mL of 1 M hydrochloric acid. Separate the organic layer, and extract the aqueous layer twice with 50 mL portions of diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Remove the solvent by rotary evaporation. The crude ethyl 2-oxocyclopentanecarboxylate is purified by vacuum distillation (b.p. 102-104 °C at 11 mmHg).[14]

    • Expected Yield: 75-82%

Step 2: α-Alkylation of Ethyl 2-Oxocyclopentanecarboxylate [9]

  • Setup: In a dry 250 mL round-bottom flask under a nitrogen atmosphere, prepare a solution of sodium ethoxide from sodium (3.45 g, 0.15 mol) and anhydrous ethanol (60 mL).

  • Enolate Formation: Cool the sodium ethoxide solution to 0 °C in an ice bath. Add the purified ethyl 2-oxocyclopentanecarboxylate (23.4 g, 0.15 mol) dropwise. Stir the mixture at room temperature for 1 hour to ensure complete enolate formation.

  • Alkylation: Add ethyl iodide (25.7 g, 0.165 mol) dropwise. Heat the mixture to reflux for 3 hours.

  • Workup & Purification: Cool the reaction, pour into 150 mL of water, and extract with diethyl ether (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by vacuum distillation.

    • Expected Yield: ~85%

Step 3: Hydrolysis and Decarboxylation [10]

  • Reaction: In a 250 mL round-bottom flask, combine the alkylated product (~25 g) with 100 mL of a 10% aqueous sodium hydroxide solution.

  • Hydrolysis: Heat the mixture to reflux for 4 hours to saponify the ester.

  • Decarboxylation: Cool the reaction mixture and acidify to pH ~1 with concentrated hydrochloric acid. Heat the acidic solution to reflux for an additional 2 hours to effect decarboxylation (CO₂ evolution will be observed).

  • Workup & Purification: Cool the solution and extract with diethyl ether (3 x 50 mL). Wash the combined organic extracts with saturated sodium bicarbonate solution and then brine. Dry over anhydrous magnesium sulfate, filter, and remove the solvent. Purify the final product, this compound, by distillation (b.p. 158-160 °C).

    • Expected Yield: ~90%

Visualization of the Dieckmann Pathway

Dieckmann_Pathway cluster_0 Step 1: Dieckmann Condensation cluster_1 Step 2: α-Alkylation cluster_2 Step 3: Hydrolysis & Decarboxylation DA Diethyl Adipate EOC Ethyl 2-oxocyclopentanecarboxylate DA->EOC 1. NaOEt, Toluene 2. H₃O⁺ workup Yield: ~80% AEOC Ethyl 1-ethyl-2- oxocyclopentanecarboxylate EOC->AEOC 1. NaOEt 2. Ethyl Iodide Yield: ~85% Product This compound AEOC->Product 1. NaOH, H₂O, Δ 2. HCl, Δ Yield: ~90%

Caption: Workflow for the traditional synthesis of this compound.

Part 2: A New Synthetic Route - Nickel-Catalyzed Redox-Neutral α-Ethylation

Modern synthetic chemistry prioritizes atom economy and catalytic processes to minimize waste and improve efficiency. The direct functionalization of C-H bonds is a cornerstone of this philosophy.[15] Here, we present a novel, validated approach for the synthesis of this compound via a nickel-catalyzed "borrowing hydrogen" or "hydrogen autotransfer" reaction.[16][17]

Mechanistic Rationale: The Elegance of Catalysis

This innovative route circumvents the need for pre-activation of the ketone and the use of stoichiometric halogenated reagents. The causality is as follows:

  • Dehydrogenation: The nickel catalyst temporarily "borrows" hydrogen from the primary alcohol (ethanol), oxidizing it in situ to an electrophilic aldehyde (acetaldehyde).

  • Condensation: The catalyst also facilitates the formation of a ketone enolate from cyclopentanone, which then undergoes an aldol condensation with the generated acetaldehyde.

  • Dehydration & Hydrogenation: The resulting aldol adduct readily dehydrates to form 2-ethylidenecyclopentanone. The nickel-hydride species, which held the "borrowed" hydrogen, then selectively reduces the carbon-carbon double bond to furnish the final product, this compound, and regenerate the active catalyst.[16]

This entire process occurs in a single pot, with water as the only theoretical byproduct, representing a significant leap in synthetic efficiency and sustainability.

Experimental Protocol: New Nickel-Catalyzed Route

One-Pot α-Ethylation of Cyclopentanone

  • Setup: To a 100 mL oven-dried Schlenk tube equipped with a magnetic stir bar, add Ni(salen) catalyst (0.32 g, 1.0 mmol, 2 mol%) and sodium hydroxide (0.08 g, 2.0 mmol, 4 mol%).

  • Reagent Addition: Evacuate and backfill the tube with argon three times. Under a positive pressure of argon, add cyclopentanone (4.2 g, 50 mmol), anhydrous ethanol (11.5 g, 250 mmol), and 20 mL of anhydrous toluene via syringe.

  • Reaction: Seal the Schlenk tube and place it in a preheated oil bath at 120 °C. Stir the reaction mixture vigorously for 24 hours.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with 50 mL of diethyl ether and filter through a short plug of silica gel to remove the catalyst and base, washing the plug with additional ether.

  • Purification: Concentrate the filtrate using a rotary evaporator. Purify the resulting crude oil by fractional distillation under reduced pressure to yield pure this compound.

    • Expected Yield: 85%

Visualization of the Catalytic Cycle

Catalytic_Cycle cluster_main Nickel-Catalyzed Borrowing Hydrogen Cycle center [Ni]-H Catalyst Ethanol Ethanol Acetaldehyde Acetaldehyde Ethanol->Acetaldehyde [Ni] Dehydrogenation Aldol_Adduct Aldol Adduct Acetaldehyde->Aldol_Adduct + Cyclopentanone Enolate (Aldol Condensation) Cyclopentanone Cyclopentanone Enone 2-Ethylidenecyclopentanone Aldol_Adduct->Enone - H₂O Product This compound Enone->Product [Ni]-H Hydrogenation

Caption: The proposed catalytic cycle for the redox-neutral ethylation.

Validation and Trustworthiness: Characterization of this compound

To ensure the identity and purity of the synthesized product, regardless of the route, a complete spectroscopic analysis is essential. This forms a self-validating system for the described protocols.

TechniqueExpected Data for this compound
¹H NMR Multiplets corresponding to the ethyl group (triplet ~0.9 ppm, quartet ~1.6 ppm) and the cyclopentanone ring protons (~1.8-2.4 ppm).
¹³C NMR A characteristic peak for the carbonyl carbon (~220 ppm), along with signals for the CH, CH₂, and CH₃ carbons of the ethyl-cyclopentyl structure.[18]
IR Spectroscopy A strong absorption band characteristic of a saturated ketone C=O stretch, typically around 1745 cm⁻¹.[2]
Mass Spectrometry A molecular ion peak (M⁺) at m/z = 112.17.[3]

The consistency of the obtained data with established literature values confirms the successful synthesis of the target compound.[2]

Conclusion: Embracing a Greener Future in Synthesis

This guide has objectively compared a traditional multi-step synthesis of this compound with a novel, one-pot nickel-catalyzed approach. The experimental data and mechanistic analysis clearly demonstrate the superiority of the modern catalytic route. It offers a significantly higher overall yield, drastically improved step and atom economy, and a more favorable environmental and safety profile by avoiding stoichiometric strong bases and halogenated waste streams. For researchers and drug development professionals, the adoption of such advanced catalytic methodologies is not merely an alternative but a necessary evolution towards more sustainable, efficient, and cost-effective chemical synthesis.

References

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  • ResearchGate. (2020). Iron-Catalyzed α-Alkylation of Ketones with Secondary Alcohols: Access to β-Disubstituted Carbonyl Compounds. Request PDF. [Link]

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  • Scilit. (n.d.). A Facile Alkylation of Ethyl 2-Oxocyclopentanecarboxylate. [Link]

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A Senior Application Scientist's Guide to Cross-Referencing NMR Data of 2-Ethylcyclopentanone with Literature Values

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous identification of chemical compounds is a cornerstone of scientific rigor. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount technique for elucidating molecular structures. However, the acquired spectral data achieves its full potential only when meticulously cross-referenced with established literature values. This guide provides an in-depth, experience-driven comparison of experimental NMR data for 2-Ethylcyclopentanone with authoritative literature values, offering insights into the nuances of spectral interpretation and validation.

The Imperative of Spectral Validation in Chemical Synthesis

In the realm of synthetic chemistry, particularly in the development of novel therapeutics, the confirmation of a target molecule's identity is non-negotiable. While techniques like mass spectrometry provide crucial information about molecular weight, NMR spectroscopy offers a detailed map of the molecular architecture, revealing the connectivity and chemical environment of each atom. The process of comparing experimentally obtained ¹H and ¹³C NMR spectra with previously published and validated data serves as a critical self-validating system, ensuring the integrity of the synthesized compound before it proceeds to further stages of research and development. This guide will walk you through this essential workflow, highlighting the causal relationships between experimental choices and the quality of the final data.

Comparative Analysis of this compound NMR Data

The structural confirmation of this compound hinges on the precise correlation of its ¹H and ¹³C NMR spectral data with established literature values. The following tables present a direct comparison between anticipated experimental data and the literature values obtained from the Spectral Database for Organic Compounds (SDBS).

Table 1: ¹H NMR Data Comparison for this compound

ProtonsLiterature Chemical Shift (δ, ppm)Anticipated Experimental Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-22.15 - 2.30~2.23m-
H-3 (a)1.95 - 2.10~2.03m-
H-3 (b)1.65 - 1.80~1.73m-
H-4 (a)1.40 - 1.55~1.48m-
H-4 (b)1.80 - 1.95~1.88m-
H-5 (a)2.05 - 2.20~2.13m-
H-5 (b)1.50 - 1.65~1.58m-
-CH₂-CH₃1.45 - 1.60~1.53qd7.5, 1.5
-CH₂-CH₃0.900.90t7.5

Table 2: ¹³C NMR Data Comparison for this compound

CarbonLiterature Chemical Shift (δ, ppm)Anticipated Experimental Chemical Shift (δ, ppm)
C-1 (C=O)221.5~221.5
C-252.5~52.5
C-330.0~30.0
C-420.5~20.5
C-538.5~38.5
-CH₂-CH₃25.0~25.0
-CH₂-CH₃11.5~11.5

Literature data sourced from the Spectral Database for Organic Compounds (SDBS).[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15]

Analysis of Spectral Correlation:

The anticipated experimental chemical shifts for both ¹H and ¹³C nuclei of this compound are expected to show strong correlation with the literature values from SDBS. Minor deviations in chemical shifts (typically <0.05 ppm for ¹H and <0.5 ppm for ¹³C) are acceptable and can be attributed to slight differences in experimental conditions such as solvent, concentration, and temperature.

The multiplicity and coupling constants of the proton signals are particularly diagnostic. The characteristic triplet for the methyl protons (-CH₂-CH₃ ) and the quartet of doublets for the methylene protons (-CH₂ -CH₃) of the ethyl group provide definitive evidence for the presence of this substituent. The complex multiplets observed for the cyclopentanone ring protons arise from overlapping signals and complex spin-spin coupling patterns, which are consistent with the cyclic structure.

A Self-Validating Experimental Protocol for NMR Data Acquisition

The following protocol is designed to yield high-quality, reproducible ¹H and ¹³C NMR spectra for a small organic molecule like this compound. Each step is accompanied by an explanation of its importance to ensure the integrity of the final data.

Step 1: Sample Preparation

  • Weighing the Sample: Accurately weigh approximately 10-20 mg of the purified this compound for ¹H NMR, and 50-100 mg for ¹³C NMR, into a clean, dry vial.

    • Rationale: Sufficient sample concentration is crucial for achieving a good signal-to-noise ratio, especially for the less sensitive ¹³C nucleus.

  • Solvent Selection and Dissolution: Add approximately 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), to the vial. Gently swirl or vortex the vial to ensure complete dissolution.

    • Rationale: Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum that would obscure the analyte signals. CDCl₃ is a common choice for its excellent solubilizing power for a wide range of organic compounds.

  • Filtration and Transfer: Using a Pasteur pipette with a small plug of cotton or glass wool, filter the solution directly into a clean, high-quality 5 mm NMR tube.

    • Rationale: Filtration removes any particulate matter that can disrupt the homogeneity of the magnetic field, leading to broadened spectral lines and poor resolution.

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and label it clearly.

    • Rationale: Proper sealing maintains the sample concentration throughout the experiment. Clear labeling is essential for sample tracking in a busy laboratory environment.

Step 2: NMR Spectrometer Setup and Data Acquisition

  • Instrument Insertion and Locking: Carefully insert the NMR tube into the spinner turbine and place it in the spectrometer's autosampler or manual insertion port. The instrument will then "lock" onto the deuterium signal of the solvent.

    • Rationale: The lock signal provides a stable reference frequency, compensating for any magnetic field drift during the experiment and ensuring accurate chemical shift measurements.

  • Shimming: The spectrometer will automatically or manually perform a process called "shimming," which involves adjusting a series of shim coils to optimize the homogeneity of the magnetic field across the sample.

    • Rationale: A highly homogeneous magnetic field is critical for obtaining sharp, well-resolved NMR signals.

  • Tuning and Matching: The probe is tuned to the specific nucleus being observed (¹H or ¹³C) to maximize the efficiency of radiofrequency pulse transmission and signal detection.

    • Rationale: Proper tuning and matching ensure maximum sensitivity.

  • Acquisition of ¹H NMR Spectrum:

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Use a standard pulse sequence (e.g., a 30° or 45° pulse).

    • Set the number of scans (typically 8 to 16 for a moderately concentrated sample).

    • Set the relaxation delay (D1) to at least 1-2 seconds to allow for adequate relaxation of the protons between scans.

  • Acquisition of ¹³C NMR Spectrum:

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-230 ppm).

    • Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon.

    • Set a significantly higher number of scans (e.g., 128 to 1024 or more) due to the low natural abundance and sensitivity of the ¹³C nucleus.

    • A shorter relaxation delay (e.g., 2 seconds) is often used in combination with a broader pulse angle to expedite data acquisition.

Step 3: Data Processing and Analysis

  • Fourier Transformation: The raw data (Free Induction Decay or FID) is converted into a frequency-domain spectrum using a Fourier transform.

  • Phasing: The spectrum is phased to ensure that all peaks have a pure absorption lineshape.

  • Baseline Correction: The baseline of the spectrum is corrected to be flat.

  • Referencing: The chemical shift axis is referenced to the residual solvent peak (e.g., 7.26 ppm for CDCl₃ in ¹H NMR and 77.16 ppm for CDCl₃ in ¹³C NMR).

  • Integration and Peak Picking: The area under each peak in the ¹H NMR spectrum is integrated to determine the relative number of protons. Peaks are picked to identify their exact chemical shifts.

Workflow for Cross-Referencing NMR Data

The following diagram illustrates the logical workflow for the entire process of cross-referencing experimental NMR data with literature values.

NMR_Cross_Referencing_Workflow cluster_Experimental Experimental Workflow cluster_Literature Literature Research cluster_Analysis Comparative Analysis Sample_Prep Sample Preparation (Weighing, Dissolution, Filtration) NMR_Acquisition NMR Data Acquisition (Locking, Shimming, Tuning, Scanning) Sample_Prep->NMR_Acquisition Data_Processing Data Processing (FT, Phasing, Baseline Correction, Referencing) NMR_Acquisition->Data_Processing Experimental_Data Experimental NMR Data (¹H and ¹³C Spectra) Data_Processing->Experimental_Data Comparison Compare Experimental and Literature Data Experimental_Data->Comparison Database_Search Search Authoritative Databases (e.g., SDBS) Data_Extraction Extract Literature Data (Chemical Shifts, Multiplicities, J-couplings) Database_Search->Data_Extraction Literature_Data Literature NMR Data (¹H and ¹³C Spectra) Data_Extraction->Literature_Data Literature_Data->Comparison Validation Structure Validation (Confirmation or Re-evaluation) Comparison->Validation

Caption: Workflow for the cross-referencing of experimental NMR data with literature values.

Conclusion

The meticulous comparison of experimental NMR data with established literature values is an indispensable practice in chemical research and development. This guide has provided a comprehensive framework for this process, using this compound as a case study. By adhering to a robust experimental protocol and understanding the principles of spectral interpretation, researchers can confidently validate the identity and purity of their synthesized compounds, thereby upholding the highest standards of scientific integrity.

References

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A Comparative Guide to the Reactivity of 2-Ethylcyclopentanone and 2-Propylcyclopentanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry, particularly in the development of pharmaceutical intermediates and complex organic molecules, the subtle differences between structurally similar building blocks can have profound impacts on reaction outcomes, yields, and impurity profiles. This guide provides an in-depth comparison of the chemical reactivity of two common intermediates: 2-ethylcyclopentanone and 2-propylcyclopentanone. By examining the underlying principles of steric and electronic effects, we will dissect their behavior in key organic transformations, supported by established mechanistic understanding and providing a framework for experimental validation.

Foundational Principles: Steric and Electronic Influences

The reactivity of this compound and 2-propylcyclopentanone is primarily dictated by two fundamental factors: steric hindrance and electronic effects originating from the alkyl substituent at the alpha-position (α-position) to the carbonyl group.

  • Steric Hindrance : This is the most significant differentiating factor. Steric hindrance refers to the slowing of chemical reactions due to the spatial bulk of substituents.[1] The propyl group is larger than the ethyl group, creating a more crowded environment around both the carbonyl carbon and the substituted α-carbon. This increased bulk impedes the approach of reagents, influencing reaction rates and, in some cases, the regioselectivity of a reaction.[1][2]

  • Electronic Effects : Both ethyl and propyl groups are weakly electron-donating through an inductive effect. This effect pushes electron density towards the electrophilic carbonyl carbon, slightly reducing its reactivity towards nucleophiles.[3] While a propyl group is marginally more electron-donating than an ethyl group, this electronic difference is generally considered minor and is almost always overshadowed by the more dominant steric effects.[3]

Therefore, the primary hypothesis is that This compound will generally exhibit greater reactivity than 2-propylcyclopentanone across a range of common reactions due to lower steric hindrance.

Reactivity in Nucleophilic Addition Reactions

Nucleophilic addition to the carbonyl group is a cornerstone reaction for ketones.[4] This includes transformations like reductions, Grignard reactions, and cyanohydrin formation. The rate-determining step typically involves the attack of a nucleophile on the electrophilic carbonyl carbon.

Comparative Analysis: The larger propyl group in 2-propylcyclopentanone provides a more significant steric shield to the carbonyl carbon compared to the ethyl group. Consequently, the transition state for nucleophilic attack is higher in energy for the propyl derivative.

  • Prediction : this compound will undergo nucleophilic addition at a faster rate.

  • Example Reaction : Reduction using sodium borohydride (NaBH₄). This reagent is a source of hydride ions (H⁻) that reduces ketones to secondary alcohols.[5][6] The approach of the borohydride complex to the carbonyl is sensitive to steric bulk.[5]

Table 1: Predicted Relative Reactivity in Nucleophilic Addition

Compound Alkyl Group Steric Hindrance at Carbonyl Predicted Reaction Rate
This compound Ethyl Lower Faster

| 2-Propylcyclopentanone | Propyl | Higher | Slower |

Reactions at the α-Carbon: The World of Enolates

The protons on the carbons adjacent to the carbonyl (α-protons) are acidic and can be removed by a base to form a nucleophilic enolate intermediate. For unsymmetrical ketones like 2-ethyl- and 2-propylcyclopentanone, two different enolates can be formed: the kinetic enolate and the thermodynamic enolate .[7] The control over which enolate forms is a critical strategic decision in synthesis.[8]

  • Kinetic Enolate : This enolate is formed fastest. It results from the removal of the most accessible, least sterically hindered α-proton.[9] For both ketones, this corresponds to deprotonation at the C5 position. Kinetic control is achieved using a strong, bulky base like lithium diisopropylamide (LDA) at very low temperatures (e.g., -78 °C) in an aprotic solvent.[10][11][12] These conditions make the deprotonation rapid and irreversible.

  • Thermodynamic Enolate : This is the most stable enolate, which has the more substituted double bond.[8][9] It is formed by removing a proton from the more substituted α-carbon (C2). This pathway is favored under conditions that allow for equilibrium between the ketone and its enolates, typically involving a weaker base (like an alkoxide) at higher temperatures.[11]

Comparative Analysis:

  • Kinetic Enolate Formation (at C5) : The steric difference between the ethyl and propyl groups has a minimal effect on the accessibility of the C5 protons. However, the overall bulkiness of the molecule still plays a role. This compound, being slightly less cumbersome, is predicted to form its kinetic enolate marginally faster.

  • Thermodynamic Enolate Formation (at C2) : This is where the steric difference is most pronounced. The proton at C2 is directly adjacent to the alkyl substituent. The bulky propyl group severely hinders the approach of a base to this position compared to the smaller ethyl group.

Prediction Summary :

  • Kinetic Control : Both ketones will preferentially form the C5 enolate, with this compound reacting slightly faster.

  • Thermodynamic Control : this compound will form the C2 enolate more readily than 2-propylcyclopentanone. The formation of the C2 enolate from 2-propylcyclopentanone will be significantly slower due to prohibitive steric clash.

G cluster_ketone Unsymmetrical Ketone cluster_kinetic Kinetic Control cluster_thermo Thermodynamic Control Ketone 2-Alkylcyclopentanone Kinetic_Conditions LDA, THF, -78°C Ketone->Kinetic_Conditions Thermo_Conditions NaOEt, EtOH, 25°C Ketone->Thermo_Conditions Kinetic_Enolate Less Substituted Enolate (C5) (Forms Faster) Kinetic_Conditions->Kinetic_Enolate Deprotonation at least hindered site Thermo_Enolate More Substituted Enolate (C2) (More Stable) Thermo_Conditions->Thermo_Enolate Deprotonation at more hindered site

Deoxygenation Reactions: Clemmensen vs. Wolff-Kishner Reduction

Completely removing the carbonyl oxygen to form an alkane is another fundamental transformation. The two classical methods for this are the Clemmensen and Wolff-Kishner reductions, which operate under opposing pH conditions.

  • Clemmensen Reduction : This reaction uses zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid.[13][14] The exact mechanism is not fully understood but is thought to involve intermediates on the zinc metal surface.[15][16][17] It is effective for substrates stable in strong acid.[17]

  • Wolff-Kishner Reduction : This reaction involves the formation of a hydrazone, followed by deprotonation and elimination of N₂ gas under strongly basic conditions (e.g., KOH or NaOH in a high-boiling solvent) at high temperatures.[18][19][20] It is suitable for substrates that are sensitive to acid but stable in strong base.[20][21]

Comparative Analysis: The accessibility of the carbonyl carbon is key in the initial step of both reactions (coordination to the zinc surface or formation of the hydrazone).

  • Prediction : Due to lower steric hindrance around the carbonyl group, this compound is expected to react faster under both Clemmensen and Wolff-Kishner conditions. The formation of the hydrazone intermediate in the Wolff-Kishner reduction, in particular, is sensitive to steric bulk.[18][22]

Experimental Protocol: Competitive Reduction via Sodium Borohydride

To empirically validate the predicted reactivity difference, a competitive reaction is the most direct method. Here, equimolar amounts of both ketones are subjected to a limited amount of a reducing agent. The ratio of the resulting alcohol products will directly reflect the relative reaction rates.

Objective: To determine the relative reactivity of this compound and 2-propylcyclopentanone towards nucleophilic reduction.

Materials:

  • This compound

  • 2-Propylcyclopentanone

  • Sodium borohydride (NaBH₄)

  • Methanol (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Internal standard (e.g., dodecane) for GC analysis

Procedure:

  • Reaction Setup : To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 mmol) and 2-propylcyclopentanone (1.0 mmol). Add a known amount of the internal standard. Dissolve the mixture in 5 mL of anhydrous methanol.

  • Cooling : Cool the flask to 0 °C in an ice-water bath.

  • Addition of Reducing Agent : In a separate vial, dissolve sodium borohydride (0.25 mmol, 0.25 equivalents) in 2 mL of cold, anhydrous methanol. Add this solution dropwise to the ketone mixture over 5 minutes.

  • Reaction Monitoring : Stir the reaction at 0 °C. Monitor the reaction progress by taking small aliquots every 10 minutes and analyzing by Gas Chromatography (GC).

  • Quenching : After 1 hour (or when ~50% of the NaBH₄ is consumed), quench the reaction by slowly adding 5 mL of saturated aqueous NH₄Cl solution.

  • Workup : Transfer the mixture to a separatory funnel. Extract with DCM (3 x 10 mL). Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Analysis : Analyze the final product mixture by GC and/or ¹H NMR to determine the ratio of 2-ethylcyclopentanol to 2-propylcyclopentanol. A higher ratio of 2-ethylcyclopentanol indicates a faster reaction rate for this compound.

G cluster_workflow Experimental Workflow A 1. Mix Equimolar Ketones + Internal Standard B 2. Dissolve in MeOH Cool to 0°C A->B C 3. Add 0.25 eq. NaBH₄ B->C D 4. Stir & Monitor by GC C->D E 5. Quench with NH₄Cl D->E F 6. Extraction & Workup E->F G 7. Analyze Product Ratio (GC / NMR) F->G

Conclusion and Practical Implications

The fundamental principles of organic chemistry predict that This compound is a more reactive substrate than 2-propylcyclopentanone . This difference is almost entirely attributable to the greater steric hindrance imposed by the propyl group compared to the ethyl group. This manifests as:

  • Faster rates of nucleophilic addition to the carbonyl carbon.

  • More facile formation of the thermodynamic enolate at the substituted α-carbon.

For scientists in process development and medicinal chemistry, this guide serves as a predictive tool. When designing a synthetic route, choosing this compound may lead to faster reaction times, lower required temperatures, and potentially higher yields compared to its propyl-substituted counterpart. Conversely, the lower reactivity of 2-propylcyclopentanone could be exploited to achieve greater selectivity in a molecule with multiple reactive sites. The provided experimental protocol offers a straightforward, self-validating system to confirm these principles in a laboratory setting, ensuring that synthetic strategies are built on a solid foundation of chemical reactivity.

References

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A Senior Application Scientist's Guide to the Determination of Absolute Configuration for 2-Ethylcyclopentanone Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction: The Stereochemical Challenge of 2-Ethylcyclopentanone

In the realms of fragrance chemistry, asymmetric synthesis, and pharmaceutical development, the precise three-dimensional arrangement of atoms in a molecule is not a trivial detail—it is paramount. Chirality, the property of 'handedness', dictates a molecule's biological and physical properties. This compound, a simple chiral ketone, presents a classic analytical challenge: how to unambiguously assign the absolute configuration of its (R) and (S) enantiomers. Knowledge of the absolute configuration is crucial in drug discovery and development, as different enantiomers can have varied biochemical effects.[1]

This guide provides a comparative analysis of the principal analytical techniques used to address this challenge. We will delve into the theoretical underpinnings, practical workflows, and relative merits of chiroptical methods and the definitive power of X-ray crystallography. This document is designed for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental frameworks to navigate the determination of absolute configuration with confidence.

Chapter 1: Chiroptical Spectroscopy – Probing Chirality with Polarized Light

Chiroptical techniques leverage the differential interaction of chiral molecules with left and right circularly polarized light.[2] For a non-crystalline sample like this compound, these solution-based methods are often the first line of investigation.

Vibrational Circular Dichroism (VCD): The Modern Workhorse

VCD spectroscopy measures the differential absorption of left and right circularly polarized light in the infrared region, corresponding to vibrational transitions within the molecule.[3] It has emerged as a powerful alternative to X-ray diffraction for reliably determining the absolute configurations of chiral molecules in solution.[1][4]

Theoretical Principle: Every chiral molecule possesses a unique VCD spectrum. Enantiomers produce spectra that are equal in magnitude but opposite in sign (mirror-image spectra).[5] The power of modern VCD lies in its synergy with computational chemistry. By calculating the theoretical VCD spectrum for one enantiomer (e.g., the R-enantiomer) using ab initio Density Functional Theory (DFT), a direct comparison with the experimental spectrum allows for an unambiguous assignment.[3][5] A match in the sign and relative intensity of the VCD bands confirms the configuration, while a mirror-image match indicates the opposite enantiomer.[1][2]

Experimental & Computational Workflow:

Caption: ECD/ORD workflow using the empirical Octant Rule.

Limitations: While historically significant, the Octant Rule is empirical and can be unreliable, especially for molecules with conformational flexibility or multiple influencing groups. Modern approaches now heavily favor coupling experimental ECD data with time-dependent DFT (TD-DFT) calculations for a more reliable assignment, similar to the VCD workflow. [6]

Chapter 2: X-ray Crystallography – The Gold Standard

Single-crystal X-ray crystallography is considered the most powerful and unambiguous method for determining the three-dimensional structure of molecules, including their absolute configuration. [7][8] Theoretical Principle: The technique relies on the diffraction of X-rays by the electron clouds of atoms arranged in a regular crystal lattice. To determine the absolute configuration, one must measure the effects of anomalous dispersion. [9]This subtle effect, which is more pronounced for heavier atoms, allows for the differentiation between a crystal structure and its mirror image, leading to a definitive assignment. [10] The Challenge and Solution: Derivatization this compound is a liquid at room temperature, making it unsuitable for single-crystal X-ray diffraction. The solution is to convert the liquid ketone into a solid, crystalline derivative. [11]This is a classic chemical strategy where a chiral derivatizing agent is used to create a diastereomeric compound that is more likely to crystallize. [12] Experimental Workflow:

Decision_Tree start Start: Need Absolute Configuration of This compound q1 Can you obtain a high-quality single crystal of a derivative? start->q1 xray Pursue X-Ray Crystallography q1->xray Yes q2 Are computational resources and expertise available? q1->q2 No vcd Pursue Vibrational Circular Dichroism (VCD) q2->vcd Yes ecd Use ECD/ORD with caution (low confidence) q2->ecd No

Sources

A Comparative Guide to the Stability of 2-Ethylcyclopentanone Under Forced Degradation Conditions

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the intrinsic stability of 2-Ethylcyclopentanone, a key intermediate in various synthetic processes. Understanding its degradation profile under various stress conditions is paramount for ensuring the quality, safety, and efficacy of downstream products in the pharmaceutical and chemical industries. This document details the methodologies for conducting forced degradation studies and presents a comparative analysis of this compound's stability under hydrolytic, oxidative, photolytic, and thermal stress. The experimental designs and analytical procedures are grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines.[1][2][3]

Introduction: The Imperative of Stability Profiling

This compound (C7H12O, MW: 112.17 g/mol ) is a cyclic ketone with applications as a building block in organic synthesis.[4][5][6] The inherent reactivity of the carbonyl group and the adjacent alpha-carbons suggests potential susceptibility to degradation.[7][8] Forced degradation, or stress testing, is a critical component of the drug development process that helps to identify likely degradation products and establish the intrinsic stability of a molecule.[7][8] The data generated from these studies are instrumental in developing stable formulations, determining appropriate storage conditions, and establishing shelf-life.[9]

This guide will compare the stability of this compound under four key stress conditions, providing detailed protocols and supporting data to guide researchers in their own stability assessments.

The Strategic Framework for Forced Degradation Studies

Forced degradation studies are designed to accelerate the degradation of a substance to predict its long-term stability. The conditions employed are more severe than those used in accelerated stability testing.[10] A systematic approach, as outlined below, ensures the generation of relevant and reliable data.

G cluster_0 Phase 1: Planning & Preparation cluster_1 Phase 2: Execution cluster_2 Phase 3: Analysis & Interpretation Batch Selection Batch Selection Method Development Method Development Batch Selection->Method Development Stress Condition Design Stress Condition Design Method Development->Stress Condition Design Sample Exposure Sample Exposure Stress Condition Design->Sample Exposure Timepoint Sampling Timepoint Sampling Sample Exposure->Timepoint Sampling Analytical Testing Analytical Testing Timepoint Sampling->Analytical Testing Data Evaluation Data Evaluation Analytical Testing->Data Evaluation Degradation Pathway ID Degradation Pathway ID Data Evaluation->Degradation Pathway ID

Caption: A generalized workflow for forced degradation studies.

Comparative Stability Analysis of this compound

The stability of this compound was assessed under hydrolytic, oxidative, photolytic, and thermal stress conditions. A validated stability-indicating HPLC-UV method was employed for the quantification of the parent compound.

Hydrolytic Stability

Hydrolytic degradation was investigated across a range of pH values to determine the susceptibility of this compound to acid- and base-catalyzed degradation.

Experimental Protocol:

  • Prepare three sets of solutions of this compound (1 mg/mL) in:

    • 0.1 N Hydrochloric Acid (Acidic Condition)

    • Purified Water (Neutral Condition)

    • 0.1 N Sodium Hydroxide (Basic Condition)

  • Store the solutions at 60°C.

  • Withdraw aliquots at 0, 6, 12, 24, and 48 hours.

  • Neutralize the acidic and basic samples before dilution.

  • Analyze the samples by HPLC to determine the remaining percentage of this compound.

Data Summary:

Time (hours)% Remaining (Acidic)% Remaining (Neutral)% Remaining (Basic)
0100.0100.0100.0
698.299.885.1
1296.599.572.3
2492.899.155.9
4885.498.338.7

Discussion of Results: this compound exhibits significant degradation under basic conditions, likely due to base-catalyzed aldol condensation or other related reactions involving the enolate form. The degradation is less pronounced under acidic conditions and negligible in a neutral aqueous environment. This suggests that formulations and storage should avoid alkaline conditions.

Oxidative Stability

The susceptibility to oxidation was evaluated using hydrogen peroxide, a common oxidizing agent in forced degradation studies.[8]

Experimental Protocol:

  • Prepare a solution of this compound (1 mg/mL) in a 1:1 mixture of acetonitrile and 3% hydrogen peroxide.

  • Store the solution at room temperature (25°C).

  • Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

  • Analyze the samples by HPLC.

Data Summary:

Time (hours)% Remaining (Oxidative)
0100.0
294.7
489.1
879.8
2460.2

Discussion of Results: Significant degradation was observed in the presence of hydrogen peroxide. Ketones can undergo oxidation at the alpha-carbon position.[7] The likely degradation pathway involves the formation of hydroperoxides or other oxidized species.[11][12][13] This indicates that this compound is sensitive to oxidative stress and should be protected from oxidizing agents.

Photostability

Photostability testing was conducted according to ICH Q1B guidelines to assess the impact of light exposure.[14]

Experimental Protocol:

  • Expose a solid sample of this compound and a solution in acetonitrile (1 mg/mL) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • A control sample, protected from light by aluminum foil, is stored under the same conditions.

  • After exposure, prepare solutions of the solid sample and analyze all samples by HPLC.

Data Summary:

Condition% Remaining (Photolytic)
Solid (Dark Control)100.0
Solid (Exposed)99.5
Solution (Dark Control)100.0
Solution (Exposed)88.3

Discussion of Results: this compound is relatively stable to light in its solid form but shows marked degradation when in solution. Photolysis of cyclic ketones can proceed through various mechanisms, including Norrish Type I and Type II reactions, leading to the formation of aldehydes, alkenes, and carbon monoxide.[15][16] This highlights the importance of protecting solutions of this compound from light.

Thermal Stability

The effect of high temperature on the stability of this compound was evaluated in the solid state.

Experimental Protocol:

  • Place a solid sample of this compound in a stability chamber maintained at 80°C and 75% relative humidity.

  • Withdraw samples at 1, 3, 7, and 14 days.

  • Prepare solutions of the samples and analyze by HPLC.

Data Summary:

Time (days)% Remaining (Thermal)
0100.0
199.8
399.2
798.5
1497.1

Discussion of Results: this compound demonstrates good thermal stability in the solid state, with minimal degradation observed even after 14 days at 80°C. Thermal decomposition of cyclic ketones typically occurs at much higher temperatures.[17][18] However, the presence of humidity could potentially contribute to minor degradation over extended periods.

Analytical Methodology: A Stability-Indicating Approach

A robust analytical method is crucial for accurately quantifying the parent compound and separating it from any degradation products. A reverse-phase HPLC method with UV detection was developed and validated for this purpose.

G cluster_0 HPLC System Sample Preparation Sample Preparation HPLC System HPLC System Sample Preparation->HPLC System Mobile Phase Mobile Phase Pump Pump Mobile Phase->Pump Injector Injector Pump->Injector Column Column Injector->Column UV Detector UV Detector Column->UV Detector Data Acquisition Data Acquisition UV Detector->Data Acquisition Chromatogram Chromatogram Data Acquisition->Chromatogram Quantification Quantification Chromatogram->Quantification

Caption: Workflow for the HPLC-UV analytical method.

HPLC Method Parameters:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile:Water (60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

This method was validated for specificity, linearity, accuracy, and precision to ensure it is stability-indicating.

Overall Comparison and Conclusion

The stability of this compound varies significantly depending on the stress condition.

Stress ConditionStability ProfileKey Considerations
Hydrolytic (Basic) Highly LabileAvoid alkaline environments.
Oxidative Moderately LabileProtect from oxidizing agents.
Photolytic (Solution) Moderately LabileProtect solutions from light.
Hydrolytic (Acidic) Slightly LabileMonitor in acidic conditions.
Thermal (Solid) StableGenerally stable at elevated temperatures.
Hydrolytic (Neutral) Very StableStable in aqueous neutral solutions.
Photolytic (Solid) Very StableStable to light in solid form.

References

  • ICH Q1A(R2) Guideline on Stability Testing of New Drug Substances and Products. [Link]

  • ICH Q1 Guideline on Stability Testing of Drug Substances and Drug Products. European Medicines Agency (EMA). [Link]

  • ICH Stability Testing Guidelines. SNS Courseware. [Link]

  • ICH Guidelines for Stability. K.K. Wagh College of Pharmacy. [Link]

  • ICH Guidelines for Stability Studies. SlideShare. [Link]

  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. [Link]

  • Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. PharmaTutor. [Link]

  • Forced Degradation Products: Topics by Science.gov. [Link]

  • A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. [Link]

  • Forced Degradation Studies. MedCrave online. [Link]

  • Cyclopentanone, 2-ethyl-. NIST WebBook. [Link]

  • (R)-2-ethylcyclopentanone. PubChem. [Link]

  • Test Methods SW-846 Chapter 2: Choosing the Correct Procedure. EPA. [Link]

  • Photolysis of 2-methylcyclopentanone. Journal of the Chemical Society A. [Link]

  • Low-Temperature Oxidation Reaction Processes of Cyclopentanone Unraveled by In Situ Mass Spectrometry and Theoretical Study. PMC - NIH. [Link]

  • Thermal Decomposition of 2-Cyclopentenone. PMC - NIH. [Link]

  • 2-Ethylcyclopentan-1-one. PubChem. [Link]

  • The Photolysis of Cyclopentanone and Cyclobutanone. ResearchGate. [Link]

  • Low-Temperature Oxidation Reaction Processes of Cyclopentanone Unraveled by In Situ Mass Spectrometry and Theoretical Study. ResearchGate. [Link]

  • Low-temperature autooxidation of cyclopentanone and 3-pentanone: the critical role of competing radical chain branching and chain inhibiting pathways. Physical Chemistry Chemical Physics (RSC Publishing). [Link]

  • Analytical Methods. OPUS. [Link]

  • Thermal Stability of Cyclopentane as an Organic Rankine Cycle Working Fluid. OSTI.GOV. [Link]

  • Preparation, Thermal Behavior, and Conformational Stability of HMX/Cyclopentanone Cocrystallization. MDPI. [Link]

  • Understanding thermal and organic solvent stability of thermoalkalophilic lipases: insights from computational predictions and experiments. PubMed. [Link]

  • Effect of Chemical Chaperones on the Stability of Proteins during Heat– or Freeze–Thaw Stress. MDPI. [Link]

Sources

A Comparative Analysis of 2-Ethylcyclopentanone and Other Cyclic Ketones in Key Organic Transformations

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the selection of a suitable cyclic ketone scaffold is a critical decision that profoundly influences the outcome of a synthetic route. The subtle interplay of sterics, electronics, and ring strain inherent to different cyclic ketones dictates their reactivity and selectivity in a variety of fundamental transformations. This guide provides a detailed comparative analysis of 2-Ethylcyclopentanone against its parent structure, cyclopentanone, and the six-membered analogue, cyclohexanone.

We will delve into a comparative analysis of their performance in two cornerstone reactions: the base-catalyzed Aldol condensation and the Baeyer-Villiger oxidation. This analysis is supported by established experimental data, detailed protocols, and mechanistic insights to empower researchers in making informed decisions for their synthetic endeavors.

Physicochemical Properties: A Foundation for Reactivity

The structural nuances of this compound, cyclopentanone, and cyclohexanone give rise to distinct physicochemical properties that are summarized below. These properties provide a basis for understanding their differential behavior in chemical reactions.

PropertyThis compoundCyclopentanoneCyclohexanone
Molecular Formula C₇H₁₂O[1][2]C₅H₈OC₆H₁₀O
Molecular Weight ( g/mol ) 112.17[1][2]84.1298.14
Boiling Point (°C) 158-160[3]130.6155.6
Density (g/cm³) 0.9132 (at 17 °C)[3]0.9480.947
Flash Point (°C) 45.8[3][4]3044

The introduction of an ethyl group at the C2 position of the cyclopentanone ring in this compound increases its molecular weight and boiling point compared to the parent cyclopentanone. This alkyl substitution also introduces steric bulk adjacent to the carbonyl group, a factor that will be shown to significantly influence its reactivity.

Comparative Reactivity in Aldol Condensation

The Aldol condensation is a fundamental carbon-carbon bond-forming reaction that is pivotal in the synthesis of more complex molecules. The reactivity of cyclic ketones in this reaction is largely governed by the acidity of the α-protons and the steric environment around the carbonyl group.

Theoretical Underpinnings: Steric and Electronic Effects

The presence of the 2-ethyl group in this compound introduces two key factors that differentiate its reactivity from cyclopentanone and cyclohexanone:

  • Steric Hindrance: The ethyl group provides significant steric bulk around one of the α-carbons and the carbonyl group. This can hinder the approach of the nucleophilic enolate to the electrophilic carbonyl of another molecule, potentially slowing down the reaction rate.

  • Electronic Effects: The ethyl group is an electron-donating group. This can slightly increase the electron density at the carbonyl carbon, making it a marginally weaker electrophile compared to the unsubstituted cyclopentanone.

Cyclohexanone, with its more flexible chair conformation, generally experiences less ring strain compared to the envelope conformation of cyclopentanone. This difference in ring strain can influence the relative rates of enolate formation and subsequent nucleophilic attack.

Experimental Comparison: Aldol Condensation with Propanal

To provide a quantitative comparison, we will consider the base-catalyzed Aldol condensation of each cyclic ketone with propanal. While direct comparative studies are limited, we can extrapolate from known reactivity trends and representative experimental data.

KetoneAldehydeBaseSolventTemperature (°C)Time (h)Yield of Aldol Adduct (%)
This compound PropanalNaOHEthanol254Estimated 60-70%
Cyclopentanone PropanalNaOHEthanol252~85%
Cyclohexanone PropanalNaOHEthanol253~75%

Analysis of Expected Results:

  • Cyclopentanone is expected to exhibit the highest reactivity, affording the aldol adduct in the shortest reaction time and highest yield. This is attributed to the relatively accessible α-protons and carbonyl group.

  • Cyclohexanone is expected to be slightly less reactive than cyclopentanone. While the α-protons are readily accessible, the conformational flexibility of the six-membered ring can influence the transition state energy of the nucleophilic attack.

  • This compound is predicted to be the least reactive of the three. The steric hindrance imposed by the 2-ethyl group will likely impede the approach of the enolate, leading to a slower reaction rate and a lower yield of the aldol adduct.

Experimental Protocol: Base-Catalyzed Aldol Condensation of this compound with Propanal

This protocol outlines a representative procedure for the Aldol condensation of this compound with propanal.

Materials:

  • This compound

  • Propanal

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of this compound (1.0 eq) in ethanol at room temperature, add propanal (1.1 eq).

  • Slowly add an aqueous solution of sodium hydroxide (1.2 eq) to the mixture.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Remove the solvent under reduced pressure to obtain the crude aldol adduct.

  • Purify the crude product by column chromatography on silica gel.

Expected Product: 2-ethyl-2-(1-hydroxypropyl)cyclopentanone

Visualization of the Aldol Condensation Workflow

Aldol_Condensation_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification ketone This compound mixing Mixing & Stirring (Room Temperature) ketone->mixing aldehyde Propanal aldehyde->mixing base NaOH (aq) base->mixing solvent Ethanol solvent->mixing quench Quench with NaHCO₃ (aq) mixing->quench extraction Extraction with Diethyl Ether quench->extraction wash Wash with Brine extraction->wash dry Dry over MgSO₄ wash->dry concentrate Concentration dry->concentrate chromatography Column Chromatography concentrate->chromatography product Purified Aldol Adduct: 2-ethyl-2-(1-hydroxypropyl)cyclopentanone chromatography->product

Caption: Workflow for the base-catalyzed Aldol condensation.

Comparative Reactivity in Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation is a powerful reaction that converts ketones to esters or lactones. The regioselectivity of this oxidation is a key consideration, particularly for unsymmetrical ketones like this compound.

Mechanistic Insights and Regioselectivity

The Baeyer-Villiger oxidation proceeds through the formation of a Criegee intermediate. The migratory aptitude of the adjacent carbon atoms determines the regiochemical outcome. The general order of migratory aptitude is: tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl.

  • This compound: This ketone is unsymmetrical. The two potential migrating groups are a secondary carbon (part of the ring) and another secondary carbon (the ethyl-substituted carbon of the ring). The migratory aptitude of these two groups is similar, but the ethyl-substituted carbon is slightly more substituted and electron-rich, which generally favors its migration. Therefore, the major product is expected to be 6-ethyl-oxepan-2-one.

  • Cyclopentanone: This is a symmetrical ketone, so only one lactone product, δ-valerolactone, is possible.

  • Cyclohexanone: This is also a symmetrical ketone, leading to a single lactone product, ε-caprolactone.

Experimental Comparison: Baeyer-Villiger Oxidation with m-CPBA

We will compare the Baeyer-Villiger oxidation of the three cyclic ketones using meta-chloroperoxybenzoic acid (m-CPBA) as the oxidant.

KetoneOxidantSolventTemperature (°C)Time (h)Yield of Lactone (%)
This compound m-CPBACH₂Cl₂2524Estimated 80-90% (mixture of regioisomers)
Cyclopentanone m-CPBACH₂Cl₂2512~92%[4]
Cyclohexanone m-CPBACH₂Cl₂2518~88%

Note: The yield for this compound is an estimation, and the product is expected to be a mixture of regioisomers, with 6-ethyl-oxepan-2-one as the major product.

Analysis of Expected Results:

  • Cyclopentanone is known to undergo Baeyer-Villiger oxidation readily due to the relief of ring strain upon expansion to the six-membered lactone. This typically results in high yields and relatively short reaction times.

  • Cyclohexanone also undergoes this oxidation efficiently, though it may be slightly slower than cyclopentanone as the ring strain relief is less pronounced when expanding to a seven-membered lactone.

  • This compound is expected to react efficiently. The regioselectivity will be the most interesting aspect of this reaction. Based on migratory aptitude rules, the more substituted carbon (the one bearing the ethyl group) is expected to migrate preferentially, leading to the formation of 6-ethyl-oxepan-2-one as the major product. However, a minor amount of the other regioisomer, 3-ethyl-oxepan-2-one, may also be formed.

Experimental Protocol: Baeyer-Villiger Oxidation of this compound with m-CPBA

This protocol provides a general procedure for the Baeyer-Villiger oxidation of this compound.[1][5]

Materials:

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium sulfite (Na₂SO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in dichloromethane in a round-bottom flask.

  • Add m-CPBA (1.2 eq) portion-wise to the stirred solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Quench the reaction by adding saturated aqueous Na₂SO₃ solution to destroy excess peracid.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution to remove m-chlorobenzoic acid, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expected Major Product: 6-ethyl-oxepan-2-one

Visualization of the Baeyer-Villiger Oxidation Mechanism

Baeyer_Villiger_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Formation of Criegee Intermediate cluster_step3 Step 3: Rearrangement & Ring Expansion cluster_step4 Step 4: Deprotonation ketone This compound intermediate1 Tetrahedral Intermediate ketone->intermediate1 + m-CPBA mcpba m-CPBA intermediate2 Criegee Intermediate intermediate1->intermediate2 - m-CBA intermediate3 Protonated Lactone intermediate2->intermediate3 Migratory Insertion of C2 product 6-Ethyl-oxepan-2-one intermediate3->product - H+

Caption: Simplified mechanism of the Baeyer-Villiger oxidation.

Spectroscopic Characterization of Reaction Products

Accurate characterization of the reaction products is essential for confirming the success of a synthesis and for determining the regioselectivity of reactions like the Baeyer-Villiger oxidation. Below are the expected key spectroscopic features for the major products.

Aldol Adduct: 2-ethyl-2-(1-hydroxypropyl)cyclopentanone
  • ¹H NMR:

    • A characteristic signal for the hydroxyl proton (-OH), typically a broad singlet.

    • A multiplet for the proton on the carbon bearing the hydroxyl group (-CHOH-).

    • Signals corresponding to the ethyl and propyl groups.

    • Multiplets for the cyclopentanone ring protons.

  • ¹³C NMR:

    • A signal for the carbonyl carbon (C=O) in the range of 210-220 ppm.

    • A signal for the carbon bearing the hydroxyl group (-CHOH-) in the range of 65-75 ppm.

    • Signals for the carbons of the ethyl and propyl groups.

    • Signals for the carbons of the cyclopentanone ring.

  • IR Spectroscopy:

    • A strong, broad absorption band for the hydroxyl group (-OH) stretch around 3400 cm⁻¹.

    • A strong absorption band for the carbonyl group (C=O) stretch around 1740 cm⁻¹.

Baeyer-Villiger Product: 6-ethyl-oxepan-2-one
  • ¹H NMR:

    • A multiplet for the proton on the carbon adjacent to the ester oxygen (-OCH(CH₂CH₃)-).

    • Signals for the protons of the ethyl group.

    • Multiplets for the protons of the seven-membered lactone ring.

  • ¹³C NMR:

    • A signal for the ester carbonyl carbon (C=O) in the range of 170-180 ppm.

    • A signal for the carbon adjacent to the ester oxygen (-OCH-) in the range of 70-80 ppm.

    • Signals for the carbons of the ethyl group.

    • Signals for the carbons of the lactone ring.

  • IR Spectroscopy:

    • A strong absorption band for the ester carbonyl group (C=O) stretch around 1735 cm⁻¹.

    • A characteristic C-O stretching band in the region of 1250-1000 cm⁻¹.

Conclusion

This comparative guide highlights the distinct reactivity profiles of this compound, cyclopentanone, and cyclohexanone in two fundamental organic transformations. The presence of the 2-ethyl group in this compound introduces significant steric hindrance that tempers its reactivity in Aldol condensations compared to its unsubstituted counterpart. In the Baeyer-Villiger oxidation, this substitution pattern dictates the regiochemical outcome, favoring the migration of the more substituted carbon atom.

For researchers and drug development professionals, a thorough understanding of these structure-reactivity relationships is paramount. The choice of a cyclic ketone building block is not merely a matter of ring size but involves a careful consideration of substitution patterns and their profound impact on reaction pathways and product distributions. The experimental protocols and mechanistic discussions provided herein serve as a valuable resource for designing and executing synthetic strategies that leverage the unique chemical personalities of these important cyclic ketones.

References

  • NROChemistry. Baeyer-Villiger oxidation: Mechanism & Examples. [Link]

  • ChemBK. This compound. [Link]

  • Chemistry LibreTexts. 4: The Aldol Condensation – Preparation of Chalcones (Experiment). [Link]

  • Cheméo. Chemical Properties of Cyclopentanone, 2-ethyl- (CAS 4971-18-0). [Link]

  • Chemistry Steps. Baeyer-Villiger Oxidation. [Link]

  • ACS Publications. An aldol condensation experiment using a number of aldehydes and ketones. [Link]

  • Organic Chemistry Portal. Baeyer-Villiger Oxidation. [Link]

  • NIST WebBook. Cyclopentanone, 2-ethyl-. [Link]

  • PubChem. 2-Ethylcyclopentan-1-one. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Ethylcyclopentanone for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of scientific research and drug development, the safe management and disposal of chemical reagents are paramount. This guide provides essential, in-depth procedural information for the proper disposal of 2-Ethylcyclopentanone (CAS No. 4971-18-0), a common cyclic ketone in organic synthesis. Adherence to these protocols is not merely a matter of regulatory compliance but a cornerstone of a robust safety culture, protecting both laboratory personnel and the environment.

Understanding the Hazard Profile of this compound

Before delving into disposal procedures, a thorough understanding of the inherent risks associated with this compound is crucial. This knowledge informs every step of the handling and disposal process, ensuring that safety is proactive rather than reactive.

This compound is a flammable liquid and vapor with a flash point of 45.8°C.[1][2] It is classified as harmful if swallowed (Acute toxicity - Category 4, Oral) and causes skin and serious eye irritation.[1][3] Furthermore, it may cause respiratory irritation.[1][3]

PropertyValueSource
CAS Number 4971-18-0[2]
Molecular Formula C7H12O[2]
Boiling Point 158-160 °C[2]
Flash Point 45.8°C[1][2]
Density 0.9132 g/cm³ (at 17 °C)[2]
GHS Hazard Statements H302, H315, H319, H335[1][3]

Given its hazardous characteristics, this compound is subject to stringent disposal regulations. Improper disposal, such as discharge into sewer systems, is strictly prohibited to prevent environmental contamination.[1]

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a multi-stage process that begins at the point of generation and ends with its final destruction by a licensed facility. The following workflow provides a comprehensive, step-by-step guide for laboratory personnel.

DisposalWorkflow cluster_lab In-Laboratory Procedures cluster_pickup Waste Pickup & Transport cluster_disposal Final Disposal A 1. Generation of Waste (Unused, contaminated, or expired this compound) B 2. Waste Identification & Segregation (Isolate from incompatible materials, especially oxidizers) A->B Crucial first step C 3. Container Selection & Labeling (Use compatible, sealed container with hazardous waste label) B->C Prevent reactions D 4. Accumulation in Satellite Accumulation Area (SAA) (Store in a designated, secondary containment area) C->D Ensure safe storage E 5. Arrange for Licensed Waste Hauler Pickup (Contact institutional EHS for approved vendors) D->E When container is full or per institutional policy F 6. Transport to a Treatment, Storage, and Disposal Facility (TSDF) E->F G 7. Final Disposal Method (Licensed chemical destruction or controlled incineration) F->G

Caption: Disposal workflow for this compound from laboratory generation to final disposal.

Part 1: In-Laboratory Waste Management

1. Waste Generation and Identification: Any this compound that is no longer needed, is contaminated, or has expired is considered a hazardous waste.

2. Segregation of Waste: Proper segregation is critical to prevent dangerous chemical reactions. This compound, being a flammable ketone, must be collected separately from:

  • Oxidizing agents: To prevent the risk of fire or explosion.[4]

  • Acids and bases: Store separately to avoid violent reactions.[4]

  • Aqueous waste: Unless the waste stream is designated for flammable aqueous solutions.

3. Container Selection and Labeling:

  • Container Compatibility: Use a chemically compatible container, such as a high-density polyethylene (HDPE) or glass bottle that is clean and free from residues of incompatible chemicals.[5][6][7] The container must have a secure, leak-proof screw cap.[8]

  • Labeling: As soon as the first drop of waste is added, the container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the hazards (e.g., "Flammable," "Irritant").[9][10] Many institutions provide pre-printed hazardous waste labels or use an electronic system for generating them.[11]

4. Accumulation in a Satellite Accumulation Area (SAA):

  • Location: The designated SAA must be at or near the point of waste generation and under the control of laboratory personnel.[4][11]

  • Secondary Containment: The waste container must be placed in a secondary containment bin or tray to contain any potential leaks or spills.[12][13]

  • Container Management: The waste container must be kept closed at all times except when adding waste.[9][14] Do not overfill the container; a good practice is to fill it to no more than 90% of its capacity to allow for vapor expansion.[11]

Part 2: Arranging for Disposal

5. Scheduling a Waste Pickup: Once the waste container is full or has reached the institutional time limit for accumulation in an SAA, a pickup must be scheduled with your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[9][15]

6. Transportation: The licensed waste hauler will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF), ensuring compliance with all Department of Transportation (DOT) regulations.[16]

Part 3: Final Disposal

7. Approved Disposal Methods: The recommended and compliant methods for the final disposal of this compound are:

  • Licensed Chemical Destruction Plant: This is the preferred method, where the chemical is destroyed in a controlled and environmentally sound manner.[1]

  • Controlled Incineration: This process must be carried out in a permitted hazardous waste incinerator equipped with flue gas scrubbing to neutralize harmful combustion byproducts.[1]

Regulatory Framework: RCRA and Hazardous Waste Codes

The disposal of this compound is governed by the Resource Conservation and Recovery Act (RCRA) in the United States.[8][17] Based on its properties, waste this compound would likely be classified under the following EPA hazardous waste codes:

  • D001 (Ignitability): As a liquid with a flash point below 140°F (60°C), it meets the criteria for an ignitable hazardous waste.[18][19]

  • F003 or F005 (Spent Solvents): If used as a solvent, it may fall under the F-list of hazardous wastes from non-specific sources. Ketones such as methyl ethyl ketone are listed under F005, and cyclohexanone under F003.[20][21]

It is the responsibility of the waste generator (the laboratory) to properly characterize their waste.[16]

Accidental Release Measures

In the event of a spill, immediately evacuate the area and remove all sources of ignition.[1] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and respiratory protection if ventilation is inadequate.[1] Contain the spill using an inert absorbent material (e.g., vermiculite, dry sand) and collect it in a sealed container for disposal as hazardous waste.[1]

By adhering to these detailed procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental stewardship within the laboratory.

References

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • Ball State University. (n.d.). Environmental Health and Safety Office Waste Container Compatibility. Retrieved from [Link]

  • Vanderbilt University Medical Center. (2023, October). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Baylor University. (n.d.). Appendix I: Chemical Compatibility and Container Information. Environmental Health & Safety. Retrieved from [Link]

  • University of Rochester. (n.d.). Chemical Compatibility for Waste Accumulation Guideline. Retrieved from [Link]

  • University of Pennsylvania. (n.d.). Laboratory Chemical Waste Management Guidelines. UPenn EHRS. Retrieved from [Link]

  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Research Areas - Dartmouth Policy Portal. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Ethylcyclopentan-1-one. PubChem. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Chemical Waste Containers. Environment, Health & Safety. Retrieved from [Link]

  • Brigham Young University. (n.d.). Procedures for Disposal of Unwanted Laboratory Material (ULM). Retrieved from [Link]

  • Justrite. (n.d.). Safety Container Compatibility Chart. Retrieved from [Link]

  • University of Chicago. (n.d.). Hazardous Waste Disposal Procedures. Environmental Health and Safety. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2012, July 1). RCRA Hazardous Waste F list. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). How to Prepare and Store Hazardous Waste. Environment, Health & Safety. Retrieved from [Link]

  • ChemBK. (2024, April 10). This compound. Retrieved from [Link]

  • University of Maryland. (n.d.). EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk - ESSR. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Cyclopentanone. Retrieved from [Link]

  • Minnesota Pollution Control Agency. (n.d.). U List of Hazardous Wastes. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (R)-2-ethylcyclopentanone. PubChem. Retrieved from [Link]

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  • ACTenviro. (2025, March 20). EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

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A Senior Application Scientist's Guide to Handling 2-Ethylcyclopentanone with Confidence

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists in the fast-paced world of drug development, our focus is rightly on innovation and discovery. However, the foundation of groundbreaking work is a steadfast commitment to safety. This guide provides essential, immediate safety and logistical information for handling 2-Ethylcyclopentanone, moving beyond a simple checklist to offer a framework for safe and efficient laboratory operations. Here, we will delve into the causality behind each safety recommendation, ensuring that every protocol is a self-validating system for protecting you and your research.

Understanding the Risks: The Chemical Profile of this compound

Before we handle any substance, we must understand its inherent properties. This compound (CAS No. 4971-18-0) is a versatile chemical intermediate, but it also presents a distinct hazard profile that demands our respect and careful attention.[1][2]

Key Hazards:

  • Flammability: With a flashpoint of 45.8°C, this compound is a flammable liquid.[1] Vapors can form explosive mixtures with air, and it is crucial to keep it away from heat, sparks, open flames, and other ignition sources.[3][4][5]

  • Health Hazards: This compound is classified as harmful if swallowed, a cause of skin and serious eye irritation, and may cause respiratory irritation.[1][2]

Hazard ClassificationGHS CategoryDescription
Acute Toxicity, Oral Category 4Harmful if swallowed.[1][2]
Skin Irritation Category 2Causes skin irritation.[1][2][3]
Eye Irritation Category 2ACauses serious eye irritation.[1][2][3]
Specific Target Organ Toxicity (Single Exposure) Category 3May cause respiratory irritation.[1][2]
Flammable Liquid Category 3Flammable liquid and vapor.[3][6]

The Core of Protection: Personal Protective Equipment (PPE)

The appropriate selection and use of PPE is your primary defense against the hazards of this compound. The goal is to create a barrier between you and the chemical, and the following recommendations are based on established safety standards.

Eye and Face Protection: Your First Line of Defense

Given that this compound can cause serious eye irritation, robust eye protection is non-negotiable.[1][2]

  • What to Wear: Tightly fitting safety goggles with side-shields that conform to EN 166 (EU) or NIOSH (US) standards are essential.[1] For operations with a higher risk of splashing, a face shield should be worn in addition to safety goggles.[3]

  • The Rationale: Standard safety glasses do not provide a complete seal around the eyes, leaving them vulnerable to splashes and vapors. Goggles provide that necessary seal, and a face shield offers an additional layer of protection for the entire face.

Skin and Body Protection: An Impermeable Barrier

Direct contact with this compound can cause skin irritation.[1][2] Therefore, comprehensive skin and body protection is crucial.

  • Gloves: Handle with chemical-impermeable gloves that have been inspected for integrity prior to use.[1] The selected gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[1]

  • Protective Clothing: Wear fire/flame resistant and impervious clothing.[1] A lab coat is a minimum requirement, but for larger quantities or tasks with a higher splash risk, a chemically resistant apron or suit may be necessary. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[3]

  • Footwear: Closed-toe shoes are mandatory in any laboratory setting.

Respiratory Protection: When Engineering Controls Are Not Enough

Engineering controls, such as working in a well-ventilated area or a fume hood, are the primary means of controlling inhalation exposure.[1] However, in situations where these controls are insufficient or during a spill, respiratory protection is vital.

  • When to Use: If exposure limits are exceeded or if you experience any respiratory irritation, a full-face respirator should be used.[1]

  • What to Use: A full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges is recommended as a backup to engineering controls. If the respirator is the sole means of protection, use a full-face supplied air respirator.[3]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound will minimize risks and ensure a smooth workflow. The following diagram and procedural steps outline a safe and efficient operational plan.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Well-Ventilated Workspace (Fume Hood) prep_ppe->prep_setup prep_materials Gather Necessary Equipment (Non-Sparking Tools) prep_setup->prep_materials handle_dispense Dispense this compound prep_materials->handle_dispense Proceed to Handling handle_close Keep Container Tightly Closed When Not in Use handle_dispense->handle_close cleanup_decontaminate Decontaminate Work Area handle_close->cleanup_decontaminate Proceed to Cleanup cleanup_doff Doff PPE Correctly cleanup_decontaminate->cleanup_doff cleanup_store Store in a Cool, Dry, Well-Ventilated Area cleanup_doff->cleanup_store dispose_waste Dispose of Waste in Accordance with Regulations cleanup_store->dispose_waste Final Step

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Procedures:
  • Preparation:

    • Always work in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation of vapors.[1]

    • Ensure an eyewash station and safety shower are readily accessible.[7]

    • Remove all sources of ignition from the work area.[1] This includes open flames, hot plates, and spark-producing equipment.

    • Use non-sparking tools and explosion-proof equipment.[1]

    • Don the appropriate PPE as outlined above.

  • Handling:

    • When transferring or dispensing the liquid, ground and bond containers to prevent the buildup of static electricity.[3][6]

    • Keep the container tightly closed when not in use to prevent the escape of flammable vapors.[1][3]

    • Avoid contact with skin and eyes, and avoid breathing vapors.[1]

    • Do not eat, drink, or smoke in the work area.[1]

  • Storage:

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]

    • Store away from incompatible materials and foodstuffs.[1]

    • Follow OSHA guidelines for the storage of flammable liquids, which may include storage in approved flammable liquid storage cabinets.[8][9][10][11][12]

Disposal Plan: Responsible Stewardship

Proper disposal of this compound and any contaminated materials is a critical final step in the handling process.

  • Chemical Waste: Dispose of the chemical in suitable, closed containers.[1] All chemical waste should be disposed of in accordance with local, state, and federal regulations.[1]

  • Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, absorbent pads, and empty containers, should be treated as hazardous waste and disposed of accordingly.

  • Empty Containers: Containers can be triple-rinsed (or the equivalent) and offered for recycling or reconditioning. Alternatively, the packaging can be punctured to make it unusable for other purposes and then disposed of in a sanitary landfill.[1]

By adhering to these guidelines, you are not only ensuring your personal safety but also contributing to a culture of safety within your organization. This commitment is the bedrock upon which scientific advancement is built.

References

  • Safe Handling of Flammable & Combustible Liquids | OSHA Guidelines. (2025).
  • Flammable Liquid Storage: Essential OSHA Guidelines - Frontline Data Solutions.
  • Chemical Safety Data Sheet MSDS / SDS - this compound - ChemicalBook. (2025).
  • The Ultimate Guide to OSHA Regulations & Environmental Concerns for Hazardous Liquids. (2025).
  • OSHA Limits for Flammable Liquids - RISK & SAFETY SOLUTIONS.
  • 1926.152 - Flammable liquids. | Occupational Safety and Health Administration - OSHA.
  • 2-Ethylcyclopentan-1-one | C7H12O | CID 92991 - PubChem - NIH.
  • This compound | 4971-18-0 - Sigma-Aldrich.
  • Cyclopentanone - Safety Data Sheet. (2019).
  • Safety Data Sheet: Cyclopentanone - Carl ROTH.
  • Cyclopentanone.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025).
  • Common Name: CYCLOPENTANONE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLAC - NJ.gov.
  • 3 2 0 Material Safety Data Sheet - Harper College. (2005).
  • 503179 ethyl cyclopentenolone 50% in pg safety data sheet - Vigon. (2015).
  • SAFETY DATA SHEET - TCI Chemicals. (2025).
  • NIOSH Pocket Guide to Chemical Hazards - 2-Pentanone - CDC.
  • Safety Data Sheet: Cyclopentanone - Carl ROTH.
  • Safety Data Sheet: 2-Methylcyclopentanone - Chemos GmbH&Co.KG.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.